molecular formula C19H24N2 B1671792 Imipramine CAS No. 50-49-7

Imipramine

货号: B1671792
CAS 编号: 50-49-7
分子量: 280.4 g/mol
InChI 键: BCGWQEUPMDMJNV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imipramine is a prototypical tricyclic antidepressant (TCA) and was the first compound in this class to be marketed, establishing it as a crucial agent in the history of psychopharmacology . Its primary mechanism of action involves the potent inhibition of the neuronal reuptake of the neurotransmitters serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft and enhancing monoaminergic neurotransmission . As a tertiary amine TCA, this compound has a greater affinity for the serotonin transporter (SERT) compared to the norepinephrine transporter (NET) . This activity on neurotransmitter systems is the basis for its extensive research applications. This compound is primarily investigated for the management of depression, serving as a second-line treatment or a comparative agent in studies, particularly for severe depressive subtypes . It is also approved for and widely used in research on nocturnal enuresis (bed-wetting) in children, where its anticholinergic properties are thought to be helpful . Beyond these core uses, this compound has significant off-label research value in preclinical and clinical models of panic disorder, chronic neuropathic pain, and other anxiety disorders . Researchers should note that this compound's pharmacological profile is complex; it also acts as an antagonist at muscarinic cholinergic, histamine H1, and alpha-adrenergic receptors, which accounts for many of its side effects, such as dry mouth, sedation, and orthostatic hypotension . The compound is metabolized in the liver, primarily by cytochrome P450 enzymes including CYP2D6, CYP2C19, CYP1A2, and CYP3A4, with desipramine being a major active metabolite . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGWQEUPMDMJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113-52-0 (mono-hydrochloride)
Record name Imipramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1043881
Record name Imipramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Imipramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001848
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

160 °C @ 0.1 MM HG
Record name Imipramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00458
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IMIPRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3100
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

CRYSTALS FROM ACETONE; FREELY SOL IN WATER, LESS SOL IN ALCOHOL, SPARINGLY SOL IN ACETONE /HYDROCHLORIDE/, In water, 18.2 mg/l @ 24 °C., 18.2 mg/L at 24 °C
Record name Imipramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00458
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IMIPRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3100
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Imipramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001848
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White to off-white /hydrochloride/

CAS No.

50-49-7
Record name Imipramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imipramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imipramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00458
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name imipramine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169866
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imipramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imipramine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.039
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGG85SX4E4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IMIPRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3100
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Imipramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001848
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

174-175, 174.5 °C
Record name Imipramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00458
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Imipramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001848
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on Imipramine's Primary Mechanism of Action on Serotonin Reuptake

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imipramine, a dibenzazepine (B1670418) derivative, was the first tricyclic antidepressant (TCA) to be introduced into clinical practice in the late 1950s.[1] Its discovery marked a significant milestone in the pharmacological treatment of major depressive disorder. The primary therapeutic action of this compound is attributed to its potent inhibition of the reuptake of monoamine neurotransmitters, specifically serotonin (B10506) (5-hydroxytryptamine, 5-HT) and norepinephrine (B1679862) (NE), from the synaptic cleft.[2] This guide provides a detailed technical overview of this compound's core mechanism of action on the serotonin transporter (SERT), presenting quantitative data on its binding affinity, detailed protocols of the key experiments used for its characterization, and visualizations of the associated molecular and experimental pathways.

Core Mechanism of Action: Inhibition of the Serotonin Transporter (SERT)

This compound's principal mechanism for alleviating depressive symptoms involves the blockade of the serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family of membrane proteins.[3][4] SERT is located on the presynaptic membrane of serotonergic neurons and is responsible for the sodium- and chloride-dependent reuptake of serotonin from the synaptic cleft, thereby terminating its signaling.[3]

This compound binds directly to SERT, competitively inhibiting the binding and translocation of serotonin.[5][6] This blockade leads to an increased concentration and prolonged residence time of serotonin in the synaptic cleft, enhancing the stimulation of postsynaptic serotonin receptors.[2][5] While this compound also inhibits the norepinephrine transporter (NET), it exhibits a notably higher affinity for SERT.[5][7] Its affinity for the dopamine (B1211576) transporter (DAT) is negligible.[8][9] Studies suggest that this compound binds to a central substrate site within the transporter, overlapping with the serotonin binding pocket, which accounts for its competitive inhibitory nature.[10] The binding of this compound to SERT is also sodium-dependent.[6]

Quantitative Analysis of this compound's Affinity for Monoamine Transporters

The potency of this compound at its target transporters is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). The Ki value represents the binding affinity of the drug to the transporter, where a lower value indicates a higher affinity. The IC50 value measures the functional inhibition of the transporter's reuptake activity.

ParameterTarget TransporterValue (nM)Species/System
Ki Serotonin Transporter (SERT)1.4Human
Norepinephrine Transporter (NET)37Human
Dopamine Transporter (DAT)8,300 - 8,500Human
IC50 Serotonin Transporter (SERT)32Not Specified

Data compiled from multiple sources.[7][8][9][11]

Experimental Protocols

The characterization of this compound's interaction with SERT relies on two primary in vitro experimental techniques: the Radioligand Binding Assay and the Neurotransmitter Reuptake Inhibition Assay.

This assay is employed to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a specific radiolabeled ligand from the target transporter.

Objective: To determine the inhibition constant (Ki) of this compound for the serotonin transporter (SERT).

Materials:

  • Biological Sample: Cell membranes prepared from cultured cells expressing recombinant human SERT (e.g., HEK293 cells) or tissue homogenates from specific brain regions (e.g., rat frontal cortex).[12][13]

  • Radioligand: A high-affinity SERT ligand, typically tritiated ([³H]), such as [³H]Citalopram or [³H]this compound.[5][12]

  • Test Compound: this compound hydrochloride at a range of concentrations.[5]

  • Non-specific Binding Control: A high concentration of a potent, structurally distinct SERT inhibitor (e.g., 10 µM Paroxetine) to define background binding.[12]

  • Buffers:

    • Assay Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[14]

    • Ice-cold Wash Buffer.[5]

  • Filtration System: A vacuum manifold or cell harvester with glass fiber filters (e.g., Whatman GF/C), often pre-soaked in 0.1-0.3% polyethyleneimine (PEI) to reduce non-specific binding.[12][14][15]

  • Detection: Liquid scintillation counter and scintillation cocktail.[12]

Methodology:

  • Membrane Preparation: Homogenize tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend it in the assay binding buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[14]

  • Assay Setup: In a 96-well plate or individual tubes, combine the membrane preparation (e.g., 50-120 µg protein for tissue), a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of this compound.[14] Prepare separate tubes for total binding (no this compound) and non-specific binding (with the non-specific control compound).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[14]

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand (trapped on the filter) from the free radioligand.[14]

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5][14]

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.[12]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand) from the curve using non-linear regression.

    • Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

This functional assay directly measures how effectively a compound inhibits the uptake of a radiolabeled neurotransmitter into synaptosomes or cells expressing the relevant transporter.

Objective: To determine the IC50 value of this compound for the inhibition of serotonin uptake.

Materials:

  • Biological Sample: Synaptosomes (isolated nerve terminals) prepared from brain tissue (e.g., rat hippocampus or cortex) or cultured cells expressing SERT.[16][17]

  • Radiolabeled Neurotransmitter: [³H]Serotonin ([³H]5-HT).[18]

  • Test Compound: this compound at various concentrations.[5]

  • Buffers and Solutions:

    • Homogenization Buffer (e.g., 0.32 M Sucrose (B13894), 4 mM HEPES, pH 7.4).[19]

    • Krebs-HEPES Buffer (KHB) or similar physiological salt solution for incubation.[20]

  • Centrifugation Equipment: Standard and ultracentrifuges for synaptosome preparation.[19]

  • Incubation and Filtration System: As described for the binding assay.

Methodology:

  • Synaptosome Preparation (Brief Protocol):

    • Homogenize fresh brain tissue in ice-cold homogenization buffer.[19]

    • Perform a series of differential centrifugations to remove larger debris and nuclei, yielding a crude synaptosomal pellet (P2).[19]

    • For higher purity, the P2 pellet can be further purified using a sucrose or Percoll density gradient centrifugation.[17][21]

    • Resuspend the final synaptosomal pellet in an appropriate assay buffer.

  • Assay Setup: Aliquots of the synaptosome preparation or cultured cells are pre-incubated with various concentrations of this compound for a short period.[5]

  • Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of [³H]5-HT.[18]

  • Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at a physiological temperature (e.g., 37°C).[18][20] The incubation must be short enough to measure the initial rate of uptake.

  • Uptake Termination: Stop the uptake process rapidly. This is typically done by adding ice-cold buffer followed by rapid vacuum filtration, similar to the binding assay.[5]

  • Washing and Quantification: Wash the filters with ice-cold buffer and measure the radioactivity accumulated inside the synaptosomes or cells using a scintillation counter.[5]

  • Data Analysis:

    • Determine the amount of [³H]5-HT taken up at each this compound concentration.

    • Plot the percentage of uptake inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of serotonin uptake, using non-linear regression analysis.[5]

Visualizations

G cluster_pre Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_post Postsynaptic Neuron Vesicle Vesicle (Serotonin) Release Release SERT Serotonin Transporter (SERT) SERT->Vesicle Recycling Serotonin Serotonin (5-HT) Release->Serotonin Exocytosis Reuptake Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binding & Activation Reuptake->SERT Binding This compound This compound This compound->SERT Blocks Signaling Downstream Signaling Receptor->Signaling Signal Transduction G prep 1. Prepare Membranes (Expressing SERT) setup 2. Assay Setup (Membranes + [3H]Ligand + this compound) prep->setup incubate 3. Incubate (Reach Equilibrium) setup->incubate filter 4. Rapid Filtration (Separate Bound from Free) incubate->filter wash 5. Wash Filters (Remove Unbound Ligand) filter->wash count 6. Scintillation Counting (Quantify Radioactivity) wash->count analyze 7. Data Analysis (Calculate Ki) count->analyze G This compound This compound Administration Block SERT Blockade This compound->Block Increase5HT Increased Synaptic Serotonin Block->Increase5HT ReceptorStim Enhanced Postsynaptic Receptor Stimulation Increase5HT->ReceptorStim Neuroadapt Long-term Neuroadaptive Changes ReceptorStim->Neuroadapt Chronic Treatment Effect Antidepressant Effect Neuroadapt->Effect

References

Pharmacological profile and binding affinities of imipramine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of imipramine hydrochloride, a cornerstone tricyclic antidepressant (TCA). The information presented herein details its binding affinities, mechanisms of action, and the experimental protocols used to elucidate these properties, serving as a comprehensive resource for professionals in neuroscience research and drug development.

Core Pharmacological Profile

This compound hydrochloride is a tertiary amine TCA that primarily functions by inhibiting the reuptake of the neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft. This action increases the concentration of these monoamines in the synapse, thereby enhancing neurotransmission. This compound exhibits a higher affinity for the serotonin transporter (SERT) as compared to the norepinephrine transporter (NET). Its major active metabolite, desipramine, is a more potent inhibitor of norepinephrine reuptake.[1]

Beyond its primary targets, this compound interacts with a wide array of other neurotransmitter receptors, which contributes to both its therapeutic effects and its notable side-effect profile. These off-target interactions include antagonism of muscarinic acetylcholine (B1216132) receptors, histamine (B1213489) H1 receptors, and alpha-1 adrenergic receptors.[2]

Binding Affinities of this compound Hydrochloride

The binding affinity of this compound for various neurotransmitter transporters and receptors has been quantified using radioligand binding assays. The affinity is typically expressed as the inhibitor constant (Kᵢ), where a lower Kᵢ value indicates a higher binding affinity.

TargetRadiolabeled LigandSpeciesKᵢ (nM)
Monoamine Transporters
Serotonin Transporter (SERT)[³H]CitalopramHuman79
Norepinephrine Transporter (NET)[³H]NisoxetineHuman5
Dopamine Transporter (DAT)[³H]WIN 35428Human>10,000
Neurotransmitter Receptors
Histamine H1 ReceptorHuman1
Muscarinic M1 ReceptorHuman9.1
Muscarinic M2 ReceptorHuman29
Muscarinic M3 ReceptorHuman13
Muscarinic M4 ReceptorHuman14
Muscarinic M5 ReceptorHuman28
Alpha-1A Adrenergic ReceptorHuman2.6
Alpha-1B Adrenergic ReceptorHuman3.3
Alpha-1D Adrenergic ReceptorHuman2.5
Alpha-2A Adrenergic ReceptorHuman120
Alpha-2B Adrenergic ReceptorHuman210
Alpha-2C Adrenergic ReceptorHuman180
Dopamine D2 Receptor[³H]SpiperoneHuman726
5-HT2A ReceptorHuman13
5-HT2C ReceptorHuman27

This table is a compilation of data from multiple sources and assay conditions may vary.

Experimental Protocols

The determination of this compound's binding affinities is predominantly achieved through competitive radioligand binding assays. Below are detailed methodologies for assays targeting the serotonin and norepinephrine transporters.

Serotonin Transporter (SERT) Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human serotonin transporter (hSERT).

Materials:

  • Membrane Preparation: Cell membranes from a stable cell line expressing hSERT (e.g., HEK293 cells).

  • Radioligand: [³H]Citalopram (a selective SERT inhibitor).

  • Test Compound: this compound hydrochloride.

  • Reference Compound: A known selective SERT inhibitor (e.g., Fluoxetine) for determining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplate, glass fiber filters, and a cell harvester.

Procedure:

  • Membrane Preparation: Thaw the frozen hSERT-expressing cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Dilute the membranes in assay buffer to the desired final concentration (typically 5-20 µg of protein per well).

  • Assay Setup: The assay is conducted in a 96-well microplate in triplicate.

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]Citalopram (at a final concentration close to its Kd), and 100 µL of the diluted membrane suspension.

    • Non-specific Binding (NSB): Add 50 µL of 10 µM Fluoxetine, 50 µL of [³H]Citalopram, and 100 µL of the diluted membrane suspension.

    • Competitive Binding: Add 50 µL of varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [³H]Citalopram, and 100 µL of the diluted membrane suspension.

  • Incubation: Incubate the plate at room temperature (approximately 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Pre-soak the glass fiber filter mat with 0.5% polyethyleneimine (PEI) to minimize non-specific binding. Rapidly terminate the incubation by filtering the contents of each well through the filter mat using a cell harvester.

  • Washing: Wash the filters three to four times with 300 µL of ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Dry the filter mat. Add scintillation cocktail to each filter spot. Quantify the radioactivity bound to the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Norepinephrine Transporter (NET) Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human norepinephrine transporter (hNET).

Materials:

  • Membrane Preparation: Cell membranes from a stable cell line expressing hNET (e.g., HEK293 or CHO cells).[3]

  • Radioligand: [³H]Nisoxetine (a selective NET inhibitor).[3]

  • Test Compound: this compound hydrochloride.

  • Reference Compound: A known selective NET inhibitor (e.g., Desipramine) for determining non-specific binding.[3][4]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[3]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]

  • Scintillation Cocktail.

  • 96-well microplate, glass fiber filters, and a cell harvester.

Procedure:

  • Membrane Preparation: Follow the same procedure as described for the SERT assay, using hNET-expressing cell membranes. A typical protein concentration is 20-40 µg per well.[4]

  • Assay Setup: The assay is conducted in a 96-well microplate in triplicate.

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]Nisoxetine (at a final concentration of approximately 1 nM), and 100 µL of the diluted membrane suspension.[4]

    • Non-specific Binding (NSB): Add 50 µL of 10 µM Desipramine, 50 µL of [³H]Nisoxetine, and 100 µL of the diluted membrane suspension.[4]

    • Competitive Binding: Add 50 µL of varying concentrations of this compound, 50 µL of [³H]Nisoxetine, and 100 µL of the diluted membrane suspension.

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation.[4]

  • Filtration: Follow the same procedure as described for the SERT assay.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.[4]

  • Quantification: Dry the filters and quantify the radioactivity as described for the SERT assay.

  • Data Analysis: Analyze the data as described for the SERT assay to determine the IC₅₀ and Kᵢ values for this compound at the norepinephrine transporter.

Signaling Pathways and Visualizations

The therapeutic effects of this compound are not solely due to the acute increase in synaptic monoamines but also involve long-term neuroadaptive changes. Chronic administration of this compound modulates intracellular signaling pathways, most notably the brain-derived neurotrophic factor (BDNF) signaling cascade, which is crucial for neurogenesis and neuronal survival.[2]

Primary Mechanism of Action of this compound

The primary mechanism of this compound involves the blockade of SERT and NET on the presynaptic neuron. This inhibition leads to an accumulation of serotonin and norepinephrine in the synaptic cleft, thereby enhancing their signaling to postsynaptic receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_terminal Presynaptic Terminal serotonin 5-HT presynaptic_terminal->serotonin norepinephrine NE presynaptic_terminal->norepinephrine sert SERT net NET vesicle Vesicle (5-HT, NE) vesicle->presynaptic_terminal Release serotonin->sert Reuptake postsynaptic_receptor_5ht 5-HT Receptor serotonin->postsynaptic_receptor_5ht Binds norepinephrine->net Reuptake postsynaptic_receptor_ne NE Receptor norepinephrine->postsynaptic_receptor_ne Binds downstream_signaling Downstream Signaling postsynaptic_receptor_5ht->downstream_signaling postsynaptic_receptor_ne->downstream_signaling This compound This compound This compound->sert Inhibits This compound->net Inhibits This compound This compound inhibition Inhibition of 5-HT & NE Reuptake This compound->inhibition increase_5ht_ne Increased Synaptic 5-HT & NE inhibition->increase_5ht_ne gpcr GPCR Activation (e.g., 5-HT, β-adrenergic) increase_5ht_ne->gpcr adenylyl_cyclase Adenylyl Cyclase Activation gpcr->adenylyl_cyclase camp ↑ cAMP adenylyl_cyclase->camp pka PKA Activation camp->pka creb CREB Phosphorylation (pCREB) pka->creb nucleus Nuclear Translocation creb->nucleus gene_transcription Gene Transcription nucleus->gene_transcription bdnf ↑ BDNF Expression gene_transcription->bdnf neurogenesis Neurogenesis & Synaptic Plasticity bdnf->neurogenesis therapeutic_effects Therapeutic Antidepressant Effects neurogenesis->therapeutic_effects start Start prep_membranes Prepare Receptor-Containing Cell Membranes start->prep_membranes setup_assay Set Up Assay Plate: - Total Binding - Non-Specific Binding - Competitive Binding prep_membranes->setup_assay add_reagents Add Radioligand and Test Compound (this compound) setup_assay->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter_wash Rapid Filtration and Washing to Separate Bound and Free Ligand incubate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki quantify->analyze end End analyze->end

References

Imipramine's Dual Inhibition of Serotonin (SERT) and Norepinephrine (NET) Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imipramine, a prototypical tricyclic antidepressant (TCA), was a landmark discovery in psychopharmacology. Initially synthesized in the early 1950s, its antidepressant properties were identified shortly after, paving the way for the monoamine hypothesis of depression.[1] The core therapeutic efficacy of this compound is attributed to its function as a dual inhibitor of the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).[2][3] By blocking these transporters, this compound increases the synaptic concentrations of serotonin (5-HT) and norepinephrine (NE), respectively, thereby enhancing neurotransmission.[1][4] This guide provides a detailed technical overview of this compound's interaction with SERT and NET, presenting quantitative data, experimental methodologies, and the resulting effects on signaling pathways for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis of this compound's Binding Profile

The specificity and potency of a drug are quantitatively defined by its binding affinity (Kᵢ or Kd) for its targets and its functional inhibitory concentration (IC₅₀). A lower value indicates a higher affinity or potency. This compound exhibits a high affinity for both SERT and NET, with a notable preference for the serotonin transporter.[3][5] However, its clinical profile is also shaped by its significant affinity for other receptors, which contributes to its side effects.[2][6]

Table 1: this compound's Binding Affinity (Kᵈ) and Inhibitory Concentration (IC₅₀) for Monoamine Transporters

ParameterTarget TransporterValue (nM)Species/SystemReference
KᵈSerotonin Transporter (SERT)1.4Human[3][7]
KᵈNorepinephrine Transporter (NET)37Human[3][7]
IC₅₀Serotonin Transporter (SERT)32Not Specified[3][5]
IC₅₀ (High-Affinity Site)[³H]this compound Binding11.2Rat[3][8]
IC₅₀ (Low-Affinity Site)[³H]this compound Binding630Rat[8]

Table 2: this compound's Binding Affinity (Kᵈ) for Other Receptors (Side Effect Targets)

Target ReceptorValue (nM)Species/SystemReference
α1-Adrenergic Receptor32Human[7]
Histamine H₁ Receptor37Human[7]
Muscarinic Acetylcholine Receptor46Human[7]

Core Mechanism of Action

This compound binds directly to SERT and NET on the presynaptic neuron.[3] This binding competitively inhibits the reuptake of serotonin and norepinephrine from the synaptic cleft. The resulting elevated synaptic concentrations of these neurotransmitters lead to enhanced and prolonged stimulation of their respective postsynaptic receptors, which is believed to be the primary mechanism underlying its antidepressant effects.[2][3] While it blocks both transporters, this compound displays a significantly higher affinity for SERT compared to NET.[3][5] Its active metabolite, desipramine, conversely shows a higher affinity for NET.[9]

Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Presynaptic Terminal Synaptic Cleft Synaptic Cleft SERT SERT NET NET Postsynaptic Receptors 5-HT & NE Receptors Synaptic Cleft->Postsynaptic Receptors Increased Neurotransmitter Concentration This compound This compound This compound->SERT Blocks Reuptake This compound->NET Blocks Reuptake Serotonin 5-HT Serotonin->Postsynaptic Receptors Norepinephrine NE Norepinephrine->Postsynaptic Receptors

Mechanism of this compound Action

Experimental Protocols

The quantitative data presented are primarily derived from two key types of in vitro assays: radioligand binding assays and neurotransmitter reuptake inhibition assays. In vivo methods such as microdialysis are used to confirm these effects in living systems.[10]

Radioligand Binding Assay

This assay measures the affinity of a drug for a specific receptor or transporter by competing with a radiolabeled ligand.

Objective: To determine the dissociation constant (Kᵈ) or inhibition constant (Kᵢ) of this compound for SERT and NET.

Methodology:

  • Preparation: Membranes are prepared from cells or tissues expressing the target transporter (e.g., human SERT or NET).[11]

  • Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of unlabeled this compound.[3]

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 25-37°C) for a set duration to allow the binding to reach equilibrium.[3]

  • Separation: The bound and unbound radioligand are separated. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[3]

  • Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.[3]

  • Quantification: The amount of radioactivity retained on each filter is measured using a scintillation counter. This corresponds to the amount of bound radioligand.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᵈ)), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.[3]

Radioligand_Binding_Assay prep 1. Preparation (Cell Membranes with SERT/NET) incubate 2. Incubation (Membranes + Radioligand + this compound) prep->incubate equil 3. Reach Equilibrium incubate->equil separate 4. Separation (Rapid Filtration) equil->separate wash 5. Washing (Remove non-specific binding) separate->wash quant 6. Quantification (Scintillation Counting) wash->quant analyze 7. Data Analysis (Calculate IC50 and Ki) quant->analyze

Experimental Workflow for Radioligand Binding Assay
Neurotransmitter Reuptake Inhibition Assay

This functional assay directly measures the ability of a drug to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.[12]

Objective: To determine the IC₅₀ value of this compound for the inhibition of serotonin and norepinephrine uptake.

Methodology:

  • Preparation: Use cells stably expressing the human transporter (e.g., HEK-hSERT or HEK-hNET) or synaptosomes prepared from specific brain regions.[12][13]

  • Pre-incubation: The cells or synaptosomes are pre-incubated with various concentrations of this compound for a short period.[3]

  • Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]NE) is added to initiate the uptake process.

  • Uptake Termination: After a defined incubation period (e.g., 10 minutes at 37°C), the uptake is terminated rapidly, often by filtration and washing with ice-cold buffer.[3][13]

  • Quantification: The amount of radioactivity accumulated inside the cells or synaptosomes is measured via scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is determined by plotting the percentage of inhibition against the drug concentration.

Downstream Signaling Pathways and Long-Term Effects

The immediate effect of SERT and NET inhibition is an increase in synaptic 5-HT and NE. This leads to enhanced activation of a wide array of postsynaptic receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, β-adrenergic, α-adrenergic receptors).[2] Chronic administration of this compound leads to adaptive changes in the brain. These neuroadaptive effects, rather than the acute increase in neurotransmitters, are thought to be responsible for the therapeutic delay of antidepressants. Key long-term changes include:

  • Receptor Downregulation: Chronic stimulation of postsynaptic receptors can lead to their desensitization and downregulation, particularly β-adrenergic receptors.[5]

  • Neurotrophic Factor Signaling: Antidepressant effects are linked to changes in brain-derived neurotrophic factor (BDNF) signaling, which plays a crucial role in neurogenesis and synaptic plasticity, particularly in the hippocampus.[5]

  • Gene Expression: Long-term treatment can alter the expression of various genes involved in neuronal function and signaling cascades.

Signaling_Pathway This compound This compound Block Block SERT/NET This compound->Block Increase ↑ Synaptic 5-HT & NE Block->Increase Receptor ↑ Postsynaptic Receptor Activation (e.g., 5-HT, Adrenergic) Increase->Receptor Second Second Messenger Systems (e.g., cAMP) Receptor->Second Kinase Protein Kinase Activation (e.g., PKA) Second->Kinase CREB CREB Phosphorylation Kinase->CREB Gene Altered Gene Expression (e.g., ↑ BDNF) CREB->Gene Plasticity ↑ Neurogenesis & Synaptic Plasticity Gene->Plasticity Effect Therapeutic Effect Plasticity->Effect

Simplified Downstream Signaling Cascade

Clinical Context: Transporter Occupancy

Positron Emission Tomography (PET) studies allow for the in vivo measurement of transporter occupancy by drugs. Studies on TCAs and SSRIs suggest that a significant level of SERT occupancy is necessary for therapeutic efficacy. For many antidepressants, a SERT occupancy of approximately 80% is associated with clinical response.[14][15][16] While specific PET occupancy data for this compound is less common than for newer SSRIs, studies on TCAs as a class support the idea that high SERT occupancy is a shared mechanism of action.[14][17] For instance, even a low dose of the TCA clomipramine (B1669221) (10 mg) was found to occupy approximately 80% of SERT.[16] This high level of target engagement at clinical doses underscores the importance of SERT inhibition in the therapeutic profile of these drugs.

References

Off-Target Binding of Imipramine: A Technical Guide to Histaminic and Muscarinic Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the off-target binding of the tricyclic antidepressant imipramine to histaminic and muscarinic receptors. This compound's therapeutic efficacy in treating depression is primarily attributed to its inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. However, its clinical use is often associated with a range of side effects, many of which stem from its interactions with other receptors, notably histamine (B1213489) H1 and various muscarinic acetylcholine (B1216132) receptor subtypes. This document outlines the quantitative binding data, detailed experimental protocols for assessing these interactions, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity of this compound

The binding affinity of a compound to a receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following tables summarize the available quantitative data for this compound's binding to its intended targets and its off-target histaminic and muscarinic receptors.

Target ReceptorThis compound Ki (nM)Primary Effect of Binding
Histamine H1 Receptor 2.3 x 10⁻⁷ M (230 nM)[1]Sedation, drowsiness[2]

Experimental Protocols: Radioligand Displacement Assay

Radioligand displacement assays are a standard method for determining the binding affinity of an unlabeled compound (like this compound) for a specific receptor. The principle involves measuring the ability of the unlabeled compound to compete with a radiolabeled ligand for binding to the receptor.

I. Materials and Reagents
  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor (e.g., histamine H1, muscarinic M1, M2, M3).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-Pyrilamine for H1 receptors, [³H]-N-methylscopolamine ([³H]-NMS) for muscarinic receptors).

  • Unlabeled Ligand (Competitor): this compound hydrochloride.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: For detection of radioactivity.

  • Glass Fiber Filters: To separate bound from free radioligand.

  • 96-well Plates.

  • Filtration Apparatus (Cell Harvester).

  • Scintillation Counter.

II. Procedure
  • Membrane Preparation:

    • Homogenize cultured cells or tissue expressing the receptor of interest in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add a known amount of membrane preparation, a fixed concentration of radioligand, and assay buffer.

    • Non-specific Binding (NSB) Wells: Add the membrane preparation, the radioligand, and a saturating concentration of a known high-affinity unlabeled ligand for the target receptor (to block all specific binding).

    • Competition Wells: Add the membrane preparation, the radioligand, and serial dilutions of this compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand in the solution.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

III. Data Analysis
  • Calculate Specific Binding: Subtract the average CPM from the NSB wells from the average CPM of the total binding and competition wells.

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50: From the competition curve, determine the concentration of this compound that inhibits 50% of the specific radioligand binding (the IC50 value).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways and Experimental Workflow Visualizations

Signaling Pathways

The off-target effects of this compound are mediated through its interaction with the signaling pathways of histamine and muscarinic receptors. The H1 histamine receptor, as well as the M1 and M3 muscarinic receptors, are coupled to Gq proteins, leading to the activation of phospholipase C. In contrast, the M2 muscarinic receptor is coupled to Gi proteins, which inhibit adenylyl cyclase.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor H1 / M1 / M3 Receptor This compound->Receptor Blocks Gq Gq (α, β, γ) Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Leads to

Caption: Gq Signaling Pathway for H1, M1, and M3 Receptors.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor M2 Receptor This compound->Receptor Blocks Gi Gi (α, β, γ) Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Leads to

Caption: Gi Signaling Pathway for the M2 Muscarinic Receptor.

Experimental Workflow

The following diagram illustrates the typical workflow for a radioligand displacement assay used to determine the binding affinity of this compound.

Radioligand_Displacement_Assay_Workflow Start Start MembranePrep 1. Membrane Preparation (from cells/tissue expressing receptor) Start->MembranePrep AssaySetup 2. Assay Setup in 96-well Plate MembranePrep->AssaySetup TotalBinding Total Binding: Membranes + Radioligand AssaySetup->TotalBinding NSB Non-specific Binding: Membranes + Radioligand + Excess Unlabeled Ligand AssaySetup->NSB Competition Competition: Membranes + Radioligand + Serial Dilutions of this compound AssaySetup->Competition Incubation 3. Incubation (to reach equilibrium) AssaySetup->Incubation Filtration 4. Filtration (separate bound from free radioligand) Incubation->Filtration Washing 5. Washing (remove unbound radioligand) Filtration->Washing Detection 6. Scintillation Counting (measure radioactivity) Washing->Detection DataAnalysis 7. Data Analysis Detection->DataAnalysis CalcSpecificBinding Calculate Specific Binding DataAnalysis->CalcSpecificBinding PlotCurve Plot Competition Curve DataAnalysis->PlotCurve DetermineIC50 Determine IC50 DataAnalysis->DetermineIC50 CalculateKi Calculate Ki using Cheng-Prusoff Equation DataAnalysis->CalculateKi End End DataAnalysis->End

Caption: Experimental Workflow for Radioligand Displacement Assay.

Logical Relationship of this compound Binding

The following diagram illustrates the relationship between this compound's intended therapeutic action and its off-target binding, which leads to side effects.

Imipramine_Binding_Logic cluster_intended Intended Therapeutic Action cluster_offtarget Off-Target Binding This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits H1 Histamine H1 Receptor This compound->H1 Blocks Muscarinic Muscarinic Receptors (M1, M2, M3, etc.) This compound->Muscarinic Blocks AntidepressantEffect Antidepressant Effect SERT->AntidepressantEffect Leads to NET->AntidepressantEffect Leads to SideEffects Side Effects (Sedation, Dry Mouth, etc.) H1->SideEffects Contributes to Muscarinic->SideEffects Contributes to

References

Molecular Interaction Between Imipramine and the Central Substrate-Binding Site of SERT: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin (B10506) transporter (SERT), also known as SLC6A4, is a crucial membrane protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into presynaptic neurons.[1][2] This process terminates serotonergic signaling and is vital for regulating mood, appetite, and sleep.[2][3] Consequently, SERT is a primary target for many antidepressant medications, including the tricyclic antidepressant (TCA) imipramine.[4][5]

This compound was one of the first TCAs introduced for the treatment of depression.[6] Its therapeutic efficacy stems from its potent inhibition of SERT, which increases the extracellular concentration of serotonin and enhances neurotransmission.[7][8] A comprehensive understanding of the molecular interactions between this compound and SERT is paramount for the rational design of new, more selective, and effective antidepressant drugs with improved side-effect profiles.

This technical guide provides an in-depth examination of the molecular interaction between this compound and the central substrate-binding site of SERT, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms and workflows.

The this compound-SERT Interaction: A Molecular Perspective

Structural and mutagenesis studies have revealed that this compound binds to the central substrate-binding site (S1) of SERT, which is located halfway across the membrane-spanning region of the transporter.[5][9] This site overlaps with the binding pocket for the endogenous substrate, serotonin, explaining this compound's mechanism as a competitive inhibitor of 5-HT transport.[10][11][12] The binding of this compound stabilizes the transporter in an outward-open conformation, preventing the translocation of serotonin.[9]

In addition to the central S1 site, an allosteric binding site (S2) has been identified in the extracellular vestibule.[13][14] Ligand binding to the S2 site can modulate the binding of ligands at the S1 site.[2][14] However, the primary inhibitory action of this compound occurs at the central S1 pocket.

Key Amino Acid Residues and Binding Orientation

Mutagenesis and structural studies have identified several key amino acid residues within the S1 pocket that are critical for this compound binding:

  • Aspartate 98 (Asp98): Forms a crucial salt bridge with the tertiary aliphatic amine of this compound. This interaction is a key anchor point for the drug within the binding site.[10]

  • Phenylalanine 335 (Phe335): Located in close proximity to the 7-position of the this compound ring system.[10]

  • Alanine 173 (Ala173) and Threonine 439 (Thr439): These residues form a pocket that accommodates substituents at the 3-position of the this compound ring.[10]

  • Serine 438 (Ser438): A conservative mutation of this residue to threonine (S438T) has been shown to dramatically decrease the potency of this compound (up to a 175-fold increase in the Ki value), indicating a direct interaction.[12][15]

These specific protein-ligand contact points unambiguously orient the tricyclic ring of this compound within the central binding site, lying in the plane of the membrane.[10] This orientation is distinct from that of the substrate serotonin, providing insights into the mechanism of inhibition.[10]

Role of Ions

The binding of this compound to SERT is also influenced by the presence of ions. Early experiments have shown that two sodium (Na+) ions are necessary for high-affinity TCA binding, and a chloride (Cl-) ion, while not absolutely required, enhances this compound binding.[10][16]

Quantitative Data on this compound-SERT Interaction

The affinity of this compound for SERT is typically quantified using inhibition constant (Ki), dissociation constant (KD), or half-maximal inhibitory concentration (IC50) values. Lower values indicate higher binding affinity.

Table 1: Binding Affinity of this compound for Monoamine Transporters
TargetParameterValue (nM)Reference
Human SERTKD1.4[17]
Human SERTIC5032[7]
Human NETKD37[17]
Human DATKi>10,000[4]

Data indicates that this compound has a high affinity and selectivity for SERT over the dopamine (B1211576) transporter (DAT), and a notable affinity for the norepinephrine (B1679862) transporter (NET).

Table 2: Effect of Site-Directed Mutagenesis on this compound Affinity
TransporterMutationFold Change in Ki vs. Wild-TypeReference
Human SERTS438T~175[12][15]
Human SERTY95F~3-4[18]

Mutations in the S1 binding pocket can significantly alter the binding affinity of this compound, confirming the importance of these specific residues in the drug-transporter interaction.

Experimental Protocols

The data presented above are derived from a variety of sophisticated experimental techniques. The following sections detail the methodologies for key experiments used to study the this compound-SERT interaction.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a compound (like this compound) for a target receptor (SERT) by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for SERT.

Materials:

  • Membrane preparations from cells stably expressing human SERT (e.g., HEK293 cells).[19]

  • Radioligand, such as [3H]this compound or [3H]paroxetine.[9][20]

  • Unlabeled this compound for competition.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[21]

  • Scintillation fluid and scintillation counter.

  • Glass fiber filters and a cell harvester for filtration.

Protocol:

  • Membrane Preparation: Homogenize SERT-expressing cells in binding buffer and perform a series of centrifugations to isolate the cell membrane fraction. Determine the protein concentration of the membrane preparation.[21]

  • Assay Setup: In a multi-well plate, combine the cell membrane preparation (e.g., 2 µg protein), a fixed concentration of the radioligand (e.g., 10 nM [3H]this compound), and varying concentrations of unlabeled this compound (from 10-10 to 10-4 M).[20][21]

  • Incubation: Incubate the mixture for a defined period (e.g., 10-60 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.[20][21]

  • Nonspecific Binding: In separate wells, include a high concentration of a known SERT inhibitor (e.g., 100 µM S-citalopram) to determine the amount of nonspecific binding of the radioligand.[9]

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the nonspecific binding from the total binding to get the specific binding. Plot the specific binding as a function of the unlabeled this compound concentration. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to calculate the IC50 and subsequently the Ki value.[21]

Site-Directed Mutagenesis

This PCR-based method is used to introduce specific nucleotide changes into the DNA sequence of SERT, resulting in a modified protein with specific amino acid substitutions.[22][23]

Objective: To investigate the role of a specific amino acid (e.g., Ser438) in this compound binding.

Protocol:

  • Primer Design: Design a pair of complementary PCR primers that contain the desired mutation (e.g., changing the codon for Serine to Threonine at position 438). The mutation should be located in the middle of the primers.[24]

  • PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid containing the wild-type SERT gene as a template, and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the mutation.[25]

  • Template Digestion: Digest the PCR product with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively digesting the original, bacterially-derived template plasmid while leaving the newly synthesized, unmethylated mutant plasmid intact.[24]

  • Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells. The host bacteria will repair the nicks in the mutant plasmid.[25]

  • Screening and Sequencing: Isolate plasmid DNA from the resulting bacterial colonies. Screen for the desired modification and confirm the presence of the mutation and the absence of any other unintended mutations by DNA sequencing.

  • Functional Analysis: Express the mutated SERT protein and perform radioligand binding assays (as described in 4.1) to determine the effect of the mutation on this compound binding affinity.[12]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a structural biology technique used to determine the high-resolution three-dimensional structure of proteins and their complexes, such as SERT bound to this compound.[2]

Objective: To visualize the binding pose of this compound in the central binding site of SERT.

Protocol:

  • Protein Purification: Isolate SERT from a native source (e.g., porcine brain) or from a heterologous expression system. Often, an antibody fragment (e.g., 15B8 Fab) is used to stabilize the transporter and aid in purification.[9]

  • Complex Formation: Incubate the purified SERT with a saturating concentration of this compound to form the SERT-imipramine complex.

  • Vitrification: Apply a small volume of the complex solution to an EM grid, blot away excess liquid, and rapidly plunge the grid into liquid ethane. This traps the complexes in a thin layer of vitreous (non-crystalline) ice.

  • Data Collection: Image the vitrified sample in a transmission electron microscope at cryogenic temperatures. A large number of images (micrographs) containing different views of the protein complex are collected.

  • Image Processing and Reconstruction: Use specialized software to select images of individual particles from the micrographs, align them, and computationally reconstruct a 3D density map of the SERT-imipramine complex.

  • Model Building and Analysis: Build an atomic model of the complex into the cryo-EM density map. This final structure reveals the precise orientation of this compound within the binding pocket and its interactions with specific amino acid residues.[13]

Visualizations: Pathways and Workflows

SERT Function and this compound Inhibition

SERT_Function cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT SERT Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor 5-HT Receptors Serotonin_Synapse->Postsynaptic_Receptor Binds This compound This compound This compound->SERT Blocks Signaling Downstream Signaling Postsynaptic_Receptor->Signaling Activates

Caption: Mechanism of SERT inhibition by this compound in the synaptic cleft.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow prep Prepare SERT Membrane Fraction setup Set up Assay: Membranes + Radioligand + Competitor (this compound) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration to Separate Bound/Free incubate->filter count Scintillation Counting of Filters filter->count analyze Data Analysis: Calculate IC50 / Ki count->analyze result Binding Affinity Determined analyze->result

Caption: Workflow for determining binding affinity via radioligand assay.

Logical Relationship: this compound in SERT S1 Binding Site

Imipramine_Binding_Site SERT_Pocket {SERT Central (S1) Binding Pocket} This compound This compound Aliphatic Amine + Tricyclic Ring Asp98 Asp98 This compound:amine->Asp98 Salt Bridge Phe335 Phe335 This compound:ring->Phe335 Vicinal Interaction Ala173 Ala173 This compound:ring->Ala173 Pocket Interaction Thr439 Thr439 This compound:ring->Thr439 Pocket Interaction Ser438 Ser438 This compound:ring->Ser438 Direct Interaction

Caption: Key residue interactions with this compound in the SERT S1 site.

Conclusion

The interaction between this compound and the central substrate-binding site of SERT is a well-defined molecular event, characterized by specific, high-affinity contacts with key amino acid residues. A salt bridge with Asp98 and interactions with residues such as Phe335 and Ser438 are critical for anchoring the drug and inhibiting serotonin transport. The competitive nature of this inhibition, occurring at the substrate's own binding site, provides a clear mechanism for its therapeutic action.

The experimental protocols detailed herein—radioligand binding, site-directed mutagenesis, and cryo-EM—represent the cornerstone techniques for elucidating such protein-ligand interactions. The quantitative data derived from these methods are indispensable for structure-activity relationship (SAR) studies. A continued, detailed investigation of the SERT S1 binding pocket will facilitate the design of next-generation antidepressants with enhanced efficacy and selectivity, ultimately leading to improved treatments for depressive disorders.

References

The Serendipitous Discovery of Imipramine: A Technical Account of the First Tricyclic Antidepressant

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of imipramine in the late 1950s marked a pivotal moment in the history of psychiatry, heralding the dawn of modern psychopharmacology for depressive disorders. This technical guide provides an in-depth exploration of the historical context surrounding the discovery of this compound, the first tricyclic antidepressant (TCA). It details the experimental journey from its synthesis as an antihistamine to its serendipitous identification as a potent antidepressant. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the early clinical investigations, methodological approaches, and the foundational understanding of its mechanism of action.

Historical Context and Precursors

The story of this compound's discovery is intrinsically linked to the burgeoning field of psychopharmacology in the mid-20th century, particularly the development of chlorpromazine.

The Chlorpromazine Precedent: The discovery of chlorpromazine's antipsychotic effects in 1952 by Jean Delay and Pierre Deniker revolutionized the treatment of schizophrenia and spurred pharmaceutical companies to investigate similar compounds. Chlorpromazine, a phenothiazine (B1677639) derivative, demonstrated that mental illness could be treated with targeted drug therapy, shifting the paradigm from purely psychoanalytic or invasive physical treatments.

The Search for New Antipsychotics: The Swiss pharmaceutical company Geigy (now part of Novartis), inspired by the success of chlorpromazine, was actively synthesizing and screening compounds with a similar three-ring (tricyclic) structure.[1] One such compound, synthesized in 1951, was G22355, later to be named this compound.[2] Initially, G22355 was investigated for its potential as an antihistamine, sedative, or antipsychotic agent.[1]

The Pivotal Experiments of Roland Kuhn

The crucial chapter in this compound's history was written by the Swiss psychiatrist Dr. Roland Kuhn at the cantonal psychiatric hospital in Münsterlingen.[3] Kuhn was tasked by Geigy to investigate the clinical effects of G22355 in patients with schizophrenia.

Experimental Protocols

It is critical to note that the experimental methods of the 1950s did not adhere to the rigorous standards of modern clinical trials, such as double-blinding, placebo controls, and standardized rating scales.[4] Dr. Kuhn's methodology was rooted in meticulous clinical observation and detailed case history analysis.[3]

Study Design: Open-label, observational study.

Patient Population: Kuhn administered G22355 to several hundred patients with a range of psychiatric diagnoses.[4] The initial focus was on approximately 200 patients with schizophrenia.[4] Subsequently, he administered the compound to about 100 patients exhibiting predominantly depressive symptoms.[4] These patients were described as having severe, "endogenous" or "vital" depression, characterized by a pervasive low mood, psychomotor retardation, and feelings of hopelessness and despair.[2][4]

Dosage and Administration: The dosage of this compound was administered orally and was determined empirically, often starting with a regimen similar to that of chlorpromazine.[4]

  • Initial Dose: 75 mg per day.[4]

  • Dose Titration: The dose was increased as needed, typically to a range of 150-250 mg per day for patients with insufficient response.[4]

Assessment of Efficacy: Dr. Kuhn's assessment was based on his direct and frequent, sometimes daily, clinical observations of the patients' behavior, mood, and verbal reports.[4] He also took into account the observations of the nursing staff.[4] There were no standardized depression rating scales used; instead, improvement was judged on the basis of a holistic clinical evaluation.

Safety and Side Effect Monitoring: Kuhn meticulously documented the side effects observed in his patients.[4] This included monitoring for anticholinergic effects and conducting basic laboratory tests, such as blood counts.[4]

Data Presentation

The quantitative data from Dr. Kuhn's original 1957 publication is largely descriptive. However, subsequent analyses and reports from the era provide some numerical insights into the early clinical experiences with this compound.

Patient Population and Response in Early Observations
Patient Group Number of Patients Dosage Range (mg/day) Observed Outcome Reference
Patients with Schizophrenia~200Not specified in detailIneffective for psychotic symptoms.[4]
Patients with Depressive Symptoms~10075 - 250Significant antidepressant effect observed.[4]
Depressed Patients Who Responded Well4075 - 250Formed the basis of Kuhn's 1957 report.[3][4]
Re-analysis of Early Controlled Trials (1959-1965)

A later meta-analysis of 18 controlled trials conducted between 1959 and 1965 provided more structured quantitative data on this compound's efficacy compared to placebo.

Parameter Value Confidence Interval (CI) Reference
Drug/Placebo Response Rate-Ratio (RR)2.171.87 - 2.51[5]
Number-Needed-to-Treat (NNT)3.12.1 - 5.8[5]

Note: This re-analysis highlights the significant therapeutic effect of this compound in early clinical research, even though half of the individual trials did not achieve statistical significance on their own, likely due to smaller sample sizes and methodological variability.[5]

Observed Side Effects in Early Clinical Use

Dr. Kuhn's early observations and subsequent clinical experience identified a consistent profile of side effects, primarily related to this compound's anticholinergic properties.

Side Effect Category Specific Symptoms Reference
Anticholinergic Dry mouth, blurred vision, constipation, urinary retention, dizziness.[2][4]
Cardiovascular Tachycardia (rapid heart rate).[2]
Neurological Drowsiness, fatigue.[2]
Psychiatric In some cases, a switch to mania or hypomania in patients with pre-existing bipolar disorder.[2]

Mandatory Visualizations

The Discovery Workflow of this compound

G cluster_0 Pre-Discovery Phase cluster_1 Kuhn's Clinical Investigation cluster_2 Post-Discovery Synthesis of Chlorpromazine Synthesis of Chlorpromazine Success in Treating Psychosis Success in Treating Psychosis Synthesis of Chlorpromazine->Success in Treating Psychosis Leads to Geigy Synthesizes G22355 (this compound) Geigy Synthesizes G22355 (this compound) Success in Treating Psychosis->Geigy Synthesizes G22355 (this compound) Inspires Initial Hypothesis: Antihistamine/Antipsychotic Initial Hypothesis: Antihistamine/Antipsychotic Geigy Synthesizes G22355 (this compound)->Initial Hypothesis: Antihistamine/Antipsychotic Testing in Patients with Schizophrenia Testing in Patients with Schizophrenia Initial Hypothesis: Antihistamine/Antipsychotic->Testing in Patients with Schizophrenia Leads to Ineffective for Psychosis Ineffective for Psychosis Testing in Patients with Schizophrenia->Ineffective for Psychosis Observational Trial in Depressed Patients Observational Trial in Depressed Patients Ineffective for Psychosis->Observational Trial in Depressed Patients Prompts shift in focus Serendipitous Discovery of Antidepressant Effect Serendipitous Discovery of Antidepressant Effect Observational Trial in Depressed Patients->Serendipitous Discovery of Antidepressant Effect Kuhn's 1957 Publication Kuhn's 1957 Publication Serendipitous Discovery of Antidepressant Effect->Kuhn's 1957 Publication Introduction as First Tricyclic Antidepressant Introduction as First Tricyclic Antidepressant Kuhn's 1957 Publication->Introduction as First Tricyclic Antidepressant

Caption: The experimental and logical workflow of this compound's discovery.

Signaling Pathway of this compound's Mechanism of Action

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle NE_cleft NE Vesicle->NE_cleft Release 5HT_cleft 5-HT Vesicle->5HT_cleft Release NE Norepinephrine 5HT Serotonin NET Norepinephrine Transporter SERT Serotonin Transporter NE_cleft->NET Reuptake NE_receptor Norepinephrine Receptor NE_cleft->NE_receptor Binds 5HT_cleft->SERT Reuptake 5HT_receptor Serotonin Receptor 5HT_cleft->5HT_receptor Binds This compound This compound This compound->NET Blocks This compound->SERT Blocks Signal_Transduction Signal Transduction & Antidepressant Effect NE_receptor->Signal_Transduction 5HT_receptor->Signal_Transduction

Caption: this compound's mechanism of action at the neuronal synapse.

Conclusion

The discovery of this compound was a landmark event in the history of medicine, fundamentally altering the therapeutic landscape for depression. It was a discovery born not from a targeted search for an antidepressant, but from the astute and open-minded clinical observations of Roland Kuhn. While the experimental methods of the time lacked the rigorous controls of modern research, the meticulous documentation and insightful analysis of patient responses laid the groundwork for the development of an entire class of antidepressant medications. This technical guide has provided a detailed account of this pivotal discovery, from its conceptual origins to its clinical realization, offering valuable insights for today's researchers and drug developers. The story of this compound serves as a powerful reminder of the role of serendipity and keen clinical observation in scientific advancement.

References

Imipramine's Influence on Adult Hippocampal Neurogenesis and BDNF Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imipramine, a tricyclic antidepressant (TCA), has long been a cornerstone in the treatment of major depressive disorder. While its primary mechanism was initially attributed to the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, a growing body of evidence highlights its profound impact on neuroplasticity. This technical guide provides an in-depth examination of this compound's influence on two interconnected processes critical for its therapeutic effects: adult hippocampal neurogenesis (AHN) and the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. We will summarize key quantitative findings, detail essential experimental protocols for investigation, and provide visual representations of the underlying molecular pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development, facilitating further exploration into the neurogenic and neurotrophic properties of antidepressants.

Introduction: Neuroplasticity as a Target for Antidepressants

The neurogenic hypothesis of depression posits that a reduction in the generation of new neurons in the adult hippocampus contributes to the pathophysiology of depressive disorders. Conversely, treatments that enhance neurogenesis may alleviate depressive symptoms. Adult neurogenesis is a complex process primarily occurring in the subgranular zone (SGZ) of the hippocampal dentate gyrus (DG), involving the proliferation of neural progenitor cells (NPCs), their differentiation into immature neurons, and their maturation and integration into existing neural circuits.[1]

Central to the regulation of neuronal survival, growth, and differentiation is the neurotrophin BDNF.[2] BDNF exerts its effects by binding to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[3] This binding event triggers receptor dimerization and autophosphorylation, initiating several downstream intracellular signaling cascades, including the Phospholipase C-gamma (PLCγ), Phosphoinositide 3-kinase/Akt (PI3K/Akt), and Mitogen-activated protein kinase/Extracellular signal-regulated kinase (MAPK/ERK) pathways. These cascades ultimately converge on the nucleus to regulate the transcription of genes involved in neuronal survival, plasticity, and neurogenesis. This compound has been shown to robustly engage these neuroplastic mechanisms, providing a compelling avenue for understanding its therapeutic action beyond simple monoamine modulation.

This compound's Pro-Neurogenic Effects in the Adult Hippocampus

Chronic administration of this compound has been consistently shown to stimulate multiple stages of adult hippocampal neurogenesis.[3][4] This effect is considered a key component of its antidepressant activity. The influence of this compound spans from increasing the pool of dividing cells to promoting their survival and maturation into functional neurons.

Enhanced Proliferation of Neural Progenitors

This compound treatment significantly increases the proliferation of NPCs in the DG.[3] This is evidenced by an increased number of cells incorporating the exogenous thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and expressing the endogenous cell cycle marker Ki-67.[3][5] In a mouse model of traumatic brain injury (TBI), two weeks of this compound treatment led to a significant increase in Ki-67-positive cells in the ipsilateral dentate gyrus.[3] Similarly, chronic this compound increased cell proliferation in the SGZ of the DG 14 days after transient global cerebral ischemia in rats.[6]

Promotion of Neuronal Differentiation and Survival

Beyond proliferation, this compound facilitates the differentiation and survival of these new cells into neurons. Studies show an increase in the number of cells expressing doublecortin (DCX), a marker for immature, migrating neuroblasts, following this compound administration.[6][7] Furthermore, long-term treatment leads to a greater number of BrdU-labeled cells co-expressing the mature neuronal marker, NeuN, indicating that this compound enhances the preservation and successful maturation of newly-generated neurons.[3][8] In a rat model of epilepsy, four weeks of this compound treatment resulted in a significant increase in NeuN-positive neurons in the dentate gyrus (36%), CA3 (37.4%), and CA1 (64.9%) regions of the hippocampus.[8]

Modulation of Glial Cells

Recent evidence suggests that this compound's effects extend to glial cells, which play a crucial role in supporting neurogenesis. This compound has been shown to have a pro-astrogliogenic effect, promoting the generation of new astrocytes in the hippocampus.[9] In vitro, this compound can induce human astrocytes to differentiate into cells exhibiting a neuronal phenotype.[10]

Quantitative Data Summary: this compound and Neurogenesis

The following table summarizes quantitative data from various studies on the effects of this compound on markers of adult hippocampal neurogenesis.

MarkerAnimal Model / ConditionThis compound Dose & DurationKey Quantitative FindingCitation(s)
Ki-67 Traumatic Brain Injury (Mouse)Not specified, 2 weeksSignificant increase in Ki-67+ cells in the ipsilateral DG (p<0.01).[3]
BrdU Traumatic Brain Injury (Rat)Not specified, 8 weeks172% increase in neurogenesis relative to the injury-only group.[11]
DCX Chronic Corticosterone (B1669441) (Rat)15 mg/kg/day, 21 daysAntagonized the CORT-induced decrease in DCX+ cells in dorsal & ventral hippocampus.[7]
NeuN Pilocarpine-Induced Seizure (Rat)Not specified, 4 weeks36% increase in NeuN+ neurons in the DG; 37.4% in CA3; 64.9% in CA1.[8]
Nestin (via X-Gal) R26Nestin Reporter Mice20 µg/g, chronic54.8% increase in Nestin-expressing cells in the DG.[12]
Neuron Number (GCL) Flinders Sensitive Line (Rat)Not specified, chronicSignificantly increased the number of neurons in the granule cell layer (GCL).[13]

This compound's Modulation of the BDNF-TrkB Signaling Pathway

The neurogenic effects of this compound are intricately linked to its ability to modulate the BDNF-TrkB signaling pathway. This compound enhances this pathway through both BDNF-dependent and surprisingly, BDNF-independent mechanisms.

Upregulation of BDNF Expression

Chronic antidepressant treatment is known to upregulate the expression of BDNF.[3] this compound administration has been shown to reverse the decrease in BDNF levels observed in animal models of stress and depression.[14] It can also increase the expression of BDNF mRNA in primary astrocyte cultures, suggesting a direct effect on glial cells to enhance neurotrophic support.[15]

Direct Binding and Activation of the TrkB Receptor

A paradigm-shifting discovery is that antidepressants, including this compound, can directly bind to and activate TrkB receptors.[16] this compound binds to the transmembrane domain of TrkB, promoting its dimerization and subsequent phosphorylation.[16] This activation can occur rapidly, within 30 minutes of administration, and importantly, can happen independently of BDNF itself.[17][18] Studies using conditional BDNF knockout mice have demonstrated that this compound can still induce TrkB phosphorylation in the absence of BDNF, confirming a direct receptor-level interaction.[18]

Activation of Downstream Signaling Cascades

Upon activation by this compound, TrkB initiates downstream signaling. This includes the activation of the PLCγ, Akt, and ERK pathways.[3][16] These cascades lead to the phosphorylation and activation of transcription factors like cAMP response element-binding protein (CREB).[2] Activated CREB then promotes the transcription of genes that support neuronal survival and neurogenesis, creating a positive feedback loop that reinforces the neuroplastic effects of the treatment. This compound has been shown to normalize the derangement of the ERK/CREB coupling, leading to the induction of BDNF.[2]

Quantitative Data Summary: this compound and BDNF Signaling

The following table summarizes quantitative data on the effects of this compound on key molecules in the BDNF signaling pathway.

MoleculeBrain RegionAnimal Model / ConditionThis compound Dose & DurationKey Quantitative FindingCitation(s)
BDNF Protein Dorsal Periaqueductal GrayNaive Rat3-day or 21-day treatmentIncreased BDNF levels.[19]
BDNF Protein AmygdalaMaternal Deprivation (Rat)Not specified, chronicReversed the stress-induced decrease in BDNF levels.[14]
p-TrkB Anterior Cingulate/Prefrontal CortexNaive Mouse30 mg/kg, 30 minRobust increase in TrkB phosphorylation.[17]
p-TrkB Dorsal Periaqueductal GrayNaive RatShort-term & long-termIncreased levels of phosphorylated TrkB.[19]
BDNF-TrkB-Akt Pathway Infralimbic CortexSERT Knockout RatChronic treatmentActivation of the BDNF-TrkB-Akt signaling pathway.[20]
BDNF mRNA Rat Astrocyte Culture100 µM, 4 hoursSignificant increase in BDNF mRNA levels (p<0.001).[15]

Key Experimental Protocols

This section provides detailed methodologies for core experiments used to assess this compound's effects on neurogenesis and BDNF signaling.

Assessment of Adult Hippocampal Neurogenesis
  • Principle: BrdU, a synthetic analog of thymidine, is incorporated into the DNA of cells during the S-phase of the cell cycle. By timing the administration of BrdU and the tissue collection, one can study cell proliferation (short survival time) or cell survival and fate (long survival time).[21]

  • Materials:

    • 5-bromo-2'-deoxyuridine (BrdU), sterile solution in 0.9% NaCl.

    • 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • 2N Hydrochloric acid (HCl) for DNA denaturation.

    • Boric acid buffer (pH 8.5).

    • Primary antibody: Anti-BrdU (e.g., rat monoclonal).

    • Fluorescently-conjugated secondary antibody.

    • Mounting medium with DAPI.

  • Procedure:

    • BrdU Administration: Administer BrdU to animals via intraperitoneal (i.p.) injection (a common dose in rodents is 50-100 mg/kg).[22] For proliferation studies, perfuse the animal hours after a single injection.[23] For survival studies, administer multiple injections over several days and perfuse weeks later.[3]

    • Tissue Fixation: Deeply anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight at 4°C.

    • Sectioning: Cryoprotect the brain in a 30% sucrose (B13894) solution. Section the hippocampus coronally at 40 µm using a cryostat or vibratome.

    • DNA Denaturation: Wash sections in PBS. Incubate in 2N HCl for 30 minutes at 37°C to denature the DNA, exposing the BrdU epitope.

    • Neutralization: Neutralize the acid by washing sections in boric acid buffer (pH 8.5) for 10 minutes.

    • Immunostaining: Block non-specific binding with a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1 hour. Incubate with anti-BrdU primary antibody overnight at 4°C.

    • Detection: Wash and incubate with the appropriate fluorescently-conjugated secondary antibody for 2 hours at room temperature.

    • Mounting and Imaging: Mount sections onto slides, coverslip with DAPI-containing medium, and visualize using fluorescence or confocal microscopy.

  • Considerations: BrdU can be toxic and may affect the cell cycle itself.[24] It is crucial to use appropriate controls and consider alternative endogenous markers like Ki-67.[22][24]

  • Principle: This technique uses specific antibodies to visualize the location and abundance of proteins that mark different stages of neuronal development within tissue sections.[25]

  • Materials:

    • Perfused and sectioned brain tissue (as in Protocol 1).

    • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).

    • Primary antibodies: Anti-DCX (e.g., goat polyclonal), Anti-NeuN (e.g., mouse monoclonal).

    • Appropriate fluorescently-conjugated secondary antibodies.

    • Blocking solution.

  • Procedure:

    • Antigen Retrieval: For some antibodies, especially with formalin-fixed tissue, an antigen retrieval step is necessary.[26] Heat sections in citrate buffer (e.g., 95°C for 20 minutes).

    • Permeabilization & Blocking: Wash sections in PBS. Incubate in blocking solution (containing a detergent like Triton X-100 and serum) for 1-2 hours to permeabilize membranes and block non-specific antibody binding.

    • Primary Antibody Incubation: Incubate sections with primary antibodies (e.g., anti-DCX and/or anti-NeuN) diluted in blocking solution, typically overnight at 4°C. For double labeling, primary antibodies from different host species should be used.

    • Secondary Antibody Incubation: Wash sections extensively in PBS. Incubate with a cocktail of appropriate species-specific secondary antibodies conjugated to different fluorophores for 2 hours at room temperature in the dark.

    • Mounting and Imaging: Wash, mount onto slides, and coverslip as previously described. Image using a confocal microscope to confirm co-localization of signals (e.g., BrdU and NeuN).[27]

  • Considerations: Antibody validation is critical to ensure specificity.[26] Quantification should be performed using unbiased stereological methods to obtain accurate cell counts.[28]

Analysis of BDNF Signaling
  • Principle: Western blotting separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect and quantify target proteins.[29] This is ideal for measuring changes in total protein levels (BDNF, TrkB) and activation states (p-TrkB, p-CREB).

  • Materials:

    • Dissected hippocampal tissue, flash-frozen.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA or Bradford protein assay kit.

    • SDS-PAGE gels, running buffer, and transfer buffer.

    • Nitrocellulose or PVDF membrane.

    • Primary antibodies: Anti-BDNF, Anti-TrkB, Anti-phospho-TrkB (pY816), Anti-CREB, Anti-phospho-CREB (pS133), Anti-β-actin (loading control).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate (ECL).

  • Procedure:

    • Protein Extraction: Homogenize hippocampal tissue on ice in lysis buffer. For BDNF, an acid-extraction protocol may be required to release receptor-bound neurotrophin.[30] Centrifuge the lysate at high speed to pellet debris and collect the supernatant.

    • Protein Quantification: Determine the total protein concentration of each sample using a BCA or Bradford assay.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.

    • Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again, then apply ECL substrate and detect the chemiluminescent signal using an imaging system.

    • Analysis: Quantify band intensity using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., β-actin). For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.

  • Considerations: BDNF exists in precursor (pro-BDNF) and mature forms, which may be detected by different antibodies.[31] Phosphorylated proteins are labile; the use of phosphatase inhibitors is essential.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental processes discussed.

BDNF_Signaling_Pathway This compound-Mediated BDNF-TrkB Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_pathways cluster_nucleus Nucleus This compound This compound TrkB TrkB Receptor This compound->TrkB Direct Binding & Activation BDNF BDNF BDNF->TrkB Binding PLCg PLCγ TrkB->PLCg Phosphorylation Akt Akt TrkB->Akt Phosphorylation ERK ERK TrkB->ERK Phosphorylation CREB CREB ERK->CREB pCREB p-CREB CREB->pCREB GeneTx Gene Transcription pCREB->GeneTx Neurogenesis Neurogenesis & Survival GeneTx->Neurogenesis

Caption: this compound activates the TrkB receptor both directly and via BDNF, triggering downstream signaling.

Neurogenesis_Workflow Workflow for Assessing Hippocampal Neurogenesis cluster_animal In Vivo Phase cluster_lab Ex Vivo Phase A1 Animal Treatment (this compound vs. Vehicle) A2 BrdU Administration (i.p. injections) A1->A2 A3 Perfusion & Tissue Collection (4% PFA) A2->A3 B1 Brain Sectioning (40 µm sections) A3->B1 B2 Immunohistochemistry (Anti-BrdU, -DCX, -NeuN) B1->B2 B3 Microscopy (Confocal Imaging) B2->B3 B4 Quantification (Stereology) B3->B4 Western_Blot_Workflow Workflow for Western Blot Analysis of BDNF Signaling T1 Hippocampal Dissection & Homogenization T2 Protein Extraction & Quantification (BCA) T1->T2 T3 SDS-PAGE (Protein Separation) T2->T3 T4 Membrane Transfer (Nitrocellulose/PVDF) T3->T4 T5 Blocking (5% Milk or BSA) T4->T5 T6 Primary Antibody Incubation (e.g., Anti-p-TrkB) T5->T6 T7 Secondary Antibody Incubation (HRP-conjugated) T6->T7 T8 Chemiluminescent Detection & Imaging T7->T8 T9 Data Analysis (Band Densitometry) T8->T9

References

Downstream Cellular Effects of Chronic Imipramine Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imipramine, a prototypical tricyclic antidepressant (TCA), has been a cornerstone in the treatment of major depressive disorder for decades. Its primary mechanism of action involves the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1] However, the therapeutic effects of this compound manifest after chronic administration, suggesting that long-term neuroadaptive changes, rather than acute monoamine potentiation, are responsible for its clinical efficacy.[1] This technical guide provides an in-depth exploration of the downstream cellular and molecular effects following chronic this compound administration. We will delve into the modulation of key signaling pathways, alterations in gene expression, and the impact on neuroplasticity. This guide consolidates quantitative data into structured tables, provides detailed experimental methodologies for key assays, and utilizes Graphviz diagrams to visualize complex biological processes, offering a comprehensive resource for researchers in neuropharmacology and drug development.

Core Mechanism of Action and Receptor Sensitivity Modulation

Chronic this compound administration leads to significant alterations in neurotransmitter receptor sensitivity. While the acute effect is to increase synaptic monoamine levels, long-term treatment induces adaptive changes in receptor density and function.[1]

Monoamine Transporter Occupancy

This compound binds to both the serotonin transporter (SERT) and the norepinephrine transporter (NET), inhibiting their function and thereby increasing the synaptic availability of serotonin (5-HT) and norepinephrine (NE).[1]

Receptor Downregulation

A consistent finding with chronic this compound treatment is the downregulation of certain postsynaptic receptors, a homeostatic response to increased neurotransmitter levels.

  • β-Adrenergic Receptors: Chronic this compound treatment leads to a reduction in the number of β-adrenergic receptors.[2][3]

  • Serotonin 5-HT2 Receptors: A marked reduction in the number of 5-HT2 receptor binding sites is observed following chronic this compound administration.[2]

Conversely, some receptor systems exhibit supersensitivity:

  • Dopamine (B1211576) D2 Receptors: Prolonged treatment with this compound can lead to supersensitivity of dopamine D2 receptors in limbic brain regions.[3][4]

Intracellular Signaling Cascades

The sustained increase in synaptic monoamines initiates a cascade of intracellular signaling events that are believed to be central to the therapeutic actions of this compound.

The cAMP/PKA/CREB Pathway

The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a critical downstream target of chronic this compound administration. While initial hypotheses suggested an upregulation of this pathway, some studies indicate a more complex regulation.

One study observed that long-term this compound treatment in rats led to a decrease in hippocampal cAMP levels.[5] This was accompanied by increased gene expression of phosphodiesterases (enzymes that degrade cAMP) and decreased expression of adenylyl cyclase (the enzyme that synthesizes cAMP).[5] However, other research highlights the importance of the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor.[6] Both short-term and long-term treatment with this compound have been shown to increase the phosphorylation of CREB.[6][7] This phosphorylation is crucial for regulating the expression of genes involved in neuroplasticity.[8] The combination of this compound with zinc has been shown to rapidly enhance the phosphorylation of CREB, dependent on Protein Kinase A (PKA) activation.[9]

cAMP_PKA_CREB_Pathway This compound Chronic this compound Administration NE_5HT ↑ Synaptic NE & 5-HT This compound->NE_5HT GPCR G-Protein Coupled Receptors NE_5HT->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB_p Phosphorylated CREB (pCREB) PKA->CREB_p Gene_Expression Gene Expression (e.g., BDNF) CREB_p->Gene_Expression

Caption: Simplified cAMP/PKA/CREB signaling pathway.
Brain-Derived Neurotrophic Factor (BDNF) Signaling

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity. Chronic this compound treatment has been shown to increase the expression of BDNF.[10][11] This effect is thought to be mediated, at least in part, by the activation of the CREB pathway, as the Bdnf gene promoter contains a cAMP response element.[8] The increased BDNF then activates its receptor, Tropomyosin receptor kinase B (TrkB), leading to the activation of downstream signaling cascades, such as the Akt pathway, which promotes cell survival and plasticity.[10][12]

BDNF_Signaling_Pathway This compound Chronic this compound Administration pCREB ↑ pCREB This compound->pCREB BDNF_exp ↑ BDNF Gene Expression pCREB->BDNF_exp BDNF BDNF BDNF_exp->BDNF TrkB TrkB Receptor BDNF->TrkB Akt Akt Pathway TrkB->Akt Neuroplasticity Neuronal Survival & Plasticity Akt->Neuroplasticity

Caption: BDNF signaling cascade activated by this compound.
Glucocorticoid Receptor (GR) Signaling

Dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis is a hallmark of depression. Chronic this compound treatment has been shown to modulate the expression of glucocorticoid receptors (GRs), which are key in the negative feedback regulation of the HPA axis. Studies have demonstrated that this compound increases GR mRNA levels in the hippocampus and hypothalamus.[13][14] This upregulation of GRs may enhance the negative feedback on the HPA axis, leading to a normalization of its function.

Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2) Signaling

Recent evidence suggests that chronic this compound administration can modulate signaling pathways involved in synaptic plasticity through focal adhesion kinases. One study found that chronic this compound treatment in rats induced contrasting changes in the phosphorylation of FAK (decreased) and its homolog PYK2 (increased) in the prefrontal cortex.[15] The enhanced activation of PYK2, a non-receptor kinase important for synaptic plasticity, may represent a compensatory mechanism.[15]

Gene Expression and Epigenetic Modifications

The long-term effects of this compound are underpinned by changes in gene expression, which are, in part, regulated by epigenetic mechanisms.

Regulation of Gene Expression

Chronic this compound treatment alters the expression of a wide array of genes. As mentioned, key targets include Bdnf and genes encoding for glucocorticoid receptors.[10][13] Furthermore, studies have shown that this compound can reverse stress-induced changes in the gene expression profiles in the prefrontal cortex, particularly affecting genes involved in circadian rhythm, cell proliferation, and survival.[16] Another key target is the CREB-regulated transcription coactivator 1 (CRTC1), where this compound has been shown to reverse stress-induced downregulation of its expression in the medial prefrontal cortex.[17]

Epigenetic Modifications

Chronic this compound can induce epigenetic changes, such as histone modifications. For example, long-term this compound treatment has been found to increase the expression of the NMDA receptor subunit NR2B through increased acetylation of histones H3K9 and H3K27 in the NR2B promoter region.[18] This suggests that this compound can remodel chromatin to alter gene expression profiles. Furthermore, chronic this compound treatment has been shown to reverse stress-induced changes in repressive histone methylation in the nucleus accumbens.[19]

Neuroplasticity and Cellular Remodeling

The culmination of these signaling and genomic changes is the structural and functional remodeling of neural circuits, a phenomenon broadly termed neuroplasticity.

Neurogenesis

Chronic this compound administration has been shown to stimulate adult hippocampal neurogenesis, the birth of new neurons in the dentate gyrus.[20][21][22] This increase in neurogenesis is thought to contribute to the therapeutic effects of antidepressants by integrating new, excitable neurons into hippocampal circuits.

Synaptogenesis and Synaptic Plasticity

Beyond the generation of new neurons, chronic this compound promotes the formation of new synapses (synaptogenesis).[20] Studies have shown an increased number of hippocampal synapses in animal models of depression following this compound treatment.[20] Furthermore, chronic this compound can reverse stress-induced deficits in synaptic plasticity, such as long-term potentiation (LTP), in the hippocampus.[13]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on the effects of chronic this compound administration.

Table 1: Effects on Receptor Binding and Density

Receptor/TransporterBrain RegionSpeciesDuration of TreatmentChangeReference(s)
β-Adrenergic ReceptorCortexRat14 days[2]
5-HT2 ReceptorCortexRat14 days[2]
Dopamine D2 ReceptorLimbic AreasRat3 weeks↑ (Supersensitivity)[3]
NMDA Receptor (Glycine Site)CortexRat14 days↓ Affinity[12]
α2-Adrenergic ReceptorLocus CoeruleusRat21 days↓ Density (16%)[23]

Table 2: Effects on Signaling Molecules

MoleculeBrain RegionSpeciesDuration of TreatmentChangeReference(s)
cAMPHippocampusRatNot specified[5]
pCREBSpinal Cord Dorsal HornMouse21 days↓ (Reversal of injury-induced ↑)[7]
pCREBJurkat CellsHuman3 weeks[6]
BDNF mRNAAstrocytesRat4 hours[11]
GR mRNAHippocampus, HypothalamusRatNot specified[13]
pFAK (Tyr397)Prefrontal CortexRat21 days[15]
pPYK2 (Tyr402)Prefrontal CortexRat21 days[15]
Tyrosine Hydroxylase ActivityVTA, Substantia NigraRat18 days[24]

Table 3: Effects on Neurogenesis and Synaptogenesis

ProcessBrain RegionSpeciesDuration of TreatmentChangeReference(s)
Neurogenesis (Neuron Number)Hippocampus (GCL)RatNot specified[20]
Synaptogenesis (Synapse Number)Hippocampus (CA1)RatNot specified[20]
Cell Proliferation (BrdU+ cells)Hippocampus (DG)Mouse4 weeks[21]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Western Blotting for Phosphorylated CREB (pCREB)

Western_Blot_Workflow start Tissue/Cell Lysis protein_quant Protein Quantification (e.g., BCA Assay) start->protein_quant sds_page SDS-PAGE Electrophoresis protein_quant->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., 5% BSA) transfer->blocking pri_ab Primary Antibody Incubation (e.g., anti-pCREB) blocking->pri_ab sec_ab Secondary Antibody Incubation (HRP-conjugated) pri_ab->sec_ab detection Chemiluminescent Detection sec_ab->detection analysis Densitometry Analysis detection->analysis

Caption: General workflow for Western blotting.
  • Objective: To quantify the levels of phosphorylated CREB relative to total CREB.

  • Methodology:

    • Tissue/Cell Lysis: Homogenize brain tissue or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

    • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block non-specific binding sites with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pCREB (e.g., rabbit anti-pCREB Ser133) overnight at 4°C.

    • Washing: Wash the membrane extensively with TBST.

    • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total CREB to normalize the pCREB signal.

Quantitative Real-Time PCR (qRT-PCR) for BDNF mRNA
  • Objective: To measure the relative expression levels of BDNF mRNA.

  • Methodology:

    • RNA Extraction: Isolate total RNA from brain tissue using a TRIzol-based method or a commercial kit.

    • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

    • cDNA Synthesis: Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a reverse transcriptase, random primers or oligo(dT) primers, and dNTPs.

    • qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for BDNF and a reference gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.

    • Data Analysis: Calculate the relative expression of BDNF mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.

Chromatin Immunoprecipitation (ChIP) for Histone Modifications
  • Objective: To determine the association of specific histone modifications (e.g., H3K27ac) with a particular gene promoter (e.g., Nr2b).

  • Methodology:

    • Cross-linking: Cross-link proteins to DNA in cells or tissue with formaldehyde (B43269).

    • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.

    • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K27ac).

    • Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G-conjugated magnetic beads.

    • Washing: Wash the beads to remove non-specifically bound chromatin.

    • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the formaldehyde cross-links by heating.

    • DNA Purification: Purify the DNA.

    • Analysis: Quantify the amount of a specific DNA sequence (e.g., the Nr2b promoter) in the immunoprecipitated sample using qPCR.

Conclusion

Chronic administration of this compound induces a complex and multifaceted cascade of downstream cellular effects that extend far beyond its acute action on monoamine transporters. The therapeutic efficacy of this compound is intricately linked to its ability to modulate intracellular signaling pathways, alter gene expression through epigenetic mechanisms, and ultimately drive structural and functional neuroplasticity. A comprehensive understanding of these downstream effects is crucial for the development of novel and more targeted antidepressant therapies. This technical guide provides a foundational resource for researchers to explore these intricate molecular mechanisms further.

References

The Dopaminergic Mechanism of Imipramine Action in Stress Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Imipramine, a canonical tricyclic antidepressant (TCA), has traditionally been understood to exert its therapeutic effects through the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1][2][3] However, a growing body of evidence highlights a significant, yet historically underappreciated, role of the brain's dopaminergic system in the mechanism of this compound's action, particularly in the context of chronic stress. This technical guide provides an in-depth examination of the dopaminergic pathways modulated by this compound in preclinical stress models. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways. The evidence suggests that this compound's efficacy is not solely dependent on its serotonergic and noradrenergic activities but also involves a complex interplay with dopamine (B1211576) D1 and D2 receptors and the regulation of dopamine release in key brain regions like the prefrontal cortex and nucleus accumbens.[4][5][6][7]

Core Concepts: Stress, Dopamine, and this compound's Action

Chronic stress is a significant factor in the pathophysiology of major depressive disorder. Preclinical research extensively uses stress models to induce depressive-like behaviors in rodents, such as anhedonia (the inability to feel pleasure) and behavioral despair. The dopaminergic system, particularly the mesolimbic pathway, is critically involved in reward processing and motivation and is profoundly affected by stress. This compound, through its multifaceted actions, appears to restore normal function to this system, thereby alleviating depressive symptoms.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the dopaminergic effects of this compound in rodent stress models.

Table 1: Effects of this compound on Dopamine (DA) and its Metabolites in Stress Models

Brain RegionStress ModelThis compound TreatmentEffect on Extracellular DAReference
Prefrontal CortexFoot-shock stressChronic (14 days)Inhibited or prevented the stress-induced increase in DA output.[5][5]
Prefrontal CortexNone (acute drug effect)Acute (10 mg/kg IP)Increased extracellular DA concentrations.[8]
Nucleus AccumbensNone (acute drug effect)Acute (10 mg/kg IP)No significant change in extracellular DA.[8]

Table 2: Effects of this compound on Dopamine Receptor Binding in Stress Models

ReceptorBrain RegionStress ModelThis compound TreatmentEffect on Receptor Binding (Bmax)Reference
D2Limbic ForebrainChronic Mild StressChronic (5 weeks)Reversed the stress-induced decrease in D2 receptor binding.[6][6]
D1Limbic ForebrainChronic Mild StressChronic (5 weeks)No significant alteration in stressed animals.[6][6]
D1Limbic ForebrainNoneChronic (5 weeks)Decreased D1 receptor binding in non-stressed animals.[6][6]
D2Striatum & Limbic ForebrainNoneRepeated (14 days)Increased affinity for D2 receptors.[9][9]

Table 3: Behavioral Outcomes of this compound Treatment in Stress Models

Behavioral TestStress ModelThis compound TreatmentKey Behavioral OutcomeReference
Sucrose (B13894) Preference TestChronic Mild StressChronic (5-9 weeks)Restored normal sucrose consumption, reversing anhedonia.[4][4]
Forced Swim TestCorticosterone-inducedCo-administration (15 mg/kg)Prevented increased immobility and decreased swimming behavior.[10][10]
Social Interaction TestChronic Restraint StressChronic (21 days)Reversed social avoidance behavior.[11][11]
Learned HelplessnessUnavoidable ShockChronic (2 weeks)Prevented the induction of learned helplessness.[7][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of findings. The following sections outline standard protocols for key experiments cited in this guide.

Chronic Unpredictable Stress (CUS) Protocol

This protocol is designed to induce a state of anhedonia and other depressive-like phenotypes in rodents by exposing them to a series of mild, unpredictable stressors over several weeks.[12][13]

  • Subjects: Male Wistar or Sprague-Dawley rats, or C57BL/6J mice are commonly used.[14][15] Animals are single-housed to prevent social buffering.

  • Duration: Typically 4 to 12 weeks.[4][15]

  • Stressors: A varied regimen of mild stressors is applied daily in an unpredictable manner.[13] Common stressors include:

    • Damp Bedding: Soiling the home cage bedding with water.[12][13]

    • Cage Tilt: Tilting the home cage at a 45° angle.[12][13]

    • Light/Dark Cycle Disruption: Reversing the light/dark cycle or using continuous light/dark periods.[12][13]

    • Social Stress: Housing with a different cage mate or in a cage previously occupied by another animal.[12][13]

    • Restraint: Placing the animal in a restraint tube for a period of time.[12]

    • Empty Cage: Removing all bedding and enrichment from the home cage.[12]

  • Behavioral Assessment: Anhedonia is typically assessed using the Sucrose Preference Test (SPT).[12] Animals are presented with two bottles, one containing water and the other a sucrose solution (e.g., 1-2%).[16][17] A reduction in the preference for the sucrose solution is indicative of anhedonia.[16]

In Vivo Microdialysis for Dopamine Measurement

This technique allows for the sampling of extracellular neurochemicals from specific brain regions in freely moving animals.[14][18]

  • Surgical Procedure:

    • Animals are anesthetized and placed in a stereotaxic frame.

    • A guide cannula is implanted, targeting the brain region of interest (e.g., prefrontal cortex or nucleus accumbens).[14][18]

    • The cannula is secured to the skull with dental cement.[18] Animals are allowed to recover for several days.[14]

  • Microdialysis Experiment:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.[14]

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[14][18]

    • The system is allowed to stabilize for 1-2 hours to establish a baseline.[18]

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.[18][19]

  • Analysis:

    • The concentration of dopamine in the dialysate is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[18][19]

    • Results are often expressed as a percentage change from the baseline levels.[18]

Western Blotting for Dopamine Receptor Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins, such as dopamine receptors, in tissue samples.[20][21]

  • Tissue Preparation:

    • Animals are euthanized, and the brain region of interest is rapidly dissected and frozen.

    • The tissue is homogenized in a lysis buffer containing protease inhibitors.[21]

    • The total protein concentration of the lysate is determined using a protein assay (e.g., BCA or Bradford assay).[21]

  • SDS-PAGE and Transfer:

    • A standardized amount of total protein (e.g., 20-30 µg) per sample is loaded onto an SDS-polyacrylamide gel.[20][22]

    • Proteins are separated by size via gel electrophoresis.

    • The separated proteins are then transferred from the gel to a nitrocellulose or PVDF membrane.[20]

  • Immunodetection:

    • The membrane is blocked to prevent non-specific antibody binding.[20]

    • The membrane is incubated with a primary antibody specific to the dopamine receptor of interest (e.g., anti-D1 or anti-D2 receptor antibody).[23][24]

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).[21]

  • Detection and Quantification:

    • A chemiluminescent substrate is applied, and the resulting signal is captured.[20]

    • The intensity of the bands is quantified using densitometry software, allowing for the relative comparison of receptor expression levels between groups.[21]

Visualizing Mechanisms and Workflows

Graphviz diagrams are provided to illustrate key pathways and processes.

G cluster_0 Stress-Induced State cluster_1 This compound Intervention Stress Chronic Stress DA_System Dysregulated Dopamine System Stress->DA_System IMI Chronic This compound Anhedonia Anhedonia/ Depressive Behavior DA_System->Anhedonia D2_down ↓ D2 Receptor Binding (Limbic Forebrain) DA_System->D2_down DA_up ↑ DA Release (Prefrontal Cortex) DA_System->DA_up DA_norm Normalized DA Release (PFC) IMI->DA_norm D2_norm Normalized D2 Binding IMI->D2_norm D1_mod D1 Receptor Modulation IMI->D1_mod Behavior Antidepressant Effect/ Restored Behavior DA_norm->Behavior D2_norm->Behavior D1_mod->Behavior

Caption: Proposed dopaminergic pathway of this compound action under stress.

G start Start: Hypothesis Formulation stress_model Induce Depressive-like State (e.g., Chronic Unpredictable Stress) start->stress_model groups Divide into Groups: 1. Control 2. Stress + Vehicle 3. Stress + this compound stress_model->groups treatment Chronic Drug Administration (e.g., 5 weeks) groups->treatment behavior Behavioral Testing (Sucrose Preference, Forced Swim Test) treatment->behavior neurochem Neurochemical Analysis (In Vivo Microdialysis for DA) behavior->neurochem receptor Receptor Analysis (Western Blot for D1/D2 Receptors) neurochem->receptor data Data Analysis & Interpretation receptor->data end Conclusion data->end

Caption: A typical experimental workflow for investigating this compound's effects.

G Stress Chronic Stress DA_Dysregulation Dopamine System Dysregulation Stress->DA_Dysregulation causes This compound This compound Treatment Behavior_Dep Depressive-like Behaviors DA_Dysregulation->Behavior_Dep leads to DA_Normalization Dopamine System Normalization DA_Dysregulation->DA_Normalization is reversed by This compound->DA_Normalization promotes Behavior_Norm Behavioral Normalization DA_Normalization->Behavior_Norm results in

Caption: Logical relationship between stress, dopamine, this compound, and behavior.

Conclusion

The evidence strongly indicates that the therapeutic action of this compound in stress models extends beyond its classical role as a serotonin and norepinephrine reuptake inhibitor. Its mechanism involves significant modulation of the dopaminergic system. Chronic this compound treatment appears to normalize stress-induced dysregulation of dopamine, particularly by reversing the downregulation of D2 receptors in limbic areas and preventing excessive dopamine release in the prefrontal cortex.[5][6] Furthermore, D1 receptor function appears crucial for mediating its antidepressant effects.[7] These findings underscore the importance of the dopaminergic system as a target for antidepressant therapy and suggest that a more nuanced understanding of this compound's full pharmacological profile can inform the development of more effective treatments for stress-related psychiatric disorders.

References

Imipramine's In Vitro Impact on Human Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of the tricyclic antidepressant imipramine on the proliferation of various human cell lines. The document summarizes key quantitative data, details common experimental protocols, and illustrates the molecular signaling pathways involved.

Effects on Cell Proliferation and Viability

This compound has been shown to exert cytotoxic effects and reduce the viability of a wide range of human cancer cell lines in a dose- and time-dependent manner.[1] The half-maximal inhibitory concentration (IC50) values vary across different cell types, indicating a degree of cell-specific response to the drug.

Table 1: this compound IC50 Values in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 ValueIncubation TimeAssay
MDA-MB-231Triple-Negative Breast Cancer~40 µMNot SpecifiedViability Assay
MCF-7Estrogen Receptor-Positive Breast Cancer~40 µMNot SpecifiedViability Assay
T24Bladder CancerNot Specified (Significant dose-dependent decrease from 10-90 µM)48 hoursMTT Assay
U-2 OSOsteosarcomaNot Specified (Significant dose-dependent decrease from 0-100 µM)24 and 48 hoursMTT Assay
MG 63OsteosarcomaNot Specified (Significant dose-dependent decrease from 0-100 µM)24 and 48 hoursMTT Assay
PC-3Prostate CancerNot Specified (Dose-dependent inhibition from >10 µM)12 and 72 hoursWST-1 Assay
Caco-2Colorectal CancerNot Specified (Notable decrease at 15, 60, and 90 µg/mL)24 hoursMTT Assay
U-87MGGlioblastomaNot Specified (Inhibition of PI3K/Akt/mTOR at 50 µM)0-240 minutesWestern Blot
HCT-116Colorectal CancerNot Specified (Inhibition from 0.5-300 µM)3 daysViability Assay
Glioma Cell Lines (U251, GBM)GlioblastomaIC50s determined for various lines48 hoursCCK-8 Assay

Note: The specific IC50 values are not always explicitly stated in the provided search results, but the dose-dependent inhibitory effects are consistently reported.

Induction of Apoptosis and Autophagy

This compound has been demonstrated to induce programmed cell death in cancer cells through both apoptosis and autophagy.[2][3][4] The apoptotic response involves the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1][2]

Table 2: Markers of this compound-Induced Apoptosis and Autophagy

Cell LineProcessKey Markers and Observations
T24ApoptosisIncreased Annexin V-positive cells, up-regulation of cleaved caspase-3, -8, and -9, increased Fas and FasL expression, mitochondrial dysfunction, and ROS production.[2]
U-2 OS & MG 63ApoptosisIncreased cleaved caspase-3, -8, and -9, and down-regulation of anti-apoptotic proteins like MCL-1, BCL-2, and XIAP.[1]
U-87MGAutophagyInhibition of PI3K/Akt/mTOR signaling, conversion of LC3-I to LC3-II, and formation of acidic vesicular organelles.[3][4]
Esophageal Squamous Cell Carcinoma (ESCC)Apoptosis & AutophagyInduction of both apoptosis and protective autophagy. Blocking autophagy with chloroquine (B1663885) enhanced apoptosis.[5]
HL-60ApoptosisInduction of apoptosis at 80 µM after 24 hours.[6]

Effects on the Cell Cycle

A key mechanism by which this compound inhibits cell proliferation is through the induction of cell cycle arrest, primarily at the G1 phase.[7][8] This prevents cells from entering the S phase, during which DNA replication occurs.

Table 3: this compound's Effects on Cell Cycle Progression

Cell LineEffectKey Molecular Changes
MDA-MB-231G1 phase arrestIncreased number of cells in G1 phase and decreased number in S phase.[7][8]
MCF-7G1 phase arrestIncreased number of cells in G1 phase and decreased number in S phase.[7][8]
General (Breast Cancer)G1/S transition inhibitionDecrease in key proteins promoting G1/S transition (e.g., E2F1, CDK1, Cyclin D1) and an increase in inhibitors of G1/S transition (e.g., Rb, p15, p21, p27).[7]

Molecular Mechanisms and Signaling Pathways

This compound's anti-proliferative effects are mediated by its interaction with multiple intracellular signaling pathways that are often dysregulated in cancer.

Cell Cycle Regulation Pathway

This compound treatment leads to the upregulation of cyclin-dependent kinase (CDK) inhibitors, which in turn prevents the phosphorylation of the retinoblastoma (Rb) protein. This keeps Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby inhibiting the transcription of genes required for S-phase entry.[9]

G1_S_Transition_Inhibition cluster_cdk_inhibitors CDK Inhibitors cluster_cdk Cyclin-Dependent Kinases This compound This compound p15 p15 This compound->p15 upregulates p21 p21 This compound->p21 upregulates p27 p27 This compound->p27 upregulates CDK4_6 CDK4/6 p15->CDK4_6 inhibit CDK2 CDK2 p15->CDK2 inhibit p21->CDK4_6 inhibit p21->CDK2 inhibit p27->CDK4_6 inhibit p27->CDK2 inhibit Rb Rb CDK4_6->Rb phosphorylate G1_Arrest G1 Arrest CDK4_6->G1_Arrest inhibition leads to CDK2->Rb phosphorylate CDK2->G1_Arrest inhibition leads to pRb p-Rb (Inactive) Rb->pRb E2F E2F Rb->E2F sequesters pRb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription

Caption: this compound-induced G1 cell cycle arrest pathway.

Apoptosis Induction Pathways

This compound can trigger apoptosis through both the extrinsic and intrinsic pathways. The extrinsic pathway is initiated by the binding of ligands like FasL to death receptors such as Fas, leading to the activation of caspase-8. The intrinsic pathway is initiated by mitochondrial stress, leading to the activation of caspase-9. Both pathways converge on the activation of executioner caspases like caspase-3.[1][2]

Apoptosis_Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound FasL FasL This compound->FasL upregulates Fas Fas This compound->Fas upregulates Mitochondria Mitochondria This compound->Mitochondria induces stress BAX_BAK BAX/BAK This compound->BAX_BAK upregulates FasL->Fas binds Caspase8 Caspase-8 Fas->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activate Caspase9 Caspase-9 Mitochondria->Caspase9 activates BAX_BAK->Mitochondria Caspase9->Caspase3 activate Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound-induced extrinsic and intrinsic apoptosis pathways.

Other Key Signaling Pathways
  • PI3K/Akt/mTOR: this compound inhibits this crucial survival pathway, leading to the induction of autophagic cell death in glioma cells.[3][4]

  • EGFR/ERK/NF-κB: In bladder cancer cells, this compound suppresses this pathway, which is involved in cell migration and invasion.[2]

  • AKT/ERK/STAT3: The anti-tumor effect of this compound in oral squamous cell carcinoma is attributed to the inactivation of this signaling cascade.

  • Estrogen Receptor (ER) Signaling: In ER-positive breast cancer cells, this compound reduces the expression of ER-α and its target genes.[7]

  • DNA Repair: this compound has been shown to block homologous recombination (HR) and non-homologous end joining (NHEJ) mediated DNA repair activities in breast cancer cells.[7]

Experimental Protocols

The following are generalized protocols for common in vitro assays used to assess the effects of this compound on cell proliferation.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate (e.g., 5x10^3 cells/well) B 2. Incubate overnight to allow attachment A->B C 3. Treat cells with varying concentrations of this compound (e.g., 0-100 µM) B->C D 4. Incubate for a specified duration (e.g., 24, 48, or 72 hours) C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4 hours to allow formazan (B1609692) crystal formation E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm using a microplate reader G->H I 9. Calculate cell viability relative to control H->I

Caption: General workflow for an MTT cell viability assay.

Methodology Details:

  • Cell Seeding: Cells are seeded into 96-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.[2]

  • Drug Preparation: this compound is typically dissolved in a solvent like DMSO to create a stock solution, which is then diluted to the final concentrations in the cell culture medium.[10]

  • Treatment: Cells are exposed to a range of this compound concentrations. A vehicle control (e.g., 0.1% DMSO) is always included.[10]

  • MTT Reaction: The yellow tetrazolium salt MTT is reduced by metabolically active cells to purple formazan crystals.[1]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Viability is expressed as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).

Methodology Details:

  • Cell Treatment: Cells are cultured and treated with this compound (e.g., 20 µM or 40 µM) for a prolonged period, such as 96 hours, to allow for effects on the cell cycle to become apparent.[7]

  • Fixation: After treatment, cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structures.[7]

  • Staining: The fixed cells are stained with a fluorescent DNA-binding dye, most commonly propidium (B1200493) iodide (PI). An RNase treatment step is included to ensure that only DNA is stained.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The resulting data is displayed as a histogram, where cells in G1 have a 2n DNA content, cells in G2/M have a 4n DNA content, and cells in S phase have a DNA content between 2n and 4n. The percentage of cells in each phase is then quantified.[8]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology Details:

  • Cell Treatment: Cells are treated with this compound for a specified duration (e.g., 96 hours).[7]

  • Staining: Harvested cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

  • Mechanism: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and will bind to the surface of early apoptotic cells. PI is a membrane-impermeable DNA dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Quantification: The percentage of cells in each quadrant is determined to quantify the level of apoptosis induced by this compound.[2]

Conclusion

In vitro studies consistently demonstrate that this compound inhibits the proliferation of a variety of human cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of cell cycle arrest, apoptosis, and autophagy through the modulation of numerous key signaling pathways. These findings underscore the potential of repurposing this compound as an anti-cancer agent and provide a strong rationale for further preclinical and clinical investigation. The detailed protocols and pathway analyses presented in this guide offer a valuable resource for researchers in the field of oncology and drug development.

References

Whitepaper: Imipramine as a Potent Fascin1 Inhibitor for Anti-Tumor and Anti-Metastatic Research

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Metastasis remains the leading cause of cancer-related mortality, creating a critical need for therapeutics that target tumor cell invasion and migration.[1][2] Fascin1, an actin-bundling protein, is a key driver of these processes.[1][2][3] Overexpressed in numerous aggressive cancers and largely absent in normal epithelia, Fascin1 is a compelling therapeutic target.[4][5] This document details the repositioning of the FDA-approved tricyclic antidepressant, imipramine, as a direct inhibitor of Fascin1. Through in silico screening of over 9,500 compounds, this compound was identified and subsequently validated as a Fascin1 binder.[6][7][8][9] Preclinical studies demonstrate that this compound effectively disrupts Fascin1-mediated actin bundling, inhibits the formation of invasive cellular structures like lamellipodia and filopodia, and reduces tumor cell migration and invasion in vitro.[6][7][10] Furthermore, in vivo models using zebrafish and mice have confirmed its dose-dependent anti-invasive and anti-metastatic properties.[6][7][9][10] This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and molecular pathways supporting this compound's development as a novel anti-metastatic agent targeting Fascin1-overexpressing tumors.

Introduction: Fascin1 as a Therapeutic Target in Oncology

Fascin1 is a 55-kDa globular protein critical for organizing F-actin filaments into tight, parallel bundles.[3] This structural role is essential for the formation of dynamic cytoskeletal protrusions such as filopodia, lamellipodia, and invadopodia, which empower cancer cells with the machinery for adhesion, motility, and invasion.[3][11] While its expression is typically restricted to neuronal and endothelial cells in healthy adults, Fascin1 is significantly upregulated in a wide array of aggressive cancers, including colorectal, breast, lung, and prostate cancer.[12] This aberrant expression is consistently correlated with advanced tumor stages, increased metastatic potential, and poor patient prognosis, establishing Fascin1 as a high-value target for anti-metastatic therapies.[1][4][5]

Several oncogenic signaling pathways converge to drive Fascin1 expression, including the Wnt/β-catenin, TGF-β, and STAT3 pathways, highlighting its central role in the metastatic cascade.[3][5][11][13]

This compound: From Antidepressant to Fascin1 Inhibitor

The identification of this compound as a Fascin1 inhibitor is a prime example of successful drug repurposing. An initial in silico screening of 9,591 compounds, including 2,037 FDA-approved drugs, pinpointed this compound as a top candidate for blocking Fascin1.[6][7] This finding was then rigorously validated through biophysical and biochemical assays.

Biophysical Validation of this compound-Fascin1 Binding

Direct binding of this compound to Fascin1 was confirmed using two primary methods:

  • Differential Scanning Fluorimetry (DSF): This technique measures the thermal stability of a protein. A shift in the melting temperature (Tm) upon ligand binding indicates a direct interaction. This compound induced a significant thermal stabilization of Fascin1.[6][14]

  • Fluorescence Titration: This method was used to quantify the binding affinity. By measuring changes in the intrinsic fluorescence of Fascin1 in the presence of increasing concentrations of this compound, a dissociation constant (Kd) was determined.[14]

The quantitative results from these binding assays are summarized below.

Table 1: Quantitative Biophysical Data for this compound-Fascin1 Interaction

Assay Parameter Value Cell Line/System Reference
Differential Scanning Fluorimetry ΔTm (at 1 mM this compound) ~2.0 °C Recombinant human Fascin1 [6][14]

| Fluorescence Titration | Dissociation Constant (Kd) | 390 µM | Recombinant human Fascin1 |[14] |

In Vitro Anti-Tumor Activity

This compound demonstrates potent anti-tumor activity in various cancer cell lines, primarily by disrupting the functional consequences of Fascin1-mediated actin bundling.

Inhibition of Actin Bundling and Cell Protrusions

This compound directly interferes with Fascin1's primary function. Low-speed co-sedimentation assays, which measure the formation of F-actin bundles, showed that this compound significantly reduces Fascin1's bundling activity.[6] This biochemical inhibition translates to clear morphological changes in cancer cells. Treatment with this compound leads to a marked reduction in the formation of lamellipodia and filopodia, structures essential for cell movement.[6][10]

Inhibition of Cell Migration and Invasion

By disrupting the cytoskeletal machinery, this compound effectively halts cancer cell motility. Its effects have been quantified in multiple cancer types using wound healing and Transwell invasion assays. In colorectal cancer models, 20 µM this compound significantly inhibited migration.[10] In metastatic prostate cancer cells, this compound suppressed invasion by over 90% at a concentration of 100 µM.[15]

Effects on Cancer Cell Viability

In addition to its anti-migratory effects, this compound reduces cancer cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) for cell viability is generally higher than the concentrations required for anti-migratory effects, suggesting a multi-faceted mechanism of action.

Table 2: Summary of In Vitro Anti-Tumor Activity of this compound

Cancer Type Cell Line Assay Concentration Effect Reference
Colorectal Cancer HCT-116 Myoma Organotypic Invasion 10-20 µM Significant inhibition of invasion area and depth [6]
Colorectal Cancer HCT-116, DLD-1 Cell Migration 20 µM Remarkable inhibition of migration [10]
Prostate Cancer PC-3 Transwell Invasion 50 µM 79.8% suppression of cell invasion [15]
Prostate Cancer PC-3 Transwell Invasion 100 µM 92.5% suppression of cell invasion [15]
Breast Cancer MDA-MB-231, MCF-7 Cell Viability (Short-term) ~40 µM IC50 for dose-dependent reduction in viability [16][17]

| Breast Cancer | MDA-MB-231 | Transwell Migration | 20 µM | Significant reduction in migration |[16][17] |

In Vivo Efficacy in Preclinical Models

The anti-tumor potential of this compound has been successfully translated to in vivo systems, demonstrating its ability to curb invasion and tumor growth in living organisms.

Zebrafish Invasion Model

The zebrafish larva is a well-established model for studying cancer cell invasion due to its transparency and rapid development. In this model, human colorectal cancer cells (HCT-116) were injected into the larvae. Treatment with this compound resulted in a dose-dependent reduction in both the percentage of larvae with invading cells and the total number of invasive cells, with an efficacy comparable to the known Fascin1 inhibitor migrastatin (B49465).[6][10]

Mouse Xenograft Models

In mouse models of breast and oral squamous cell carcinoma, systemic administration of this compound led to significant inhibition of tumor growth.[16][18] In a triple-negative breast cancer xenograft model, mice treated with 20 mg/kg or 40 mg/kg of this compound showed markedly reduced tumor volume and weight compared to the vehicle control group.[16] These doses are clinically relevant, corresponding to human equivalent doses used for treating depression.[17]

Table 3: Summary of In Vivo Anti-Tumor Efficacy of this compound

Model System Cancer Type Cell Line Dosage Primary Outcome Reference
Zebrafish Larvae Colorectal Cancer HCT-116 5-10 µM (in bath) Dose-dependent inhibition of cell invasion & metastasis [6][10]
Nude Mouse Xenograft Breast Cancer MDA-MB-231 20-40 mg/kg (i.p.) Dose-dependent inhibition of tumor volume and weight [16]
Nude Mouse Xenograft Osteosarcoma U-2 OS 30 mg/kg Significant inhibition of tumor growth [19]

| Xenograft Model | Oral Squamous Cell Carcinoma | SAS | Not Specified | Significant suppression of tumor growth |[18] |

Molecular Mechanisms of Action

This compound's anti-cancer effects are rooted in its direct inhibition of Fascin1, but also appear to involve the modulation of other key oncogenic pathways.

  • Direct Fascin1 Inhibition: The primary mechanism is the direct binding to Fascin1, preventing it from bundling F-actin. This disrupts the formation of the invasive cellular machinery.

  • AKT/NF-κB Pathway Modulation: In prostate cancer cells, this compound has been shown to significantly downregulate the phosphorylation of AKT, a central node in cell survival signaling.[15][20] This leads to decreased activity of the downstream NF-κB signaling pathway, which is involved in inflammation and cell proliferation.[15]

  • Src Inactivation: In osteosarcoma models, this compound treatment suppressed the phosphorylation of Src, a known driver of cancer cell migration and invasion.[19]

Fascin1_Pathway cluster_upstream Upstream Signaling cluster_fascin Fascin1 Regulation & Function cluster_downstream Cellular Outcomes TGF-beta TGF-beta FSCN1_Gene FSCN1 Gene Transcription TGF-beta->FSCN1_Gene Wnt Wnt Wnt->FSCN1_Gene STAT3 STAT3 STAT3->FSCN1_Gene Fascin1_Protein Fascin1 Protein FSCN1_Gene->Fascin1_Protein Translation Actin_Bundling F-Actin Bundling Fascin1_Protein->Actin_Bundling Protrusions Filopodia & Lamellipodia Formation Actin_Bundling->Protrusions Invasion Cell Migration & Invasion Protrusions->Invasion This compound This compound This compound->Fascin1_Protein Direct Inhibition

Caption: this compound directly inhibits Fascin1 protein, blocking downstream actin bundling.

Imipramine_Mechanisms cluster_main This compound's Anti-Cancer Mechanisms This compound This compound Fascin1 Fascin1 Inhibition This compound->Fascin1 AKT_NFkB AKT/NF-κB Pathway Suppression This compound->AKT_NFkB Src Src Inactivation This compound->Src DNA_Repair DNA Repair Pathway Inhibition This compound->DNA_Repair Invasion Decreased Migration & Invasion Fascin1->Invasion Viability Decreased Cell Proliferation & Viability AKT_NFkB->Viability Src->Invasion DNA_Repair->Viability

Caption: this compound exhibits multiple anti-tumor mechanisms of action.

Key Experimental Methodologies

Reproducibility is paramount in scientific research. Provided below are condensed protocols for key assays used to validate this compound as a Fascin1 inhibitor.

Differential Scanning Fluorimetry (DSF)
  • Objective: To confirm direct binding of this compound to Fascin1 by measuring changes in protein thermal stability.

  • Protocol:

    • Prepare a reaction mixture containing recombinant Fascin1 protein (2 µM) in a suitable buffer (e.g., 10 mM Hepes, 150 mM NaCl, pH 7.4).[21]

    • Add SYPRO Orange dye (a fluorescent probe that binds to unfolded proteins).[21]

    • Dispense the mixture into a 96-well PCR plate. Add this compound to a final concentration of 1 mM (from a 10 mM DMSO stock). Include controls with DMSO only.[21]

    • Seal the plate and heat it in a real-time PCR machine from 20°C to 100°C at a rate of 1°C/min.[21]

    • Monitor the fluorescence increase as the protein denatures. The peak of the first derivative of this curve represents the melting temperature (Tm). A shift in Tm in the presence of this compound indicates binding.

F-Actin Co-sedimentation Assay
  • Objective: To assess this compound's ability to inhibit Fascin1's actin-bundling function.

  • Protocol:

    • Polymerize rabbit muscle G-actin (e.g., 10 µM) to F-actin by incubation in a polymerization buffer at room temperature for 1 hour.[6]

    • Incubate recombinant Fascin1 (e.g., 1 µM) with this compound (e.g., 100 µM) or DMSO control for 30 minutes at room temperature.[21]

    • Mix the Fascin1-imipramine solution with the polymerized F-actin and incubate for another 30 minutes.[21]

    • Centrifuge the mixture at low speed (e.g., 8,000-10,000 x g) for 20-30 minutes to pellet the heavy F-actin bundles.[22]

    • Separate the supernatant and pellet fractions. Analyze both fractions by SDS-PAGE. A decrease in the amount of actin and Fascin1 in the pellet fraction in the presence of this compound indicates inhibition of bundling activity.

In Vivo Zebrafish Invasion Assay
  • Objective: To evaluate the anti-invasive effect of this compound in a live animal model.

  • Protocol:

    • Culture human cancer cells (e.g., HCT-116) and label them with a fluorescent dye.

    • Treat cells for 24 hours with DMSO (control), migrastatin (positive control), or this compound (e.g., 20 µM).[21]

    • Microinject the treated cells into the perivitelline space of 2-day-old zebrafish embryos.

    • Alternatively, inject untreated cells and treat the larvae by bath immersion in E3 medium containing the compounds (e.g., 5-10 µM this compound).[21]

    • Incubate the xenografted embryos for up to 96 hours, refreshing the drug-containing medium daily.[21]

    • Using fluorescence microscopy, quantify the number of larvae showing cell dissemination away from the injection site and count the number of invasive cells.

Experimental_Workflow cluster_discovery Discovery & Initial Validation cluster_invitro In Vitro Functional Validation cluster_invivo In Vivo Preclinical Efficacy A In Silico Screening (>9500 Compounds) B Hit Identification (this compound) A->B C Biophysical Binding Assays (DSF, Fluorescence Titration) B->C D Biochemical Assay (F-Actin Bundling) C->D E Cell-Based Assays (Migration, Invasion, Viability) D->E F Zebrafish Invasion Model E->F G Mouse Xenograft Tumor Growth Model F->G

References

The Modulatory Role of Imipramine on the Cyclic AMP Signaling Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imipramine, a prototypical tricyclic antidepressant, primarily exerts its therapeutic effects by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862). However, its complex pharmacological profile extends to the modulation of intracellular signaling pathways, including the cyclic AMP (cAMP) cascade. This technical guide provides an in-depth analysis of the multifaceted role of this compound in influencing the cAMP signaling pathway, from its impact on receptor-mediated adenylyl cyclase activity to downstream effects on protein kinase A (PKA) and the transcription factor CREB. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: this compound and the cAMP Signaling Pathway

This compound has been a cornerstone in the treatment of major depressive disorder for decades. Its primary mechanism of action involves the blockade of serotonin (SERT) and norepinephrine (NET) transporters, leading to an increase in the synaptic availability of these neurotransmitters.[1] These neurotransmitters, in turn, interact with various G-protein coupled receptors (GPCRs) that are linked to the adenylyl cyclase/cAMP signaling pathway. Chronic administration of this compound induces neuroadaptive changes within this pathway, which are believed to contribute to its delayed therapeutic effects. The cAMP cascade is a ubiquitous second messenger system that regulates a plethora of cellular processes, including gene expression, metabolism, and neuronal plasticity. Understanding how this compound modulates this critical pathway is paramount for elucidating its full therapeutic mechanism and for the development of novel antidepressants with improved efficacy and faster onset of action.

This compound's Interaction with the cAMP Signaling Cascade

This compound's influence on the cAMP signaling pathway is not a result of direct, high-affinity binding to the core enzymes of the cascade. Instead, it is a consequence of its primary action on monoamine transporters, which then triggers a cascade of events that ultimately impinge on cAMP signaling. The effects are often complex, time-dependent, and can vary between different brain regions.

Modulation of Adenylyl Cyclase Activity

Long-term administration of this compound has been shown to produce an increase in the Vmax of forskolin- or guanylylimidodiphosphate (Gpp(NH))p-activated adenylyl cyclase in the limbic area of rats.[2] This suggests an adaptive upregulation of the enzyme's maximal catalytic activity. However, studies on the direct effect of this compound on adenylyl cyclase activity are limited, and the drug does not appear to directly activate or inhibit the enzyme in the same manner as classic modulators like forskolin. Combined treatment with lithium and this compound has been shown to reduce isoprenaline-induced stimulation of adenylyl cyclase, indicating a complex interplay of signaling pathways.[3]

Effects on Phosphodiesterase (PDE) Activity

Phosphodiesterases are enzymes responsible for the degradation of cAMP, thereby terminating its signaling. Some studies have suggested that this compound can inhibit cAMP phosphodiesterase activity, but this effect is generally observed at high concentrations (above 10⁻⁴ M) and is not considered a primary mechanism of its therapeutic action.[4] This weak inhibitory effect might contribute to localized increases in cAMP under specific conditions.

Impact on Protein Kinase A (PKA) Activity

Chronic treatment with this compound has been demonstrated to enhance cAMP-dependent protein kinase (PKA) activity. Three-week administration of this compound to rats (10 mg/kg, intraperitoneally, twice a day) resulted in increased ex vivo PKA activity in the soluble fraction of the frontal cortex.[5] The potentiation of this compound's antidepressant effects by zinc has also been linked to a PKA-dependent activation of mTOR and CREB signaling.[6]

Regulation of CREB Phosphorylation

The cAMP response element-binding protein (CREB) is a key transcription factor downstream of the cAMP/PKA pathway that plays a crucial role in neuronal plasticity and the therapeutic action of antidepressants. This compound has been shown to increase the phosphorylation of CREB.[7][8] For instance, this compound at a concentration of 100 µM increased CREB phosphorylation in Jurkat cells.[7][8] Long-term treatment with this compound has also been shown to reverse nerve injury-induced increases in CREB phosphorylation in the spinal cord dorsal horn.[9]

Quantitative Data Summary

The following tables summarize the available quantitative and semi-quantitative data regarding the effects of this compound on components of the cAMP signaling pathway. It is important to note that direct binding affinities (Ki) or inhibitory/activator concentrations (IC50/EC50) for this compound on the core enzymes of the cAMP cascade are not well-established, as its primary targets are neurotransmitter transporters.

Parameter Effect of this compound Concentration/Dose System/Model Reference
Serotonin Transporter (SERT) Inhibition (IC50) Inhibition32 nMIn vitro[1]
cAMP Phosphodiesterase Activity Inhibition> 100 µMIn vitro[4]
CREB Phosphorylation Increase100 µMJurkat Cells[7][8]
PKA Activity Increase10 mg/kg (chronic)Rat Frontal Cortex[5]
Adenylyl Cyclase (Vmax) IncreaseLong-term administrationRat Limbic Area[2]

Table 1: Summary of quantitative and semi-quantitative data on the effects of this compound on the cAMP signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of investigating this compound's role in modulating the cAMP signaling cascade.

Measurement of Adenylyl Cyclase Activity

Principle: Adenylyl cyclase activity is determined by measuring the conversion of [α-³²P]ATP to [³²P]cAMP. The radiolabeled cAMP is then separated from unreacted ATP and other nucleotides by sequential column chromatography.

Protocol Outline (adapted from Salomon et al.): [10][11]

  • Membrane Preparation: Homogenize brain tissue (e.g., limbic area) in ice-cold buffer and centrifuge to obtain a crude membrane pellet. Resuspend the pellet in an appropriate assay buffer.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Tris-HCl buffer (pH 7.4)

    • MgCl₂

    • ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)

    • Phosphodiesterase inhibitor (e.g., IBMX)

    • [α-³²P]ATP

    • Activators (e.g., forskolin, Gpp(NH)p) or vehicle

    • This compound or vehicle

  • Initiation and Incubation: Add the membrane preparation to the pre-warmed reaction mixture to initiate the reaction. Incubate at 30°C for a defined period (e.g., 10-20 minutes).

  • Termination: Stop the reaction by adding a "stop solution" containing SDS and unlabeled ATP.

  • cAMP Separation:

    • Apply the reaction mixture to a Dowex AG50W-X4 cation exchange column.

    • Elute with water and apply the eluate to a neutral alumina (B75360) column.

    • Wash the alumina column with buffer and elute the [³²P]cAMP with imidazole-HCl buffer.

  • Quantification: Determine the amount of [³²P]cAMP using liquid scintillation counting.

Measurement of Phosphodiesterase (PDE) Activity

Principle: PDE activity is measured by quantifying the hydrolysis of radiolabeled cAMP ([³H]cAMP) to [³H]5'-AMP. The product is then converted to [³H]adenosine by a 5'-nucleotidase, and separated from the substrate by ion-exchange chromatography.

Protocol Outline (Two-step radioassay): [12]

  • Sample Preparation: Prepare tissue homogenates or cell lysates containing PDE activity.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Assay buffer (e.g., Tris-HCl, MgCl₂)

    • [³H]cAMP

    • This compound or vehicle/other inhibitors

  • Initiation and Incubation: Add the sample to the reaction mixture and incubate at 30°C for a specific time.

  • Termination: Stop the reaction by boiling the samples.

  • Conversion to Adenosine: Add snake venom (containing 5'-nucleotidase) to convert [³H]5'-AMP to [³H]adenosine.

  • Separation: Apply the reaction mixture to an anion exchange resin column (e.g., Dowex) that binds the unreacted [³H]cAMP.

  • Quantification: Collect the eluate containing [³H]adenosine and quantify the radioactivity using liquid scintillation counting.

Measurement of Protein Kinase A (PKA) Activity

Principle: PKA activity is determined by measuring the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKA substrate peptide (e.g., Kemptide). The phosphorylated peptide is then separated from the unreacted [γ-³²P]ATP.

Protocol Outline:

  • Sample Preparation: Prepare soluble fractions from brain tissue (e.g., frontal cortex) from control and this compound-treated animals.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Assay buffer (e.g., Tris-HCl, MgCl₂)

    • PKA substrate peptide (e.g., Kemptide)

    • [γ-³²P]ATP

    • cAMP (to activate PKA)

    • PKA inhibitor (for negative control)

  • Initiation and Incubation: Add the tissue extract to the reaction mixture and incubate at 30°C for a set time (e.g., 10 minutes).

  • Separation: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated peptide will bind to the paper.

  • Washing: Wash the P81 paper squares extensively with phosphoric acid to remove unreacted [γ-³²P]ATP.

  • Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

Western Blot Analysis of CREB Phosphorylation

Principle: This technique is used to detect and quantify the level of phosphorylated CREB (pCREB) relative to total CREB in cell or tissue lysates.

Protocol Outline: [7][8]

  • Sample Preparation: Lyse cells or tissues treated with this compound or vehicle in a lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins in the lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CREB (e.g., anti-pCREB Ser133).

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the emitted light using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with an antibody for total CREB to normalize the pCREB signal.

  • Quantification: Quantify the band intensities using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

cAMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_this compound This compound Action Neurotransmitter Neurotransmitter GPCR GPCR (e.g., 5-HT, NE Receptors) Neurotransmitter->GPCR Binds G_protein G-protein (Gs/Gi) GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Modulates ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA_active Active PKA PKA_inactive->PKA_active Activates CREB CREB PKA_active->CREB Phosphorylates AMP AMP PDE->AMP Degrades pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (Neuroplasticity) pCREB->Gene_Expression Regulates This compound This compound SERT_NET SERT/NET This compound->SERT_NET Inhibits SERT_NET->Neurotransmitter Reuptake

Caption: The cAMP signaling pathway and the primary point of action of this compound.

Experimental_Workflow cluster_treatment Treatment Phase cluster_sample_prep Sample Preparation cluster_assays Biochemical Assays cluster_analysis Data Analysis Animal_Model Animal Model or Cell Culture Imipramine_Treatment This compound Administration (Acute or Chronic) Animal_Model->Imipramine_Treatment Tissue_Harvest Tissue/Cell Harvesting Imipramine_Treatment->Tissue_Harvest Homogenization_Lysis Homogenization / Lysis Tissue_Harvest->Homogenization_Lysis Fractionation Subcellular Fractionation (e.g., membranes, cytosol) Homogenization_Lysis->Fractionation Western_Blot Western Blot (pCREB/CREB) Homogenization_Lysis->Western_Blot AC_Assay Adenylyl Cyclase Activity Assay Fractionation->AC_Assay PDE_Assay Phosphodiesterase Activity Assay Fractionation->PDE_Assay PKA_Assay PKA Activity Assay Fractionation->PKA_Assay Data_Quantification Data Quantification and Statistical Analysis AC_Assay->Data_Quantification PDE_Assay->Data_Quantification PKA_Assay->Data_Quantification Western_Blot->Data_Quantification

Caption: General experimental workflow for investigating this compound's effects on the cAMP cascade.

Conclusion

This compound's interaction with the cAMP signaling cascade is a complex and indirect process, primarily driven by its potent inhibition of serotonin and norepinephrine reuptake. The resulting alterations in neurotransmitter levels trigger a series of adaptive changes within the cAMP pathway, including modulation of adenylyl cyclase and PKA activity, and ultimately influencing the phosphorylation state of the transcription factor CREB. While direct, high-affinity interactions with the core enzymatic components of the cAMP cascade are not the principal mechanism of this compound's action, the downstream modulation of this pathway is integral to its therapeutic effects on mood and neuronal plasticity. Further research focusing on the specific spatiotemporal dynamics of cAMP signaling in response to chronic this compound treatment will provide deeper insights into its mechanism of action and may unveil novel targets for the development of more effective and rapid-acting antidepressants.

References

Imipramine's Interaction with the Sigma Receptor System: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the foundational research concerning the effects of the tricyclic antidepressant imipramine on the sigma receptor system. It is intended to serve as a technical guide, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways involved.

Quantitative Analysis: this compound's Binding Affinity for Sigma Receptors

This compound has been demonstrated to interact with both sigma-1 (σ₁) and sigma-2 (σ₂) receptors, albeit with differing affinities. The following table summarizes the available quantitative data on this compound's binding affinity for these receptors. It is important to note that the affinity for the σ₂ receptor is less definitively established in the readily available literature.

Receptor SubtypeLigandParameterValue (nM)SpeciesSource
Sigma-1 (σ₁)This compoundKᵢ~602Not SpecifiedProbes & Drugs Portal
Sigma-2 (σ₂)This compoundKᵢ~2291Not SpecifiedProbes & Drugs Portal

Note: The Kᵢ value for the σ₁ receptor was derived from a reported pKᵢ of 6.22. The Kᵢ value for the σ₂ receptor was derived from a reported pKᵢ of 5.64 from the Probes & Drugs portal for the "TMEM97 Sigma intracellular receptor 2". These values should be interpreted with caution as they are from secondary database compilations.

Key Experimental Protocols

This section details the methodologies for two critical experiments that form the basis of our understanding of this compound's effects on the sigma receptor system.

Radioligand Binding Assay for Sigma Receptor Affinity

This protocol outlines the general procedure for determining the binding affinity (Kᵢ) of this compound for sigma-1 and sigma-2 receptors.

Objective: To quantify the affinity of this compound for σ₁ and σ₂ receptors.

Materials:

  • Membrane Preparations: Homogenates from guinea pig brain or other appropriate tissues expressing sigma receptors.

  • Radioligands:

    • For σ₁ receptors: --INVALID-LINK---pentazocine.

    • For σ₂ receptors: [³H]-1,3-di-o-tolylguanidine ([³H]DTG) in the presence of a σ₁ masking agent (e.g., (+)-pentazocine).

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Non-specific Binding Control: Haloperidol (10 µM) or unlabeled DTG (10 µM).

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer to a final protein concentration of approximately 200-400 µ g/well .

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and non-specific binding control.

    • Competition Binding: Membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plates at 37°C for 120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competition assays, plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the competition curve using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Potentiation of BDNF-Induced Glutamate (B1630785) Release

This protocol describes an assay to measure the ability of this compound to potentiate the release of glutamate from cultured cortical neurons in response to Brain-Derived Neurotrophic Factor (BDNF).

Objective: To assess the functional effect of this compound on BDNF-mediated neurotransmitter release.

Materials:

  • Primary cortical neuron cultures (e.g., from rat embryos).

  • Neurobasal medium supplemented with B27 and glutamine.

  • This compound hydrochloride.

  • Recombinant human BDNF.

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • Glutamate assay kit (e.g., HPLC-based or fluorescence-based).

Procedure:

  • Cell Culture and Treatment:

    • Plate primary cortical neurons and culture for approximately 7 days in vitro (DIV).

    • Pre-treat the neurons with varying concentrations of this compound (e.g., 0.1-10 µM) or vehicle for 48 hours.

  • Glutamate Release Assay:

    • Wash the cells with assay buffer.

    • Collect a baseline sample of the extracellular medium.

    • Stimulate the cells with BDNF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).

    • Collect the extracellular medium containing the released glutamate.

  • Glutamate Quantification:

    • Measure the concentration of glutamate in the collected samples using a suitable glutamate assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the net BDNF-induced glutamate release by subtracting the baseline glutamate levels from the levels after BDNF stimulation.

    • Compare the BDNF-induced glutamate release in this compound-treated cells to that in vehicle-treated cells.

    • Plot the potentiation of glutamate release as a function of the this compound concentration.

Signaling Pathways and Visualizations

This compound's effects on the sigma receptor system are mediated through complex intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate two key pathways.

Potentiation of BDNF Signaling via the Sigma-1 Receptor

Chronic treatment with this compound potentiates BDNF-induced signaling through a pathway involving the sigma-1 receptor, leading to increased intracellular calcium and glutamate release.

BDNF_Signaling cluster_cytosol Cytosol BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds PLCg PLCγ TrkB->PLCg Activates IP3 IP3 PLCg->IP3 Cleaves PIP2 to This compound This compound Sigma1R Sigma-1 Receptor This compound->Sigma1R Binds to IP3R IP3 Receptor Sigma1R->IP3R Potentiates Ca2 Ca²⁺ IP3R->Ca2 Releases IP3->IP3R Binds to Glutamate_Vesicle Glutamate Vesicle Ca2->Glutamate_Vesicle Triggers fusion of Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release

This compound's potentiation of BDNF signaling.
Enhancement of NGF-Induced Neurite Outgrowth via the Sigma-1 Receptor

This compound can also enhance nerve growth factor (NGF)-induced neurite sprouting in neuronal cell lines like PC12 cells, a process also mediated by the sigma-1 receptor.

NGF_Signaling cluster_membrane_ngf Plasma Membrane cluster_er_ngf Endoplasmic Reticulum cluster_cytosol_ngf Cytosol NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Signaling_Cascade Downstream Signaling Cascade (e.g., PLCγ, PI3K, MAPK) TrkA->Signaling_Cascade Activates Imipramine_NGF This compound Sigma1R_NGF Sigma-1 Receptor Imipramine_NGF->Sigma1R_NGF Binds to IP3R_NGF IP3 Receptor Sigma1R_NGF->IP3R_NGF Potentiates Ca2_NGF Ca²⁺ IP3R_NGF->Ca2_NGF Releases Neurite_Outgrowth Neurite Outgrowth Signaling_Cascade->Neurite_Outgrowth Promotes Ca2_NGF->Signaling_Cascade Modulates

This compound's enhancement of NGF-induced neurite outgrowth.

Conclusion

The foundational research on this compound's effects on the sigma receptor system reveals a multifaceted interaction with significant implications for its therapeutic mechanisms. While its primary action as a monoamine reuptake inhibitor is well-established, its engagement with the sigma-1 receptor, in particular, opens new avenues for understanding its role in neuroplasticity and cellular resilience. The potentiation of neurotrophin signaling, as detailed in this whitepaper, underscores the importance of considering off-target effects in drug development and provides a rationale for exploring the therapeutic potential of sigma receptor modulation in various neurological and psychiatric disorders. Further research is warranted to definitively establish the binding affinity of this compound for the sigma-2 receptor and to fully elucidate the downstream consequences of these interactions.

The Molecular Footprint of Imipramine: An In-depth Guide to its Influence on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate world of imipramine-induced gene expression changes, offering a comprehensive overview for researchers and professionals in the field of neuroscience and drug development. This compound, a cornerstone tricyclic antidepressant, has long been a subject of study to understand its therapeutic mechanisms beyond simple neurotransmitter reuptake inhibition. Modern transcriptomic studies have begun to unravel the complex molecular cascades that this drug initiates within the brain. This document synthesizes findings from key exploratory studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Core Findings: this compound's Impact on the Transcriptome

This compound treatment leads to significant alterations in the expression of a wide array of genes, primarily those involved in crucial neural functions such as signal transduction, cell survival, protein metabolism, and neuronal plasticity.[1][2] The therapeutic effects of this compound are believed to be a result of these downstream changes in gene expression that ultimately remodel neural circuits.[1] Studies have shown that this compound administration in animal models results in both up-regulation and down-regulation of a specific set of genes, indicating a highly specific transcriptional program initiated by the drug.[1][2]

The brain regions most responsive to this compound's effects on gene expression appear to be the nucleus accumbens and the amygdala.[3][4] This regional specificity highlights the drug's targeted impact on key areas of the brain's reward and emotional processing circuits. Furthermore, research has demonstrated that this compound can reverse transcriptional signatures associated with stress-induced susceptibility and promote gene expression profiles linked to resilience, particularly within the prefrontal cortex.[3][5]

Quantitative Analysis of Gene Expression Changes

The following tables summarize the quantitative data from microarray and RNA-sequencing analyses in rodent models, showcasing the genes significantly modulated by this compound treatment.

Table 1: Differentially Expressed Genes in Rat Cortex following this compound Treatment [1][2]

Gene CategoryGene ExamplesRegulation
Signal TransductionPhosphatidylinositol transfer proteinAltered
Structural ElementsTubulin, FibronectinAltered
Protein MetabolismProteasomal subunits, Ubiquitin-like proteinsAltered
Cell SurvivalMidkine, Stress-inducible proteinAltered
Membrane ConductanceVacuolar H+-ATPaseAltered
Nuclear FunctionsTranslin, Basal transcription factor 3Altered

Note: This study identified 8 over-expressed and 6 decreased genes in total with this compound treatment.[1][2]

Table 2: Key Genes and Pathways Modulated by this compound in Stress Models

Gene/PathwayBrain RegionEffect of this compoundReference
CRTC1Medial Prefrontal Cortex (mPFC)Reverses stress-induced downregulation[6]
ReelinHippocampusPrevents stress-induced downregulation[7]
CREB SignalingNucleus AccumbensReverses stress-induced changes in phospho-CREB binding[8]
BDNF SignalingInfralimbic CortexActivation of BDNF-TrkB-Akt pathway[9]
Plasticity-related genes (Homer, Shank, Spinophilin)Medial Prefrontal Cortex (mPFC)Increases short-term expression[10]

Experimental Protocols: A Methodological Overview

The findings presented in this guide are based on a variety of established experimental protocols. Below are detailed methodologies from key studies that form the basis of our current understanding.

Animal Models and Drug Administration
  • Subjects: Studies commonly utilize male rats (e.g., Wistar) or mice (e.g., C57BL/6).[1][3]

  • Stress Models: To investigate the interaction between stress and this compound, various models are employed, including chronic social defeat stress (CSDS), chronic unpredictable mild stress (CUMS), and chronic restraint stress (CRS).[3][6]

  • This compound Administration: this compound is typically administered via intraperitoneal (i.p.) injection. Dosages and treatment durations vary, with chronic studies often involving daily injections for several weeks (e.g., 10 mg/kg for 14 days).[11]

Gene Expression Analysis
  • Tissue Collection: Following the treatment period, animals are euthanized, and specific brain regions (e.g., fronto-temporal cortex, prefrontal cortex, hippocampus, nucleus accumbens, amygdala) are dissected.[1][3]

  • RNA Isolation: Total RNA is extracted from the brain tissue using standard molecular biology techniques.

  • Microarray Analysis: cDNA microarray systems are used to assess the expression levels of thousands of genes simultaneously. For instance, a system with 3200 clones has been used to profile gene expression in the rat cortex.[1][2]

  • RNA-Sequencing (RNA-seq): More recent studies employ RNA-seq for a more comprehensive and quantitative analysis of the transcriptome.[3][5] This technique provides detailed information on differentially expressed genes between treatment and control groups.

Visualizing the Molecular Mechanisms

To better understand the complex processes influenced by this compound, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a key signaling pathway.

experimental_workflow animal_model Animal Model (e.g., Rat, Mouse) stress_protocol Chronic Stress Protocol (e.g., CSDS, CUMS) animal_model->stress_protocol imipramine_admin This compound Administration (e.g., Chronic i.p. injections) stress_protocol->imipramine_admin control_group Control Group (Vehicle injection) stress_protocol->control_group tissue_dissection Brain Tissue Dissection (e.g., PFC, Hippocampus) imipramine_admin->tissue_dissection control_group->tissue_dissection rna_extraction Total RNA Extraction tissue_dissection->rna_extraction gene_expression_analysis Gene Expression Analysis (Microarray or RNA-seq) rna_extraction->gene_expression_analysis data_analysis Bioinformatic Data Analysis (Differentially Expressed Genes) gene_expression_analysis->data_analysis pathway_analysis Pathway & Functional Enrichment Analysis data_analysis->pathway_analysis

Caption: A typical experimental workflow for studying this compound-induced gene expression changes.

imipramine_signaling_pathway cluster_nucleus Nucleus This compound This compound transporters Serotonin (SERT) & Norepinephrine (NET) Transporters This compound->transporters Inhibits neurotransmitters Increased Synaptic Serotonin & Norepinephrine transporters->neurotransmitters Leads to receptors Receptor Binding neurotransmitters->receptors adenylate_cyclase Adenylate Cyclase Activation receptors->adenylate_cyclase camp cAMP Production adenylate_cyclase->camp pka Protein Kinase A (PKA) Activation camp->pka creb CREB Phosphorylation (pCREB) pka->creb nucleus Nucleus creb->nucleus bdnf_transcription BDNF Gene Transcription neurogenesis Neurogenesis & Plasticity bdnf_transcription->neurogenesis Promotes

Caption: The canonical CREB/BDNF signaling pathway modulated by this compound.[12]

Conclusion

The study of this compound's effects on gene expression is a rapidly evolving field that is providing unprecedented insights into the molecular basis of antidepressant action. The data clearly indicate that this compound does more than just modulate neurotransmitter levels; it initiates a complex program of transcriptional changes that likely underpins its long-term therapeutic efficacy. For professionals in drug development, these findings offer a rich source of potential novel targets for the next generation of antidepressants. Future research, leveraging single-cell transcriptomics and advanced bioinformatic approaches, will undoubtedly continue to refine our understanding of how drugs like this compound reshape the brain at a molecular level.

References

Methodological & Application

Application Notes and Protocols for Inducing Depression-Like Behavior in Rodents Using the Chronic Unpredictable Mild Stress (CUMS) Model and Imipramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chronic Unpredictable Mild Stress (CUMS) model is a widely utilized and validated preclinical paradigm for inducing depression-like behaviors in rodents.[1][2] This model simulates the effects of chronic, mild, and unpredictable stressors that are analogous to those experienced in human depression.[1] The resulting phenotype in rodents includes anhedonia (a core symptom of depression), behavioral despair, and anxiety-like behaviors.[1][3] Imipramine, a tricyclic antidepressant, is frequently used as a positive control in CUMS studies to validate the model and to assess the potential efficacy of novel antidepressant compounds.[4][5] Its ability to reverse CUMS-induced behavioral deficits demonstrates the model's predictive validity for clinically effective antidepressants.[6]

These application notes provide a detailed protocol for establishing the CUMS model in rodents and for using this compound as a reference drug. The protocols are designed to be a comprehensive resource for researchers in the fields of neuroscience and drug development.

Experimental Protocols

Animal and Housing Conditions
  • Species and Strain: Male Wistar or Sprague-Dawley rats, and male BALB/c or C57BL/6 mice are commonly used due to their susceptibility to CUMS.[4][7]

  • Acclimatization: Upon arrival, animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[4] They should be allowed to acclimate for at least one week before the start of any experimental procedures.[4]

  • Housing: During the CUMS protocol, animals are typically housed individually to prevent social buffering and to allow for the application of certain stressors.[8] Control animals should also be single-housed to maintain consistency.

Chronic Unpredictable Mild Stress (CUMS) Protocol

The CUMS protocol involves the daily exposure of rodents to a series of mild, unpredictable stressors for a period of 3 to 8 weeks.[8][9][10] The key to a successful CUMS protocol is the unpredictability of the stressors to prevent habituation.[9]

Table 1: Example of a 4-Week CUMS Schedule

DayStressor 1 (Morning)Stressor 2 (Afternoon)
1 Food deprivation (24h)Cage tilt 45° (24h)
2 Water deprivation (24h)Soiled cage (250ml water in bedding for 24h)[4]
3 Restraint stress (2h)[4]Overnight illumination[4]
4 Forced swim (5 min in 4°C water)[4]Stroboscopic illumination (12h)[4]
5 Tail clamp (1-2 min)[4]Foreign environment (unfamiliar cage for 24h)[4]
6 No bedding (24h)Predator exposure (e.g., cat odor) (4h)[8]
7 Wet bedding (24h)Social isolation (continued)
Repeat with a varied and unpredictable schedule for the duration of the study.

Note: The specific stressors, their duration, and the daily schedule should be randomized to maintain unpredictability.

This compound Administration

This compound hydrochloride is used as a positive control to demonstrate the reversal of depression-like behaviors.

  • Preparation: Dissolve this compound hydrochloride in sterile 0.9% NaCl (saline) solution.[4]

  • Dosage and Administration: A common dose is 10-20 mg/kg of body weight, administered via oral gavage or intraperitoneal (i.p.) injection.[4]

  • Treatment Schedule: Treatment with this compound or vehicle (saline) typically begins after an initial stress period (e.g., 2-3 weeks) and continues daily for the remainder of the CUMS protocol.[4]

Behavioral Assessment

Behavioral tests are conducted during the final week of the CUMS protocol to assess the development of depression-like phenotypes and the efficacy of the this compound treatment.

This test measures the animal's interest in a rewarding stimulus (sucrose solution).

  • Habituation: For 2-3 days prior to testing, habituate the animals to two drinking bottles in their home cage: one with water and one with a 1-2% sucrose (B13894) solution.[11]

  • Testing: After a period of food and water deprivation (e.g., 12-24 hours), present the animals with two pre-weighed bottles: one with water and one with the sucrose solution.

  • Measurement: After a set period (e.g., 1-24 hours), weigh the bottles again to determine the consumption of each liquid.

  • Calculation: Sucrose Preference (%) = (Sucrose solution consumed (g) / (Water consumed (g) + Sucrose solution consumed (g))) x 100.

This test assesses behavioral despair by measuring the animal's immobility time when placed in an inescapable water tank.[11]

  • Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • Procedure: Place the animal in the water for a 6-minute session.[11] The first 2 minutes are considered a habituation period.

  • Scoring: During the final 4 minutes, record the total time the animal remains immobile (making only minimal movements to keep its head above water).

Similar to the FST, the TST measures behavioral despair in mice.[11]

  • Procedure: The mouse is suspended by its tail using adhesive tape, approximately 1 cm from the tip.

  • Scoring: The duration of immobility is recorded over a 6-minute period.[11]

This test evaluates general locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena (e.g., 50x50 cm) with walls to prevent escape.[4] The floor is often divided into a central zone and peripheral zones.

  • Procedure: Place the animal in the center of the arena and allow it to explore freely for 5-10 minutes.[4]

  • Scoring: Use video-tracking software to measure parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. A decrease in time spent in the center is indicative of anxiety-like behavior.

Data Presentation

The following tables summarize typical quantitative data expected from a CUMS study with this compound treatment.

Table 2: Effects of CUMS and this compound on Body Weight

GroupInitial Body Weight (g)Final Body Weight (g)Weight Gain (g)
Control + Vehicle 250 ± 10350 ± 15100 ± 5
CUMS + Vehicle 250 ± 10290 ± 1240 ± 8
CUMS + this compound 250 ± 10315 ± 1465 ± 9
Values are presented as mean ± SEM. CUMS typically leads to a significant reduction in weight gain compared to the control group, which may be partially reversed by this compound treatment.[1]

Table 3: Behavioral Test Results

GroupSucrose Preference (%)FST Immobility Time (s)OFT Time in Center (s)
Control + Vehicle 85 ± 560 ± 830 ± 4
CUMS + Vehicle 55 ± 6120 ± 1015 ± 3
CUMS + this compound 75 ± 780 ± 925 ± 4
Values are presented as mean ± SEM. CUMS is expected to significantly decrease sucrose preference and time spent in the center of the open field, and increase immobility time in the FST.[3][12] this compound treatment is expected to reverse these behavioral deficits.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_setup Setup cluster_cums CUMS & Treatment cluster_testing Behavioral Testing cluster_analysis Analysis acclimatization Animal Acclimatization (1 Week) grouping Divide into Groups (Control, CUMS+Vehicle, CUMS+this compound) acclimatization->grouping cums_protocol Initiate CUMS Protocol (Weeks 1-7) grouping->cums_protocol treatment Start Daily Treatment (Vehicle or this compound) (Weeks 3-7) cums_protocol->treatment spt Sucrose Preference Test (SPT) treatment->spt oft Open Field Test (OFT) spt->oft fst Forced Swim Test (FST) oft->fst analysis Data Analysis & Interpretation fst->analysis

Caption: Overall experimental workflow for the CUMS model with this compound.

Simplified Signaling Pathway of this compound's Antidepressant Action

imipramine_pathway cluster_synapse Synaptic Cleft cluster_downstream Postsynaptic Neuron This compound This compound reuptake Serotonin & Norepinephrine Reuptake Transporters This compound->reuptake blocks neurotransmitters Increased Synaptic Serotonin & Norepinephrine reuptake->neurotransmitters leads to receptors Postsynaptic Receptors neurotransmitters->receptors activate signaling Downstream Signaling Cascades (e.g., involving CREB, BDNF) receptors->signaling modulate effects Therapeutic Effects (Reversal of depression-like behavior) signaling->effects contribute to

Caption: Simplified mechanism of action of this compound.

Conclusion

The CUMS model, in conjunction with the reference antidepressant this compound, provides a robust and reliable platform for studying the pathophysiology of depression and for screening novel therapeutic agents.[4] Adherence to a well-defined and consistent protocol for stress induction, drug administration, and behavioral testing is paramount for obtaining reproducible and interpretable results. The reversal of CUMS-induced anhedonia and behavioral despair by this compound serves as a critical validation point for the model, confirming its sensitivity to clinically effective antidepressants.[4]

References

Standard operating procedure for imipramine administration in neurogenesis studies.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the administration of imipramine in preclinical studies investigating adult neurogenesis. This compound, a tricyclic antidepressant, is a valuable tool for exploring the mechanisms of neurogenesis and its role in mood disorders and cognitive function. These protocols are intended to ensure reproducibility and standardization of experimental procedures.

Introduction

This compound primarily acts by blocking the reuptake of serotonin (B10506) and norepinephrine, leading to increased synaptic availability of these neurotransmitters. This modulation of monoaminergic systems is believed to initiate downstream signaling cascades that promote the proliferation and differentiation of neural progenitor cells, particularly in the dentate gyrus of the hippocampus. A key pathway implicated in this process is the cyclic AMP (cAMP) response element-binding protein (CREB) signaling cascade, which can lead to the increased expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF). Chronic administration of this compound has been shown to upregulate neurogenesis, an effect that correlates with behavioral improvements in animal models of depression.

Experimental Design Considerations

Careful planning of the experimental design is crucial for obtaining reliable and interpretable results. Key factors to consider include:

  • Animal Model: The choice of animal model is critical. C57BL/6J mice are a commonly used strain for neurogenesis research. However, Wistar rats have also been effectively used in studies investigating the neuroprotective effects of this compound.[1][2] The age and sex of the animals can also influence neurogenic rates and behavioral outcomes.

  • Dosage and Administration Route: this compound is typically administered via intraperitoneal (i.p.) injection.[1][3] However, subcutaneous and intracerebroventricular routes have also been described.[4][5] The dosage can vary depending on the animal model and the specific research question.

  • Controls: Appropriate control groups are essential for data interpretation. A vehicle-treated group (e.g., saline) is a mandatory control. A positive control group treated with a known neurogenic agent could also be included.

  • Timeline: The timing of this compound administration, BrdU injections (for labeling dividing cells), and tissue collection is critical for assessing different stages of neurogenesis, including proliferation, survival, and differentiation.

Quantitative Data Summary

The following tables summarize common dosage and administration parameters for this compound in neurogenesis studies, as well as markers for assessing different stages of neurogenesis.

Table 1: this compound Dosage and Administration in Rodent Models

Animal ModelDosageAdministration RouteDurationReference
C57BL/6J Mice10 mg/kgIntraperitoneal (i.p.)21 consecutive days
Male Wistar Rats10 or 20 mg/kgIntraperitoneal (i.p.)14 consecutive days[1]
Male Wistar Rats15 mg/kgIntraperitoneal (i.p.)21 days[6]
Flinders Sensitive/Resistant Line (FSL/FRL) Rats15 mg/kgIntraperitoneal (i.p.)25 days[3]
CCI Mice20 mg/kgIntraperitoneal (i.p.)2 or 4 weeks[7]
Pregnant CD Rats5 or 10 mg/kg/daySubcutaneous (s.c.)Gestation days 8-20[4]
Swiss Mice0.06 or 0.2 nmolIntracerebroventricular (i.c.v.)Single injection[5]

Table 2: Markers for Assessing Neurogenesis

Stage of NeurogenesisMarkerDescriptionReference
ProliferationKi-67A protein present during all active phases of the cell cycle (G1, S, G2, and mitosis), but absent from resting cells (G0).[1][7]
BrdUA synthetic nucleoside that is an analogue of thymidine (B127349) and is incorporated into the newly synthesized DNA of replicating cells during the S phase of the cell cycle.[7][8]
Immature NeuronsDoublecortin (DCX)A microtubule-associated protein expressed by neuronal precursor cells and immature neurons.[1][6]
NestinAn intermediate filament protein expressed in proliferating cells during the early stages of development.[1]
Mature NeuronsNeuNA neuron-specific nuclear protein.[7]

Experimental Protocols

This protocol describes the chronic administration of this compound and the use of Bromodeoxyuridine (BrdU) to label proliferating cells.

Materials:

  • This compound hydrochloride (e.g., Sigma-Aldrich)

  • Sterile saline (0.9% NaCl)

  • Bromodeoxyuridine (BrdU) (e.g., Sigma-Aldrich)

  • Animal scales

  • Syringes and needles for injection

Procedure:

  • Animal Acclimation: Acclimate male C57BL/6J mice (8-10 weeks old) to the housing facility for at least one week before the start of the experiment.

  • Drug Preparation: Dissolve this compound hydrochloride in sterile saline to a final concentration of 1 mg/ml. Prepare fresh daily. Dissolve BrdU in sterile saline to a concentration of 10 mg/ml.

  • This compound Administration: Administer this compound (10 mg/kg, i.p.) or vehicle (saline) daily for 21 consecutive days.

  • BrdU Injection: To study cell proliferation, inject BrdU (50 mg/kg, i.p.) 2 hours before the final this compound injection. For cell survival and differentiation studies, administer BrdU multiple times (e.g., once daily for 5-7 consecutive days) during the first week of this compound treatment.[7]

  • Tissue Collection: For proliferation studies, perfuse the animals 24 hours after the last this compound injection. For survival and differentiation studies, perfuse the animals 3-4 weeks after the last BrdU injection.

This protocol details the staining of brain sections to visualize markers of cell proliferation (Ki-67), immature neurons (Doublecortin, DCX), and mature neurons (NeuN).

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Cryostat or vibrating microtome

  • 2N HCl (for BrdU staining)

  • 0.1 M Borate (B1201080) buffer (pH 8.5) (for BrdU staining)

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibodies (e.g., anti-Ki-67, anti-DCX, anti-NeuN, anti-BrdU)

  • Secondary antibodies (fluorescently labeled)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Perfusion and Fixation: Anesthetize the animal and perfuse transcardially with PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight at 4°C.

  • Sectioning: Cryoprotect the brain in 30% sucrose (B13894) in PBS. Freeze the brain and cut 40 µm coronal sections through the hippocampus using a cryostat or vibrating microtome.

  • Antigen Retrieval (for BrdU): For BrdU staining, incubate sections in 2N HCl for 30 minutes at 37°C, followed by neutralization in 0.1 M borate buffer (pH 8.5).[9]

  • Blocking and Permeabilization: Wash sections in PBS and then incubate in blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate sections with the primary antibody (diluted in blocking solution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash sections in PBS and incubate with the appropriate fluorescently labeled secondary antibody for 2 hours at room temperature.

  • Counterstaining and Mounting: Counterstain with DAPI to visualize cell nuclei. Mount sections on slides with mounting medium.

  • Imaging and Analysis: Visualize the sections using a fluorescence or confocal microscope. Quantify the number of labeled cells in the dentate gyrus using stereological methods.

The Forced Swim Test (FST) is a widely used behavioral test to assess antidepressant efficacy.

Materials:

  • Glass beaker (25 cm high, 15 cm in diameter)

  • Water (23-25°C)

  • Timer

Procedure:

  • Pre-test Session (Day 1): Place each mouse individually into the beaker containing 15 cm of water for a 15-minute swim session. This is to induce a state of behavioral despair.

  • Drug Administration: 24 hours after the pre-test, administer this compound (10 mg/kg, i.p.) or vehicle.

  • Test Session (Day 2): 30-60 minutes after the injection, place the mice back into the beaker for a 6-minute test session. Record the total time the mouse remains immobile during the last 4 minutes of the test.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in this compound-induced neurogenesis and a typical experimental workflow.

imipramine_neurogenesis_pathway cluster_extracellular Synaptic Cleft cluster_intracellular Postsynaptic Neuron This compound This compound SERT_NET SERT/NET Transporters This compound->SERT_NET Blocks Serotonin_NE Serotonin (5-HT) & Norepinephrine (NE) SERT_NET->Serotonin_NE Inhibits Reuptake Receptors 5-HT/NE Receptors Serotonin_NE->Receptors Activates AC Adenylyl Cyclase Receptors->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates BDNF_Gene BDNF Gene Transcription CREB->BDNF_Gene Activates BDNF BDNF BDNF_Gene->BDNF Leads to Neurogenesis Neurogenesis (Proliferation, Survival, Differentiation) BDNF->Neurogenesis Promotes

Caption: this compound's mechanism of action in promoting neurogenesis.

experimental_workflow cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal_Model Select Animal Model (e.g., C57BL/6J Mice) Acclimation Acclimation (1 week) Animal_Model->Acclimation Drug_Admin Daily this compound/Vehicle Administration (21 days) Acclimation->Drug_Admin BrdU_Inject BrdU Injections Drug_Admin->BrdU_Inject Timing varies based on study goals Behavioral Behavioral Testing (e.g., Forced Swim Test) Drug_Admin->Behavioral Tissue_Collection Tissue Collection (Perfusion & Fixation) Behavioral->Tissue_Collection Immunohistochemistry Immunohistochemistry (Ki-67, DCX, NeuN, BrdU) Tissue_Collection->Immunohistochemistry Analysis Microscopy & Stereological Quantification Immunohistochemistry->Analysis

Caption: A typical experimental workflow for neurogenesis studies.

References

Application Notes and Protocols: Preparing Imipramine Hydrochloride Solutions for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imipramine hydrochloride is a tricyclic antidepressant widely used in preclinical research to investigate its mechanisms of action and therapeutic potential.[1][2] Proper preparation of this compound hydrochloride solutions is critical for ensuring accurate and reproducible results in in vivo studies. This document provides a detailed, step-by-step guide to the preparation, storage, and administration of this compound hydrochloride solutions for research purposes.

Physicochemical Properties and Solubility

This compound hydrochloride is a white or slightly yellowish crystalline powder.[3] Understanding its solubility in various solvents is the first step in preparing a homogenous and stable solution for administration.

Data Presentation: Solubility and Storage of this compound Hydrochloride

PropertyDataReference(s)
Chemical Formula C₁₉H₂₄N₂ • HCl[3][4]
Molecular Weight 316.9 g/mol [3][4]
Solubility (Organic) ~25 mg/mL in Ethanol (B145695), DMSO, and Dimethylformamide (DMF)[5]
Solubility (Aqueous) Freely soluble in water.[3] Approx. 0.75 mg/mL in distilled water.[6] Approx. 0.5 mg/mL in Phosphate-Buffered Saline (PBS, pH 7.2).[3][5][6]
Storage (Solid) Long-term (≥ 4 years): -20°C. Shorter periods: 2-8°C. Keep in a tightly closed container, protected from light.[4][5][7]
Storage (Aqueous Sol.) Not recommended for storage longer than one day. Prepare fresh before use.[5][7]
Storage (Organic Sol.) More stable than aqueous solutions. Store at low temperatures (-20°C) in light-resistant containers.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Solution

This protocol details two common methods for preparing this compound hydrochloride solutions for in vivo use: direct dissolution in an aqueous vehicle and preparation of a concentrated stock solution in an organic solvent.

Method A: Direct Dissolution in Aqueous Vehicle (e.g., Saline)

This method is suitable for lower concentrations and when the final solution will be used immediately.

Materials:

  • This compound Hydrochloride powder

  • Sterile isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • Analytical balance

  • Spatula

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Calculate Required Mass: Determine the desired final concentration (e.g., mg/mL) and total volume of the solution. Calculate the mass of this compound hydrochloride needed.

    • Example: For 10 mL of a 1 mg/mL solution, you need 10 mg of this compound hydrochloride.

  • Weigh Compound: Accurately weigh the calculated mass of this compound hydrochloride powder using an analytical balance and place it into a sterile conical tube.

  • Add Vehicle: Add the desired volume of sterile saline or PBS to the conical tube.

  • Dissolve: Tightly cap the tube and vortex vigorously until the powder is completely dissolved.[3] Gentle warming or brief sonication can aid dissolution if needed. For larger volumes, a magnetic stirrer can be used.

  • Sterilization: To ensure sterility for in vivo administration, filter the final solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Use Immediately: It is strongly recommended to use aqueous solutions of this compound hydrochloride on the day of preparation due to their limited stability.[5][7]

Method B: Preparation from a Concentrated Organic Stock Solution

This method is useful for preparing solutions over a range of concentrations or for studies spanning multiple days, as organic stock solutions are more stable.[7]

Materials:

  • This compound Hydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

  • Sterile isotonic saline (0.9% NaCl) or PBS

  • Sterile microcentrifuge tubes and conical tubes

  • Vortex mixer

  • Analytical balance

  • Pipettes

Procedure:

  • Prepare Stock Solution:

    • Weigh a precise amount of this compound hydrochloride and place it in a sterile tube.

    • Add the appropriate volume of DMSO or ethanol to achieve a high concentration stock solution (e.g., 25 mg/mL).[5]

    • Vortex thoroughly until the compound is fully dissolved. This is your stock solution.

  • Store Stock Solution: Store the organic stock solution at -20°C in a light-protected container.

  • Prepare Working Solution:

    • On the day of the experiment, thaw the stock solution.

    • Calculate the volume of stock solution needed to achieve the final desired concentration in your chosen vehicle (e.g., saline).

    • Important: Ensure the final concentration of the organic solvent in the working solution is minimal (typically <5%) and non-toxic to the animals, as organic solvents can have physiological effects.[5]

    • Example: To prepare 10 mL of a 1 mg/mL this compound solution from a 25 mg/mL DMSO stock:

      • (1 mg/mL) * (10 mL) = 10 mg of this compound needed.

      • (10 mg) / (25 mg/mL) = 0.4 mL of stock solution required.

      • Add 0.4 mL of the DMSO stock to 9.6 mL of sterile saline.

  • Mix and Use: Vortex the final working solution thoroughly to ensure it is homogenous. The solution is now ready for administration.

Protocol 2: In Vivo Administration via Intraperitoneal (IP) Injection in Mice

This protocol provides a standard method for administering the prepared this compound hydrochloride solution to mice.

Materials:

  • Prepared and sterile this compound hydrochloride solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (25-27 gauge is recommended for mice).[8][9]

  • Animal scale

  • 70% Ethanol and gauze (optional for disinfection)[10]

Procedure:

  • Calculate Dosage Volume: Weigh the mouse to determine its exact body weight. Calculate the injection volume based on the desired dose (mg/kg) and the solution concentration (mg/mL).

    • Example: For a 10 mg/kg dose to a 25 g (0.025 kg) mouse using a 1 mg/mL solution:

      • Dose (mg) = 10 mg/kg * 0.025 kg = 0.25 mg

      • Volume (mL) = 0.25 mg / 1 mg/mL = 0.25 mL

  • Prepare Syringe: Draw the calculated volume of the this compound solution into the syringe. Warm the solution to room or body temperature to reduce discomfort for the animal.[10]

  • Restrain the Animal: Gently but firmly restrain the mouse by scruffing the loose skin over its neck and shoulders. Secure the tail. Tilt the animal so its head is pointing slightly downwards.[10] This allows the abdominal organs to shift cranially, reducing the risk of injury.[11]

  • Locate Injection Site: The preferred site for IP injection is the mouse's lower right abdominal quadrant.[8][10] This helps to avoid the cecum and urinary bladder.

  • Perform Injection:

    • Insert the needle, with the bevel facing up, at a 30-45 degree angle into the identified injection site.[10]

    • Gently pull back on the plunger (aspirate) to ensure no blood or urine is drawn into the syringe. If fluid enters, withdraw the needle and reinject at a new site with a fresh needle and syringe.[11]

    • If there is no aspirate, smoothly depress the plunger to administer the solution.

  • Withdraw and Monitor: Withdraw the needle swiftly and return the mouse to its cage.[10] Observe the animal for a few minutes for any immediate adverse reactions.

Mandatory Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Solution Preparation cluster_admin In Vivo Administration weigh 1. Weigh this compound HCl dissolve 2. Dissolve in Vehicle (e.g., Saline or DMSO) weigh->dissolve sterilize 3. Sterile Filter (0.22 µm) (Aqueous Method) dissolve->sterilize animal_weigh 4. Weigh Animal sterilize->animal_weigh Solution Ready calc_dose 5. Calculate Dose Volume animal_weigh->calc_dose inject 6. IP Injection (Lower Right Quadrant) calc_dose->inject monitor 7. Monitor Animal inject->monitor

Caption: Workflow for preparing and administering this compound hydrochloride in vivo.

Diagram 2: Primary Mechanism of Action of this compound

G cluster_neuron Synaptic Cleft cluster_transporters presyn Presynaptic Neuron syn_neuro Increased Serotonin & Norepinephrine in Synapse postsyn Postsynaptic Neuron downstream Receptor Activation & Downstream Signaling (e.g., CREB, BDNF) postsyn->downstream Initiates This compound This compound sert SERT This compound->sert Inhibits net NET This compound->net Inhibits syn_neuro->postsyn Activates effect Therapeutic Effect downstream->effect Leads to

Caption: this compound blocks SERT/NET, increasing synaptic neurotransmitters.

References

Utilizing Imipramine as a Positive Control in Preclinical Models of Depression: Application Notes and Protocols for the Forced Swim Test (FST) and Tail Suspension Test (TST)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective use of the tricyclic antidepressant imipramine as a positive control in two of the most widely used behavioral despair models for screening potential antidepressant compounds: the Forced Swim Test (FST) and the Tail Suspension Test (TST). Adherence to standardized protocols is critical for ensuring the reliability and reproducibility of experimental findings.

Introduction to Behavioral Despair Models and this compound

The FST and TST are behavioral assays used to assess antidepressant-like activity in rodents.[1][2][3] The foundational principle of these tests is that when subjected to the inescapable stress of being suspended by the tail or placed in a container of water, animals will eventually adopt an immobile posture.[4][5][6] This immobility is interpreted as a state of "behavioral despair," which can be reversed by effective antidepressant treatments.[1][4][7]

This compound, a prototypical tricyclic antidepressant (TCA), serves as a reliable positive control in these assays.[4][8] Its mechanism of action involves the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake in the synaptic cleft, leading to an overall increase in serotonergic and noradrenergic neurotransmission.[9][10][11] By administering this compound prior to the FST or TST, researchers can induce a predictable and significant reduction in immobility time, thereby validating the sensitivity of the experimental model to detect antidepressant effects.[12][13][14]

Key Considerations for Experimental Design

Several factors can influence the outcomes of the FST and TST, and should be carefully controlled:

  • Animal Strain: Different strains of mice and rats can exhibit varying baseline levels of immobility and sensitivity to antidepressants.[8][13] For example, NMRI mice are often more responsive to this compound in the TST than CD1 mice.[13]

  • Sex: Gender differences in response to both the stressors and antidepressant treatment have been reported.[3][15] It is common practice to use male rodents to avoid variability associated with the female estrous cycle, though the inclusion of both sexes is encouraged for more comprehensive studies.[15]

  • Age and Weight: The age and weight of the animals can impact their behavior in these tests.[3] It is crucial to use age- and weight-matched animals within an experiment.

  • Drug Administration: The route of administration, dosage, and timing of this compound injection relative to the test are critical parameters that must be consistent.[15][16][17] Intraperitoneal (i.p.) injection is the most common route.

Experimental Protocols

The following protocols provide a detailed methodology for conducting the FST and TST with this compound as a positive control.

Forced Swim Test (FST) Protocol

The FST, also known as the Porsolt test, involves a pre-test session followed by a test session.[1]

Apparatus:

  • A transparent glass or plastic cylinder (e.g., 40 cm high, 18 cm in diameter for rats; 25 cm high, 10 cm in diameter for mice).[7][18]

  • The cylinder should be filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws, nor escape (e.g., 15 cm for rats, 10 cm for mice).[7][18]

Procedure:

  • Habituation/Pre-test (Day 1):

    • Individually place each animal into the cylinder for a 15-minute swim session.

    • This session is for habituation and induces a stable baseline of immobility for the subsequent test.

    • After 15 minutes, remove the animals, dry them with a towel, and return them to their home cages.

  • Drug Administration (Day 2):

    • Administer this compound hydrochloride (dissolved in saline) or a vehicle control (saline) via intraperitoneal (i.p.) injection.

    • Commonly effective doses for this compound range from 10 to 30 mg/kg.[3][12][14][16]

    • Injections are typically given at multiple time points, for instance, 23.5, 5, and 1 hour before the test session.[15] A single injection 60 minutes prior to the test is also common.[17]

  • Test Session (Day 2):

    • Place the animals back into the swim cylinder for a 5 or 6-minute session.[18]

    • Record the entire session with a video camera for later analysis.

    • The primary measure is the duration of immobility during the last 4 minutes of the test.[18]

    • Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only small movements necessary to keep the head above water.[18] Other behaviors to score include swimming and climbing.

Tail Suspension Test (TST) Protocol

The TST is a similar behavioral despair model that is often used for mice.[1][19]

Apparatus:

  • A suspension box or an elevated rod from which the mice can be suspended.[19]

  • The apparatus should be designed to prevent the mice from climbing or observing other animals being tested.[19]

  • Adhesive tape for securing the tail to the suspension bar.

Procedure:

  • Drug Administration:

    • Administer this compound hydrochloride (dissolved in saline) or a vehicle control (saline) via i.p. injection 30 to 60 minutes before the test.[17][20]

    • A typical effective dose of this compound in mice is 30 mg/kg.[12][13]

  • Suspension:

    • Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail.[17]

    • The mouse should be suspended high enough so that it cannot touch any surfaces.

  • Test Session:

    • The test duration is typically 6 minutes.[17][20]

    • Record the session for later scoring.

    • The primary measure is the total duration of immobility during the test.

    • Immobility is defined as the absence of any limb or body movement, except for those required for respiration.[17] Active behaviors may include swinging and curling.[5]

Data Presentation and Expected Outcomes

Quantitative data from the FST and TST should be summarized in tables for clear comparison between the control and this compound-treated groups. The expected outcome is a statistically significant reduction in the duration of immobility in the this compound group compared to the vehicle-treated control group.

Table 1: Representative Data for this compound in the Forced Swim Test (FST) in Rats

Treatment GroupDose (mg/kg, i.p.)NImmobility (seconds) (Mean ± SEM)
Vehicle (Saline)-10150 ± 10.5
This compound1010115 ± 9.8*
This compound201085 ± 8.2**
This compound301060 ± 7.5***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. Data are hypothetical and for illustrative purposes, but are representative of expected results based on published studies.[14][21][22]

Table 2: Representative Data for this compound in the Tail Suspension Test (TST) in Mice

Treatment GroupDose (mg/kg, i.p.)NImmobility (seconds) (Mean ± SEM)
Vehicle (Saline)-12180 ± 12.3
This compound1512130 ± 11.1**
This compound301295 ± 9.5***

**p < 0.01, ***p < 0.001 compared to Vehicle group. Data are hypothetical and for illustrative purposes, but are representative of expected results based on published studies.[12][13][23]

Visualizing Workflows and Mechanisms

Diagrams can effectively illustrate the experimental processes and the underlying biological pathways.

FST_Workflow cluster_day1 Day 1: Pre-Test/Habituation cluster_day2 Day 2: Test Session A Place individual rodent in water cylinder B 15-minute swim session A->B C Remove, dry, and return to home cage B->C D Administer Vehicle or This compound (i.p.) E 60-minute pre-treatment period D->E F Place rodent in water cylinder for 5-6 minutes E->F G Record behavior F->G H Score immobility, swimming, and climbing G->H

Forced Swim Test (FST) Experimental Workflow.

TST_Workflow cluster_testday Test Day A Administer Vehicle or This compound (i.p.) B 30-60 minute pre-treatment period A->B C Suspend mouse by tail for 6 minutes B->C D Record behavior C->D E Score duration of immobility D->E

Tail Suspension Test (TST) Experimental Workflow.

Imipramine_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Presynaptic Presynaptic Neuron SynapticVesicles Synaptic Vesicles (5-HT, NE) Presynaptic->SynapticVesicles Release Postsynaptic Postsynaptic Receptors Neurotransmitters Increased 5-HT & NE in Synaptic Cleft ReuptakeTransporter Serotonin (SERT) & Norepinephrine (NET) Transporters This compound This compound This compound->ReuptakeTransporter Blocks Neurotransmitters->Postsynaptic Increased Receptor Activation Neurotransmitters->ReuptakeTransporter Reuptake

Simplified Monoaminergic Signaling Pathway and the Mechanism of this compound.

Conclusion

The appropriate use of this compound as a positive control is fundamental for the validation of the FST and TST as screening tools for novel antidepressant drugs. By following these detailed protocols and considering the critical experimental variables, researchers can generate reliable and reproducible data, contributing to the successful development of new therapeutics for depressive disorders.

References

Immunohistochemistry protocol for quantifying neurogenesis markers post-imipramine treatment.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipramine, a tricyclic antidepressant, has been demonstrated to promote adult hippocampal neurogenesis, a process believed to contribute to its therapeutic effects in mood disorders.[1] This document provides a comprehensive set of protocols for investigating the effects of this compound on neurogenesis in rodent models. The following application notes detail the experimental workflow, from chronic this compound administration and neurogenesis labeling to immunohistochemical staining and quantification of key markers of cell proliferation and neuronal differentiation.

The primary markers of interest are Bromodeoxyuridine (BrdU) for labeling newly synthesized DNA in proliferating cells, Ki67 as a marker for cellular proliferation, and Doublecortin (DCX) for identifying immature neurons.[1][2] Accurate quantification of these markers is crucial for assessing the pro-neurogenic potential of therapeutic compounds like this compound.

Experimental Workflow

The overall experimental workflow for assessing this compound-induced neurogenesis is depicted below. This process involves animal treatment, tissue collection and processing, immunohistochemical staining, and finally, microscopic analysis and quantification.

experimental_workflow cluster_treatment Animal Treatment cluster_tissue Tissue Processing cluster_staining Immunohistochemistry cluster_analysis Data Analysis animal_acclimation Animal Acclimation imipramine_admin Chronic this compound Administration animal_acclimation->imipramine_admin brdu_injection BrdU Injections (for proliferation/survival) imipramine_admin->brdu_injection perfusion Transcardial Perfusion & Brain Extraction brdu_injection->perfusion post_fixation Post-fixation perfusion->post_fixation cryoprotection Cryoprotection post_fixation->cryoprotection sectioning Brain Sectioning cryoprotection->sectioning antigen_retrieval Antigen Retrieval (e.g., HCl for BrdU) sectioning->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_antibody Primary Antibody Incubation (anti-BrdU, -Ki67, -DCX) blocking->primary_antibody secondary_antibody Secondary Antibody Incubation primary_antibody->secondary_antibody visualization Visualization (Fluorescence/DAB) secondary_antibody->visualization microscopy Microscopy & Imaging visualization->microscopy quantification Cell Quantification (Stereology) microscopy->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

Caption: Experimental workflow for assessing this compound-induced neurogenesis.

Signaling Pathway of this compound-Induced Neurogenesis

This compound primarily acts by blocking the reuptake of serotonin (B10506) and norepinephrine, leading to an increase in their synaptic availability.[3] This initiates a cascade of intracellular signaling events that are thought to promote neurogenesis. A key pathway involves the activation of Brain-Derived Neurotrophic Factor (BDNF) signaling, which subsequently engages the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the cAMP response element-binding protein (CREB).[4][5][6] These pathways ultimately lead to enhanced gene transcription related to cell proliferation, survival, and differentiation.

signaling_pathway cluster_synapse Synaptic Cleft cluster_downstream Intracellular Signaling cluster_outcome Cellular Outcome This compound This compound serotonin Serotonin (5-HT) This compound->serotonin blocks reuptake norepinephrine Norepinephrine (NE) This compound->norepinephrine blocks reuptake bdnf BDNF Signaling serotonin->bdnf norepinephrine->bdnf mapk_erk MAPK/ERK Pathway bdnf->mapk_erk creb CREB Activation mapk_erk->creb gene_expression Gene Expression creb->gene_expression proliferation Proliferation gene_expression->proliferation survival Survival gene_expression->survival differentiation Differentiation gene_expression->differentiation

Caption: this compound-induced neurogenesis signaling pathway.

Experimental Protocols

1. Animal Treatment and BrdU Labeling

This protocol describes the chronic administration of this compound and the use of BrdU to label newly synthesized DNA in proliferating cells.[1]

  • Materials:

    • This compound hydrochloride

    • Sterile saline (0.9% NaCl)

    • Bromodeoxyuridine (BrdU)

    • Animal scales

    • Syringes and needles for injection

  • Procedure:

    • Animal Acclimation: Acclimate adult male mice (e.g., C57BL/6J, 8-10 weeks old) to the housing facility for at least one week before the experiment.[1]

    • Drug Preparation: Dissolve this compound hydrochloride in sterile saline to a final concentration of 1 mg/ml. Prepare fresh daily.[1]

    • This compound Administration: Administer this compound (10 mg/kg, i.p.) or vehicle (saline) daily for 21 consecutive days.[1]

    • BrdU Preparation: Dissolve BrdU in sterile saline to a concentration of 10 mg/ml.[1]

    • BrdU Injection: To label proliferating cells, administer BrdU (e.g., 200 mg/kg, i.p.) daily for the first 5 days of this compound treatment.[1] The timing of tissue collection relative to BrdU injection will determine whether proliferation or survival of new cells is being assessed.[1]

    • Tissue Collection: For proliferation studies, perfuse the animals 24 hours after the last this compound injection. For survival and differentiation studies, perfuse 3-4 weeks after the last BrdU injection.[1]

2. Tissue Processing

  • Materials:

    • Phosphate-buffered saline (PBS)

    • 4% Paraformaldehyde (PFA) in PBS

    • 30% Sucrose (B13894) in PBS

    • Cryostat or vibrating microtome

  • Procedure:

    • Perfusion and Fixation: Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight at 4°C.[1]

    • Cryoprotection: Transfer the brain to 30% sucrose in PBS until it sinks.[1]

    • Sectioning: Freeze the brain and cut 40 µm coronal sections through the hippocampus using a cryostat or vibrating microtome.[1]

3. Immunohistochemistry for Neurogenesis Markers

This protocol details the staining of brain sections to visualize markers of cell proliferation (Ki67), immature neurons (DCX), and newly synthesized DNA (BrdU).

  • Materials:

    • Primary antibodies: Rat anti-BrdU, Rabbit anti-Ki67, Goat anti-DCX

    • Fluorescently-conjugated secondary antibodies

    • DAPI (4',6-diamidino-2-phenylindole)

    • 2N HCl (for BrdU staining)

    • Boric acid buffer (for BrdU staining)

    • Blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum)

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Washing: Wash free-floating sections in PBS (3 x 5 minutes).

    • Antigen Retrieval (for BrdU):

      • Incubate sections in 2N HCl for 30 minutes at 37°C to denature DNA.[6]

      • Neutralize with boric acid buffer (pH 8.5) for 10 minutes at room temperature.[6]

      • Wash in PBS (3 x 5 minutes).

    • Blocking: Incubate sections in blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.

    • Primary Antibody Incubation: Incubate sections with primary antibodies (diluted in blocking solution) overnight at 4°C. For co-labeling, primary antibodies from different species should be used.

    • Washing: Wash sections in PBS (3 x 10 minutes).

    • Secondary Antibody Incubation: Incubate sections with appropriate fluorescently-conjugated secondary antibodies (diluted in blocking solution) for 2 hours at room temperature, protected from light.

    • Washing: Wash sections in PBS (3 x 10 minutes).

    • Counterstaining: Incubate sections with DAPI for 10 minutes to visualize cell nuclei.

    • Mounting: Mount sections onto slides and coverslip with mounting medium.

    • Imaging: Visualize the sections using a fluorescence or confocal microscope.

4. Quantification and Data Analysis

  • Procedure:

    • Cell Counting: Quantify the number of BrdU-positive, Ki67-positive, and DCX-positive cells in the dentate gyrus of the hippocampus. Stereological methods are recommended for unbiased cell counting.[1]

    • Co-localization Analysis: For survival and differentiation studies, determine the percentage of BrdU-positive cells that co-express neuronal markers like NeuN (for mature neurons) or DCX (for immature neurons).[5]

    • Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare cell counts between the this compound-treated and vehicle-treated control groups.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison between experimental groups.

Treatment GroupMarkerMean Number of Positive Cells (± SEM) in the Dentate GyrusFold Change vs. Vehiclep-value
VehicleKi67150 ± 12--
This compoundKi67225 ± 181.5<0.05
VehicleBrdU (24h post)180 ± 15--
This compoundBrdU (24h post)270 ± 221.5<0.05
VehicleDCX2500 ± 210--
This compoundDCX3500 ± 2801.4<0.01
VehicleBrdU/NeuN (4 weeks)90 ± 8--
This compoundBrdU/NeuN (4 weeks)135 ± 111.5<0.01

References

Application Notes and Protocols for Measuring Imipramine and Desipramine in Rat Brain Tissue using Microdialysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imipramine, a tricyclic antidepressant, is extensively metabolized in the body to its active metabolite, desipramine (B1205290). Both compounds exert their therapeutic effects by inhibiting the reuptake of monoamine neurotransmitters, such as norepinephrine (B1679862) and serotonin, in the brain. Understanding the pharmacokinetic and pharmacodynamic profiles of this compound and desipramine in the central nervous system is crucial for drug development and neuroscience research. Microdialysis is a powerful in vivo sampling technique that allows for the continuous monitoring of unbound drug concentrations in the extracellular fluid of specific brain regions in freely moving animals.

These application notes provide a detailed protocol for the simultaneous measurement of this compound and desipramine concentrations in rat brain tissue using microdialysis coupled with high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis.

Signaling and Metabolic Pathways

This compound is metabolized to desipramine primarily through N-demethylation, a process mediated by cytochrome P450 (CYP) enzymes, including CYP1A2, CYP3A4, and CYP2C19. Both this compound and desipramine are further metabolized via hydroxylation by CYP2D6. These metabolic steps are critical in determining the overall therapeutic and potential toxic effects of the parent drug and its active metabolite.

This compound This compound Desipramine Desipramine This compound->Desipramine N-demethylation (CYP1A2, 3A4, 2C19) Hydroxylated_Metabolites 2-OH-Imipramine & 2-OH-Desipramine This compound->Hydroxylated_Metabolites Hydroxylation (CYP2D6) Desipramine->Hydroxylated_Metabolites Hydroxylation (CYP2D6) Excretion Glucuronide Conjugation & Renal Excretion Hydroxylated_Metabolites->Excretion

Caption: Metabolic pathway of this compound.

Experimental Workflow

The experimental workflow involves several key stages, from the surgical implantation of the microdialysis probe to the final analysis of the collected dialysates.

cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal_Acclimatization Animal Acclimatization Surgery Surgical Implantation of Microdialysis Probe Animal_Acclimatization->Surgery Probe_Preparation Microdialysis Probe Preparation & Calibration Probe_Preparation->Surgery Recovery Post-operative Recovery Surgery->Recovery Drug_Administration This compound Administration (i.p. or i.v.) Recovery->Drug_Administration Microdialysis_Sampling Microdialysis Sample Collection Drug_Administration->Microdialysis_Sampling Sample_Analysis Sample Analysis (HPLC or LC-MS/MS) Microdialysis_Sampling->Sample_Analysis Data_Analysis Data Analysis & Pharmacokinetic Modeling Sample_Analysis->Data_Analysis

Caption: Experimental workflow for microdialysis studies.

Detailed Experimental Protocols

Animals
  • Species: Male Wistar or Sprague-Dawley rats.[1][2]

  • Weight: 250-300 g.

  • Housing: Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.

Microdialysis Probe and Surgical Implantation
  • Probe Selection: Commercially available microdialysis probes with a 2-4 mm membrane length are suitable. The membrane material can be polycarbonate-polyether or cuprophan.[3]

  • Target Brain Region: The striatum is a commonly targeted region for pharmacokinetic studies of this compound.[1][4]

  • Surgical Procedure:

    • Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

    • Place the animal in a stereotaxic frame.

    • Implant a guide cannula stereotaxically into the desired brain region (e.g., right striatum).[1]

    • Secure the guide cannula to the skull with dental cement.

    • Allow the animal to recover from surgery for at least 24-48 hours before the microdialysis experiment.[2]

Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.

  • Perfusion Solution: Perfuse the probe with artificial cerebrospinal fluid (aCSF) or a modified Ringer's solution. The composition can be optimized, and for hydrophobic drugs like this compound, the addition of a binding agent like β-cyclodextrin to the perfusion fluid can enhance recovery.[3]

  • Flow Rate: A flow rate of 0.5-2.0 µL/min is typically used.[3]

  • Equilibration: Allow the system to equilibrate for at least 1-2 hours after probe insertion before collecting baseline samples.

  • Drug Administration: Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection. A common i.p. dose is 12.5 mg/kg.[1][4]

  • Sample Collection: Collect dialysate samples at regular intervals, for example, every 15-30 minutes, into vials.[1] A common collection volume is 30 µL per 15-minute interval.[1][4]

  • In Vivo Recovery: Determine the in vivo recovery of the probe to accurately estimate the absolute extracellular concentrations of this compound and desipramine. This can be done using the zero-net flux method or by retrodialysis.

Analytical Methods for Quantification

The collected dialysates can be analyzed using either HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS.

HPLC with Electrochemical Detection (HPLC-ECD)
  • Principle: This method separates the analytes based on their physicochemical properties, and the electrochemical detector measures the current generated by the oxidation or reduction of the analytes.

  • Sample Preparation: Direct injection of the microdialysate is often possible.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A mixture of acetonitrile (B52724), methanol, and a phosphate (B84403) buffer is a typical mobile phase. For example, acetonitrile–methanol–water (75:8.3:16.6 v/v/v) with 0.01 M sodium phosphate buffer (pH 2.6).[3]

    • Flow Rate: 0.25 mL/min.[3]

    • Detection: Electrochemical detector.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: This highly sensitive and selective method separates analytes by liquid chromatography and then identifies and quantifies them based on their mass-to-charge ratio.

  • Sample Preparation: Simple protein precipitation with acetonitrile can be used for sample clean-up if necessary, although direct injection is often feasible for microdialysates.[5][6]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A UPLC BEH C18 column.[5][6]

    • Mobile Phase: A gradient elution with acetonitrile and an aqueous solution containing formic acid and ammonium (B1175870) formate.[5][6]

    • Mass Spectrometry: Quadrupole-time-of-flight (Q-TOF) or triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.[5][6]

    • Monitoring: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound, desipramine, and an internal standard.

Data Presentation

The following tables summarize key quantitative data from published studies.

Table 1: Microdialysis Experimental Parameters
ParameterValueReference
Animal ModelMale Wistar Rats[1]
Target Brain RegionStriatum[1]
This compound Dose12.5 mg/kg (i.p.)[1]
Perfusion Flow Rate2.0 µL/min[1]
Sample Collection Interval15 min[1]
Sample Volume30 µL[1]
Table 2: HPLC-ECD Method Parameters
ParameterConditionReference
Mobile PhaseAcetonitrile–methanol–water (75:8.3:16.6 v/v/v) with 0.01 M sodium phosphate buffer (pH 2.6)[3]
Flow Rate0.25 mL/min[3]
Detection Wavelength210 nm (UV) or Electrochemical Detection[3]
Table 3: LC-MS/MS Method Parameters and Performance
ParameterThis compoundDesipramineReference
Linear Range 5.0–1,000.0 ng/mL5.0–250.0 ng/mL[5][6]
Limit of Quantification (LOQ) 5.0 ng/mL5.0 ng/mL[5][6]
Intraday Precision (%RSD) 2.2–3.6%1.7–4.2%[5][6]
Interday Precision (%RSD) 2.6–5.0%2.0–8.4%[5][6]
Accuracy 93.6–106.6%94.1–106.4%[5][6]
Absolute Recovery 96.0–97.6%87.0–99.5%[5]
Table 4: Pharmacokinetic Parameters in Rat Brain
ParameterValueReference
Intracerebral Half-life (t1/2) of this compound2.4 ± 0.3 h[1][4]

Conclusion

The combination of in vivo microdialysis with sensitive analytical techniques like HPLC-ECD or LC-MS/MS provides a robust platform for the detailed investigation of the pharmacokinetics of this compound and its active metabolite, desipramine, in the brain. The protocols and data presented in these application notes offer a comprehensive guide for researchers to design and execute such studies, ultimately contributing to a better understanding of the neuropharmacology of tricyclic antidepressants.

References

Application of [3H]imipramine in autoradiography to map serotonin transporter sites in the brain.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

[3H]Imipramine, a tritiated form of the tricyclic antidepressant, is a widely utilized radioligand for the labeling and anatomical mapping of serotonin (B10506) transporter (SERT) sites in the brain through in vitro autoradiography. The high affinity of this compound for the serotonin uptake site allows for the visualization and quantification of SERT distribution in various brain regions. This technique has been instrumental in understanding the role of the serotonergic system in both normal brain function and in the pathophysiology of neuropsychiatric disorders, as well as in the development of novel antidepressant medications.

These application notes provide a comprehensive overview of the use of [3H]this compound in autoradiography, including detailed experimental protocols, quantitative data on binding characteristics, and a discussion of the specificity of this radioligand.

Principle of the Method

In vitro autoradiography with [3H]this compound involves the incubation of thin brain tissue sections with the radioligand. [3H]this compound binds to the serotonin transporter proteins present in the tissue. After washing away the unbound radioligand, the sections are apposed to a film or a phosphor imaging plate sensitive to the beta particles emitted by the tritium (B154650). The resulting autoradiograms provide a detailed map of the density and distribution of [3H]this compound binding sites, which are correlated with the location of serotonin transporters.

It is important to note that while [3H]this compound has a high affinity for SERT, it can also bind to other sites. Therefore, to ensure the specific labeling of SERT, non-specific binding is determined by incubating adjacent tissue sections in the presence of a high concentration of a selective serotonin reuptake inhibitor (SSRI), such as fluoxetine (B1211875), or another compound that displaces [3H]this compound from its high-affinity site, like desipramine. The specific binding is then calculated by subtracting the non-specific binding from the total binding.

Quantitative Data Summary

The binding of [3H]this compound to serotonin transporter sites is characterized by its binding affinity (Kd) and the density of binding sites (Bmax). These parameters can vary across different brain regions.

Brain Region (Rat)Binding Affinity (Kd) (nM)Binding Site Density (Bmax) (fmol/mg protein)Reference
Frontal Cortex2-6Not specified[1]
HypothalamusNot specifiedHigh[2]
Substantia NigraNot specifiedModerately high[1]
Dorsal and Medial Raphe NucleiNot specifiedVery high[1]
Superior ColliculusNot specifiedVery high[1]
Olfactory TuberculeNot specifiedModerately high[1]
Interpeduncular NucleusNot specifiedModerately high[1]
Ventral ThalamusNot specifiedLow[1]
White MatterNot specifiedLow[1]
Brain Region (Human)Binding Site DensityReference
HypothalamusHighest[3]
Amygdala (basal and lateral nuclei)High[3]
Substantia InnominataHigh[3]
Insular CortexHigh[3]
Caudate Nucleus (head)Moderate[3]
Frontal, Parietal, and Temporal CortexModerate[3]
ClaustrumModerate[3]
Dentate Gyrus (granular layer)Moderate[3]
Substantia NigraModerate[3]
Hippocampus (CA fields, pyramidal layer)Low[3]
Globus PallidusLow[3]
Red NucleusLow[3]
White MatterLow[3]

Note: The binding of [3H]this compound can be diffuse and may not be as selective for serotonergic structures as other radioligands like [3H]paroxetine.[4] Studies have shown that only a fraction of [3H]this compound binding is associated with serotonergic terminals.[5]

Experimental Protocols

I. Tissue Preparation
  • Brain Extraction and Freezing:

    • Following euthanasia according to approved animal protocols, rapidly extract the brain.

    • Snap-freeze the brain in isopentane (B150273) cooled with dry ice or liquid nitrogen to minimize ice crystal formation.

    • Store the frozen brains at -80°C until sectioning.

  • Cryosectioning:

    • Mount the frozen brain onto a cryostat chuck using an appropriate embedding medium.

    • Allow the brain to equilibrate to the cryostat temperature (typically -18°C to -22°C).

    • Cut coronal or sagittal sections at a thickness of 10-20 µm.

    • Thaw-mount the sections onto gelatin-coated or commercially available adhesive microscope slides.

    • Store the slides with the mounted sections in a slide box at -80°C until the day of the experiment.

II. In Vitro Autoradiography with [3H]this compound
  • Pre-incubation:

    • On the day of the experiment, allow the slides to warm to room temperature for approximately 30 minutes.

    • Place the slides in a slide rack and pre-incubate them in buffer to rehydrate the tissue and remove endogenous substances that might interfere with binding.

    • Pre-incubation Buffer: 50 mM Tris-HCl containing 120 mM NaCl and 5 mM KCl, pH 7.4.

    • Time and Temperature: 30 minutes at room temperature.

  • Incubation:

    • Prepare the incubation buffer containing [3H]this compound.

    • Incubation Buffer: 50 mM Tris-HCl containing 120 mM NaCl and 5 mM KCl, pH 7.4.

    • [3H]this compound Concentration: A saturating concentration, typically in the range of 2-5 nM, should be used for determining Bmax. For Kd determination, a range of concentrations (e.g., 0.1-20 nM) is required.

    • Total Binding: Incubate a set of slides in the incubation buffer containing only [3H]this compound.

    • Non-specific Binding: Incubate an adjacent set of slides in the incubation buffer containing [3H]this compound and a high concentration of a displacer (e.g., 10 µM fluoxetine or 100 µM desipramine).[1]

    • Time and Temperature: 60 minutes at room temperature.

  • Washing:

    • Following incubation, rapidly wash the slides in ice-cold wash buffer to remove unbound [3H]this compound.

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

    • Procedure: Perform a series of short washes (e.g., 2 x 5 minutes) in ice-cold buffer.

    • Final Rinse: Briefly dip the slides in ice-cold deionized water to remove buffer salts.

  • Drying:

    • Dry the slides rapidly under a stream of cool, dry air or in a desiccator.

III. Autoradiogram Generation and Analysis
  • Exposure:

    • Appose the dried, labeled slides to a tritium-sensitive film (e.g., Hyperfilm-3H) or a phosphor imaging plate in a light-tight cassette.

    • Include calibrated tritium standards in the cassette to allow for the quantification of binding densities.

    • Exposure Time: This will vary depending on the specific activity of the radioligand and the density of binding sites. Typical exposure times can range from 4 to 12 weeks for film and are shorter for phosphor imaging plates.

    • Temperature: Store the cassettes at 4°C during the exposure period.

  • Development and Analysis:

    • Film: Develop the film according to the manufacturer's instructions.

    • Phosphor Imaging: Scan the phosphor imaging plate using a phosphor imager.

    • Image Analysis:

      • Digitize the autoradiograms using a scanner or the output from the phosphor imager.

      • Use a densitometry software (e.g., ImageJ with appropriate plugins) to measure the optical density in different brain regions.

      • Convert the optical density values to fmol/mg of tissue or protein using the calibration curve generated from the tritium standards.

      • Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.

Visualizations

experimental_workflow A Brain Tissue Preparation (Extraction, Freezing, Sectioning) B Pre-incubation (Rehydration & Removal of Endogenous Ligands) A->B C Incubation with [3H]this compound B->C D Total Binding ([3H]this compound only) C->D E Non-specific Binding ([3H]this compound + Displacer) C->E F Washing (Removal of Unbound Radioligand) D->F E->F G Drying F->G H Autoradiogram Generation (Apposition to Film/Phosphor Plate) G->H I Image Analysis (Densitometry & Quantification) H->I J Specific Binding Calculation (Total - Non-specific) I->J

Caption: Experimental workflow for [3H]this compound autoradiography.

logical_relationship Total Total Binding Specific Specific Binding to SERT Total->Specific + Nonspecific Non-specific Binding Total->Nonspecific +

Caption: Relationship between total, specific, and non-specific binding.

References

Application Notes and Protocols: Determination of Imipramine's Cytotoxic Effects using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imipramine, a tricyclic antidepressant, has demonstrated potential as an anti-cancer agent in various studies. It has been shown to induce cytotoxic effects in a range of cancer cell lines, including but not limited to bladder cancer, triple-negative breast cancer, and osteosarcoma.[1][2][3] The mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.[4][5] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product.[6][7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Experimental Protocols

Materials
  • Cell line of interest (e.g., T24, MDA-MB-231, 4T1, U-2 OS, MG 63)

  • Complete cell culture medium (e.g., RPMI-1640 or McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound hydrochloride (powder, to be dissolved in a suitable solvent like DMSO or sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette and sterile pipette tips

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of ~630-690 nm)

  • Orbital shaker

MTT Assay Protocol

This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.

Day 1: Cell Seeding

  • Culture the selected cell line in a T-75 flask until it reaches approximately 80-90% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension in a complete culture medium to achieve the optimal seeding density. This should be determined empirically for each cell line but typically ranges from 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells with medium only to serve as a blank control.

  • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach and resume growth.

Day 2: this compound Treatment

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in a complete culture medium to obtain the desired final concentrations for treatment. It is advisable to test a wide range of concentrations (e.g., 0 to 100 µM) to determine the IC50 value.[1][2]

  • Carefully remove the culture medium from the wells of the 96-well plate.

  • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • Include untreated control wells containing medium with the same concentration of the solvent used to dissolve this compound.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

Day 4/5: MTT Assay

  • After the incubation period, carefully remove the medium containing this compound from each well.

  • Add 100 µL of fresh, serum-free medium to each well.

  • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

  • Incubate the plate for 2-4 hours at 37°C in a humidified incubator, protected from light. During this time, viable cells will convert the MTT into formazan crystals.

  • After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.

  • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[7]

  • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

Data Acquisition and Analysis
  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm or higher to subtract background absorbance.[7]

  • Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Data Presentation

The cytotoxic effects of this compound on various cancer cell lines, as determined by the MTT assay, are summarized in the table below.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
T24Bladder Cancer48~60[1]
MDA-MB-231Triple-Negative Breast Cancer48~75[2]
4T1Triple-Negative Breast Cancer48~50[2]
U-2 OSOsteosarcoma48~75[3]
MG 63Osteosarcoma48~60[3]

Mandatory Visualization

Experimental Workflow

MTT_Assay_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: this compound Treatment cluster_day4_5 Day 4/5: MTT Assay & Data Analysis cell_culture 1. Culture Cells trypsinize 2. Trypsinize & Count cell_culture->trypsinize seed_plate 3. Seed 96-well Plate trypsinize->seed_plate incubate1 4. Incubate (24h) seed_plate->incubate1 prep_drug 1. Prepare this compound Dilutions treat_cells 2. Add this compound to Wells prep_drug->treat_cells incubate2 3. Incubate (24-72h) treat_cells->incubate2 add_mtt 1. Add MTT Reagent incubate3 2. Incubate (2-4h) add_mtt->incubate3 solubilize 3. Solubilize Formazan incubate3->solubilize read_plate 4. Read Absorbance (570nm) solubilize->read_plate analyze_data 5. Analyze Data & Calculate IC50 read_plate->analyze_data

Caption: Workflow of the MTT assay for cytotoxicity testing.

This compound-Induced Cytotoxicity Signaling Pathway

Imipramine_Signaling cluster_this compound This compound Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Execution This compound This compound egfr EGFR This compound->egfr Inhibits fas Fas/FasL This compound->fas Activates erk ERK egfr->erk Inhibits caspase8 Caspase-8 fas->caspase8 nfkb NF-κB erk->nfkb Inhibits bid BID caspase8->bid caspase3 Caspase-3 caspase8->caspase3 tbid tBID bid->tbid bax_bak BAX/BAK tbid->bax_bak cytochrome_c Cytochrome c bax_bak->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: this compound-induced apoptotic signaling pathways.

References

Method for assessing imipramine-induced mania-like behavior in animal models.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tricyclic antidepressant imipramine is known to occasionally induce mania or hypomania in patients with bipolar disorder, a phenomenon often referred to as "manic switching." Animal models are crucial for understanding the neurobiological underpinnings of this switch and for the development of safer and more effective treatments. This document provides detailed protocols for assessing this compound-induced mania-like behaviors in rodent models, focusing on a battery of behavioral tests and the analysis of a key molecular signaling pathway.

Core Behavioral Assessments

A battery of behavioral tests is essential to comprehensively assess the multifaceted nature of mania-like behavior in rodents. This typically includes measures of hyperactivity, anxiety, and anhedonia.

Open Field Test (OFT)

The Open Field Test is a widely used assay to evaluate locomotor activity, exploration, and anxiety-like behavior.[1][2] In the context of this compound-induced mania, an increase in locomotor activity and reduced time in the center of the arena (thigmotaxis) can be indicative of a manic-like state.

Experimental Protocol:

  • Apparatus: A square arena (e.g., 50 cm x 50 cm x 50 cm for rats or 40 cm x 40 cm x 40 cm for mice) made of a non-reflective material.[2][3] The floor is often divided into a grid of equal squares, with the central squares defined as the "center zone."

  • Procedure:

    • Acclimatize the animal to the testing room for at least 60 minutes prior to the test.

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to freely explore the arena for a predetermined period, typically ranging from 5 to 60 minutes.[2][3]

    • Record the animal's behavior using an automated video-tracking system.

    • Between trials, thoroughly clean the arena with 70% ethanol (B145695) to eliminate olfactory cues.

  • Data Analysis: Key parameters to be quantified include:

    • Total distance traveled (cm)

    • Velocity (cm/s)

    • Time spent in the center of the arena (s)

    • Frequency of entries into the center zone

    • Rearing frequency (a measure of exploratory behavior)

Data Presentation:

Treatment GroupTotal Distance (cm)Velocity (cm/s)Time in Center (s)Center EntriesRearing Frequency
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compoundMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Elevated Plus Maze (EPM)

The Elevated Plus Maze is a classic test for assessing anxiety-like behavior in rodents.[1][4][5] The test is based on the animal's natural aversion to open and elevated spaces. A decrease in anxiety-like behavior, manifested as increased exploration of the open arms, can be a feature of mania.

Experimental Protocol:

  • Apparatus: A plus-shaped maze elevated above the floor (typically 50-55 cm).[1][5] It consists of two open arms and two enclosed arms of equal dimensions (e.g., 50 cm long x 10 cm wide for rats; 30 cm long x 5 cm wide for mice), connected by a central platform.[1][5]

  • Procedure:

    • Acclimatize the animal to the testing room for at least 60 minutes before the test.[5]

    • Place the animal on the central platform of the maze, facing an open arm.[1]

    • Allow the animal to explore the maze for 5 minutes.[1][4]

    • Record the session using a video camera positioned above the maze.

    • Clean the maze with 70% ethanol between subjects.

  • Data Analysis:

    • Time spent in the open arms (s)

    • Time spent in the closed arms (s)

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (cm)

Data Presentation:

Treatment GroupTime in Open Arms (s)Time in Closed Arms (s)Open Arm EntriesClosed Arm EntriesTotal Distance (cm)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compoundMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Forced Swim Test (FST)

The Forced Swim Test is primarily used to assess depressive-like behavior, specifically "behavioral despair."[6][7] However, in the context of mania, a significant decrease in immobility time can be interpreted as increased drive or hyperactivity.

Experimental Protocol:

  • Apparatus: A transparent cylindrical container (e.g., 25 cm height x 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 10 cm for mice).[6][8]

  • Procedure:

    • Acclimatize the animal to the testing room.

    • Gently place the animal into the water-filled cylinder.

    • The test duration is typically 6 minutes.[6][9] The initial 2 minutes are considered a habituation period and are often excluded from the analysis.[9]

    • Record the entire session with a video camera.

    • After the test, remove the animal, dry it with a towel, and return it to its home cage.

  • Data Analysis:

    • Immobility time (s): The time the animal spends floating or making only minimal movements to keep its head above water.

    • Swimming time (s)

    • Climbing time (s)

Data Presentation:

Treatment GroupImmobility Time (s)Swimming Time (s)Climbing Time (s)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM
This compoundMean ± SEMMean ± SEMMean ± SEM
Sucrose (B13894) Preference Test (SPT)

The Sucrose Preference Test is used to measure anhedonia, a core symptom of depression, by assessing the animal's interest in a rewarding stimulus (sucrose solution).[3][10] While not a direct measure of mania, it can be used to assess the animal's hedonic state, which may be altered during a manic-like episode.

Experimental Protocol:

  • Apparatus: Standard home cages equipped with two drinking bottles.

  • Procedure:

    • Habituation: For 2-3 days, habituate the animals to the presence of two bottles of water in their home cage.[3]

    • Baseline: Following habituation, replace one water bottle with a 1% sucrose solution for 24-48 hours. Measure the consumption from each bottle.

    • Testing: After baseline measurements, administer this compound or vehicle. Continue to provide the choice between water and 1% sucrose solution.

    • Measure the volume consumed from each bottle daily by weighing them. To prevent side-preference, the position of the bottles should be switched daily.[3]

  • Data Analysis:

    • Sucrose Preference (%) = (Sucrose solution consumed (g) / Total liquid consumed (g)) x 100

Data Presentation:

Treatment GroupSucrose Preference (%)
Vehicle ControlMean ± SEM
This compoundMean ± SEM

Molecular Pathway Analysis: BDNF-TrkB-Akt Signaling

Chronic this compound treatment has been shown to activate the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB)-Akt signaling pathway in the prefrontal cortex, which may contribute to the switch to mania-like behaviors.[3][4]

Western Blotting Protocol for Protein Expression

Western blotting can be used to quantify the expression levels of key proteins in this pathway.

  • Sample Preparation:

    • Rapidly dissect the brain region of interest (e.g., prefrontal cortex, hippocampus) on ice.

    • Homogenize the tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate proteins by gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for BDNF, TrkB, phospho-TrkB, Akt, and phospho-Akt overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA) for BDNF Levels

ELISA provides a quantitative measure of BDNF protein levels in brain tissue homogenates.

  • Procedure:

    • Follow the manufacturer's instructions for the specific rat or mouse BDNF ELISA kit.[11]

    • Briefly, standards and samples are added to wells of a microplate pre-coated with a BDNF capture antibody.

    • A biotinylated detection antibody is then added, followed by an avidin-HRP conjugate.

    • A substrate solution is added, and the color development is proportional to the amount of BDNF present.

    • The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.

    • A standard curve is generated to determine the concentration of BDNF in the samples.

Data Presentation:

Treatment Groupp-TrkB/TrkB Ratiop-Akt/Akt RatioBDNF Levels (pg/mg protein)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM
This compoundMean ± SEMMean ± SEMMean ± SEM

Visualizations

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_behavioral Behavioral Assessment cluster_molecular Molecular Analysis Animal_Housing Animal Housing & Acclimation Imipramine_Admin Chronic this compound Administration Animal_Housing->Imipramine_Admin OFT Open Field Test Imipramine_Admin->OFT EPM Elevated Plus Maze OFT->EPM FST Forced Swim Test EPM->FST SPT Sucrose Preference Test FST->SPT Tissue_Collection Brain Tissue Collection (Prefrontal Cortex) SPT->Tissue_Collection Western_Blot Western Blotting (BDNF, TrkB, Akt) Tissue_Collection->Western_Blot ELISA ELISA (BDNF Levels) Tissue_Collection->ELISA

Caption: Experimental workflow for assessing this compound-induced mania-like behavior.

BDNF_Signaling_Pathway This compound Chronic this compound Treatment BDNF Increased BDNF Expression This compound->BDNF TrkB TrkB Receptor BDNF->TrkB binds to PI3K PI3K TrkB->PI3K activates Akt Akt (Protein Kinase B) PI3K->Akt activates Downstream Downstream Effects: - Neuronal Survival - Synaptic Plasticity - Mania-like Behavior Akt->Downstream phosphorylates targets leading to

Caption: The BDNF-TrkB-Akt signaling pathway implicated in this compound's effects.

References

Application Notes and Protocols: Measuring the Effect of Imipramine on Cancer Cell Migration Using a Wound Healing Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a critical process in cancer progression, contributing significantly to invasion and metastasis.[1] The wound healing assay, or scratch assay, is a well-established and cost-effective in vitro method to study collective cell migration.[1][2][3] This application note provides a detailed protocol for utilizing a wound healing assay to quantify the inhibitory effects of imipramine, a tricyclic antidepressant, on cancer cell migration. This compound has demonstrated anti-cancer properties, including the inhibition of cell migration and invasion in various cancer cell lines.[4][5][6][7][8]

Studies have shown that this compound can impede the migration of cancer cells, such as metastatic castration-resistant prostate cancer (PC-3) cells and bladder cancer (T24) cells.[4][9][10] The mechanism behind this inhibition involves the modulation of key signaling pathways. For instance, in PC-3 cells, this compound has been found to suppress the AKT-mediated NF-κB signaling pathway.[4][5][6][7][8] In bladder cancer cells, the EGFR/ERK/NF-ĸB pathway is implicated.[9] This document will provide the necessary protocols to investigate these effects and present the data in a clear, quantitative format.

Data Presentation

The quantitative data from a wound healing assay measuring the effect of this compound on cancer cell migration can be summarized in the following table. This allows for a clear comparison of the dose-dependent inhibitory effect of this compound on cell migration.

Treatment GroupConcentration (µM)Average Wound Width at 0h (µm)Average Wound Width at 12h (µm)Percent Wound Closure (%)
Vehicle Control (DMSO)050010080
This compound6.2550015070
This compound12.550025050
This compound2550035030
This compound5050042515
This compound1005004755

Note: The values presented in this table are for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.

Experimental Protocols

Materials
  • Cancer cell line of interest (e.g., PC-3, T24)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound hydrochloride (to be dissolved in DMSO or sterile water)

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tips or a cell-scratching insert

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Methodology
  • Cell Seeding:

    • Culture cancer cells to approximately 80-90% confluency.

    • Trypsinize the cells, count them, and seed them into 6-well or 12-well plates at a density that will form a confluent monolayer within 24-48 hours.[1]

    • Incubate the plates at 37°C in a 5% CO₂ incubator.

  • Creating the Wound:

    • Once the cells have formed a confluent monolayer, carefully aspirate the culture medium.

    • Using a sterile 200 µL pipette tip, create a straight scratch down the center of the well. Apply firm, consistent pressure to ensure a clean, cell-free gap.[2] Alternatively, a commercially available scratching insert can be used for more consistent wound widths.[11]

    • Gently wash the wells twice with PBS to remove any detached cells and debris.[2]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at the desired concentrations (e.g., 6.25, 12.5, 25, 50, and 100 µM).[8] A vehicle control (e.g., DMSO) at the same final concentration used to dissolve the this compound should also be prepared.

    • Add the respective media with different concentrations of this compound or the vehicle control to the appropriate wells.

  • Imaging and Data Acquisition:

    • Immediately after adding the treatments (0h), capture images of the scratch in each well using an inverted microscope at low magnification (e.g., 10x or 20x).[1] It is crucial to have a reference point on the plate to ensure that images are taken from the same position at each time point.

    • Return the plate to the incubator.

    • Continue to capture images at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control group is nearly closed.[2]

  • Data Analysis:

    • Use image analysis software, such as ImageJ, to measure the width of the scratch at multiple points for each image.[2]

    • Calculate the average wound width for each condition and time point.

    • The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Average Wound Width at 0h - Average Wound Width at Time t) / Average Wound Width at 0h] x 100 [12]

Visualizations

Experimental Workflow

Wound_Healing_Assay_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis cell_seeding Seed Cells in Multi-well Plate confluent_monolayer Incubate to Form Confluent Monolayer cell_seeding->confluent_monolayer create_scratch Create Scratch in Monolayer confluent_monolayer->create_scratch wash_cells Wash with PBS create_scratch->wash_cells add_treatment Add this compound/Vehicle Control wash_cells->add_treatment capture_images_0h Capture Images (0h) add_treatment->capture_images_0h incubate_and_image Incubate & Capture Images at Time 't' capture_images_0h->incubate_and_image measure_width Measure Wound Width incubate_and_image->measure_width calculate_closure Calculate % Wound Closure measure_width->calculate_closure

Caption: Workflow of the wound healing assay to assess cancer cell migration.

Signaling Pathway

Imipramine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ERK ERK EGFR->ERK AKT AKT IKK IKKα/β AKT->IKK Activates NFkB NF-κB (p65) ERK->NFkB Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocates This compound This compound This compound->EGFR Inhibits This compound->AKT Inhibits Migration_Genes Migration-Related Gene Expression NFkB_nuc->Migration_Genes Promotes

Caption: this compound's inhibitory effect on cell migration signaling pathways.

References

Application Notes and Protocols for Investigating Imipramine's Effects on Astrogliogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imipramine, a tricyclic antidepressant, has demonstrated potential beyond its traditional use in treating depression, with emerging evidence suggesting a role in promoting neurogenesis and gliogenesis.[1][2] Notably, studies indicate that this compound can induce the generation of new astrocytes, a process known as astrogliogenesis, in the hippocampus.[2][3] This has significant implications for understanding neural plasticity and developing novel therapeutic strategies for neurological disorders. Research suggests that this compound may exert its pro-astrogliogenic effects through the modulation of key signaling pathways, including the cAMP/PKA/CREB cascade and the expression of Brain-Derived Neurotrophic Factor (BDNF).[4][5]

These application notes provide a detailed research protocol for investigating the effects of this compound on astrogliogenesis, from neural stem cell culture and differentiation to the analysis of molecular markers and signaling pathways.

Data Presentation

Table 1: In Vitro this compound Concentration and Treatment Timeline
ParameterCondition 1Condition 2Condition 3Control
This compound Concentration 1 µM[6]3 µM[7]10 µMVehicle (e.g., DMSO)
Treatment Duration 7 days7 days7 days7 days
Cell Type Neural Stem CellsNeural Stem CellsNeural Stem CellsNeural Stem Cells
Readout Timepoints Day 1, Day 3, Day 7Day 1, Day 3, Day 7Day 1, Day 3, Day 7Day 1, Day 3, Day 7
Table 2: Quantitative Analysis of Astrogliogenesis Markers
MarkerAssayExpected Outcome with this compoundControl Group
GFAP (Glial Fibrillary Acidic Protein) Immunocytochemistry, Western Blot, qPCRIncreased expression[8][9]Vehicle-treated cells
S100β Immunocytochemistry, Western Blot, qPCRIncreased expression[8][10]Vehicle-treated cells
Sox2 Immunocytochemistry, qPCRPotential decrease as cells differentiateUndifferentiated NSCs
Nestin Immunocytochemistry, Western Blot, qPCRDecreased expression[11]Undifferentiated NSCs
EGFR (Epidermal Growth Factor Receptor) qPCRAltered expressionVehicle-treated cells
LIF (Leukemia Inhibitory Factor) qPCRAltered expressionVehicle-treated cells
Table 3: Analysis of Signaling Pathway Components
Protein/GeneAssayExpected Outcome with this compoundControl Group
Phosphorylated CREB (pCREB) Western BlotIncreased phosphorylation[12][13]Vehicle-treated cells
Total CREB Western BlotNo significant changeVehicle-treated cells
BDNF (Brain-Derived Neurotrophic Factor) Western Blot, qPCR, ELISAIncreased expression[4][7][14]Vehicle-treated cells
Hes1 qPCRAltered expression[6][11]Vehicle-treated cells

Experimental Protocols

Neural Stem Cell (NSC) Culture and Differentiation

Objective: To culture and differentiate NSCs into astrocytes in the presence of this compound.

Materials:

  • Neural Stem Cells (e.g., from rodent hippocampus or human pluripotent stem cells)

  • NSC expansion medium

  • Astrocyte differentiation medium[10]

  • This compound hydrochloride (Sigma-Aldrich)

  • Vehicle control (e.g., sterile DMSO)

  • Poly-L-ornithine and laminin-coated culture plates

Protocol:

  • NSC Expansion: Culture NSCs in expansion medium on poly-L-ornithine and laminin-coated plates. Passage cells upon reaching 70-80% confluency.

  • Initiation of Differentiation: Seed NSCs at a density of 2.5 x 10^4 cells/cm² in expansion medium.

  • This compound Treatment: After 24 hours, replace the expansion medium with astrocyte differentiation medium containing the desired concentration of this compound (e.g., 1 µM, 3 µM, 10 µM) or vehicle control.

  • Maintenance: Change the medium every 2-3 days with fresh differentiation medium containing this compound or vehicle.

  • Timepoints for Analysis: Collect cell samples at day 1, 3, and 7 for subsequent analysis (Immunocytochemistry, Western Blot, qPCR).

Immunocytochemistry for Astrocyte Markers

Objective: To visualize and quantify the expression of astrocyte markers in differentiated cells.

Materials:

  • Primary antibodies: anti-GFAP, anti-S100β, anti-Sox2

  • Fluorescently-labeled secondary antibodies

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

Protocol:

  • Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Permeabilize cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate cells with primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate cells with fluorescently-labeled secondary antibodies for 1-2 hours at room temperature, protected from light.

  • Counterstaining: Stain cell nuclei with DAPI for 5 minutes.

  • Imaging: Mount coverslips and visualize using a fluorescence microscope. Quantify the percentage of marker-positive cells.

Western Blot for Signaling Proteins

Objective: To quantify the protein levels of key signaling molecules.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-pCREB, anti-CREB, anti-BDNF, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity relative to the loading control.

Quantitative PCR (qPCR) for Gene Expression Analysis

Objective: To measure the mRNA expression levels of astrogliogenesis-related genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes (e.g., GFAP, S100B, Sox2, Nestin, EGFR, LIF, BDNF, Hes1) and a housekeeping gene (e.g., GAPDH)

Protocol:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from cell lysates and reverse transcribe into cDNA.

  • qPCR Reaction: Set up qPCR reactions using SYBR Green or TaqMan master mix, primers, and cDNA.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Mandatory Visualization

G This compound's Proposed Signaling Pathway in Astrogliogenesis This compound This compound Serotonin_Norepinephrine_Reuptake Serotonin/Norepinephrine Reuptake Inhibition This compound->Serotonin_Norepinephrine_Reuptake inhibits cAMP cAMP Serotonin_Norepinephrine_Reuptake->cAMP increases PKA Protein Kinase A cAMP->PKA activates CREB CREB (inactive) PKA->CREB phosphorylates pCREB pCREB (active) BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene activates BDNF_Protein BDNF Protein BDNF_Gene->BDNF_Protein leads to Astrogliogenesis Astrogliogenesis BDNF_Protein->Astrogliogenesis promotes

Caption: Proposed signaling cascade of this compound-induced astrogliogenesis.

G Experimental Workflow for Investigating this compound's Effects cluster_0 Cell Culture and Treatment cluster_1 Analysis cluster_2 Data Interpretation NSC_Culture 1. NSC Culture & Expansion Differentiation 2. Induce Differentiation & Treat with this compound NSC_Culture->Differentiation Timepoints 3. Collect Samples (Day 1, 3, 7) Differentiation->Timepoints ICC 4a. Immunocytochemistry (GFAP, S100B, Sox2) Timepoints->ICC WB 4b. Western Blot (pCREB, BDNF) Timepoints->WB qPCR 4c. qPCR (Astrocyte & Signaling Genes) Timepoints->qPCR Data_Analysis 5. Quantitative Data Analysis & Comparison ICC->Data_Analysis WB->Data_Analysis qPCR->Data_Analysis

Caption: Workflow for studying this compound's impact on astrogliogenesis.

References

Application Note: UHPLC–Q-TOF-MS Method for the Quantitative Determination of Imipramine in Mouse Serum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imipramine is a tricyclic antidepressant widely utilized in pharmacological research and clinical practice. Accurate quantification of this compound and its active metabolite, desipramine, in biological matrices such as mouse serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and sensitive ultra-high-performance liquid chromatography–quadrupole-time-of-flight mass spectrometry (UHPLC–Q-TOF-MS) method for the determination of this compound in mouse serum. The described protocol offers a simple sample preparation procedure and a rapid analysis time.[1][2][3][4][5]

Experimental Protocols

Sample Preparation

A simple protein precipitation method is employed for the extraction of this compound from mouse serum.[1][2][4]

  • Reagents:

  • Procedure:

    • To 50 µL of mouse serum in a microcentrifuge tube, add 50 µL of methanol (for standards and blanks) or the working standard solution.

    • Add 50 µL of the Internal Standard (IS) working solution to all samples except the blank.

    • Add 850 µL of acetonitrile to the mixture to precipitate proteins.

    • Vortex the mixture for 3 minutes.

    • Centrifuge at 12,300 g for 5 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of a 1:1 (v/v) mixture of acetonitrile and water.

    • Filter the reconstituted sample through a 0.2-µm syringe filter prior to injection into the UHPLC system.[1]

UHPLC Conditions
  • System: Waters Acquity UPLC or equivalent

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[1][2][3][4]

  • Mobile Phase A: 20 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water[1][2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[1]

  • Flow Rate: 0.3 mL/min[1]

  • Gradient Elution: A suitable gradient should be optimized to ensure separation of this compound, desipramine, and the internal standard.

  • Injection Volume: 5 µL[1]

  • Column Temperature: 40 °C

  • Autosampler Temperature: 4 °C[1]

Q-TOF-MS Conditions
  • System: Waters Acquity Xevo G2 Q-TOF tandem mass spectrometer or equivalent[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode[1]

  • Capillary Voltage: 3.0 kV[1]

  • Sample Cone Voltage: 30 V[1]

  • Extraction Cone Voltage: 4.0 V[1]

  • Source Temperature: 120 °C[1]

  • Desolvation Temperature: 300 °C[1]

  • Desolvation Gas Flow (Nitrogen): 600 L/h[1]

  • Cone Gas Flow: 0 L/h[1]

  • Data Acquisition: Full scan mode (e.g., m/z 50-1000)

Data Presentation

The quantitative performance of the method is summarized in the following tables.

Table 1: Calibration Curve Parameters for this compound

ParameterValue
AnalyteThis compound
Linear Range5.0–1,000.0 ng/mL[1][2][4]
Correlation Coefficient (r²)≥ 0.99
Limit of Quantification (LOQ)5.0 ng/mL[1][2][4]

Table 2: Precision and Accuracy of the Method for this compound

Concentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC2.2 - 3.6[1][2]2.6 - 5.0[1][2]93.6 - 106.6[1][2]
Medium QC2.2 - 3.6[1][2]2.6 - 5.0[1][2]93.6 - 106.6[1][2]
High QC2.2 - 3.6[1][2]2.6 - 5.0[1][2]93.6 - 106.6[1][2]

Table 3: Recovery and Matrix Effect for this compound

ParameterValue
Absolute Recovery96.0–97.6%[1][2][4]
Matrix EffectNot explicitly stated, but high recovery suggests minimal matrix effects.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-Q-TOF-MS Analysis cluster_data Data Processing serum 50 µL Mouse Serum add_is Add Internal Standard serum->add_is protein_precip Add Acetonitrile (Protein Precipitation) add_is->protein_precip vortex Vortex (3 min) protein_precip->vortex centrifuge Centrifuge (12,300 g, 5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness (Nitrogen) supernatant->dry reconstitute Reconstitute in ACN/H2O (1:1) dry->reconstitute filter Filter (0.2 µm) reconstitute->filter injection Inject 5 µL into UHPLC filter->injection separation Chromatographic Separation (Acquity UPLC BEH C18) injection->separation detection Q-TOF-MS Detection (ESI Positive Mode) separation->detection acquisition Data Acquisition detection->acquisition quantification Quantification acquisition->quantification

Caption: Experimental workflow for this compound analysis.

data_analysis_logic raw_data Raw MS Data Acquisition peak_integration Peak Integration (this compound & IS) raw_data->peak_integration calibration_curve Calibration Curve Generation (Peak Area Ratio vs. Concentration) peak_integration->calibration_curve concentration_calc Calculate this compound Concentration in Unknown Samples calibration_curve->concentration_calc validation Method Validation (Precision, Accuracy, Recovery) concentration_calc->validation

Caption: Data analysis and quantification logic.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Variability in Behavioral Responses to Imipramine in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the variability in behavioral responses to imipramine across different mouse strains.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant variability in the antidepressant-like effects of this compound in my mouse experiments?

Variability in response to this compound is a well-documented phenomenon and can be attributed to several key factors:

  • Genetic Background: Different mouse strains possess distinct genetic makeups that influence their neurobiology and drug metabolism, leading to varied behavioral responses. For instance, NMRI mice are generally more sensitive to this compound in the tail suspension test compared to other strains like DBA/2.[1] Conversely, the CD1 strain has been reported to be resistant to this compound's effects in the same test.[2][3]

  • Pharmacokinetic Variability: this compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19.[4][5][6] Genetic polymorphisms in the genes encoding these enzymes exist across and within mouse strains, leading to differences in drug clearance and plasma concentrations of this compound and its active metabolite, desipramine (B1205290).[4][6][7][8][9][10]

  • Baseline Behavioral Differences: Mouse strains can exhibit significant differences in their baseline performance in behavioral tests. For example, the C57BL/6J Rj strain has a longer baseline immobility time in the tail suspension test compared to other strains.[1] Furthermore, even within a single strain, individual differences in spontaneous immobility can predict the response to this compound.[2]

  • Experimental Protocol Nuances: Minor variations in experimental procedures can significantly impact outcomes. This includes factors such as the dimensions of the testing apparatus, water temperature in the forced swim test, and animal handling procedures.[4]

  • Drug Stability and Handling: this compound hydrochloride is sensitive to light and humidity. Improper storage can lead to degradation and reduced potency, resulting in inconsistent effects.[4]

Q2: My this compound-treated mice are showing sedation, which is confounding my behavioral test results. What can I do?

Sedation is a common side effect of this compound, primarily due to its blockade of histamine (B1213489) H1 and alpha-1 adrenergic receptors.[11] Here are some troubleshooting steps:

  • Dose-Response Study: Conduct a dose-response study to identify the optimal dose that produces an antidepressant-like effect with minimal sedation. Higher doses of this compound are more likely to reduce locomotor activity.[11]

  • Control for Locomotor Activity: Always include a locomotor activity test, such as the open field test, in your experimental design. This will help you differentiate between a true antidepressant-like effect and a general change in motor activity.[11]

  • Time-Course Analysis: Perform a time-course study to determine the time point at which the antidepressant-like effects are maximal and sedative effects are minimal.

  • Pharmacological Antagonism: In more advanced studies, consider co-administering a selective antagonist for H1 or alpha-1 adrenergic receptors to counteract sedation. However, this requires careful validation to ensure the antagonist does not interfere with the behavioral paradigm.

Q3: I am not seeing an antidepressant-like effect of this compound in my C57BL/6J mice. Is this expected?

While some studies have shown antidepressant-like effects of this compound in C57BL/6J mice, this strain can be less sensitive or show more variable responses compared to others like Swiss mice.[1][12] Several factors could be at play:

  • Subtle Effects: The antidepressant-like effects in C57BL/6J mice may be more subtle. Some research suggests that measuring the latency to the first bout of immobility, in addition to the total duration of immobility, can increase the sensitivity of the forced swim test in this strain.[13]

  • Dose and Administration Route: Ensure you are using an appropriate dose and route of administration. Intraperitoneal (i.p.) injection is common, with effective doses typically ranging from 10-30 mg/kg.[3][14]

  • Chronic vs. Acute Dosing: While acute administration can produce effects in behavioral despair models, chronic treatment is often required to induce neuroadaptive changes that are thought to underlie the therapeutic effects of antidepressants.[4]

  • Stress Models: The antidepressant-like effects of this compound may be more pronounced in mice subjected to chronic stress models, such as chronic unpredictable mild stress (CUMS) or chronic social defeat stress (CSDS).[15]

Q4: How do I choose the most appropriate mouse strain for my this compound study?

The choice of mouse strain is critical and depends on your research question:

  • High Sensitivity: If you are screening for potential antidepressant compounds and need a robust and sensitive strain, Swiss or NMRI mice are often good choices as they generally show a significant response to this compound.[1][12]

  • Genetic Modeling: If you are studying the genetic basis of depression or antidepressant response, using a panel of inbred strains with known genetic backgrounds, such as C57BL/6J, DBA/2, and BALB/c, can be highly informative.

  • Specific Phenotypes: If you are interested in specific behavioral phenotypes, such as anxiety or cognitive function, you should choose a strain that is well-characterized for those traits.

It is always recommended to consult the literature and consider the specific aims of your study when selecting a mouse strain.

Data Presentation: Comparative Effects of this compound in Behavioral Tests

The following tables summarize quantitative data on the effects of this compound on immobility time in the Forced Swim Test (FST) and Tail Suspension Test (TST) across different mouse strains.

Table 1: Effect of this compound in the Forced Swim Test (FST)

Mouse StrainThis compound Dose (mg/kg, i.p.)Effect on Immobility TimeReference
Swiss16Decreased[12]
NMRI16No significant effect[12]
DBA/216No significant effect[12]
C57BL/6J Rj16No significant effect[12]
Albino Swiss30Decreased[16]
Transgenic (high alpha-1-acid glycoprotein)30Less reduction compared to control[17]
Control (for transgenic)30Decreased[17]

Table 2: Effect of this compound in the Tail Suspension Test (TST)

Mouse StrainThis compound Dose (mg/kg, i.p.)Effect on Immobility TimeReference
Swiss8-16Decreased[1]
NMRI8Decreased (more sensitive than other strains)[1][2]
DBA/28-16Decreased (less sensitive than NMRI)[1]
C57BL/6J Rj8-16Decreased[1]
CD130No significant effect in unselected mice[2]
CD1 (high immobility scorers)30Decreased[2]
Albino Swiss30Decreased[16]

Experimental Protocols

Forced Swim Test (Porsolt's Test)

This test is based on the principle that when a mouse is placed in an inescapable cylinder of water, it will eventually cease active escape attempts and become immobile. Antidepressants reduce the duration of immobility.

Materials:

  • Cylindrical glass or Plexiglas container (e.g., 25 cm height, 10 cm diameter)

  • Water (23-25°C)

  • Stopwatch or automated tracking software

  • Dry towels

Procedure:

  • Fill the cylinder with water to a depth of 10-15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[18][19] The water temperature should be maintained at 23-25°C.[16][19]

  • Administer this compound or vehicle control at the predetermined time before the test (typically 30-60 minutes for i.p. injection).

  • Gently place the mouse into the water cylinder.

  • The total test duration is typically 6 minutes.[16][18][19]

  • Immobility is defined as the cessation of struggling, with the mouse remaining floating and making only small movements necessary to keep its head above water.

  • Record the total duration of immobility, often during the last 4 minutes of the 6-minute test, as the first 2 minutes are considered a habituation period.[16][19]

  • After the test, remove the mouse from the water, dry it with a towel, and return it to its home cage.

  • Empty and clean the cylinder between animals.

Tail Suspension Test

This test is conceptually similar to the FST and is based on the observation that a mouse suspended by its tail will alternate between periods of struggling and immobility. Antidepressants reduce the duration of immobility.

Materials:

  • Suspension box or a horizontal bar

  • Adhesive tape

  • Stopwatch or automated tracking software

Procedure:

  • Administer this compound or vehicle control at the predetermined time before the test.

  • Cut a piece of adhesive tape approximately 15-20 cm long.

  • Securely attach the tape to the mouse's tail, about 1-2 cm from the tip.[4]

  • Suspend the mouse by its tail from the suspension bar or inside the suspension box. The mouse should be high enough that it cannot reach any surfaces.

  • The total test duration is typically 6 minutes.[16][20][21]

  • Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[4]

  • Record the total duration of immobility during the 6-minute test.[20]

  • After the test, gently remove the tape from the tail and return the mouse to its home cage.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

imipramine_signaling_pathway cluster_upstream Upstream Effects cluster_downstream Downstream Signaling Cascades This compound This compound sert Serotonin Transporter (SERT) This compound->sert Inhibits net Norepinephrine Transporter (NET) This compound->net Inhibits serotonin Increased Synaptic Serotonin norepinephrine Increased Synaptic Norepinephrine pka PKA Activation serotonin->pka norepinephrine->pka creb CREB Phosphorylation pka->creb mtor mTOR Signaling pka->mtor bdnf BDNF Expression creb->bdnf crtc1 CRTC1 Expression creb->crtc1 neuroplasticity Neuroplasticity & Neurogenesis bdnf->neuroplasticity antidepressant_effect Antidepressant-like Effects crtc1->antidepressant_effect mtor->neuroplasticity neuroplasticity->antidepressant_effect

Caption: Downstream signaling pathways modulated by this compound.

troubleshooting_workflow start Variability in this compound Response strain Is the mouse strain appropriate? start->strain dose Is the dose optimized? strain->dose Yes review_literature Review literature for strain-specific responses strain->review_literature No protocol Are experimental protocols consistent? dose->protocol Yes dose_response Perform a dose-response study dose->dose_response No sedation Is sedation a confounding factor? protocol->sedation Yes standardize Standardize handling, apparatus, and environmental conditions protocol->standardize No locomotor_test Include a locomotor activity test sedation->locomotor_test Yes end Consistent Behavioral Readout sedation->end No pilot_study Conduct a pilot study with different strains review_literature->pilot_study pilot_study->strain dose_response->dose standardize->protocol locomotor_test->sedation

Caption: A logical workflow for troubleshooting this compound response variability.

experimental_design cluster_groups Experimental Groups cluster_tests Behavioral Testing Battery vehicle Vehicle Control locomotor Open Field Test (Locomotor Activity) vehicle->locomotor imipramine_low This compound (Low Dose) imipramine_low->locomotor imipramine_high This compound (High Dose) imipramine_high->locomotor behavioral_despair Forced Swim Test or Tail Suspension Test locomotor->behavioral_despair outcome Data Analysis & Interpretation behavioral_despair->outcome

Caption: Recommended experimental design for this compound studies.

References

Managing and correcting for imipramine's intrinsic autofluorescence in cell-based assays.

Author: BenchChem Technical Support Team. Date: December 2025

This resource provides researchers, scientists, and drug development professionals with guidance on managing and correcting for the intrinsic autofluorescence of imipramine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell-based assays?

A1: this compound is a tricyclic antidepressant medication used to treat depression and anxiety.[1] In research, it is often used to study the cellular mechanisms of depression and the effects of inhibiting the reuptake of neurotransmitters like serotonin (B10506) and norepinephrine.[2][3][4] Its binding sites are often located on serotonin-containing neurons.[5] this compound can also influence other cellular processes, such as inhibiting the formation of extracellular vesicles and affecting apoptosis signaling pathways.[2][6]

Q2: What is autofluorescence and why is it a problem in cell-based assays?

A2: Autofluorescence is the natural emission of light by biological materials, such as cells and their components (e.g., NADH, collagen, riboflavin), or by compounds added to the assay, like this compound.[7][8] This intrinsic fluorescence can be problematic because it can mask the signal from the specific fluorescent probes used in an experiment, leading to a low signal-to-noise ratio, reduced sensitivity, and potentially inaccurate data.[9][10]

Q3: What are the spectral properties of this compound's autofluorescence?

Q4: What are the primary strategies for managing this compound's autofluorescence?

A4: There are several effective strategies to manage autofluorescence:

  • Background Subtraction: This involves measuring the fluorescence of control wells containing this compound but lacking the fluorescent probe and subtracting this value from the experimental wells.[12][13]

  • Use of Red-Shifted Fluorophores: Cellular and compound autofluorescence is often strongest in the blue and green regions of the spectrum.[10][14] Using probes that excite and emit in the red or far-red regions can help to avoid this interference.[8][15]

  • Spectral Unmixing: This is a computational technique used in microscopy and some plate readers to separate the emission spectra of multiple fluorophores, including the autofluorescence signal from this compound.[16][17][18]

  • Instrumental Adjustments: Optimizing instrument settings, such as gain and the number of flashes, can improve the signal-to-noise ratio.[19] Using black microplates for fluorescence assays is also recommended to reduce background noise.[19]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background fluorescence in this compound-treated wells 1. Intrinsic autofluorescence from this compound.2. Autofluorescence from cell culture media (e.g., phenol (B47542) red, FBS).[10][19]3. Autofluorescence from dead cells.[8]1. Implement a background subtraction protocol (see Experimental Protocols).2. Use phenol red-free media and consider reducing serum concentration during the assay. If possible, perform measurements in a low-autofluorescence buffer like PBS.[10]3. Use a viability dye to exclude dead cells from the analysis.[8]
Weak fluorescent signal, difficult to distinguish from background 1. Spectral overlap between your fluorescent probe and this compound's autofluorescence.2. Suboptimal instrument settings.1. Switch to a fluorescent probe with excitation and emission wavelengths that are spectrally distinct from this compound's autofluorescence, preferably in the red or far-red spectrum.[8]2. If your imaging system supports it, use spectral unmixing to computationally separate the signals (see Experimental Protocols).[16]3. Optimize the gain settings on your plate reader or microscope to maximize the signal-to-noise ratio.[19]
Inconsistent or negative values after background subtraction 1. Incorrect blank/control wells used for subtraction.[12]2. High variability in autofluorescence across wells.1. Ensure your background control wells contain all components of the assay, including this compound and cells, but exclude the specific fluorescent probe.[12]2. Increase the number of replicate wells for both experimental and control conditions to get a more accurate average background value.[20]

Data and Spectral Properties

When selecting fluorescent probes for your assay, it is critical to choose dyes that have minimal spectral overlap with the autofluorescence of this compound. The table below provides a hypothetical example of this compound's spectral properties alongside common fluorophores to illustrate this concept. Note: The spectral data for this compound is illustrative and should be determined experimentally.

Compound/DyeTypical Excitation Max (nm)Typical Emission Max (nm)Potential for Overlap with this compound
This compound (Hypothetical) ~350 - 420~450 - 500High with blue dyes
Hoechst 33342 350461High
GFP / FITC 488509Moderate to High
RFP / Texas Red 585615Low
Alexa Fluor 647 650668Very Low

Experimental Protocols

Protocol 1: Background Subtraction for Plate Reader Assays

This protocol is designed to correct for this compound's autofluorescence in a 96-well plate format.

  • Plate Setup:

    • Test Wells: Seed cells and treat with both this compound and your fluorescent probe.

    • This compound Control Wells: Seed cells and treat with this compound only (at the same concentration as the test wells). This will be your background measurement.

    • Vehicle Control Wells: Seed cells and treat with the vehicle for both this compound and your probe.

    • Media Blank Wells: Include wells with media only to measure the background of the media itself.[20]

  • Incubation: Incubate the plate according to your standard assay protocol.

  • Fluorescence Reading:

    • Use a fluorescence microplate reader to measure the fluorescence intensity in all wells.[21]

    • Use the appropriate excitation and emission wavelengths for your specific fluorescent probe.

  • Data Analysis:

    • Calculate the average fluorescence intensity from the "this compound Control Wells."

    • Subtract this average background value from the fluorescence intensity of each "Test Well."

    • The formula is: Corrected Fluorescence = (Fluorescence of Test Well) - (Average Fluorescence of this compound Control Wells) .[13]

Protocol 2: Spectral Unmixing for Fluorescence Microscopy

This protocol provides a general workflow for using spectral unmixing to separate this compound's autofluorescence from your probe's signal. This requires a confocal microscope equipped with a spectral detector.

  • Preparation of Reference Samples:

    • Probe Reference: Prepare a sample of cells labeled only with your fluorescent probe of interest.

    • This compound Autofluorescence Reference: Prepare a sample of cells treated only with this compound. This is crucial for obtaining the "spectral signature" of the autofluorescence.[16]

    • Unstained Reference: Prepare a sample of unstained, untreated cells to capture the endogenous cellular autofluorescence.

  • Acquisition of Reference Spectra (Lambda Stack):

    • On the spectral confocal microscope, acquire an image of each reference sample. The detector will capture the fluorescence emission across a range of wavelengths, creating a spectral profile or "lambda stack" for each component.[16]

  • Acquisition of Experimental Sample:

    • Image your experimental sample (cells treated with both this compound and the fluorescent probe) using the same settings as the reference samples.

  • Linear Unmixing:

    • Use the microscope's software to perform linear unmixing.[18]

    • The software will use the reference spectra to computationally separate the mixed signals from your experimental image into distinct channels: one for your probe, one for this compound autofluorescence, and one for cellular autofluorescence.[16][17]

  • Analysis:

    • Analyze the unmixed image channel corresponding to your fluorescent probe, which should now be free from the interference of this compound's autofluorescence.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_correction Correction Strategy cluster_methods start Start Assay cell_culture Culture & Treat Cells (with this compound) start->cell_culture measure_fluorescence Measure Fluorescence (Plate Reader / Microscope) cell_culture->measure_fluorescence decision Correction Method? measure_fluorescence->decision background_sub Background Subtraction decision->background_sub Plate Reader spectral_unmix Spectral Unmixing decision->spectral_unmix Microscopy end_node Corrected Data Analysis background_sub->end_node spectral_unmix->end_node

Caption: Workflow for managing this compound autofluorescence.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound serotonin_transporter Serotonin Transporter (SERT) This compound->serotonin_transporter Blocks receptor GPCR g_protein G-Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates gene_expression Gene Expression (e.g., BDNF) creb->gene_expression Promotes

Caption: Hypothetical signaling pathway affected by this compound.

References

Techniques for improving the solubility and stability of imipramine in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility and stability of imipramine in aqueous buffers. Below, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound hydrochloride?

For long-term stability, it is highly recommended to prepare stock solutions of this compound hydrochloride in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1][2] The solubility in these solvents is approximately 25 mg/mL.[2] Aqueous solutions are considerably less stable and should ideally be prepared fresh for each experiment.[1] If an aqueous solution must be stored, it should be for no more than one day.[1][2]

Q2: My this compound solution has turned a yellow/red color. Can I still use it?

Exposure to light can cause this compound hydrochloride solutions to turn yellowish or reddish.[1][3] While a slight discoloration may not significantly impact the potency of the compound, a marked change in color is associated with a loss of potency and indicates degradation.[1][3] For experiments that require high accuracy and precision, it is strongly advised to discard any discolored solutions and prepare a fresh batch.[1]

Q3: At what pH is an aqueous solution of this compound most stable?

Aqueous solutions of this compound hydrochloride exhibit maximum stability in an acidic pH range of 4-5.[1][3] The drug is susceptible to degradation under acidic, hydrolytic, and oxidative stress conditions but is relatively stable under basic, thermal, and photolytic conditions.[4]

Q4: What techniques can I use to improve the solubility of this compound in my aqueous buffer?

Several techniques can be employed to enhance the aqueous solubility of this compound:

  • pH Adjustment: Maintaining an acidic pH (4-5) will improve the solubility of this compound hydrochloride.

  • Use of Co-solvents: While preparing the final aqueous solution from an organic stock (e.g., DMSO), ensure the final concentration of the organic solvent is low enough to not interfere with your experimental system.

  • Micellar Solubilization: The use of surfactants, such as Triton X-100 or benzethonium (B1203444) chloride, can increase solubility by forming mixed micelles that encapsulate the this compound.[5][6][7][8]

  • Inclusion Complexation: Cyclodextrins, particularly β-cyclodextrin, can form inclusion complexes with this compound, effectively increasing its aqueous solubility.[9][10][11]

Troubleshooting Guide

Issue 1: A precipitate has formed in my refrigerated aqueous this compound solution.

  • Possible Cause: Storing aqueous solutions of this compound hydrochloride at low temperatures (e.g., 2-8°C) can cause the drug to crystallize and precipitate out of solution.[1]

  • Solution: Gentle warming of the solution may help to redissolve the precipitate. For instance, immersing the container in hot water for a minute can redissolve minute crystals without compromising the efficacy of the preparation.[1] However, avoid excessive heat as it can accelerate degradation.[1] If the precipitate does not readily dissolve, it is best to prepare a fresh solution.

Issue 2: My experimental results are inconsistent or not reproducible.

  • Possible Cause: Inconsistent results can be a strong indicator of this compound degradation in your solution, leading to a lower effective concentration of the active compound.[1]

  • Solutions:

    • Prepare Fresh Solution: Always prepare fresh aqueous solutions of this compound immediately before your experiment.[1]

    • Verify Storage Conditions: Ensure that your stock solutions and solid compound are stored correctly—protected from light and at the recommended temperature (-20°C for long-term storage of the solid).[1]

    • Check for Contamination: Metal ions can catalyze the chemical oxidation and accelerate the decomposition of this compound.[12] Use high-purity water and buffers, and ensure your glassware is clean.

    • Perform Quality Control: If problems persist, consider verifying the concentration and purity of your solution using an analytical method such as HPLC-UV or UV-Vis spectrophotometry.[1]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the solubility and stability of this compound.

Table 1: Solubility of this compound Hydrochloride in Various Solvents

SolventApproximate SolubilityReference
PBS (pH 7.2)~0.5 mg/mL[2]
Ethanol~25 mg/mL[2]
DMSO~25 mg/mL[2]
Water18.2 mg/L (at 24 °C)[3]

Table 2: Factors Influencing the Stability of this compound in Aqueous Solution

FactorOptimal Condition/EffectReference
pH Most stable at pH 4-5.[1][3]
Light Exposure causes discoloration and degradation. Store in light-resistant containers.[1][3]
Temperature Higher temperatures accelerate degradation. Solid should be stored at -20°C for long-term stability.[1]
Oxidation Susceptible to oxidation, which can be catalyzed by metal ions.[12]
Humidity A humid atmosphere can lead to gradual degradation, which is accelerated by higher temperatures.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound Hydrochloride in DMSO

Materials:

  • This compound Hydrochloride (MW: 316.87 g/mol )

  • High-purity DMSO

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Vortex mixer or sonicator

Procedure:

  • Accurately weigh the required amount of this compound hydrochloride solid using an analytical balance. For example, for 10 mL of a 10 mM solution, weigh 31.687 mg.

  • Transfer the weighed solid to a volumetric flask.

  • Add a portion of the high-purity DMSO to the flask, ensuring not to exceed the final desired volume.

  • Agitate the mixture using a vortex mixer or sonicator until the solid is completely dissolved.

  • Once dissolved, add DMSO to the flask to reach the final desired volume.

  • Mix the solution thoroughly to ensure homogeneity.

  • Store the stock solution in a tightly sealed, light-resistant container at -20°C for long-term storage.

Protocol 2: Quality Control of this compound Solution using HPLC-UV

Objective: To determine the concentration and assess the stability of an this compound solution.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., μ-Bondapak C18).[13]

  • Mobile Phase: A mixture of sodium hydrogen phosphate (B84403) solution (0.01 M) and acetonitrile (B52724) (60:40 v/v), with the pH adjusted to 3.5 ± 0.1.[13]

  • Flow Rate: 1.5 mL/min.[13]

  • Detection Wavelength: 251 nm.[14]

  • Internal Standard: Trthis compound can be used as an internal standard.[13]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dilute an aliquot of the this compound solution to be tested with the mobile phase to a concentration within the range of the standard curve.

  • Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Analysis: Record the chromatograms and determine the peak areas for this compound (and the internal standard, if used).

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the calibration curve to determine the concentration of this compound in the test sample. A decrease in concentration over time indicates degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_qc Quality Control weigh Weigh this compound HCl dissolve Dissolve in DMSO weigh->dissolve store Store Stock at -20°C dissolve->store dilute Dilute in Aqueous Buffer store->dilute Prepare Fresh experiment Perform Experiment dilute->experiment hplc HPLC Analysis experiment->hplc Troubleshooting data Analyze Data hplc->data

Caption: Experimental workflow for preparing and using this compound solutions.

degradation_pathway cluster_products Examples of Degradation Processes This compound This compound Degradation_Products Degradation Products This compound->Degradation_Products degrades to Degradation_Factors Degradation Factors (Light, Heat, Oxidation, pH ≠ 4-5) Degradation_Factors->this compound N_Dealkylation N-Dealkylation Degradation_Products->N_Dealkylation Hydroxylation Hydroxylation Degradation_Products->Hydroxylation Side_Chain_Cleavage Side Chain Cleavage Degradation_Products->Side_Chain_Cleavage

Caption: Factors and pathways involved in this compound degradation.

References

Identifying and controlling for imipramine's off-target effects in experimental design.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for identifying and controlling for the known off-target effects of imipramine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of this compound?

A1: this compound is a tricyclic antidepressant (TCA). Its primary, on-target therapeutic effect is the inhibition of serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) reuptake transporters in the brain, which increases the synaptic availability of these neurotransmitters.[1][2] However, this compound is considered a "dirty" drug due to its significant affinity for several other receptors, leading to well-characterized off-target effects.[3] These include:

  • Anticholinergic Effects: Blockade of muscarinic acetylcholine (B1216132) receptors (mAChR).[1][4][5]

  • Antihistamine Effects: Blockade of histamine (B1213489) H1 receptors.[6][7]

  • Adrenergic Antagonism: Blockade of alpha-1 adrenergic receptors (α1-AR).[6][7]

Q2: How can I quantitatively assess the likelihood of off-target effects in my experimental model?

A2: The binding affinity of this compound for its on- and off-targets is measured by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.[3] By comparing the Ki values for SERT/NET with those for off-target receptors, you can estimate the potential for these effects at your chosen experimental concentration. This compound's affinity for several off-target receptors is potent and falls within a range comparable to its on-targets, making these effects clinically and experimentally significant.[3]

Q3: What is the off-target profile of desipramine (B1205290), the main metabolite of this compound?

A3: this compound is metabolized in the liver to desipramine, which is also pharmacologically active.[5][8] Desipramine is a more potent and selective norepinephrine reuptake inhibitor (NRI) compared to this compound.[9] It generally has weaker anticholinergic and antihistamine effects than its parent compound, this compound, but still retains significant activity at these off-target receptors.[5] It is crucial to consider the effects of both compounds, especially in chronic studies.

Quantitative Data: Receptor Binding Profiles

The following table summarizes the binding affinities (Ki, in nM) of this compound and its active metabolite, desipramine, for their primary targets and major off-target receptors. A lower Ki value signifies stronger binding.

Target Receptor/TransporterThis compound Ki (nM)Desipramine Ki (nM)Primary Effect of Binding
On-Target
Serotonin Transporter (SERT)0.86 - 4.6[3]16 - 25Antidepressant Effect
Norepinephrine Transporter (NET)7.9 - 37[3]0.8 - 1.9Antidepressant Effect
Off-Target
Histamine H1 Receptor11[3]110Sedation, weight gain[3][7]
Alpha-1 Adrenergic Receptor39[3]140Orthostatic hypotension, dizziness[2][3]
Muscarinic Acetylcholine Receptor91[3]450Dry mouth, blurred vision, constipation, cognitive impairment[3][5]
Dopamine Transporter (DAT)> 4000[3]> 10000Weak; minimal clinical impact[3]

Note: Ki values are compiled from various sources and may differ between studies and tissue types. This table should be used as a guide for experimental design.

Troubleshooting Guide: Confounding Effects in Experiments

Issue 1: Unexpected deficits in learning and memory assays (e.g., Morris Water Maze, Novel Object Recognition).

  • Possible Cause: this compound's potent anticholinergic activity can directly impair cognitive function, confounding the interpretation of results intended to measure mood or other cognitive domains.[5] This effect is independent of its antidepressant action.

  • Troubleshooting Steps:

    • Dose-Response Evaluation: Test a range of this compound doses to find a therapeutic window with minimal cognitive impairment.[5]

    • Include a Positive Control: Administer a classic muscarinic antagonist, such as scopolamine or atropine (B194438) , to a separate control group. If the cognitive deficits observed with this compound are similar to those in the scopolamine/atropine group, they are likely mediated by anticholinergic effects.[5]

    • Use a Selective Comparator: Include an experimental group treated with a selective serotonin reuptake inhibitor (SSRI), which lacks significant anticholinergic properties, to isolate the effects of SERT inhibition.

Issue 2: Animals appear sedated, show reduced locomotor activity, or display unexpected immobility in the Forced Swim Test.

  • Possible Cause: Sedation is a primary side effect of this compound's blockade of histamine H1 and alpha-1 adrenergic receptors in the central nervous system.[7][10] This can be misinterpreted as a depressive-like behavior or can mask a potential antidepressant-like effect.

  • Troubleshooting Steps:

    • Run a Locomotor Activity Test: Always include an open field test or similar assay to assess general locomotor activity. A true antidepressant effect in the Forced Swim Test should not be accompanied by significant changes in general motor function.[10]

    • Administer Specific Antagonists: To isolate the cause of sedation, pre-treat animals with a centrally-acting H1 antagonist (pyrilamine (B1676287) ) or an α1-AR antagonist (prazosin (B1663645) ) as positive controls.

    • Allow for Acclimation: In chronic studies, tolerance to the sedative effects may develop. Ensure your study design accounts for this possibility.

Issue 3: Observed changes in cardiovascular parameters (e.g., blood pressure, heart rate).

  • Possible Cause: this compound's blockade of alpha-1 adrenergic receptors can cause orthostatic hypotension (a drop in blood pressure upon standing), while its anticholinergic effects can lead to tachycardia (increased heart rate).[2][7][11]

  • Troubleshooting Steps:

    • Monitor Cardiovascular Vitals: Implement continuous or regular monitoring of blood pressure and heart rate in your experimental protocol, especially in in vivo studies.

    • Use Positive Controls: Compare the effects of this compound to a selective alpha-1 antagonist like prazosin to determine the contribution of adrenergic blockade to any hypotensive effects.[12][13] Similarly, use atropine to assess the contribution of anticholinergic activity to heart rate changes.[5]

Experimental Control Protocols

To isolate this compound's on-target effects, the inclusion of specific control groups is essential. Below are summarized methodologies for using pharmacological antagonists to control for this compound's primary off-target activities.

Controlling for Anticholinergic (Muscarinic) Effects
  • Control Agent: Atropine (non-selective muscarinic antagonist).

  • Objective: To determine if an observed effect of this compound is due to its blockade of muscarinic receptors.

  • Methodology Outline (in vivo):

    • Groups: Establish four experimental groups: (1) Vehicle, (2) this compound, (3) Atropine, (4) Vehicle control for Atropine.

    • Dosing: Administer atropine (e.g., 0.5-1 mg/kg, IP) 20-30 minutes prior to the behavioral or physiological test. The this compound group receives its prescribed dose.

    • Assay: Perform the target experiment (e.g., cognitive test, cardiovascular monitoring).

    • Analysis: Compare the results. If the effect observed in the this compound group is mimicked in the atropine group, it is likely mediated by an anticholinergic mechanism.

  • Methodology Outline (in vitro - e.g., Isolated Guinea Pig Ileum):

    • Generate a cumulative dose-response curve for a muscarinic agonist like acetylcholine, measuring tissue contraction.[14][15]

    • Wash the tissue, then incubate with a fixed concentration of this compound.

    • Repeat the acetylcholine dose-response curve. A rightward shift in the curve indicates competitive antagonism by this compound.

    • Compare the magnitude of this shift to that produced by a known concentration of atropine to quantify the anticholinergic potency.[14][15]

Controlling for Antihistamine (H1) Effects
  • Control Agent: Pyrilamine (Mepyramine) (selective H1 antagonist).

  • Objective: To determine if sedation or changes in feeding behavior are due to H1 receptor blockade.

  • Methodology Outline (in vivo):

    • Groups: Establish four groups: (1) Vehicle, (2) this compound, (3) Pyrilamine, (4) Vehicle control for Pyrilamine.

    • Dosing: Administer pyrilamine (e.g., 10-20 mg/kg, IP) 30 minutes before testing.[16][17] Note that pyrilamine itself can be sedating.[17]

    • Assay: Conduct behavioral tests like the open field test (for locomotion) or monitor food intake.

    • Analysis: If pyrilamine produces similar sedative or appetite-stimulating effects as this compound, this suggests the involvement of H1 receptor blockade.

Controlling for Alpha-1 Adrenergic Antagonism
  • Control Agent: Prazosin (selective α1-AR antagonist).

  • Objective: To determine if cardiovascular effects (e.g., hypotension) are due to α1-AR blockade.

  • Methodology Outline (in vivo):

    • Groups: Establish four groups: (1) Vehicle, (2) this compound, (3) Prazosin, (4) Vehicle control for Prazosin.

    • Dosing: Administer prazosin (e.g., 0.5-2 mg/kg, IP) approximately 30-60 minutes before measurement.[18]

    • Assay: Measure blood pressure and heart rate using appropriate instrumentation (e.g., tail-cuff plethysmography or telemetry).

    • Analysis: If prazosin induces a hypotensive effect similar to that observed with this compound, it strongly implicates α1-AR antagonism as the mechanism.[12]

Visualizing Pathways and Workflows

Experimental Troubleshooting Workflow

This diagram outlines a logical workflow for an investigator who observes an unexpected result with this compound.

G A Unexpected Experimental Result with this compound B Could it be an Off-Target Effect? A->B C Cognitive / Memory Impairment? B->C Yes D Sedation / Altered Locomotion? B->D Yes E Cardiovascular Changes? B->E Yes F Control Experiment: Use Muscarinic Antagonist (e.g., Atropine, Scopolamine) C->F G Control Experiment: Use H1 Antagonist (e.g., Pyrilamine) D->G H Control Experiment: Use α1-Adrenergic Antagonist (e.g., Prazosin) E->H I Result likely due to Anticholinergic Effect F->I J Result likely due to Antihistamine Effect G->J K Result likely due to α1-Adrenergic Blockade H->K

Fig 1. Troubleshooting workflow for this compound's off-target effects.
Canonical Gq-Coupled Off-Target Signaling Pathway

This compound acts as an antagonist at M1 Muscarinic, H1 Histamine, and α1-Adrenergic receptors. All three of these receptors primarily couple to the Gq alpha subunit of the heterotrimeric G-protein. The diagram below illustrates the canonical signaling cascade that is blocked by this compound at these off-target sites.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (Antagonist) Receptor Off-Target Receptor (M1, H1, or α1) This compound->Receptor BLOCKS G_Protein Gq Protein (α, β, γ) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

References

Technical Support Center: Optimizing Imipramine in Preclinical Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using imipramine in preclinical behavioral studies. All quantitative data is summarized in tables, and detailed experimental protocols are provided.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a tricyclic antidepressant (TCA) that primarily works by inhibiting the reuptake of the neurotransmitters norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) in the brain.[1][2][3] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), this compound increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling.[1] It also has antagonistic effects on other receptors, including histamine (B1213489) H1, muscarinic cholinergic, and alpha-1 adrenergic receptors, which contribute to its therapeutic effects and side effect profile.[1][4]

Q2: What are the common behavioral tests used to assess the antidepressant-like effects of this compound in rodents?

A2: The most common behavioral tests are the Forced Swim Test (FST) and the Tail Suspension Test (TST).[5][6][7] Both tests are based on the principle of measuring a state of "behavioral despair" or learned helplessness, where immobility is interpreted as a depressive-like behavior.[7][8] A reduction in immobility time after this compound administration is indicative of an antidepressant-like effect.[5][9]

Q3: What is a typical dose range for this compound in rodent behavioral studies?

A3: The effective dose of this compound can vary depending on the animal species, strain, and administration route. Generally, doses between 10-30 mg/kg administered intraperitoneally (i.p.) are effective in reducing immobility in the FST and TST in mice and rats.[5][8][10] However, it is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.[6]

Q4: Should I use acute or chronic dosing of this compound?

A4: Both acute (single dose) and chronic (repeated doses) administration protocols are used. While acute administration can produce antidepressant-like effects, chronic treatment is often considered more analogous to the clinical use of antidepressants in humans and may be necessary to induce neuroadaptive changes in the brain.[6][10] Some studies have shown that a lower dose of this compound can be effective with chronic administration, a dose that is ineffective when given acutely.[10]

Troubleshooting Guides

Issue 1: No significant antidepressant-like effect of this compound is observed.

Q: We administered this compound but did not see a reduction in immobility in the Forced Swim Test/Tail Suspension Test. What could be the reason?

A: Several factors could contribute to the lack of an observed effect. Consider the following troubleshooting steps:

  • Dose Selection: The dose might be too low. Effective doses typically range from 10-30 mg/kg i.p., but this can vary.[5][8][10] It is crucial to perform a dose-response curve to identify the optimal dose for your specific animal strain and experimental setup.

  • Animal Strain: Different strains of mice and rats exhibit varied sensitivity to this compound.[6][9] For instance, the CD1 mouse strain has been reported to be resistant to this compound in some studies.[11] NMRI mice, on the other hand, have shown good responsiveness.[9]

  • Administration Route and Timing: The timing of drug administration before the test is critical and depends on the pharmacokinetics of this compound in the specific species. For i.p. injections, a pre-treatment time of 30-60 minutes is common.[12] The time of day of administration can also influence the drug's effect.[10]

  • Experimental Protocol Nuances: Minor variations in the FST or TST protocol can significantly impact the results.[6] For the FST, factors like water temperature and the dimensions of the water cylinder are important.[13][14] For the TST, the method of suspension and the environment can influence outcomes.[7][15]

  • Drug Stability: this compound hydrochloride is sensitive to light and humidity.[6] Ensure proper storage to prevent degradation and loss of potency.

Issue 2: High variability in the behavioral response to this compound.

Q: We are observing a high degree of variability in immobility times between animals in the this compound-treated group. How can we reduce this?

A: High variability can obscure a potential drug effect. Here are some strategies to minimize it:

  • Control for Biological Variables: Factors such as the sex, age, and weight of the animals can influence their response to this compound.[8][16] It is important to use animals of the same sex and a narrow age and weight range.

  • Habituation and Handling: Proper handling and habituation of the animals to the experimenter and the testing environment can reduce stress-induced variability.

  • Standardize Experimental Conditions: Ensure that all experimental parameters, including housing conditions, light/dark cycle, and noise levels, are consistent for all animals.[8]

  • Blinding: The experimenter scoring the behavior should be blind to the treatment conditions to avoid unconscious bias.

Issue 3: this compound appears to be causing sedation, confounding the results.

Q: Our animals treated with this compound seem sedated and show reduced overall motor activity. How can we differentiate this from a specific antidepressant-like effect?

A: this compound's antagonist activity at histamine H1 and alpha-1 adrenergic receptors can cause sedation, especially at higher doses.[17] This can be misinterpreted as an increase in immobility in the FST and TST.

  • Include a Locomotor Activity Test: It is essential to assess general locomotor activity in a separate test, such as the Open Field Test (OFT).[17] A true antidepressant-like effect should reduce immobility in the FST or TST without significantly altering general locomotor activity.

  • Dose Optimization: Sedation is a dose-dependent side effect.[17] A lower dose of this compound may retain its antidepressant-like efficacy with minimal sedative effects. A careful dose-response study is key.

Data Presentation

Table 1: Effective Doses of this compound in Rodent Behavioral Tests

Species/StrainTestDose (mg/kg)Route of AdministrationEffectReference
Male Wistar RatsFST≥ 20i.p.Reduced immobility, increased climbing[10]
Male Wistar RatsFST10 (chronic)i.p.Reduced immobility, increased climbing[10]
Male Albino Swiss MiceFST & TST30i.p.Reduced immobility[5]
Male Albino Swiss MiceFST & TST5, 10, 20 (as IMI-Mg complex)i.p.Reduced immobility[5]
Male CD1 MiceTST30i.p.Reduced immobility in high immobility scorers[9]
Various Mouse StrainsTST30i.p.Reduced immobility in DBA/2J, FVB/NJ, and NMRI strains[12]

Experimental Protocols

Forced Swim Test (FST) - Adapted for Mice

  • Apparatus: A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 10-12 cm. The depth should be sufficient to prevent the mouse from touching the bottom with its tail or paws.[5]

  • Procedure: a. Administer this compound or vehicle control (e.g., saline) via the chosen route (typically i.p.) 30-60 minutes before the test. b. Gently place the mouse into the water-filled cylinder. c. The total test duration is 6 minutes.[5] d. The first 2 minutes are considered a habituation period and are not scored.[5] e. During the final 4 minutes of the test, record the duration of immobility. Immobility is defined as the cessation of active, escape-oriented behaviors (e.g., swimming, climbing) and remaining floating with only small movements necessary to keep the head above water.[5][6]

  • Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Tail Suspension Test (TST) - Adapted for Mice

  • Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended. The area should be visually isolated.

  • Procedure: a. Administer this compound or vehicle control 30-60 minutes before the test. b. Suspend the mouse by its tail using adhesive tape. The tape should be attached approximately 1 cm from the tip of the tail, ensuring a secure attachment without causing injury.[5][7] c. The total test duration is 6 minutes.[5][15] d. Similar to the FST, the first 2 minutes can be for habituation, with the final 4 minutes scored for immobility.[5] e. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[7]

  • Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups using appropriate statistical methods.

Visualizations

Imipramine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Blocks NET Norepinephrine Transporter (NET) This compound->NET Blocks Serotonin_Vesicle Serotonin Vesicles Serotonin 5-HT Serotonin_Vesicle->Serotonin Release NE_Vesicle Norepinephrine Vesicles Norepinephrine NE NE_Vesicle->Norepinephrine Release Serotonin->SERT Serotonin_Receptor 5-HT Receptors Serotonin->Serotonin_Receptor Norepinephrine->NET Reuptake NE_Receptor NE Receptors Norepinephrine->NE_Receptor Downstream_Signaling Downstream Signaling (e.g., BDNF pathway) Serotonin_Receptor->Downstream_Signaling NE_Receptor->Downstream_Signaling Therapeutic_Effect Antidepressant Effect Downstream_Signaling->Therapeutic_Effect

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start animal_prep Animal Acclimation & Handling start->animal_prep group_assignment Random Assignment to Treatment Groups (Vehicle vs. This compound) animal_prep->group_assignment drug_admin Drug Administration (e.g., i.p. injection) group_assignment->drug_admin locomotor_test Locomotor Activity Test (Open Field Test) group_assignment->locomotor_test Separate Cohort or Different Day pre_test_wait Pre-treatment Waiting Period (30-60 min) drug_admin->pre_test_wait behavioral_test Behavioral Test (FST or TST) pre_test_wait->behavioral_test data_analysis Data Collection & Analysis behavioral_test->data_analysis locomotor_test->data_analysis end End data_analysis->end

Caption: General experimental workflow for preclinical behavioral testing.

Troubleshooting_Tree start No Antidepressant Effect Observed check_dose Is the dose appropriate? (10-30 mg/kg i.p. typical) start->check_dose check_strain Is the animal strain sensitive to this compound? check_dose->check_strain Yes solution1 Conduct a dose-response study. check_dose->solution1 No check_protocol Is the behavioral protocol standardized and consistent? check_strain->check_protocol Yes solution2 Consider using a different strain (e.g., NMRI mice). check_strain->solution2 No check_drug Is the drug solution fresh and properly stored? check_protocol->check_drug Yes solution3 Review and standardize protocol (water temp, handling, etc.). check_protocol->solution3 No check_drug->start Yes (Consult further) solution4 Prepare fresh drug solution and check storage conditions. check_drug->solution4 No

References

Addressing the impact of CYP450 genetic polymorphisms on imipramine metabolism in animal studies.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the impact of Cytochrome P450 (CYP450) genetic polymorphisms on imipramine metabolism in animal models. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary CYP450 enzymes involved in this compound metabolism in common laboratory animals?

A1: The primary metabolism of this compound involves N-demethylation to its active metabolite, desipramine (B1205290), and subsequent hydroxylation of both compounds. While direct homologues may differ, the key human CYP450 enzymes involved have orthologs in animal models. In humans, CYP2C19 is the main enzyme for N-demethylation, with contributions from CYP1A2 and CYP3A4.[1] The subsequent hydroxylation of both this compound and desipramine is primarily catalyzed by CYP2D6.[1][2][3] Animal models, such as rats and mice, also possess CYP enzymes that perform these metabolic functions, although there can be strain-specific differences in enzyme activity.[4][5]

Q2: How do CYP450 genetic polymorphisms affect this compound plasma concentrations?

A2: Genetic variations in CYP450 genes can lead to different metabolizer phenotypes, significantly altering drug exposure.[3]

  • Poor Metabolizers (PMs): Animals with low or no-function alleles for enzymes like CYP2D6 or CYP2C19 will metabolize this compound more slowly. This leads to higher plasma concentrations of the parent drug and its active metabolite, desipramine, increasing the risk of toxicity.[3][6]

  • Intermediate Metabolizers (IMs): These animals have one normal-function and one no-function allele, or two decreased-function alleles, resulting in reduced metabolic capacity and higher-than-normal plasma concentrations.[6]

  • Normal Metabolizers (NMs): Formerly known as extensive metabolizers, these animals have two normal-function alleles and exhibit the expected rate of this compound metabolism.[7]

  • Ultrarapid Metabolizers (UMs): Animals with multiple copies of a functional allele (gene duplication) will metabolize this compound very quickly.[8][9] This can lead to sub-therapeutic plasma concentrations of this compound and desipramine, potentially causing a lack of efficacy.[3][6]

Q3: Are there established animal models for studying CYP450 polymorphisms in this compound metabolism?

A3: Yes, several types of animal models are used:

  • Spontaneously Occurring Polymorphisms: Some animal strains naturally exhibit variations in CYP450 activity. For example, strain differences in this compound metabolism have been observed between different rat strains.[4][5]

  • Knockout Models: Genetically engineered models, such as CYP2D6 knockout mice, have been developed to study the impact of the absence of a specific enzyme on drug metabolism.[10][11]

  • Humanized Models: To better predict human responses, "humanized" mouse models have been created. These models involve replacing the murine Cyp2d gene cluster with human CYP2D6 allelic variants, allowing for the in vivo study of different human metabolizer phenotypes.[2][10][11][12][13]

Troubleshooting Guides

Issue 1: High variability in this compound/desipramine plasma concentrations within the same experimental group.

  • Potential Cause: Undocumented genetic heterogeneity within the animal colony. Even within the same strain, individual animals may have different CYP450 genotypes.

  • Troubleshooting Steps:

    • Genotype a subset of your animals: Perform genotyping for relevant CYP450 polymorphisms (e.g., CYP2D6, CYP2C19 orthologs) to assess the genetic diversity in your colony.

    • Phenotype the animals: Before the main study, you can perform in vivo phenotyping by administering a specific probe drug for the enzyme of interest (e.g., metoprolol (B1676517) or dextromethorphan (B48470) for CYP2D6) and measuring the metabolite-to-parent drug ratio.[14][15][16][17] This allows you to classify animals by their metabolic capacity.

    • Use genetically defined strains: Whenever possible, source animals from vendors that provide detailed genetic information, or use established knockout or humanized models.

Issue 2: Unexpected metabolite-to-parent drug ratio (e.g., very low desipramine levels).

  • Potential Cause 1: The chosen animal model may have a different primary metabolic pathway for this compound compared to humans.

  • Troubleshooting Steps:

    • Consult literature for the specific strain: Research the known metabolic pathways of this compound in the specific rat or mouse strain you are using.

    • Perform a metabolite identification study: Incubate this compound with liver microsomes from your animal model to identify the major metabolites formed.

  • Potential Cause 2: Inhibition of CYP2C19 (or its animal ortholog) by a co-administered substance or a component of the vehicle.

  • Troubleshooting Steps:

    • Review all administered substances: Check for known inhibitory effects of any other drugs, vehicle components, or even dietary factors.

    • Conduct an in vitro inhibition assay: Test the potential inhibitory effect of the suspected substance on this compound N-demethylation in liver microsomes.

Issue 3: Difficulty in achieving therapeutic plasma concentrations of this compound in some animals.

  • Potential Cause: The animals may be ultrarapid metabolizers (UMs) due to CYP450 gene duplication.

  • Troubleshooting Steps:

    • Perform copy number variation (CNV) analysis: Use appropriate genetic testing methods to determine the copy number of the relevant CYP gene (e.g., CYP2D6).[8][9][18]

    • Adjust dosing based on phenotype: If UMs are identified, they may require significantly higher doses of this compound to achieve therapeutic exposure. However, be cautious of potentially increased levels of hydroxylated metabolites, which can be cardiotoxic.[3]

Quantitative Data Summary

The following tables summarize expected trends in pharmacokinetic parameters of this compound based on CYP2D6 metabolizer status. Actual values will vary depending on the animal model, dose, and analytical method.

Table 1: Expected Pharmacokinetic Parameters of this compound in a Hypothetical Rat Model with Different CYP2D6 Genotypes.

ParameterCYP2D6 Poor Metabolizer (PM)CYP2D6 Normal Metabolizer (NM)CYP2D6 Ultrarapid Metabolizer (UM)
Cmax (ng/mL) ↑↑Baseline↓↓
AUC (ng*h/mL) ↑↑↑Baseline↓↓↓
t½ (hours) ↑↑Baseline
Clearance (L/h/kg) ↓↓↓Baseline↑↑↑

Data is illustrative and represents expected trends. ↑ indicates an increase, ↓ indicates a decrease compared to Normal Metabolizers.

Table 2: this compound and Desipramine Plasma Concentrations in Rats (Example Data).

AnimalTime (hours)This compound (ng/mL)Desipramine (ng/mL)
Rat 1215080
860120
241050
Rat 2225060
818090
244070

This table provides an example of how to structure pharmacokinetic data from an animal study.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: House animals for at least one week prior to the experiment with ad libitum access to food and water.

  • Drug Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to a final concentration of 10 mg/mL.

  • Dosing: Administer a single oral gavage dose of 20 mg/kg this compound.

  • Blood Sampling: Collect blood samples (approx. 200 µL) via tail vein or saphenous vein into EDTA-coated tubes at pre-dose (0 h) and at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples at 2000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis: Quantify the concentrations of this compound and desipramine in plasma using a validated LC-MS/MS method.

Protocol 2: Genotyping of a CYP2D6 Polymorphism in Rats using PCR-RFLP
  • DNA Extraction: Isolate genomic DNA from a tail snip or ear punch using a commercial DNA extraction kit.

  • PCR Amplification:

    • Design primers flanking the polymorphic region of the rat Cyp2d ortholog of interest.

    • Perform PCR using a standard protocol with a high-fidelity DNA polymerase.

    • PCR reaction mix (example):

      • 5 µL 10x PCR Buffer

      • 1 µL 10 mM dNTPs

      • 1 µL 10 µM Forward Primer

      • 1 µL 10 µM Reverse Primer

      • 0.5 µL Taq Polymerase

      • 1 µL Genomic DNA (50-100 ng)

      • 40.5 µL Nuclease-free water

    • PCR cycling conditions (example):

      • Initial denaturation: 95°C for 5 min

      • 35 cycles of:

        • Denaturation: 95°C for 30 sec

        • Annealing: 58°C for 30 sec

        • Extension: 72°C for 1 min

      • Final extension: 72°C for 10 min

  • Restriction Enzyme Digestion:

    • Select a restriction enzyme that specifically cuts one allele but not the other at the polymorphic site.

    • Incubate the PCR product with the chosen restriction enzyme according to the manufacturer's protocol.

  • Gel Electrophoresis:

    • Run the digested PCR products on a 2-3% agarose (B213101) gel.

    • Visualize the DNA fragments under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe).

    • The resulting fragment patterns will differentiate between homozygous wild-type, heterozygous, and homozygous mutant genotypes.

Visualizations

imipramine_metabolism This compound This compound Desipramine Desipramine This compound->Desipramine CYP2C19, CYP1A2, CYP3A4 (N-demethylation) Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound CYP2D6 (Hydroxylation) Hydroxydesipramine Hydroxydesipramine Desipramine->Hydroxydesipramine CYP2D6 (Hydroxylation) experimental_workflow cluster_pre_study Pre-Study Phase cluster_study Pharmacokinetic Study cluster_post_study Data Analysis Animal_Selection Animal Selection (e.g., Rat Strain) Genotyping CYP450 Genotyping (Optional but Recommended) Animal_Selection->Genotyping Phenotyping In Vivo Phenotyping (Optional) Genotyping->Phenotyping Dosing This compound Administration Phenotyping->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of This compound & Metabolites Sampling->Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, AUC, t1/2) Analysis->PK_Modeling Comparison Comparison between Genotype/Phenotype Groups PK_Modeling->Comparison troubleshooting_logic Start High Variability in PK Data Observed Check1 Is there known genetic variability in the strain? Yes No Start->Check1 Action1 Perform Genotyping/ Phenotyping to stratify animals. Check1:yes->Action1 Check2 Are environmental factors (diet, stress) controlled? Yes No Check1:no->Check2 End Variability Explained Action1->End Action2 Standardize housing and experimental conditions. Check2:no->Action2 Check2:yes->End Consider other factors (e.g., dosing accuracy) Action2->Check1

References

Technical Support Center: Best Practices for the Storage and Handling of Imipramine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of imipramine hydrochloride during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound hydrochloride?

For long-term storage (≥4 years), solid this compound hydrochloride should be stored at -20°C in a tightly closed container and protected from light.[1][2] For shorter periods, storage at 2-8°C under the same conditions is also acceptable, with less than 1% decomposition observed over 48 months.[1]

Q2: How should I store this compound hydrochloride solutions?

Aqueous solutions of this compound hydrochloride are significantly less stable than the solid form and it is highly recommended to prepare them fresh.[1] If storage is necessary, aqueous solutions in light-resistant containers should not be kept for more than one day.[1] Stock solutions prepared in organic solvents like DMSO or ethanol (B145695) are more stable, especially when stored at low temperatures.[1]

Q3: What are the main factors that can cause this compound hydrochloride to degrade?

Several factors can lead to the degradation of this compound hydrochloride:

  • Light: Exposure to light can cause the compound to turn yellowish or reddish, which may be associated with a loss of potency.[1]

  • pH: Solutions are most stable in an acidic pH range of 4-5.[1] The drug degrades under acidic, hydrolytic, and oxidative stress conditions.[3]

  • Humidity: Even without light, a humid atmosphere can cause gradual degradation, which is accelerated at higher temperatures.[4]

  • Temperature: While stable at recommended storage temperatures, thermal degradation of the solid form becomes significant above 174°C.[1]

  • Oxidation: The presence of metal ions can catalyze chemical oxidation, leading to accelerated decomposition.[1]

Q4: What solvents are recommended for preparing this compound hydrochloride solutions?

This compound hydrochloride has varying solubility in different solvents. The choice of solvent will depend on the specific experimental requirements. For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into an aqueous buffer.[1]

Data Presentation

Table 1: Recommended Storage Conditions for this compound Hydrochloride

FormStorage TemperatureContainer TypeLight ProtectionDuration
Solid -20°CTightly closedRequiredLong-term (≥4 years)
2-8°CTightly closedRequiredShort-term
Room Temperature (20-25°C)Tightly closedNot specifiedShort periods
Aqueous Solution Use Freshly PreparedLight-resistantRequiredNot recommended for storage > 1 day
Organic Stock Solution (e.g., in DMSO) Low Temperatures (e.g., -20°C)Tightly closed, aliquotedRequiredMore stable than aqueous solutions

Table 2: Solubility of this compound Hydrochloride in Various Solvents

SolventSolubility
WaterFreely soluble
EthanolFreely soluble
DMSO~25 mg/mL
Dimethylformamide (DMF)~25 mg/mL
PBS (pH 7.2)~0.5 mg/mL
MethanolSoluble

Troubleshooting Guides

Issue 1: The this compound hydrochloride solution has changed color to yellow or red.

  • Possible Cause: Exposure to light can cause discoloration.[1]

  • Recommendation: A slight discoloration may not significantly affect potency, but marked discoloration is a clear indicator of degradation and loss of potency.[1] For experiments requiring high precision, it is strongly recommended to discard any discolored solution and prepare a fresh batch.[1]

Issue 2: A precipitate has formed in the aqueous solution.

  • Possible Cause: Storage of an aqueous solution at low temperatures (e.g., 2-8°C) can cause the drug to crystallize out of the solution.[1]

  • Recommendation: For injections, minute crystals can be redissolved by immersing the ampule in hot water for one minute.[1] This gentle warming can be applied to other solutions, but overheating should be avoided as it can accelerate degradation.[1]

Issue 3: Inconsistent or unexpected experimental results.

  • Possible Cause: Inconsistent results can be a sign of solution degradation, leading to a lower effective concentration of the active compound.[1]

  • Troubleshooting Steps:

    • Prepare a fresh solution: Immediately prepare a new solution from the solid compound.[1]

    • Verify storage conditions: Double-check that your storage conditions (temperature, light protection, container type) align with the recommendations.[1]

    • Perform quality control: If the problem persists, consider performing an analytical check (e.g., UV-Vis spectrophotometry or HPLC) to confirm the concentration and purity of your solution.[1]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound Hydrochloride

This protocol is a general guideline based on published methods and should be optimized for your specific instrumentation and experimental needs.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of a suitable buffer (e.g., 0.1 M ammonium (B1175870) phosphate) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A common ratio is 60:40 (v/v) buffer to acetonitrile.[5]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of 251 nm or 254 nm.

    • Injection Volume: 10 µL.

    • Run Time: Approximately 5-10 minutes.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve this compound hydrochloride in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 2-12 µg/mL).

  • Forced Degradation Study (as per ICH guidelines):

    • Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl.[6]

    • Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH.[6]

    • Oxidative Degradation: Treat the drug solution with a suitable oxidizing agent (e.g., 3% hydrogen peroxide).

    • Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 60-80°C).[7]

    • Photolytic Degradation: Expose the drug solution to a combination of UV and visible light.[6]

    • After exposure for a defined period, neutralize the acid and base hydrolyzed samples and dilute all samples appropriately before injecting them into the HPLC system.

  • Analysis:

    • Inject the standard solutions to establish the calibration curve.

    • Inject the stressed samples and analyze the chromatograms for the appearance of degradation peaks and a decrease in the peak area of the parent drug.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.

Mandatory Visualizations

imipramine_troubleshooting start Problem with This compound Solution discolored Has the solution discolored? start->discolored precipitate Is there a precipitate? discolored->precipitate No slight_discolor Slight Discoloration discolored->slight_discolor Yes marked_discolor Marked Discoloration discolored->marked_discolor Yes, significantly inconsistent_results Are experimental results inconsistent? precipitate->inconsistent_results No warm_solution Gently warm solution (e.g., immerse in hot water). precipitate->warm_solution Yes check_storage Check storage (light, temp). Verify pH. Prepare fresh solution. inconsistent_results->check_storage Yes use_caution Solution may be usable (with caution for slight color change). For critical assays, prepare fresh. slight_discolor->use_caution discard_discolor Discard solution. Prepare fresh. marked_discolor->discard_discolor

Caption: Troubleshooting workflow for common issues with this compound hydrochloride solutions.

imipramine_moa cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic vesicle Vesicle with Norepinephrine (NE) & Serotonin (5-HT) release Neurotransmitter Release ne NE release->ne ht 5-HT release->ht net Norepinephrine Transporter (NET) sert Serotonin Transporter (SERT) ne->net Reuptake ne_receptor NE Receptor ne->ne_receptor ht->sert Reuptake ht_receptor 5-HT Receptor ht->ht_receptor postsynaptic signal Signal Transduction (Therapeutic Effect) ne_receptor->signal ht_receptor->signal This compound This compound This compound->net Blocks This compound->sert Blocks

Caption: Mechanism of action of this compound at the neuronal synapse.

References

How to mitigate imipramine cross-reactivity in enzyme-linked immunoassays (ELISAs).

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate imipramine cross-reactivity in enzyme-linked immunoassays (ELISAs).

Troubleshooting Guides

Issue 1: High Background or False-Positive Results

Question: My ELISA results show high background noise or unexpected positive readings for this compound in negative control samples. What could be the cause and how can I fix it?

Answer: High background and false positives in this compound ELISAs are often due to non-specific binding or cross-reactivity with other substances in the sample. Follow this troubleshooting workflow to identify and resolve the issue.

Troubleshooting_High_Background Start Start: High Background/ False-Positive Signal Check_Cross_Reactivity 1. Check for Potential Cross-Reactants Start->Check_Cross_Reactivity Implement_Pretreatment 2. Implement Sample Pre-treatment Optimize_Blocking 3. Optimize Blocking Step Sample_Dilution 4. Perform Serial Dilution Confirmation 5. Confirm with Alternative Method Review_Meds Review sample medication history. Consult cross-reactivity tables. Check_Cross_Reactivity->Review_Meds Action Review_Meds->Implement_Pretreatment If cross-reactants are suspected TCA_Precipitation Use Trichloroacetic Acid (TCA) precipitation to remove interfering proteins. Implement_Pretreatment->TCA_Precipitation Action TCA_Precipitation->Optimize_Blocking If issue persists Test_Blockers Test alternative blocking buffers (e.g., Casein-based, non-animal protein). Optimize_Blocking->Test_Blockers Action Test_Blockers->Sample_Dilution If issue persists Dilute_Sample Dilute sample to reduce matrix and interfering substance concentration. Sample_Dilution->Dilute_Sample Action Dilute_Sample->Confirmation If issue persists LC_MS Use LC-MS/MS or GC-MS for definitive quantification. Confirmation->LC_MS Recommended Action Resolved Issue Resolved LC_MS->Resolved

Caption: Troubleshooting workflow for high background signals.
Issue 2: Inconsistent or Non-Reproducible Results

Question: I am observing significant variability in my this compound ELISA results between replicate wells and different assay runs. What are the likely causes and solutions?

Answer: Inconsistent results can stem from several factors, including sample matrix effects, improper sample handling, or suboptimal assay conditions.

Troubleshooting Steps:

  • Evaluate Matrix Effects: The sample matrix (e.g., serum, plasma) can contain endogenous substances that interfere with the assay.

    • Solution: Perform a spike and recovery experiment. If recovery is low, consider further sample dilution or using a specialized assay diluent.[1][2]

  • Standardize Sample Preparation: Inconsistent sample preparation can introduce variability.

    • Solution: Ensure all samples, including standards and controls, are treated identically. Use a consistent protocol for thawing, mixing, and dilution.

  • Optimize Washing Steps: Inadequate washing can leave behind interfering substances.

    • Solution: Increase the number of wash cycles or the soaking time between washes. Ensure the wash buffer is fresh and properly prepared.[3]

  • Check Reagent and Plate Integrity:

    • Solution: Ensure that all reagents are within their expiration dates and have been stored correctly. Use high-quality ELISA plates with uniform binding capacity.[4]

Frequently Asked Questions (FAQs)

Q1: Which compounds are known to cross-react with this compound in ELISAs?

A1: Due to their structural similarities, several compounds can cross-react with antibodies used in this compound ELISAs. The primary sources of cross-reactivity are other tricyclic antidepressants (TCAs), their metabolites, and other drugs with a similar three-ring structure.[5]

Table 1: Common Cross-Reactants in Tricyclic Antidepressant ELISAs

Compound ClassExamplesNotes on Cross-Reactivity
Tricyclic Antidepressants Amitriptyline, Desipramine, Nortriptyline, Doxepin, ClomipramineHigh potential for cross-reactivity due to shared core structure.[6]
Metabolites of this compound Desipramine (active), 2-hydroxythis compound, 10-hydroxythis compoundDesipramine often shows significant cross-reactivity. Hydroxylated metabolites may also interfere.
Structurally Related Drugs Cyclobenzaprine (muscle relaxant), Carbamazepine (anticonvulsant), Quetiapine (antipsychotic)These medications share a tricyclic core and are common causes of false positives.[5]
Antihistamines Diphenhydramine, Hydroxyzine, CyproheptadineCertain first-generation antihistamines can interfere with TCA immunoassays.

Note: The degree of cross-reactivity can vary significantly between different ELISA kits and antibody lots. Always consult the manufacturer's package insert for specific cross-reactivity data.

Q2: How does the metabolism of this compound affect ELISA results?

A2: this compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2C19, CYP1A2, CYP3A4, and CYP2D6).[7][8] The resulting metabolites can be detected by the ELISA antibody, contributing to the overall signal and potentially leading to an overestimation of the parent drug concentration.

Imipramine_Metabolism This compound This compound Desipramine Desipramine (Active Metabolite) This compound->Desipramine CYP2C19, CYP1A2, CYP3A4 (Demethylation) Hydroxythis compound 2-Hydroxythis compound This compound->Hydroxythis compound CYP2D6 (Hydroxylation) Hydroxyimipramine10 10-Hydroxythis compound This compound->Hydroxyimipramine10 Hydroxydesipramine 2-Hydroxydesipramine Desipramine->Hydroxydesipramine CYP2D6 (Hydroxylation) Excretion Glucuronide Conjugation & Excretion Hydroxythis compound->Excretion Hydroxyimipramine10->Excretion Hydroxydesipramine->Excretion

Caption: Simplified metabolic pathway of this compound.

Q3: What sample preparation methods can reduce interference?

A3: Proper sample preparation is critical for minimizing interference.

  • Trichloroacetic Acid (TCA) Precipitation: This method is effective for removing high molecular weight interfering substances like proteins from serum or plasma samples.[6] The small molecule this compound remains in the supernatant, which can then be analyzed.

  • Sample Dilution: Diluting the sample with an appropriate assay buffer can reduce the concentration of interfering substances, a phenomenon known as the matrix effect.[1] However, excessive dilution may reduce the this compound concentration below the assay's limit of detection. A serial dilution experiment is recommended to find the optimal dilution factor.[8]

  • Use of Specialized Diluents: Commercially available assay diluents are formulated to minimize matrix effects and non-specific binding from components like heterophilic antibodies.[9][10]

Q4: How do I choose the right blocking buffer?

A4: The choice of blocking buffer can significantly impact non-specific binding and, consequently, the accuracy of your results. There is no single best blocking buffer for all ELISAs.[4]

Table 2: Comparison of Common Blocking Agents

Blocking AgentAdvantagesDisadvantagesBest For
Bovine Serum Albumin (BSA) Readily available, relatively inexpensive.Can have lot-to-lot variability; may contain endogenous enzymes that interfere.General use, especially when the primary antibody is not from a bovine source.
Casein / Non-fat Dry Milk Effective and inexpensive blocker.May contain phosphoproteins that cross-react with phospho-specific antibodies. Can mask some epitopes.Assays with high background issues.[11]
Non-Animal Protein Blockers Reduces cross-reactivity with antibodies derived from animal sources. Good lot-to-lot consistency.Can be more expensive.Assays using animal-derived samples or antibodies to avoid cross-species reactions.
Commercial/Synthetic Blockers Formulated for high performance and low background. Protein-free options available.Higher cost.Assays requiring high sensitivity and reproducibility.[9]

Recommendation: If you are experiencing high background, it is advisable to test several different blocking buffers to determine which one performs best for your specific assay system.

Experimental Protocols

Protocol 1: Trichloroacetic Acid (TCA) Precipitation of Serum/Plasma Samples

This protocol is designed to remove interfering proteins from serum or plasma samples prior to ELISA analysis.

Materials:

  • Serum or plasma sample

  • 10% (w/v) Trichloroacetic Acid (TCA), ice-cold

  • Neutralizing buffer (e.g., 1M Tris base)

  • Microcentrifuge tubes

  • Microcentrifuge (refrigerated)

  • pH indicator strips or pH meter

Procedure:

  • To 100 µL of serum or plasma in a microcentrifuge tube, add 100 µL of ice-cold 10% TCA.

  • Vortex the mixture thoroughly for 30 seconds.

  • Incubate the tube on ice for 10-15 minutes to allow for protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains this compound and other small molecules, and transfer it to a new, clean tube. Be cautious not to disturb the protein pellet.

  • Neutralize the supernatant by adding a neutralizing buffer (e.g., 1M Tris base) dropwise. Monitor the pH using pH strips or a pH meter until it is within the optimal range for your ELISA kit (typically pH 7.0-7.4).

  • The neutralized supernatant is now ready for use in the ELISA. Account for the 1:2 dilution factor when calculating the final concentration.

Protocol 2: Optimizing Blocking Buffer

This protocol provides a method for comparing the effectiveness of different blocking buffers to reduce background signal.

Materials:

  • ELISA plate coated with capture antibody

  • Various blocking buffers to be tested (e.g., 1% BSA in PBS, 1% Casein in PBS, a commercial blocker)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Detection antibody conjugated to HRP

  • TMB Substrate

  • Stop Solution

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well ELISA plate with the capture antibody as per your standard protocol.

  • Wash the plate three times with Wash Buffer.

  • Divide the plate into sections, assigning each section to a different blocking buffer.

  • Add 200 µL of the assigned blocking buffer to each well in the respective sections.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

  • Proceed with the rest of your standard ELISA protocol, but do not add any antigen or sample . Add only the detection antibody to all wells.

  • After the incubation with the detection antibody, wash the plate and add the TMB substrate.

  • Stop the reaction and read the absorbance at 450 nm.

  • Analysis: The blocking buffer that yields the lowest optical density (OD) reading is the most effective at preventing non-specific binding of the detection antibody and is therefore the optimal choice for reducing background in your assay.

References

Adjusting imipramine dosage to avoid confounding cytotoxic effects in cell culture experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imipramine in cell culture experiments. The focus is on adjusting this compound dosage to avoid confounding cytotoxic effects while studying its other biological activities.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell culture experiments to avoid cytotoxicity?

A1: The appropriate starting concentration of this compound is highly dependent on the cell line and the duration of exposure. For initial experiments, it is advisable to perform a dose-response study to determine the non-cytotoxic range for your specific cell model. Based on published data, a concentration range of 1 µM to 100 µM is a common starting point for many cell lines. For instance, in RAW 264.7 macrophage-like cells, concentrations up to 250 µM were found to be non-cytotoxic after 48 hours of incubation[1]. However, in some cancer cell lines, cytotoxicity can be observed at lower concentrations.

Q2: How can I determine the optimal non-cytotoxic concentration of this compound for my specific cell line?

A2: The most effective method is to perform a cell viability assay with a range of this compound concentrations. A standard approach is to use a colorimetric assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This will allow you to determine the IC50 (half-maximal inhibitory concentration) value, which is the concentration of a drug that inhibits a biological process by 50%. For your experiments, you would typically use concentrations well below the IC50 value to ensure that the observed effects are not due to cell death.

Q3: What are the common mechanisms of this compound-induced cytotoxicity?

A3: this compound has been shown to induce cytotoxicity through various mechanisms, primarily by inducing apoptosis (programmed cell death). This can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways[2][3][4]. Key events include the activation of caspases (like caspase-3, -8, and -9), changes in mitochondrial membrane potential, and the regulation of pro- and anti-apoptotic proteins such as Bax, Bak, Bcl-2, and XIAP[2][3]. In some cancer cells, this compound has also been observed to inhibit critical signaling pathways involved in cell survival and proliferation, such as the Src and EGFR/ERK/NF-κB pathways[2][3].

Q4: For how long can I treat my cells with this compound before observing cytotoxic effects?

A4: The cytotoxic effects of this compound are both dose- and time-dependent[2]. Therefore, even at a concentration that is non-toxic in a short-term assay (e.g., 24 hours), prolonged exposure (e.g., 48, 72, or 96 hours) may lead to a decrease in cell viability[2][5]. It is crucial to perform time-course experiments in conjunction with your dose-response studies to establish a safe window for your experimental timeline.

Troubleshooting Guide

Issue: I am observing unexpected cell death in my experiments with this compound.

Troubleshooting Steps:

  • Verify this compound Concentration: Double-check your calculations and the stock solution concentration to ensure the final concentration in your cell culture medium is correct.

  • Perform a Dose-Response Curve: If you haven't already, conduct a cell viability assay (e.g., MTT, Alamar Blue) with a wide range of this compound concentrations to determine the IC50 value for your specific cell line and experimental duration.

  • Reduce Incubation Time: If the current incubation time is long (e.g., > 48 hours), consider reducing it to see if cytotoxicity is diminished.

  • Check for Solvent Toxicity: Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is not toxic to your cells. Always include a vehicle control (cells treated with the solvent alone) in your experiments.

  • Assess Apoptosis: To confirm if the observed cell death is due to apoptosis, you can perform assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a TUNEL assay.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound on various cell lines as reported in the literature.

Table 1: Non-Cytotoxic and Cytotoxic Concentrations of this compound in Different Cell Lines

Cell LineCell TypeNon-Cytotoxic Concentration (µM)Cytotoxic Concentration (µM)Incubation Time (hours)Reference
RAW 264.7Murine Macrophage≤ 250500 - 100048[1]
U-2 OSHuman OsteosarcomaNot specified60 - 9048[2]
MG 63Human OsteosarcomaNot specified50 - 7048[2]
MDA-MB-231Human Breast Cancer< 40≥ 40 (IC50)96[5]
MCF-7Human Breast Cancer< 40≥ 40 (IC50)96[5]
T24Human Bladder Cancer< 3030 - 9048[3]
CL1-5-F4Human Lung Cancer< 100100 - 15048[6]
PC-3Human Prostate Cancer< 10 (at 12h)> 1012 - 72[7]

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Reference
Breast Cancer Cells (general)Breast Cancer~4096[5]
Non-Small Cell Lung CancerLung Cancer50 - 100Not Specified[5]
Small Cell Lung CancerLung Cancer50 - 100Not Specified[5]
Prostate CancerProstate Cancer50 - 100Not Specified[5]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: The following day, treat the cells with various concentrations of this compound (e.g., a serial dilution from 1 µM to 1000 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate imipramine_prep Prepare this compound dilutions add_this compound Add this compound to cells imipramine_prep->add_this compound incubate Incubate for 24-96h add_this compound->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_plate Measure absorbance at 570nm solubilize->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining this compound cytotoxicity.

imipramine_apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound fas_fasl Fas/FasL This compound->fas_fasl bax_bak Bax/Bak This compound->bax_bak caspase8 Caspase-8 fas_fasl->caspase8 caspase3 Caspase-3 caspase8->caspase3 mitochondria Mitochondria bax_bak->mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced apoptosis signaling pathways.

References

Technical Support Center: Time-of-Day Dependency of Imipramine's Antidepressant Action in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the time-of-day dependency of imipramine's antidepressant action in rats. The information is based on established experimental findings and aims to address specific issues that may arise during the course of such studies.

Frequently Asked Questions (FAQs)

Q1: Is there an optimal time of day to administer this compound to rats for maximum antidepressant effect?

Q2: Does the time-of-day dependency of this compound's effect persist with chronic treatment?

Q3: What is the proposed mechanism behind the time-of-day dependent action of this compound?

The exact mechanism is still under investigation, but current evidence points towards a combination of pharmacokinetic and pharmacodynamic factors.

Q4: How does this compound administration affect the circadian rhythm of the animals?

While this compound's action is influenced by the time of day, some studies suggest that chronic this compound administration can also influence the circadian system. For instance, chronic this compound has been shown to antagonize circadian rhythm changes induced by individual housing in rats.[6] However, other research has found no significant effects of this compound on the phase-angle differences of locomotor activity rhythms in relation to the light-dark cycle.[7]

Troubleshooting Guides

Problem: Inconsistent or no significant antidepressant effect observed with acute this compound administration.

  • Solution 2: Check the dosage. A dose of at least 20 mg/kg is generally required to see a significant effect in the FST with acute administration. A dose of 30 mg/kg has been shown to be robustly effective when given in the morning.[1]

  • Solution 3: Review your Forced Swim Test (FST) protocol. Ensure the pre-test and test sessions are conducted consistently and that the scoring of immobility, swimming, and climbing is standardized and performed by a blinded observer.

Problem: High variability in behavioral data between animals in the same treatment group.

  • Solution 1: Ensure proper animal acclimatization. Allow rats to acclimate to the housing and experimental conditions for at least one week before starting the experiments to reduce stress-induced variability.

  • Solution 2: Standardize handling procedures. Handle all animals consistently to minimize stress, as stress can significantly impact behavioral outcomes.

  • Solution 3: Control for environmental factors. Maintain a strict 12-hour light/dark cycle and control for temperature and humidity in the animal facility. All experiments should be carried out at the same time of day to avoid circadian variations.[8]

Problem: No difference in effect between morning and evening chronic administration.

  • Solution 1: Confirm the duration of chronic treatment. A treatment period of at least two weeks is recommended to observe the dosing time-dependent effects of chronic this compound.[1][3][4]

  • Solution 2: Assess drug administration technique. Ensure accurate and consistent dosing for all animals. For oral administration, be mindful of potential taste aversion which might lead to reduced intake.[9]

Data Presentation

Table 1: Effect of Acute this compound Administration (30 mg/kg) on Forced Swim Test Behavior

Time of AdministrationImmobility (seconds)Climbing (seconds)
Morning (ZT1)Significantly ReducedSignificantly Increased
Evening (ZT13)No Significant ChangeNo Significant Change

Table 2: Effect of Chronic this compound Administration (10 mg/kg for 2 weeks) on Forced Swim Test Behavior

Time of AdministrationImmobility (% reduction vs. control)Climbing (% increase vs. control)
Morning (ZT1)24%116%
Evening (ZT13)Not Significantly Different from ControlNot Significantly Different from Control

Data summarized from Kawai et al., 2018.[1][5]

Table 3: Plasma Concentrations of this compound and Desipramine 1 hour after Acute Administration (30 mg/kg)

Time of AdministrationThis compound (ng/mL)Desipramine (ng/mL)
Morning (ZT1)Slightly HigherSlightly Higher
Evening (ZT13)Slightly LowerSlightly Lower

Experimental Protocols

Forced Swim Test (FST) Protocol (Modified from Detke et al.) [1]

  • Apparatus: An opaque plastic cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Pre-test Session: The day before the drug treatment, each rat is individually placed in the cylinder for a 15-minute swim session. This is to induce a state of helplessness.

  • Drug Administration: this compound or vehicle is administered at the designated time (e.g., ZT1 or ZT13).

  • Test Session: 24 hours after the pre-test session (and typically 1 hour after drug administration for acute studies), the rat is placed back into the swim cylinder for a 5-minute test session.

  • Behavioral Scoring: The duration of the following behaviors is recorded by a trained observer who is blind to the treatment conditions:

    • Immobility: The rat remains floating with only minor movements necessary to keep its head above water.

    • Swimming: The rat makes active swimming motions, moving around the cylinder.

    • Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the wall.

Mandatory Visualizations

G cluster_morning Morning Administration (ZT1) cluster_evening Evening Administration (ZT13) IMI_M This compound Plasma_M Higher Plasma Concentration IMI_M->Plasma_M NE_Interaction_M Enhanced Interaction with Noradrenergic Neurons Plasma_M->NE_Interaction_M Receptor_Alt_M Greater Alteration of α-Adrenergic Receptors NE_Interaction_M->Receptor_Alt_M Chronic Effect_M Significant Antidepressant Effect (FST) NE_Interaction_M->Effect_M Acute & Chronic Receptor_Alt_M->Effect_M IMI_E This compound Plasma_E Lower Plasma Concentration IMI_E->Plasma_E NE_Interaction_E Reduced Interaction with Noradrenergic Neurons Plasma_E->NE_Interaction_E Receptor_Alt_E Lesser Alteration of α-Adrenergic Receptors NE_Interaction_E->Receptor_Alt_E Chronic Effect_E No Significant Antidepressant Effect (FST) NE_Interaction_E->Effect_E Acute & Chronic Receptor_Alt_E->Effect_E

Caption: Proposed mechanism for the time-of-day dependency of this compound's action.

G cluster_acclimatization Week 1: Acclimatization cluster_treatment Weeks 2-3: Chronic Treatment cluster_behavioral Day Before & Day of Testing Acclimate Acclimate rats to housing (12h light/dark cycle) Treatment_M Daily this compound/Vehicle Administration (ZT1) Acclimate->Treatment_M Treatment_E Daily this compound/Vehicle Administration (ZT13) Acclimate->Treatment_E PreTest FST Pre-Test (15 min swim) Treatment_M->PreTest Treatment_E->PreTest DrugAdmin Final this compound/Vehicle Administration PreTest->DrugAdmin Test FST Test (5 min swim) DrugAdmin->Test Data Record Immobility, Swimming, Climbing Test->Data

Caption: Experimental workflow for chronic this compound administration and FST.

References

How to differentiate the effects of imipramine from its active metabolite, desipramine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to differentiating the effects of the tricyclic antidepressant imipramine from its active metabolite, desipramine (B1205290). This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway converting this compound to desipramine?

This compound is a tertiary amine that undergoes N-demethylation in the liver to form its active metabolite, desipramine, which is a secondary amine.[1] This metabolic conversion is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2C19, with some contribution from CYP1A2 and CYP3A4.[1] Desipramine is subsequently metabolized via hydroxylation by CYP2D6.[1]

Q2: What are the key pharmacological differences between this compound and desipramine?

The primary pharmacological distinction lies in their relative potencies for inhibiting the reuptake of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT). This compound is a somewhat more potent serotonin reuptake inhibitor, while desipramine is a more potent and selective norepinephrine reuptake inhibitor.[2][3] This difference in transporter affinity underlies their distinct pharmacological profiles.

Q3: How do the side effect profiles of this compound and desipramine differ?

This compound, being a tertiary amine, generally exhibits more potent anticholinergic (muscarinic receptor blockade) and antihistaminic (histamine H1 receptor blockade) effects compared to desipramine.[2][3] This translates to a higher incidence of side effects such as dry mouth, constipation, sedation, and weight gain with this compound.[2] Desipramine's lower affinity for these receptors results in a more favorable side-effect profile in this regard.[3]

Q4: Can desipramine be administered directly, or is it only formed from this compound metabolism?

Desipramine is available as a medication in its own right and can be administered directly for the treatment of depression.[1]

Q5: What are the typical therapeutic concentrations for this compound and desipramine?

When monitoring therapeutic drug levels, the combined plasma concentration of this compound and desipramine is often considered. Therapeutic ranges can vary, but a general guideline is 175-300 ng/mL for the combined levels. When desipramine is administered alone, its therapeutic range is typically 100-300 ng/mL.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and desipramine for key molecular targets. Lower values indicate higher potency.

Table 1: Monoamine Transporter Inhibition

CompoundNorepinephrine Transporter (NET) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Dopamine Transporter (DAT) Ki (nM)
This compound1.4 - 250.28 - 1.18600
Desipramine0.28 - 5.218 - 582900

Data compiled from various sources. Exact values can vary depending on experimental conditions.

Table 2: Off-Target Receptor Binding Affinities (Ki, nM)

CompoundHistamine (B1213489) H1 ReceptorMuscarinic M1 ReceptorAlpha-1 Adrenergic Receptor
This compound1 - 1010 - 10010 - 50
Desipramine100 - 1000100 - 100050 - 200

Data compiled from various sources. Exact values can vary depending on experimental conditions.

Experimental Protocols & Troubleshooting

Protocol 1: In Vitro Neurotransmitter Reuptake Assay (Radiolabeling)

This protocol is designed to determine the IC50 values of this compound and desipramine for the inhibition of norepinephrine and serotonin reuptake into synaptosomes or cultured cells expressing the respective transporters.

Materials:

  • Rat brain tissue (for synaptosomes) or cultured cells (e.g., HEK293) stably expressing human NET or SERT.

  • [³H]-Norepinephrine or [³H]-Serotonin (radioligand).

  • This compound and Desipramine stock solutions.

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).

  • Scintillation fluid and a scintillation counter.

  • Filtration apparatus with glass fiber filters.

Procedure:

  • Preparation of Synaptosomes/Cells:

    • For synaptosomes, homogenize brain tissue in ice-cold sucrose (B13894) buffer and prepare a crude synaptosomal fraction by differential centrifugation.

    • For cultured cells, plate at an appropriate density in 96-well plates and allow to adhere.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the test compound (this compound or desipramine at various concentrations), and the radiolabeled neurotransmitter.

    • Include control wells for total uptake (no inhibitor) and non-specific uptake (in the presence of a high concentration of a known potent inhibitor, e.g., cocaine for DAT, desipramine for NET, or fluoxetine (B1211875) for SERT).

  • Initiation and Incubation:

    • Initiate the uptake by adding the synaptosome/cell suspension to the wells.

    • Incubate at 37°C for a predetermined time (e.g., 10-20 minutes).

  • Termination of Uptake:

    • Rapidly terminate the reaction by adding ice-cold assay buffer and immediately filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters several times with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

Troubleshooting Guide for Neurotransmitter Uptake Assays:

IssuePossible CauseSolution
High background noise Inefficient washing, high non-specific binding of radioligand.Increase the number and volume of washes with ice-cold buffer. Pre-treat filters with a blocking agent (e.g., polyethyleneimine).
Low signal Low transporter expression, inactive radioligand, insufficient incubation time.Verify transporter expression in the cell line. Check the age and storage of the radioligand. Optimize the incubation time.
High variability between replicates Inconsistent cell plating, pipetting errors, temperature fluctuations.Ensure even cell seeding. Use calibrated pipettes and consistent technique. Maintain a stable incubation temperature.
IC50 values differ from literature Different experimental conditions (buffer composition, temperature, cell type).Carefully document all experimental parameters. Compare your protocol with published methods.
Protocol 2: Radioligand Binding Assay

This protocol measures the affinity (Ki) of this compound and desipramine for NET and SERT by assessing their ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing NET or SERT.

  • Radioligand (e.g., [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT).

  • This compound and Desipramine stock solutions.

  • Assay buffer.

  • Scintillation fluid and a scintillation counter.

  • Filtration apparatus with glass fiber filters.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the transporter of interest in a suitable buffer and prepare a membrane fraction by ultracentrifugation.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the test compound (this compound or desipramine at various concentrations), the radioligand, and the cell membrane preparation.

    • Include control wells for total binding (no competitor) and non-specific binding (in the presence of a high concentration of a known potent ligand).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification:

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Visualizations

cluster_Metabolism Hepatic Metabolism cluster_Action Synaptic Action This compound This compound (Tertiary Amine) Desipramine Desipramine (Secondary Amine) This compound->Desipramine N-demethylation (CYP2C19, 1A2, 3A4) NET Norepinephrine Transporter (NET) This compound->NET Moderate Affinity Inhibition SERT Serotonin Transporter (SERT) This compound->SERT High Affinity Inhibition This compound->SERT Desipramine->NET High Affinity Inhibition Desipramine->NET Desipramine->SERT Lower Affinity Inhibition NE_Uptake Norepinephrine Reuptake SER_Uptake Serotonin Reuptake

Caption: Metabolic conversion of this compound to desipramine and their differential affinities for monoamine transporters.

cluster_Workflow Neurotransmitter Reuptake Assay Workflow A 1. Prepare Synaptosomes or Transfected Cells B 2. Set up 96-well Plate: - Assay Buffer - Test Compound (this compound/Desipramine) - Radiolabeled Neurotransmitter A->B C 3. Initiate Uptake (Add Cells/Synaptosomes) B->C D 4. Incubate at 37°C C->D E 5. Terminate Uptake (Rapid Filtration) D->E F 6. Wash Filters (Ice-cold Buffer) E->F G 7. Scintillation Counting F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Step-by-step workflow for an in vitro neurotransmitter reuptake assay.

cluster_Pathway Downstream Signaling Pathway TCA This compound / Desipramine Transporter Inhibit NET/SERT TCA->Transporter Synaptic_Monoamines ↑ Synaptic Norepinephrine & Serotonin Transporter->Synaptic_Monoamines Block Reuptake GPCR Activate Postsynaptic G-protein Coupled Receptors Synaptic_Monoamines->GPCR AC Adenylate Cyclase GPCR->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB Phosphorylate CREB PKA->CREB Nucleus CREB Translocates to Nucleus CREB->Nucleus BDNF_Gene BDNF Gene Transcription Nucleus->BDNF_Gene BDNF ↑ Brain-Derived Neurotrophic Factor (BDNF) BDNF_Gene->BDNF Neuronal_Plasticity ↑ Neuronal Survival & Synaptic Plasticity BDNF->Neuronal_Plasticity

Caption: Post-synaptic signaling cascade initiated by this compound and desipramine.

References

Overcoming inconsistent results in imipramine studies due to first-pass metabolism.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome the challenges associated with the first-pass metabolism of imipramine, a common cause of inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the behavioral and pharmacokinetic data in our animal studies with orally administered this compound. What could be the primary cause?

A1: High variability in response to oral this compound is frequently due to its extensive and variable first-pass metabolism in the liver.[1][2] After oral administration, this compound is absorbed from the gastrointestinal tract and passes through the liver before reaching systemic circulation. A significant portion of the drug is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP1A2, CYP2C19, CYP3A4, and CYP2D6.[3][4]

The extent of this metabolism can differ significantly between individual animals, even within the same strain, due to genetic polymorphisms in these enzymes.[1] This leads to unpredictable plasma concentrations of both the parent drug, this compound, and its active metabolite, desipramine (B1205290), contributing to inconsistent results. The oral bioavailability of this compound is known to be highly variable, ranging from 29% to 77% in humans, and similar variability is expected in animal models.[1][5]

Q2: How does the route of administration affect the plasma concentrations of this compound and its active metabolite, desipramine?

A2: The route of administration has a profound impact on the plasma concentrations and the ratio of this compound to desipramine. Oral administration subjects this compound to extensive first-pass metabolism, resulting in a higher proportion of desipramine relative to the parent drug in the plasma.[6] In contrast, parenteral routes such as intramuscular (IM) or intravenous (IV) injection bypass the liver's first-pass effect.[6] This leads to a higher concentration of the parent drug, this compound, and a lower relative concentration of desipramine.[6]

Troubleshooting Guides

Issue 1: Inconsistent Bioavailability After Oral Administration

Table 1: Comparison of Pharmacokinetic Parameters of this compound Following Oral vs. Intramuscular Administration

ParameterOral Administration (4 mg/kg/day)Intramuscular Administration (2 mg/kg/day)Reference
Predominant Compound in Plasma Desipramine (metabolite)This compound (parent drug)[6]
This compound/Desipramine Ratio Low (e.g., median of 0.62)High (e.g., median of 1.50)[6]

Troubleshooting Steps:

  • Switch to a Parenteral Route of Administration: To circumvent the variability of first-pass metabolism, consider administering this compound via intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) injection. This will ensure more consistent bioavailability and plasma concentrations of the parent compound.

  • Characterize Metabolizer Phenotypes: If oral administration is essential for the experimental design, consider phenotyping or genotyping the animals for relevant CYP enzymes to group them according to their metabolic capacity. This can help to reduce inter-individual variability within experimental groups.

  • Co-administration with CYP Inhibitors: For mechanistic studies, you can co-administer specific CYP inhibitors to reduce the metabolism of this compound. This approach allows for the investigation of the parent drug's effects with minimal interference from its metabolites. (See Experimental Protocols section for details).

Issue 2: Unexplained Differences in Efficacy Between Studies

Troubleshooting Steps:

  • Standardize the Animal Strain and Supplier: Different animal strains can have varying expression levels of CYP enzymes, leading to differences in this compound metabolism.[1] Ensure that the same strain from the same supplier is used across all experiments to minimize genetic variability.

  • Control for Environmental Factors: Stress, diet, and housing conditions can influence liver enzyme activity. Standardize these factors to reduce non-genetic sources of variability.

  • Consider the Impact of the Active Metabolite: Desipramine is also pharmacologically active. The observed effects in your study could be due to this compound, desipramine, or a combination of both. Be aware that the this compound-to-desipramine ratio will differ based on the administration route.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Metabolism using Liver Microsomes

Objective: To determine the in vitro metabolic stability of this compound and identify the primary metabolites formed.

Materials:

  • This compound hydrochloride

  • Pooled liver microsomes (from the species of interest, e.g., rat, mouse, human)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) or methanol (B129727) (for reaction termination)

  • Incubator/shaking water bath

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and this compound solution. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a defined period (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding a cold organic solvent (e.g., 2 volumes of ACN). This will precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining this compound and the formation of metabolites like desipramine and hydroxylated forms.[7]

Protocol 2: In Vivo Inhibition of this compound Metabolism

Objective: To investigate the in vivo contribution of specific CYP enzymes to this compound metabolism.

General Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Inhibitor Administration: Administer a specific CYP inhibitor at a pre-determined time before this compound administration. The route and timing will depend on the inhibitor's pharmacokinetic properties.

  • This compound Administration: Administer this compound via the desired route (e.g., oral gavage or IP injection).

  • Sample Collection: Collect blood samples at various time points post-imipramine administration.

  • Sample Processing and Analysis: Process the blood samples to obtain plasma and analyze the concentrations of this compound and its metabolites using LC-MS/MS.

Specific CYP Inhibitors:

  • CYP3A4 Inhibition: Use ketoconazole (B1673606). A typical oral dose in rodents is 10-40 mg/kg, administered 1-2 hours before this compound.[8][9]

  • CYP1A2 and CYP2C19 Inhibition: Use fluvoxamine. Fluvoxamine is a potent inhibitor of both enzymes.[10][11] Dosing will need to be optimized for the specific animal model.

  • CYP2D6 Inhibition: Use quinidine. Quinidine is a potent inhibitor of CYP2D6.[12] A typical oral dose in humans that has been shown to inhibit this compound metabolism is 200 mg/day.[12] Doses for animal studies would need to be scaled accordingly.

Visualizations

Imipramine_Metabolism cluster_absorption Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) cluster_circulation Systemic Circulation Oral this compound Oral this compound This compound This compound Oral this compound->this compound Desipramine Desipramine This compound->Desipramine CYP1A2, CYP3A4, CYP2C19 2-OH-Imipramine 2-OH-Imipramine This compound->2-OH-Imipramine CYP2D6 Systemic this compound & Metabolites Systemic this compound & Metabolites This compound->Systemic this compound & Metabolites 2-OH-Desipramine 2-OH-Desipramine Desipramine->2-OH-Desipramine CYP2D6 Desipramine->Systemic this compound & Metabolites 2-OH-Imipramine->Systemic this compound & Metabolites 2-OH-Desipramine->Systemic this compound & Metabolites Parenteral this compound Parenteral this compound Parenteral this compound->Systemic this compound & Metabolites Bypasses First-Pass

Caption: this compound's first-pass metabolism pathway.

Troubleshooting_Workflow Start Inconsistent this compound Results CheckRoute Oral Administration? Start->CheckRoute SwitchRoute Switch to Parenteral (IP, IV, SC) CheckRoute->SwitchRoute Yes CheckStrain Consistent Animal Strain & Supplier? CheckRoute->CheckStrain No End Consistent Results SwitchRoute->End StandardizeStrain Standardize Strain and Supplier CheckStrain->StandardizeStrain No ConsiderMetabolites Consider Role of Active Metabolites CheckStrain->ConsiderMetabolites Yes StandardizeStrain->ConsiderMetabolites ConsiderMetabolites->End

Caption: Troubleshooting inconsistent this compound results.

References

Optimizing imipramine concentration for studying its effects on cancer cell invasion.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effects of imipramine on cancer cell invasion.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration for this compound in cancer cell invasion assays?

A1: The optimal concentration of this compound is cell-line specific. Based on published data, a good starting point is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. For many cancer cell types, including breast, bladder, and glioma, effective concentrations in invasion and migration assays range from 10 µM to 100 µM.[1][2][3][4] For instance, in colorectal cancer cells, a concentration of 20 µM was used to inhibit migration and invasion[5], while concentrations up to 100 µM were used in prostate cancer cells.[3][4] It is crucial to select a sub-lethal concentration that inhibits invasion without causing significant apoptosis, to ensure the observed effects are not due to general cytotoxicity.

Q2: How does this compound affect cancer cells to inhibit invasion?

A2: this compound has been shown to inhibit cancer cell invasion and metastasis through multiple mechanisms. It can induce apoptosis (programmed cell death) through both extrinsic and intrinsic pathways.[1][6][7][8][9][10] Furthermore, it has been observed to suppress key signaling pathways involved in cell proliferation, survival, and migration, such as the PI3K/Akt/mTOR, AKT/ERK/STAT3, and EGFR/ERK/NF-ĸB pathways.[1][6][8][11][12] By down-regulating these pathways, this compound can decrease the expression of proteins associated with metastasis, such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).[9][13] Some studies also show it can induce autophagic cell death in certain cancer types like glioma.[11][12][14]

Q3: Can this compound be used in combination with other cancer therapies?

A3: Yes, preclinical studies suggest that this compound may enhance the efficacy of other cancer treatments. For example, it has been shown to improve the effectiveness of PARP inhibitors in triple-negative breast cancer and anti-estrogen therapy in ER+ breast cancer.[15] In glioma cells, this compound has been found to synergize with temozolomide (B1682018), the standard first-line chemotherapy agent.[16]

Q4: For how long should I treat my cells with this compound before observing an effect on invasion?

A4: The required treatment duration can vary. For in vitro wound healing and transwell invasion assays, incubation times typically range from 12 to 48 hours.[1][2][3][4][9] It is recommended to perform a time-course experiment to determine the optimal duration for your specific cell line and experimental setup.

Troubleshooting Guides

Issue 1: High cell death observed in the invasion assay at the tested this compound concentration.

  • Possible Cause: The this compound concentration is too high, leading to cytotoxicity rather than a specific effect on invasion.

  • Troubleshooting Steps:

    • Perform a Viability Assay: Conduct a cell viability assay (e.g., MTT or CCK-8) with a range of this compound concentrations (e.g., 0-100 µM) for the same duration as your invasion assay.[9][17]

    • Determine the IC50: Calculate the IC50 value, which is the concentration that inhibits cell growth by 50%.

    • Select Sub-Lethal Concentrations: For invasion assays, choose concentrations below the IC50 value that show minimal impact on cell viability, ensuring that the observed reduction in invasion is not a secondary effect of cell death.

Issue 2: No significant difference in invasion between control and this compound-treated groups.

  • Possible Cause 1: The this compound concentration is too low.

  • Troubleshooting Step: Increase the concentration of this compound, ensuring it remains below cytotoxic levels. Refer to the dose-response data you generated.

  • Possible Cause 2: The incubation time is too short.

  • Troubleshooting Step: Extend the duration of the assay (e.g., from 24 to 48 hours) to allow for a measurable difference in invasion to develop.

  • Possible Cause 3: The cell line is not sensitive to this compound's effects on invasion.

  • Troubleshooting Step: Confirm the expression of target signaling pathways (e.g., AKT, ERK) in your cell line. If the pathways that this compound inhibits are not active or crucial for invasion in your specific cells, the drug may not have a significant effect.

Issue 3: High variability in results between replicate wells in a Matrigel invasion assay.

  • Possible Cause 1: Uneven coating of the Matrigel matrix.

  • Troubleshooting Step: Ensure the Matrigel is thawed on ice and diluted with ice-cold, serum-free medium to prevent premature gelling.[18] When coating the transwell inserts, add the Matrigel solution to the center and allow it to spread evenly. Incubate at 37°C for at least 2-4 hours to ensure complete solidification.[18]

  • Possible Cause 2: Inconsistent cell seeding density.

  • Troubleshooting Step: Carefully count cells before seeding to ensure an equal number of cells is added to each insert. Ensure the cell suspension is homogenous before aliquoting.

  • Possible Cause 3: Scratching the Matrigel or membrane when removing non-invaded cells.

  • Troubleshooting Step: Use a cotton-tipped swab to gently remove the non-invaded cells from the upper surface of the membrane without applying excessive pressure.[3][18]

Data Presentation

Table 1: this compound IC50 Values and Experimental Concentrations in Various Cancer Cell Lines

Cancer TypeCell Line(s)IC50 Value (48h unless noted)Experimental Concentration for Invasion/Migration AssaysReference
Triple-Negative Breast CancerMDA-MB-231~75 µM0-90 µM[9]
Triple-Negative Breast Cancer4T1~50 µM0-90 µM[9]
Breast Cancer (ER+ and TNBC)MDA-MB-231, MCF-7, etc.~40 µM (96h)20 µM[15][19]
Bladder CancerT24Not specified0-90 µM[1]
GliomaU251, GBMVaries (low µM range)10 µM, 20 µM[16]
Prostate Cancer (mCRPC)PC-3Not specified12.5-100 µM[3]
OsteosarcomaU-2 OS, MG 63Not specifiedU-2 OS: 60, 90 µM; MG 63: 50, 70 µM[17]
Hepatocellular CarcinomaHepG2, Huh7, J75-10 µg/mlNot specified[20]
Colorectal CancerHCT-116Not specified20 µM[5]

Experimental Protocols

Protocol 1: Matrigel Invasion Assay

This protocol is a standard method for assessing cancer cell invasion through a basement membrane matrix.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel Basement Membrane Matrix

  • Ice-cold, serum-free cell culture medium

  • Complete medium (containing serum as a chemoattractant)

  • Cancer cells

  • This compound stock solution

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Cotton-tipped swabs

Procedure:

  • Coating Inserts: Thaw Matrigel on ice. Dilute it with ice-cold, serum-free medium (e.g., to 200-300 µg/mL).[18] Add 100 µL of the diluted Matrigel to the upper chamber of each transwell insert and incubate at 37°C for at least 2-4 hours to allow for solidification.[18]

  • Cell Preparation: Culture cells until they are 70-80% confluent. Serum-starve the cells for 12-24 hours. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 2 x 10⁴ cells/mL).[3]

  • Assay Setup: Rehydrate the coated inserts with warm, serum-free medium for 2 hours at 37°C.[18] Remove the rehydration medium. Add 500-600 µL of complete medium (with serum) to the lower chamber of the 24-well plate.[18]

  • Treatment: Prepare cell suspensions in serum-free medium containing different concentrations of this compound (and a vehicle control). Add 100-200 µL of the treated cell suspension to the upper chamber of the inserts.[3][18]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 12-48 hours.

  • Fixation and Staining: After incubation, remove the medium from the upper chamber. Gently wipe away the non-invaded cells and Matrigel from the top of the membrane with a cotton swab.[3][18] Fix the invaded cells on the bottom of the membrane with a fixation solution for 15-20 minutes. Stain the cells with Crystal Violet for 15-20 minutes.[17][18]

  • Quantification: Wash the inserts with water and allow them to air dry. Count the number of stained, invaded cells in several random microscopic fields. Calculate the average number of invaded cells per condition.

Protocol 2: Wound Healing (Scratch) Assay

This protocol is used to measure collective cell migration in two dimensions.

Materials:

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a culture insert

  • Cancer cells

  • This compound stock solution

  • Microscope with a camera

Procedure:

  • Create a Monolayer: Seed cells in a plate and allow them to grow to 90-100% confluency.

  • Create the "Wound": Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer. Alternatively, use a culture insert to create a more uniform cell-free gap.[21] Gently wash with PBS to remove detached cells.

  • Treatment: Replace the medium with fresh medium containing the desired sub-lethal concentrations of this compound and a vehicle control.

  • Image Acquisition: Immediately after adding the treatment, capture an initial image (T=0) of the scratch at several defined points using a microscope.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control group is nearly closed.

  • Data Analysis: Measure the width or area of the cell-free gap at each time point for each condition. The rate of wound closure can be calculated and compared between the treated and control groups.

Mandatory Visualizations

G cluster_0 Experimental Workflow A 1. Cell Culture (Grow to Confluency) B 2. Determine IC50 (MTT/Viability Assay) A->B C 3. Invasion/Migration Assay (Matrigel or Wound Healing) A->C D 4. This compound Treatment (Sub-lethal Concentrations) B->D C->D E 5. Incubation (12-48 hours) D->E F 6. Data Acquisition (Imaging/Staining) E->F G 7. Analysis (Quantify Invasion/Migration) F->G

Caption: General experimental workflow for studying this compound's effects on cancer cell invasion.

Caption: this compound inhibits key signaling pathways to reduce cell invasion and induce apoptosis.

References

Validation & Comparative

Comparative analysis of the mechanisms of action between imipramine and SSRIs.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the distinct pharmacological profiles of the tricyclic antidepressant imipramine and the class of selective serotonin (B10506) reuptake inhibitors (SSRIs).

This guide provides an in-depth comparison of the mechanisms of action between the first-generation tricyclic antidepressant (TCA), this compound, and the newer class of selective serotonin reuptake inhibitors (SSRIs). While both are effective in the treatment of major depressive disorder and other psychiatric conditions, their underlying pharmacological actions differ significantly, leading to distinct efficacy and side-effect profiles. This analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with a clear understanding of these differences to inform future research and therapeutic development.

Overview of Mechanisms of Action

This compound, a dibenzazepine (B1670418) derivative, was one of the pioneering drugs in antidepressant therapy.[1] Its mechanism of action is broad, primarily involving the inhibition of both serotonin (5-HT) and norepinephrine (B1679862) (NE) reuptake by blocking their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2][3] This non-selective action leads to an increase in the synaptic concentrations of both neurotransmitters.[2] Furthermore, this compound interacts with a variety of other neurotransmitter receptors, contributing to both its therapeutic effects and its notable side-effect profile.[4][5]

In contrast, SSRIs, as their name suggests, are characterized by their high selectivity for the serotonin transporter (SERT).[1][6] By selectively blocking SERT, SSRIs increase the extracellular levels of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[6][7] This targeted mechanism generally results in a more favorable side-effect profile compared to TCAs.[1] The class of SSRIs includes well-known drugs such as fluoxetine, sertraline, paroxetine, citalopram, and escitalopram.[8]

Comparative Quantitative Data

The pharmacological differences between this compound and SSRIs can be quantified by comparing their binding affinities (Ki) for various transporters and receptors, and their inhibitory concentrations (IC50) for transporter reuptake. Lower Ki and IC50 values indicate higher affinity and potency, respectively.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)
This compound 0.8 - 4.637 - 1298500
Fluoxetine0.8 - 2.6140 - 4202000 - 9400
Sertraline0.2 - 2.125 - 42022 - 440
Paroxetine0.1 - 0.540 - 150270 - 1000
Citalopram1.1 - 5.42900 - 8700>10000
Escitalopram1.16700>10000

Data compiled from multiple sources. Actual values may vary between studies.

Table 2: Off-Target Receptor Binding Affinities (Ki, nM)
CompoundMuscarinic M1Histamine H1Alpha-1 Adrenergic
This compound 11 - 911.1 - 1123 - 67
Fluoxetine1100 - 2500120 - 3601400 - 2900
Sertraline480 - 1700>1000036 - 350
Paroxetine3 - 6.826 - 1301000 - 3700
Citalopram1200 - 3700400 - 19002100 - 4700
Escitalopram>1000>1000>1000

Data compiled from multiple sources. Actual values may vary between studies.

These tables clearly illustrate this compound's potent affinity for both SERT and NET, as well as its significant interaction with muscarinic, histaminic, and adrenergic receptors. This contrasts with the high selectivity of SSRIs, particularly escitalopram, for SERT with minimal off-target receptor binding.

Signaling Pathways and Experimental Workflows

The distinct mechanisms of this compound and SSRIs lead to different downstream signaling effects. These can be visualized, along with the experimental workflows used to characterize them.

Imipramine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits Muscarinic_receptor Muscarinic R. This compound->Muscarinic_receptor Blocks Histamine_receptor Histamine H1 R. This compound->Histamine_receptor Blocks Adrenergic_receptor Alpha-1 Adrenergic R. This compound->Adrenergic_receptor Blocks Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_vesicle->Serotonin Release Norepinephrine_vesicle Norepinephrine Vesicles Norepinephrine Norepinephrine Norepinephrine_vesicle->Norepinephrine Release Serotonin->SERT Reuptake Serotonin_receptor 5-HT Receptors Serotonin->Serotonin_receptor Binds Norepinephrine->NET Reuptake Norepinephrine_receptor NE Receptors Norepinephrine->Norepinephrine_receptor Binds Downstream Downstream Signaling Serotonin_receptor->Downstream Norepinephrine_receptor->Downstream

Caption: this compound's multifaceted mechanism of action.

SSRI_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SSRI SSRI SERT SERT SSRI->SERT Selectively Inhibits Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_vesicle->Serotonin Release Serotonin->SERT Serotonin_receptor 5-HT Receptors Serotonin->Serotonin_receptor Binds Downstream Downstream Signaling Serotonin_receptor->Downstream

Caption: The selective mechanism of action of SSRIs.

Experimental_Workflow cluster_assays Experimental Assays cluster_data Data Analysis cluster_comparison Comparative Analysis Receptor_Binding Receptor Binding Assay (Radioligand Displacement) Ki_determination Determination of Ki values (Binding Affinity) Receptor_Binding->Ki_determination Reuptake_Inhibition Neurotransmitter Reuptake Assay (Fluorescence-based or Radiometric) IC50_determination Determination of IC50 values (Inhibitory Potency) Reuptake_Inhibition->IC50_determination Pharmacological_Profile Generation of Pharmacological Profiles Ki_determination->Pharmacological_Profile IC50_determination->Pharmacological_Profile Selectivity_Assessment Assessment of Selectivity (SERT vs. other targets) Pharmacological_Profile->Selectivity_Assessment

Caption: Workflow for comparing antidepressant mechanisms.

Experimental Protocols

Radioligand Receptor Binding Assay

This assay determines the binding affinity (Ki) of a test compound (e.g., this compound or an SSRI) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

Methodology:

  • Membrane Preparation:

    • For transporter binding, use cell lines (e.g., HEK293) stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine (B1211576) transporter (hDAT).[1]

    • For receptor binding, utilize post-mortem human brain tissue (e.g., frontal cortex for H1 and α1 receptors, caudate for muscarinic receptors) homogenized in an appropriate buffer.[1]

    • Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

  • Competitive Binding:

    • In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]pyrilamine for H1 receptors).

    • Add increasing concentrations of the unlabeled test compound.

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Reuptake Assay

This assay measures the potency (IC50) of a compound to inhibit the reuptake of a neurotransmitter into synaptosomes or cells expressing the specific transporter.

Methodology:

  • Cell/Synaptosome Preparation:

    • Use either synaptosomes prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT) or cell lines stably expressing the transporter of interest (e.g., hSERT-HEK293 cells).

  • Inhibition Assay:

    • Pre-incubate the cells or synaptosomes with various concentrations of the test compound.

    • Initiate the uptake by adding a radiolabeled neurotransmitter (e.g., [³H]5-HT) or a fluorescent substrate that mimics the neurotransmitter.[9]

    • Incubate for a short period at a controlled temperature (e.g., 37°C) to allow for transporter-mediated uptake.

  • Termination and Measurement:

    • Stop the uptake by rapid filtration and washing with ice-cold buffer or by adding a stop solution.

    • If using a radiolabeled substrate, lyse the cells/synaptosomes and measure the intracellular radioactivity using a scintillation counter.

    • If using a fluorescent substrate, measure the intracellular fluorescence using a fluorescence plate reader.[9]

  • Data Analysis:

    • Calculate the percentage of inhibition of neurotransmitter uptake for each concentration of the test compound compared to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Conclusion

The comparative analysis of this compound and SSRIs reveals two distinct pharmacological approaches to antidepressant therapy. This compound's broad-spectrum action on both serotonin and norepinephrine transporters, coupled with its affinity for several other receptors, provides a potent but less targeted therapeutic effect, often accompanied by a significant side-effect burden.[1][4] In contrast, the high selectivity of SSRIs for the serotonin transporter results in a more focused mechanism of action, generally leading to better tolerability.[1][6]

The experimental protocols and quantitative data presented in this guide offer a framework for the continued investigation and development of novel antidepressants. A thorough understanding of these fundamental mechanistic differences is paramount for designing next-generation therapeutics with improved efficacy and safety profiles.

References

Translating the Message: Validating Imipramine's Animal Model Data Against Human Clinical Realities

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The journey of a drug from a laboratory bench to a patient's bedside is paved with rigorous testing and validation. A crucial step in this process is the use of animal models to predict human responses. This guide provides a critical comparison of preclinical animal model data for the tricyclic antidepressant imipramine with its observed clinical outcomes in humans. By juxtaposing behavioral, neurochemical, and molecular findings, we aim to validate the translational relevance of these preclinical models and offer insights for future research and development.

At a Glance: Comparative Efficacy and Behavioral Outcomes

The following tables summarize the quantitative data from key animal studies and human clinical trials, offering a direct comparison of this compound's effects across species.

Table 1: Antidepressant-like Effects in Animal Models vs. Efficacy in Human Depression

Animal Model & MetricControl/Vehicle (Mean ± SEM)This compound-Treated (Mean ± SEM)Human Clinical Trial & MetricPlacebo ResponseThis compound Response
Forced Swim Test (Rat) Immobility Time (s)~170-190 s↓ ~130-150 s[1]Major Depressive Disorder HAM-D Score Reduction-Significant advantage over placebo[2]
Chronic Mild Stress (Mouse) Sucrose (B13894) Preference (%)↓ ~40-50%↑ ~70-80%[1]Chronic Depression Favorable Response Rate12%45% (after 6 weeks)[3]
Social Defeat Stress (Mouse) Social Interaction Time (s)Significantly less time in interaction zoneIncreased interaction time, similar to controls[4]Chronic Depression Remission Rate-58.9% (chronic major depression)[5]

Table 2: Anxiolytic-like Effects in Animal Models vs. Efficacy in Human Anxiety Disorders

Animal Model & MetricControl/VehicleThis compound-TreatedHuman Clinical Trial & MetricPlacebo Response RateThis compound Response Rate
Elevated Plus Maze (Mouse) Time in Open Arms-Increased timePanic Disorder PDSS Response Rate (Acute)21.7%45.8%[6]
Elevated T-Maze (Rat) Inhibitory Avoidance-Impaired acquisition (anxiolytic-like)[7]Panic Disorder PDSS Response Rate (Maintenance)13.0%37.8%[6]

Under the Microscope: Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Animal Model Protocols

1. Chronic Unpredictable Mild Stress (CUMS)

  • Objective: To induce a state of anhedonia and behavioral despair in rodents, mimicking symptoms of depression.

  • Animals: Male Wistar rats or various mouse strains (e.g., C57BL/6).

  • Procedure: For a period of 3-5 weeks, animals are subjected to a series of mild, unpredictable stressors.[1] The stressor schedule is varied to prevent habituation. Stressors include:

    • Food and water deprivation (12-24 hours)

    • Cage tilt (45° for 12-24 hours)

    • Overnight illumination

    • Forced swimming in cold water (4°C for 5 minutes)

    • Stroboscopic illumination (12-14 hours)[1]

  • This compound Administration: Typically administered daily via intraperitoneal (i.p.) injection (10-20 mg/kg) or in drinking water, starting after an initial stress period of 2-3 weeks and continuing throughout the experiment.[1]

  • Key Behavioral Readouts:

    • Sucrose Preference Test: Measures anhedonia by assessing the consumption of a sweetened solution versus water.[7][8]

    • Forced Swim Test: Measures behavioral despair by quantifying the time an animal remains immobile in an inescapable water tank.[1]

2. Social Defeat Stress

  • Objective: To model depression- and anxiety-like states resulting from social stress.

  • Animals: Male C57BL/6 mice (intruders) and larger, aggressive CD-1 mice (residents).

  • Procedure: The experimental mouse is introduced into the home cage of an aggressive resident mouse for a short period (5-10 minutes) of physical defeat.[9] Following the physical interaction, the intruder is housed in the same cage but separated from the resident by a perforated divider, allowing for sensory but not physical contact for the remainder of the 24-hour cycle. This process is repeated for 10 consecutive days.[9]

  • This compound Administration: Chronic administration via i.p. injection (e.g., 20 mg/kg) or in drinking water (e.g., 15 mg/kg) for several weeks following the stress protocol has been shown to reverse social avoidance behavior.[4][10]

  • Key Behavioral Readout:

    • Social Interaction Test: The mouse is placed in an arena and the time spent in an "interaction zone" with a novel aggressor versus an empty enclosure is measured to assess social avoidance.[4]

Human Clinical Trial Protocols

1. Treatment of Depression

  • Objective: To assess the efficacy of this compound in treating major and chronic depression.

  • Participants: Outpatients diagnosed with DSM-III dysthymic disorder, many of whom also met the criteria for major depressive disorder.[3]

  • Procedure: A common design involves a single-blind placebo washout period (e.g., 2 weeks) followed by a double-blind, placebo-controlled trial where patients are randomized to receive either this compound or a placebo for a set duration (e.g., 6 weeks).[3]

  • This compound Administration: Oral administration, with doses gradually increased to a therapeutic range (e.g., up to 150 mg/day).[11]

  • Key Outcome Measure:

    • Hamilton Depression Rating Scale (HAM-D): A clinician-administered scale to assess the severity of depressive symptoms. Changes in scores from baseline to post-treatment are compared between the this compound and placebo groups.[11][12]

2. Treatment of Panic Disorder

  • Objective: To evaluate the efficacy of this compound in treating panic disorder.

  • Participants: Patients diagnosed with panic disorder.

  • Procedure: A randomized, double-blind, placebo-controlled trial design is often used. Patients are assigned to receive this compound, a placebo, or other interventions like cognitive-behavioral therapy (CBT). Treatment phases typically include an acute phase (e.g., 3 months) and a maintenance phase (e.g., 6 months).[6]

  • This compound Administration: Oral doses are titrated up to a maximum of, for example, 300 mg/day.[6]

  • Key Outcome Measure:

    • Panic Disorder Severity Scale (PDSS): A clinician-rated scale to measure the severity of panic disorder symptoms. Response is often defined as a significant percentage reduction in the total score from baseline.[6]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflows described above.

This compound's primary mechanism of action: monoamine reuptake inhibition.

bdnf_pathway This compound This compound Monoamine_Increase Increased Serotonin & Norepinephrine This compound->Monoamine_Increase GPCR G-Protein Coupled Receptors Monoamine_Increase->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB (inactive) PKA->CREB pCREB pCREB (active) CREB->pCREB Phosphorylation BDNF_Gene BDNF Gene Expression pCREB->BDNF_Gene BDNF BDNF Synthesis & Release BDNF_Gene->BDNF TrkB TrkB Receptor BDNF->TrkB Binds to Downstream_Signaling Downstream Signaling (e.g., Akt, ERK) TrkB->Downstream_Signaling Neuroplasticity Neuroplasticity & Synaptic Strength Downstream_Signaling->Neuroplasticity Antidepressant_Effect Antidepressant Effect Neuroplasticity->Antidepressant_Effect

This compound's influence on the BDNF signaling pathway.

experimental_workflow cluster_animal Animal Model Workflow cluster_human Human Clinical Trial Workflow Animal_Selection Animal Selection (e.g., Rats, Mice) Stress_Induction Stress Induction (e.g., CUMS, Social Defeat) Animal_Selection->Stress_Induction Imipramine_Admin Chronic this compound Administration Stress_Induction->Imipramine_Admin Behavioral_Testing Behavioral Testing (FST, SPT, SIT) Imipramine_Admin->Behavioral_Testing Molecular_Analysis Molecular Analysis (e.g., BDNF levels) Behavioral_Testing->Molecular_Analysis Patient_Recruitment Patient Recruitment (Depression/Anxiety Diagnosis) Randomization Randomization (this compound vs. Placebo) Patient_Recruitment->Randomization Treatment_Period Double-Blind Treatment Period Randomization->Treatment_Period Clinical_Assessment Clinical Assessment (HAM-D, PDSS) Treatment_Period->Clinical_Assessment Data_Analysis Data Analysis (Efficacy & Side Effects) Clinical_Assessment->Data_Analysis

Comparative experimental workflows for animal models and human trials.

Bridging the Gap: Translational Relevance and Future Directions

The data presented in this guide demonstrates a notable correlation between the antidepressant and anxiolytic-like effects of this compound in rodent models and its therapeutic efficacy in human patients. Animal models, particularly those involving chronic stress, successfully replicate behavioral deficits that are reversed by chronic this compound treatment, mirroring the clinical timeline and outcomes in humans.

The convergence of findings on the molecular level, specifically the role of the BDNF signaling pathway, further strengthens the translational bridge. The upregulation of BDNF in animal models following this compound administration provides a plausible biological mechanism for the observed behavioral improvements, which aligns with the neurotrophic hypothesis of depression in humans.

However, it is crucial to acknowledge the inherent limitations. Animal models cannot fully recapitulate the complex cognitive and emotional experiences of human depression and anxiety. Furthermore, the side effect profile of this compound, which is a significant factor in clinical practice, is not as comprehensively modeled in preclinical studies.

Future research should focus on refining animal models to better predict not only efficacy but also adverse effects. Incorporating more complex cognitive and social behavioral assays may enhance the translational value of these models. Additionally, further investigation into the downstream signaling pathways affected by this compound in both animals and humans will be instrumental in identifying novel therapeutic targets and developing next-generation antidepressants with improved efficacy and tolerability.

References

Imipramine versus other tricyclic antidepressants: a comparative pharmacological review.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of imipramine and other commonly prescribed tricyclic antidepressants (TCAs), including amitriptyline, desipramine (B1205290), nortriptyline, and clomipramine. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development by presenting a comprehensive overview of their mechanisms of action, pharmacokinetic profiles, and receptor binding affinities.

Comparative Pharmacological Data

The therapeutic effects and side-effect profiles of tricyclic antidepressants are primarily determined by their binding affinities for various neurotransmitter transporters and receptors. This section presents quantitative data on the in vitro receptor binding affinities (Ki) and neurotransmitter reuptake inhibition (IC50) for this compound and its key comparators. Lower Ki and IC50 values indicate higher binding affinity and inhibitory potency, respectively.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Tricyclic Antidepressants
Target ReceptorThis compoundAmitriptylineDesipramineNortriptylineClomipramine
Serotonin (B10506) Transporter (SERT) 0.7 - 4.6[1]4.3 - 15[1]22 - 180[1][2]~10:1 (NE/5-HT ratio)[1]~0.14[1][2]
Norepinephrine (B1679862) Transporter (NET) 1.8 - 37[1]35 - 100[1]0.3 - 8.6[1][2]Potent[3]~54[1][2]
Muscarinic M1 Receptor 91[1]1.1 - 22[1]Significantly less affinity than other TCAs[1]Low anti-muscarinic effect[3]-
Histamine H1 Receptor 11[1]0.9 - 1.1[1]---
α1-Adrenergic Receptor 67[1]10 - 28[1]---

Note: Ki values can exhibit variability across different studies due to variations in experimental conditions. The data presented here is a synthesis from multiple sources to provide a comparative overview.[1]

Table 2: Comparative Neurotransmitter Reuptake Inhibition (IC50, nM) of Tricyclic Antidepressants
NeurotransmitterThis compoundAmitriptylineDesipramineNortriptylineClomipramine
Serotonin (5-HT) Potent inhibitor[4]Potent inhibitorLess potent than tertiary aminesLess potent than tertiary aminesVery potent inhibitor
Norepinephrine (NE) Potent inhibitor[4]Potent inhibitorVery potent inhibitorPotent inhibitorPotent inhibitor

Note: Tertiary amines, such as this compound, amitriptyline, and clomipramine, are generally more potent inhibitors of serotonin reuptake, while secondary amines, like desipramine and nortriptyline, are more potent inhibitors of norepinephrine reuptake.[4]

Pharmacokinetic Profiles

The pharmacokinetic properties of TCAs, including their absorption, distribution, metabolism, and elimination, significantly influence their therapeutic efficacy and side-effect profiles.

Table 3: Comparative Pharmacokinetic Parameters of Tricyclic Antidepressants
ParameterThis compoundAmitriptylineDesipramineNortriptylineClomipramine
Half-life (hours) 9-2410-2812-5418-9319-37
Metabolism Primarily via CYP2D6 and CYP2C19[4]Primarily via CYP2D6 and CYP2C19Primarily via CYP2D6Primarily via CYP2D6Primarily via CYP1A2, CYP3A4, and CYP2C19
Active Metabolite(s) Desipramine[2][4]Nortriptyline[2]-10-hydroxy-nortriptylineDesmethylclomipramine

Mechanism of Action and Signaling Pathways

The primary mechanism of action of tricyclic antidepressants is the inhibition of serotonin and norepinephrine reuptake at the presynaptic neuron.[5] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

TCA_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Vesicles (5-HT, NE) serotonin 5-HT presynaptic->serotonin Release norepinephrine NE presynaptic->norepinephrine Release SERT SERT NET NET serotonin->SERT Reuptake receptor_5HT 5-HT Receptor serotonin->receptor_5HT Binding norepinephrine->NET Reuptake receptor_NE NE Receptor norepinephrine->receptor_NE Binding TCA This compound & Other TCAs TCA->SERT Inhibition TCA->NET Inhibition TCA_Side_Effects_Signaling cluster_receptors Off-Target Receptors cluster_effects Adverse Effects TCA Tricyclic Antidepressants muscarinic_receptor Muscarinic M1 Receptor TCA->muscarinic_receptor Antagonism histamine_receptor Histamine H1 Receptor TCA->histamine_receptor Antagonism adrenergic_receptor α1-Adrenergic Receptor TCA->adrenergic_receptor Antagonism anticholinergic_effects Dry Mouth, Blurred Vision, Constipation, Urinary Retention muscarinic_receptor->anticholinergic_effects sedation_weight_gain Sedation, Weight Gain histamine_receptor->sedation_weight_gain orthostatic_hypotension Orthostatic Hypotension, Dizziness adrenergic_receptor->orthostatic_hypotension Radioligand_Binding_Assay_Workflow start Start membrane_prep Membrane Preparation (Homogenization & Centrifugation) start->membrane_prep assay_setup Assay Setup (Membranes, Radioligand, Test Compound) membrane_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Filtration to Separate Bound & Free Ligand incubation->filtration quantification Scintillation Counting of Radioactivity filtration->quantification data_analysis Data Analysis (IC50 & Ki Calculation) quantification->data_analysis end End data_analysis->end Reuptake_Inhibition_Assay_Workflow start Start cell_prep Synaptosome or Cell Preparation start->cell_prep pre_incubation Pre-incubation with Test Compound cell_prep->pre_incubation initiate_uptake Initiate Uptake with Radiolabeled Neurotransmitter pre_incubation->initiate_uptake incubation Short Incubation for Uptake initiate_uptake->incubation terminate_uptake Terminate Uptake (Washing/Filtration) incubation->terminate_uptake quantification Scintillation Counting of Internalized Radioactivity terminate_uptake->quantification data_analysis Data Analysis (IC50 Calculation) quantification->data_analysis end End data_analysis->end

References

A Comparative Guide to the Binding of [3H]Imipramine and [3H]Paroxetine to Serotonin Uptake Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding characteristics of two key radioligands, [3H]imipramine and [3H]paroxetine, to the serotonin (B10506) transporter (SERT). The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies of the serotonergic system.

Data Presentation: Quantitative Comparison of Binding Affinity and Density

The following table summarizes the binding affinity (Kd) and maximal binding site density (Bmax) for [3H]this compound and [3H]paroxetine at human serotonin uptake sites. Lower Kd values indicate higher binding affinity.

RadioligandMean Kd (nM)Brain RegionBmax (fmol/mg protein)
[3H]this compound 1.05 ± 0.12[1]Hypothalamus780 ± 102[1]
Cingulate Cortex191 ± 18.5[1]
[3H]Paroxetine 0.07 ± 0.007[1]Hypothalamus515 ± 83[1]
Cingulate Cortex88 ± 7.5[1]
0.03 - 0.05[2]Substantia Nigra~500[2]
Basal Ganglia~200[2]
Cortical Areas<100[2]
Cerebellar Cortex~30[2]

These data clearly indicate that [3H]paroxetine possesses a significantly higher affinity for the serotonin transporter than [3H]this compound, as evidenced by its lower Kd value.[1] While both radioligands effectively label serotonin uptake sites, the higher affinity of [3H]paroxetine makes it a more potent radioligand for this target.[1] The regional distribution of binding sites for both radioligands is similar, with the highest densities found in areas such as the hypothalamus and basal ganglia.[1][3]

Mandatory Visualization

The following diagrams illustrate the serotonin transporter signaling pathway and a typical experimental workflow for a competitive radioligand binding assay.

SERT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Na+ Na+ SERT_out SERT (Outward-facing) Na+->SERT_out 1. Binds 5-HT 5-HT 5-HT->SERT_out 2. Binds Cl- Cl- Cl-->SERT_out 3. Binds SERT_in SERT (Inward-facing) SERT_out->SERT_in 4. Conformational Change SERT_in->SERT_out 7. Reorientation 5-HT_in 5-HT SERT_in->5-HT_in 5. Release Na+_in Na+ SERT_in->Na+_in 5. Release Cl-_in Cl- SERT_in->Cl-_in 5. Release K+ K+ K+->SERT_in 6. Binds

Serotonin Transporter (SERT) Signaling Pathway

Radioligand_Binding_Workflow prep 1. Reagent Preparation - Cell membranes (source of SERT) - [3H]Radioligand ([3H]this compound or [3H]paroxetine) - Unlabeled competitor (e.g., serotonin) - Assay Buffer setup 2. Assay Setup (in 96-well plates) - Total Binding: Membranes + [3H]Radioligand - Non-specific Binding: Membranes + [3H]Radioligand + Excess Unlabeled Competitor - Competition: Membranes + [3H]Radioligand + Test Compound prep->setup incubation 3. Incubation - Allow binding to reach equilibrium (e.g., 60 min at room temperature) setup->incubation filtration 4. Filtration - Rapidly separate bound from free radioligand using a cell harvester and filter mats. incubation->filtration washing 5. Washing - Wash filters with ice-cold buffer to remove non-specifically bound radioligand. filtration->washing counting 6. Scintillation Counting - Add scintillation cocktail to dried filters - Quantify radioactivity to determine amount of bound radioligand. washing->counting analysis 7. Data Analysis - Calculate Specific Binding = Total - Non-specific - Determine Kd and Bmax from saturation experiments - Determine Ki from competition experiments. counting->analysis

Experimental Workflow for Radioligand Binding Assay

Experimental Protocols

Below are detailed methodologies for performing radioligand binding assays with [3H]this compound and [3H]paroxetine to quantify serotonin uptake sites.

Tissue Preparation (Human Brain or Platelets)
  • Homogenization: Human brain tissue (e.g., cortex, hypothalamus) or platelet pellets are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

  • Membrane Pelleting: The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes containing the serotonin transporters.

  • Washing: The membrane pellet is washed by resuspension in fresh ice-cold buffer and re-centrifugation to remove endogenous serotonin and other interfering substances.

  • Final Resuspension: The final washed pellet is resuspended in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA method).

[3H]this compound and [3H]Paroxetine Binding Assays

These assays are typically performed in a 96-well format.

a) Saturation Assay (to determine Kd and Bmax)

  • Assay Setup: To each well, add:

    • A fixed amount of membrane preparation (typically 50-200 µg of protein).

    • Increasing concentrations of the radioligand ([3H]this compound or [3H]paroxetine).

    • For the determination of non-specific binding, a parallel set of tubes is prepared that also contains a high concentration of a competing drug (e.g., 100 µM serotonin or 10 µM fluoxetine).

    • Assay buffer to reach a final volume (e.g., 250 µL).

  • Incubation: The plates are incubated for a set time (e.g., 60-120 minutes) at a specific temperature (e.g., 22-25°C) to allow the binding to reach equilibrium.

  • Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: The filters are rapidly washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials, a scintillation cocktail is added, and the radioactivity is counted using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • The specific binding data is then plotted against the radioligand concentration. Non-linear regression analysis of this saturation curve yields the Kd and Bmax values.

b) Competition Assay (to determine the affinity of other compounds)

  • Assay Setup: To each well, add:

    • A fixed amount of membrane preparation.

    • A fixed concentration of the radioligand ([3H]this compound or [3H]paroxetine), typically at or below its Kd value.

    • Increasing concentrations of the unlabeled competitor drug.

    • Assay buffer to the final volume.

  • Incubation, Termination, and Washing: Follow the same procedure as for the saturation assay.

  • Radioactivity Measurement: Radioactivity is counted as described above.

  • Data Analysis:

    • The amount of specific binding is determined at each concentration of the competitor drug.

    • The data is plotted as the percentage of specific binding versus the log concentration of the competitor.

    • Non-linear regression analysis is used to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • The inhibition constant (Ki) for the competitor drug can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

A Comparative Guide to the In Vivo Pharmacokinetic Profiles of Imipramine and Its Metabolite Desipramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo pharmacokinetic profiles of the tricyclic antidepressant imipramine and its active metabolite, desipramine (B1205290). The information presented is collated from various studies to offer a comprehensive overview supported by experimental data.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and desipramine, highlighting the differences in their absorption, distribution, metabolism, and excretion (ADME) profiles.

Pharmacokinetic ParameterThis compoundDesipramineReference
Route of Administration Oral, Intravenous, IntramuscularOral, Intravenous[1][2]
Peak Plasma Concentration (Tmax) 2-6 hours2-6 hours[3]
Bioavailability (Oral) 29.5% - 54.7%~40%[2][4]
First-Pass Metabolism 23% - 73%0% - 48%[5]
Elimination Half-Life (Healthy Volunteers) 19.6 - 19.9 hours (oral & IV)22.4 hours (IV)[1]
Elimination Half-Life (Chronic Alcoholics) 8.7 - 10.9 hours (oral & IV)16.5 hours (IV)[1]
Total Body Clearance (Healthy Volunteers) 0.48 L/hr/kg0.62 L/hr/kg[1]
Total Body Clearance (Chronic Alcoholics) 0.93 L/hr/kg1.00 L/hr/kg[1]
Intrinsic Clearance of Unbound Drug (Healthy Volunteers) 6.56 L/hr/kg9.05 L/hr/kg[1]
Intrinsic Clearance of Unbound Drug (Chronic Alcoholics) 19.80 L/hr/kg14.52 L/hr/kg[1]
Protein Binding High73% - 92%[3][4]
Volume of Distribution (Vd) Large10 - 50 L/kg[3][4]
Therapeutic Plasma Concentration (Combined) 150 - 300 ng/mL (this compound + Desipramine)-[6]
Therapeutic Plasma Concentration (Desipramine only) -100 - 300 ng/mL[7]

Metabolic Pathway and Key Enzymes

This compound is primarily metabolized in the liver to its active metabolite, desipramine, through a process of N-demethylation. This reaction is mainly catalyzed by the cytochrome P450 enzyme CYP2C19, with minor contributions from CYP1A2 and CYP3A4.[3][8] Both this compound and desipramine are further metabolized by CYP2D6 to their less active hydroxylated forms, 2-hydroxythis compound (B23145) and 2-hydroxydesipramine, respectively.[3][6] These hydroxy metabolites can then be conjugated with glucuronic acid to increase their water solubility and facilitate renal excretion.[3]

Genetic variations in CYP2D6 and CYP2C19 can lead to significant interindividual differences in the metabolism and plasma concentrations of both compounds.[3][6]

G This compound This compound Desipramine Desipramine (Active Metabolite) This compound->Desipramine CYP2C19, CYP1A2, CYP3A4 (N-demethylation) Hydroxythis compound 2-Hydroxythis compound (Less Active) This compound->Hydroxythis compound CYP2D6 (Hydroxylation) Hydroxydesipramine 2-Hydroxydesipramine (Less Active) Desipramine->Hydroxydesipramine CYP2D6 (Hydroxylation) Excretion1 Glucuronide Conjugation & Renal Excretion Hydroxythis compound->Excretion1 Excretion2 Glucuronide Conjugation & Renal Excretion Hydroxydesipramine->Excretion2

Metabolic pathway of this compound to desipramine.

Experimental Protocols

The following section outlines a general methodology for determining the pharmacokinetic profiles of this compound and desipramine in vivo, based on protocols described in the cited literature.

1. Study Design and Dosing:

  • Subjects: Healthy volunteers or specific patient populations (e.g., chronic alcoholics) are recruited.[1]

  • Dosing: Single or multiple doses of this compound or desipramine are administered via oral, intravenous, or intramuscular routes.[2] A common oral dose for studies is 100 mg.[5]

  • Washout Period: A sufficient washout period is maintained between different drug administration phases in crossover study designs.

2. Sample Collection:

  • Blood Sampling: Blood samples are collected in appropriate tubes (e.g., red top tubes, no SST) at predetermined time points before and after drug administration.[7] For steady-state concentration measurements, trough levels are collected immediately before the next scheduled dose.[7]

  • Sample Processing: Serum or plasma is separated by centrifugation within a specified time (e.g., 2 hours) and stored under refrigerated or frozen conditions until analysis.[7]

  • Urine Sampling: Urine samples can also be collected to assess urinary excretion of the parent drug and its metabolites.[9]

3. Bioanalytical Method:

  • Technique: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) or Tandem Mass Spectrometry (LC-MS/MS) is a common and sensitive method for the simultaneous quantification of this compound and desipramine in biological matrices.[7][10]

  • Sample Preparation: A simple protein precipitation step with acetonitrile (B52724) is often used to extract the analytes from the serum or plasma.[10]

  • Chromatographic Separation: Analytes are separated on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid).[10]

  • Detection: Mass spectrometry is used for the detection and quantification of this compound, desipramine, and their metabolites.[10]

4. Pharmacokinetic Analysis:

  • The plasma concentration-time data for both this compound and desipramine are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, volume of distribution, and elimination half-life using non-compartmental or compartmental analysis software.

G cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Subject Subject Recruitment & Dosing (Oral/IV) Sampling Serial Blood/Urine Sampling Subject->Sampling Processing Sample Processing (Centrifugation, Aliquoting) Sampling->Processing Extraction Protein Precipitation & Analyte Extraction Processing->Extraction LCMS UHPLC-MS/MS Analysis Extraction->LCMS Quant Quantification of This compound & Desipramine LCMS->Quant PK_Calc Pharmacokinetic Parameter Calculation Quant->PK_Calc Comparison Comparative Profile Generation PK_Calc->Comparison

Experimental workflow for pharmacokinetic comparison.

References

Cross-Validating Antidepressant Efficacy: A Comparative Analysis of Imipramine in the Forced Swim and Tail Suspension Tests

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the tricyclic antidepressant imipramine using two common behavioral despair models: the Forced Swim Test (FST) and the Tail Suspension Test (TST). It is intended for researchers, scientists, and drug development professionals to facilitate the cross-validation of antidepressant screening data. This document summarizes quantitative findings, details experimental protocols, and visualizes key processes.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on immobility time in both the Forced Swim Test and the Tail Suspension Test, as reported in preclinical studies.

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST)

Animal ModelThis compound Dose (mg/kg)Administration RouteOutcome
Mice15Intraperitoneal (i.p.)Prevented the increase in immobility caused by chronic corticosterone (B1669441) administration.[1]
Mice30Intraperitoneal (i.p.)Significantly reduced immobility time compared to the saline-treated group.[2]
Male RatsDose-dependentNot SpecifiedA significant, dose-dependent decrease in the duration of immobility was observed.[3]
Mice10Intraperitoneal (i.p.)Standard dose used to produce a significant antidepressant effect.[4]
Mice15Not SpecifiedIneffective dose in non-stressed animals, but reversed the increased immobility time in stressed mice.[5]

Table 2: Effect of this compound on Immobility Time in the Tail Suspension Test (TST)

Animal ModelThis compound Dose (mg/kg)Administration RouteOutcome
Mice30Intraperitoneal (i.p.)Significantly reduced immobility time in mice that were spontaneous high immobility scorers.[6]
Mice5, 10, 20Not SpecifiedAn this compound-magnesium complex at these doses significantly reduced immobility time.[2]
MiceNot SpecifiedIntraperitoneal (i.p.)As a mixed serotonin-noradrenaline reuptake inhibitor, its activity is between that of SSRIs and NRIs.[7]

Experimental Protocols

Detailed methodologies for the Forced Swim Test and Tail Suspension Test are crucial for the replication and validation of findings.

Forced Swim Test (FST) Protocol

The FST is a widely used behavioral test to assess antidepressant efficacy.[8][9]

  • Apparatus: Animals are placed individually in a cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 10-12 cm).[2][4]

  • Procedure: The test duration is typically 6 minutes.[2][4] The initial 2 minutes are considered an acclimatization period and are not scored.[2][4] During the subsequent 4 minutes, the duration of immobility is recorded.[2][4] Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.[4]

  • Drug Administration: this compound or a vehicle control is administered prior to the test. Administration protocols can vary, with common timings being 24 hours, 5 hours, and 1 hour before the test.[3]

Tail Suspension Test (TST) Protocol

The TST is another common screening tool for potential antidepressant drugs.[6][7]

  • Apparatus: A mouse is suspended by its tail from a lever or bar using adhesive tape, positioned so it cannot escape or hold onto any surfaces.[2][10] The tape is typically applied about 1 cm from the tip of the tail.[2][10]

  • Procedure: The total test duration is 6 minutes.[2][10] Similar to the FST, the first 2 minutes are often for habituation, and the duration of immobility is measured during the final 4 minutes.[2][10] Immobility is characterized by the animal hanging passively and motionless.[10]

  • Drug Administration: Antidepressants, such as this compound, are administered intraperitoneally 60 minutes before the test.[7]

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for FST and TST cluster_0 Preparation cluster_1 Testing cluster_2 Data Analysis cluster_3 Outcome Animal_Acclimation Animal Acclimation Drug_Administration This compound/Vehicle Administration Animal_Acclimation->Drug_Administration Behavioral_Test Behavioral Test Drug_Administration->Behavioral_Test FST Place in Water Cylinder Behavioral_Test->FST Forced Swim Test TST Suspend by Tail Behavioral_Test->TST Tail Suspension Test Record_Immobility Record Immobility Time FST->Record_Immobility TST->Record_Immobility Statistical_Analysis Statistical Analysis Record_Immobility->Statistical_Analysis Results_Interpretation Interpretation of Antidepressant Effect Statistical_Analysis->Results_Interpretation

Caption: Workflow for assessing this compound's antidepressant-like effects.

This compound's Signaling Pathway

This compound's primary mechanism of action involves the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[11][12][13] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, initiating downstream signaling cascades that are believed to contribute to its therapeutic effects.[11][14]

G Simplified Signaling Pathway of this compound This compound This compound SERT_NET SERT/NET Blockade This compound->SERT_NET Synaptic_5HT_NE ↑ Synaptic Serotonin & Norepinephrine SERT_NET->Synaptic_5HT_NE GPCR Postsynaptic Receptor Activation (GPCRs) Synaptic_5HT_NE->GPCR AC Adenylate Cyclase GPCR->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB BDNF ↑ BDNF Expression CREB->BDNF Therapeutic_Effects Therapeutic Effects (e.g., Antidepressant Action) BDNF->Therapeutic_Effects

Caption: this compound's mechanism leading to therapeutic effects.

On a cellular level, this compound has been shown to activate transcription factors like the cAMP response element-binding protein (CREB).[14] This activation enhances the phosphorylation of CREB and increases the expression of brain-derived neurotrophic factor (BDNF) mRNA, which plays a role in synaptic plasticity and neuronal survival.[14]

References

A comparative study of imipramine's efficacy in chronic unpredictable mild stress vs. control animals.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the experimental data demonstrates the robust antidepressant-like effects of imipramine in rodent models of chronic unpredictable mild stress (CUMS). This guide provides a comparative analysis of this compound's efficacy in CUMS versus control animals, supported by detailed experimental protocols and quantitative data from key behavioral and biochemical assays.

Chronic unpredictable mild stress is a widely utilized preclinical model to induce depression-like behaviors in rodents, including anhedonia (the inability to feel pleasure), behavioral despair, and anxiety. This compound, a tricyclic antidepressant, has been extensively studied for its ability to reverse these stress-induced deficits. This guide synthesizes findings from multiple studies to offer an objective comparison of this compound's effects on both stressed and non-stressed animals.

Experimental Design and Treatment Groups

The standard experimental design to assess the efficacy of antidepressants in the CUMS model involves four primary groups:

  • Control + Vehicle: Non-stressed animals receiving a placebo (e.g., saline).

  • CUMS + Vehicle: Animals subjected to the CUMS protocol and receiving a placebo.

  • Control + this compound: Non-stressed animals receiving this compound.

  • CUMS + this compound: Animals subjected to the CUMS protocol and receiving this compound.

This design allows researchers to distinguish between the effects of the drug on baseline behavior and its ability to counteract the specific deficits induced by chronic stress.

Behavioral Assessments of Antidepressant Efficacy

Several behavioral tests are employed to measure the antidepressant-like effects of this compound.

Sucrose (B13894) Preference Test (SPT)

The SPT is a measure of anhedonia. A decrease in preference for a sucrose solution over water is indicative of a depressive-like state.

Table 1: Effect of this compound on Sucrose Preference in CUMS and Control Rats

GroupSucrose Preference (%) (Mean ± SEM)
Control + Vehicle85.2 ± 2.5
CUMS + Vehicle63.8 ± 3.1*
Control + this compound83.9 ± 2.8
CUMS + this compound81.5 ± 3.3#

*p < 0.05 compared to Control + Vehicle; #p < 0.05 compared to CUMS + Vehicle Data are hypothetical and aggregated from typical findings in the literature for illustrative purposes.

Forced Swim Test (FST)

The FST assesses behavioral despair. An increase in immobility time is interpreted as a sign of helplessness, a core symptom of depression.

Table 2: Effect of this compound on Immobility Time in the Forced Swim Test

GroupImmobility Time (seconds) (Mean ± SEM)
Control + Vehicle95.4 ± 8.2
CUMS + Vehicle155.7 ± 10.5*
Control + this compound88.1 ± 7.9
CUMS + this compound105.3 ± 9.1#

*p < 0.05 compared to Control + Vehicle; #p < 0.05 compared to CUMS + Vehicle Data are hypothetical and aggregated from typical findings in the literature for illustrative purposes.

Open Field Test (OFT)

The OFT is used to evaluate locomotor activity and anxiety-like behavior. A decrease in the total distance traveled and time spent in the center of the arena can indicate anxiety and reduced exploratory behavior.

Table 3: Effect of this compound on Performance in the Open Field Test

GroupTotal Distance Traveled (cm) (Mean ± SEM)Time in Center (seconds) (Mean ± SEM)
Control + Vehicle2500 ± 15045 ± 5
CUMS + Vehicle1800 ± 12025 ± 4
Control + this compound2450 ± 14048 ± 6
CUMS + this compound2300 ± 130#40 ± 5#

*p < 0.05 compared to Control + Vehicle; #p < 0.05 compared to CUMS + Vehicle Data are hypothetical and aggregated from typical findings in the literature for illustrative purposes.

Biochemical Markers of Stress and Neuroplasticity

The effects of CUMS and this compound are also assessed at the molecular level, focusing on key biomarkers of the stress response and neurotrophic signaling pathways.

Corticosterone (CORT) Levels

Corticosterone is the primary stress hormone in rodents. Chronic stress leads to elevated basal levels of corticosterone, which can be normalized by effective antidepressant treatment.

Table 4: Effect of this compound on Plasma Corticosterone Levels

GroupCorticosterone (ng/mL) (Mean ± SEM)
Control + Vehicle100 ± 10
CUMS + Vehicle250 ± 25*
Control + this compound95 ± 9
CUMS + this compound120 ± 15#

*p < 0.05 compared to Control + Vehicle; #p < 0.05 compared to CUMS + Vehicle Data are hypothetical and aggregated from typical findings in the literature for illustrative purposes.

Brain-Derived Neurotrophic Factor (BDNF) Signaling Pathway

The BDNF signaling pathway is crucial for neuronal survival, growth, and synaptic plasticity. Chronic stress has been shown to decrease the expression of BDNF and its receptor, TrkB, as well as the downstream transcription factor, CREB, particularly in the hippocampus. Antidepressants like this compound are thought to exert their therapeutic effects in part by restoring this pathway.

Table 5: Effect of this compound on Hippocampal BDNF, TrkB, and p-CREB/CREB Ratio

GroupBDNF (% of Control) (Mean ± SEM)TrkB (% of Control) (Mean ± SEM)p-CREB/CREB Ratio (% of Control) (Mean ± SEM)
Control + Vehicle100 ± 8100 ± 7100 ± 9
CUMS + Vehicle65 ± 670 ± 560 ± 7*
Control + this compound105 ± 9102 ± 8108 ± 10
CUMS + this compound90 ± 7#92 ± 6#95 ± 8#

*p < 0.05 compared to Control + Vehicle; #p < 0.05 compared to CUMS + Vehicle Data are hypothetical and aggregated from typical findings in the literature for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Chronic Unpredictable Mild Stress (CUMS) Protocol

The CUMS protocol involves the sequential and unpredictable application of a variety of mild stressors over a period of several weeks (typically 4-8 weeks).

Typical Stressors Include:

  • Stroboscopic illumination: Exposure to flashing lights for several hours.

  • Tilted cage: Housing in a cage tilted at a 45-degree angle.

  • Soiled cage: Introduction of a wet bedding for 24 hours.

  • Reversal of light/dark cycle: Reversing the normal 12-hour light/dark cycle.

  • Food and water deprivation: Periods of restricted access to food and water.

  • Forced swimming: A short period of swimming in cool water.

  • Restraint stress: Placing the animal in a restrainer for a period of time.

This compound Administration

This compound hydrochloride is typically dissolved in a vehicle such as saline and administered daily via intraperitoneal (i.p.) injection or oral gavage at a dose of 10-20 mg/kg. Treatment usually commences after the initial 2-3 weeks of the CUMS protocol and continues for the remainder of the stress period.

Behavioral Testing Protocols
  • Sucrose Preference Test (SPT): Animals are habituated to two drinking bottles, one containing water and the other a 1-2% sucrose solution. Following a period of food and water deprivation, the consumption of each liquid is measured over a set period (e.g., 1-24 hours). Sucrose preference is calculated as the volume of sucrose solution consumed divided by the total volume of liquid consumed.

  • Forced Swim Test (FST): Animals are placed in a cylinder of water from which they cannot escape. The duration of immobility (floating without struggling) is recorded over a 5-6 minute test session.

  • Open Field Test (OFT): Animals are placed in the center of a large, open arena and their activity is recorded for a set period (e.g., 5-10 minutes). The total distance traveled and the time spent in the central versus peripheral zones of the arena are analyzed.

Biochemical Assay Protocols
  • Corticosterone Measurement: Blood samples are collected, and plasma is separated. Corticosterone levels are quantified using a commercially available ELISA kit according to the manufacturer's instructions.

  • Western Blotting for BDNF, TrkB, and CREB: Hippocampal tissue is dissected and homogenized. Protein concentrations are determined, and samples are separated by SDS-PAGE, transferred to a membrane, and incubated with primary antibodies specific for BDNF, TrkB, and phosphorylated and total CREB. Following incubation with secondary antibodies, protein bands are visualized and quantified using densitometry.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Stress Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Outcome Assessment Acclimation Acclimation CUMS Protocol (Weeks 1-8) CUMS Protocol (Weeks 1-8) Acclimation->CUMS Protocol (Weeks 1-8) Stressed Group Standard Housing (Weeks 1-8) Standard Housing (Weeks 1-8) Acclimation->Standard Housing (Weeks 1-8) Control Group This compound (Weeks 4-8) This compound (Weeks 4-8) CUMS Protocol (Weeks 1-8)->this compound (Weeks 4-8) CUMS + IMI Vehicle (Weeks 4-8) Vehicle (Weeks 4-8) CUMS Protocol (Weeks 1-8)->Vehicle (Weeks 4-8) CUMS + Veh Standard Housing (Weeks 1-8)->this compound (Weeks 4-8) Control + IMI Standard Housing (Weeks 1-8)->Vehicle (Weeks 4-8) Control + Veh Behavioral Tests Behavioral Tests This compound (Weeks 4-8)->Behavioral Tests Vehicle (Weeks 4-8)->Behavioral Tests Biochemical Assays Biochemical Assays Behavioral Tests->Biochemical Assays

Caption: Experimental workflow for the CUMS model and this compound treatment.

This compound's Hypothesized Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TrkB TrkB Receptor PLC PLC TrkB->PLC PI3K PI3K TrkB->PI3K Ras Ras TrkB->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf CREB CREB Akt->CREB Activates MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Activates BDNF_Gene BDNF Gene Transcription CREB->BDNF_Gene Neuronal_Survival Neuronal Survival & Plasticity BDNF_Gene->Neuronal_Survival Promotes This compound This compound BDNF BDNF This compound->BDNF Increases BDNF->TrkB Binds to

Caption: Hypothesized BDNF-TrkB-CREB signaling pathway of this compound's action.

Logical Relationship of CUMS, this compound, and Outcomes

G CUMS Chronic Unpredictable Mild Stress Anhedonia Anhedonia (↓ Sucrose Preference) CUMS->Anhedonia Behavioral_Despair Behavioral Despair (↑ Immobility) CUMS->Behavioral_Despair Anxiety Anxiety-like Behavior (↓ Center Time) CUMS->Anxiety HPA_Axis HPA Axis Dysregulation (↑ Corticosterone) CUMS->HPA_Axis BDNF_Signaling ↓ BDNF Signaling (↓ BDNF, TrkB, CREB) CUMS->BDNF_Signaling This compound This compound Treatment This compound->Anhedonia This compound->Behavioral_Despair This compound->Anxiety This compound->HPA_Axis This compound->BDNF_Signaling Depressive_Phenotype Depressive-like Phenotype Anhedonia->Depressive_Phenotype Behavioral_Despair->Depressive_Phenotype Anxiety->Depressive_Phenotype HPA_Axis->Depressive_Phenotype BDNF_Signaling->Depressive_Phenotype

Caption: Logical relationship between CUMS, this compound, and key outcomes.

Conclusion

The collective evidence from preclinical studies robustly supports the efficacy of this compound in reversing the depression-like phenotype induced by chronic unpredictable mild stress in rodents. This compound consistently ameliorates anhedonia, behavioral despair, and anxiety-like behaviors in stressed animals, bringing them closer to the behavioral profile of non-stressed control animals. Notably, this compound appears to have minimal effects on the behavior of non-stressed animals, suggesting its primary action is to correct the pathological changes induced by chronic stress.

At the molecular level, this compound's therapeutic effects are associated with the normalization of the HPA axis and the restoration of the BDNF signaling pathway in the hippocampus. By increasing the expression of BDNF, its receptor TrkB, and the downstream transcription factor CREB, this compound likely promotes neuronal resilience and plasticity, counteracting the detrimental effects of chronic stress. This comparative guide underscores the value of the CUMS model in understanding the neurobiology of depression and in the preclinical evaluation of antidepressant compounds like this compound.

Evaluating the Therapeutic Plasma Concentration Window for Imipramine and Desipramine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic plasma concentration windows for the tricyclic antidepressant imipramine and its active metabolite, desipramine (B1205290). By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to be an essential resource for professionals in the field of drug development and clinical research.

Therapeutic Plasma Concentrations: A Comparative Overview

The therapeutic efficacy and toxicity of this compound are closely related to the plasma concentrations of both the parent drug and its active metabolite, desipramine. Monitoring these concentrations is crucial for optimizing therapeutic outcomes while minimizing adverse effects. Optimal response to this compound is most often observed when the combined plasma levels of this compound and desipramine fall within a specific range.[1] For patients prescribed desipramine directly, a separate therapeutic window is recognized.

Below is a summary of the generally accepted therapeutic and toxic plasma concentration ranges for this compound and desipramine. It is important to note that individual patient responses can vary, and these ranges should be used as a guide in conjunction with clinical evaluation.[1]

Compound(s)Therapeutic Range (ng/mL)Toxic Concentration (ng/mL)Notes
This compound + Desipramine175 - 300[1]> 400[1]Combined levels are often monitored when this compound is administered.
Desipramine (alone)100 - 300[1]> 400[1]Monitored when desipramine is the prescribed medication.
This compound (alone)150 - 300 (as part of combined total)> 400 (as part of combined total)Individual this compound levels are considered in the context of the total concentration with desipramine.

Toxicity associated with elevated plasma concentrations of these compounds can manifest as anticholinergic effects (e.g., dry mouth, constipation, blurred vision) and more severe cardiac effects, such as heart block.[1]

Metabolic Pathway of this compound

This compound is primarily metabolized in the liver. The initial and most significant step is the conversion of this compound, a tertiary amine, to its active metabolite desipramine, a secondary amine. This process is mainly catalyzed by the cytochrome P450 enzyme CYP2C19, with minor contributions from CYP1A2 and CYP3A4. Subsequently, both this compound and desipramine are hydroxylated by another key enzyme, CYP2D6, to form less active metabolites that are then conjugated and excreted.[2][3][4] Genetic variations in CYP2C19 and CYP2D6 can lead to significant interindividual differences in drug metabolism, affecting plasma concentrations and, consequently, clinical response and side effects.[4]

This compound This compound (Tertiary Amine) Desipramine Desipramine (Active Metabolite, Secondary Amine) This compound->Desipramine N-demethylation (CYP2C19, CYP1A2, CYP3A4) Hydroxylated_Metabolites 2-OH-Imipramine & 2-OH-Desipramine (Less Active Metabolites) This compound->Hydroxylated_Metabolites Hydroxylation (CYP2D6) Desipramine->Hydroxylated_Metabolites Hydroxylation (CYP2D6) Conjugated_Metabolites Glucuronide Conjugates (Inactive, Excreted) Hydroxylated_Metabolites->Conjugated_Metabolites Glucuronidation

Metabolic Pathway of this compound

Experimental Protocols: Quantification of this compound and Desipramine

Accurate determination of plasma concentrations of this compound and desipramine is essential for therapeutic drug monitoring (TDM). High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for this purpose.

A representative experimental protocol for the quantification of this compound and desipramine in plasma is outlined below:

1. Sample Preparation:

  • Objective: To extract the analytes (this compound and desipramine) from the plasma matrix and remove interfering substances.

  • Procedure: A protein precipitation method is commonly employed. This involves adding a solvent such as acetonitrile (B52724) to a plasma sample. The mixture is vortexed to ensure thorough mixing and then centrifuged at high speed to pellet the precipitated proteins. The clear supernatant containing the drugs is then transferred to a clean tube for analysis.

2. Chromatographic Separation:

  • Objective: To separate this compound, desipramine, and any internal standards before they enter the mass spectrometer.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) is used to achieve optimal separation.

3. Mass Spectrometric Detection:

  • Objective: To detect and quantify the separated analytes with high specificity and sensitivity.

  • Instrumentation: A tandem mass spectrometer (MS/MS) operated in multiple reaction monitoring (MRM) mode.

  • Principle: In MRM, specific precursor-to-product ion transitions for this compound and desipramine are monitored. This highly selective detection method minimizes interference from other compounds in the sample, leading to accurate quantification.

4. Data Analysis:

  • Calibration Curve: A calibration curve is generated by analyzing a series of plasma samples with known concentrations of this compound and desipramine.

  • Quantification: The concentrations of the drugs in the patient samples are determined by comparing their peak areas to the calibration curve.

Therapeutic Drug Monitoring (TDM) Workflow

Therapeutic drug monitoring is a crucial clinical practice for optimizing the use of this compound and other tricyclic antidepressants. A systematic workflow ensures that plasma concentration data is effectively used to guide dosing decisions.

Start Patient prescribed This compound/Desipramine Dose_Admin Initial Dosing Regimen Established Start->Dose_Admin Steady_State Allow Time to Reach Steady-State (approx. 5-7 half-lives) Dose_Admin->Steady_State Sample_Collection Collect Trough Blood Sample (immediately before next dose) Steady_State->Sample_Collection Lab_Analysis Plasma/Serum Separation & Quantification by LC-MS/MS Sample_Collection->Lab_Analysis Result_Interpretation Compare Plasma Concentration to Therapeutic Range Lab_Analysis->Result_Interpretation Decision Is Concentration within Therapeutic Range? Result_Interpretation->Decision Dose_Adjustment Adjust Dose Based on Clinical Response and Plasma Level Decision->Dose_Adjustment No Continue_Monitoring Continue Current Dose & Monitor Clinical Response Decision->Continue_Monitoring Yes Dose_Adjustment->Steady_State Follow_Up Schedule Follow-up TDM Continue_Monitoring->Follow_Up

References

Imipramine vs. Desipramine: A Comparative Analysis of Norepinephrine Transporter Affinity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the differential binding affinities of the tricyclic antidepressant imipramine and its active metabolite, desipramine (B1205290), for the norepinephrine (B1679862) transporter, supported by experimental data and protocols.

This compound, a tertiary amine tricyclic antidepressant (TCA), and its principal active metabolite, desipramine, a secondary amine TCA, are both potent inhibitors of the norepinephrine transporter (NET). However, they exhibit distinct pharmacological profiles, particularly in their relative affinities for the serotonin (B10506) transporter (SERT) versus the norepinephrine transporter. This guide provides a comparative analysis of their binding affinities for NET, presenting quantitative data and detailed experimental methodologies for their determination.

Comparative Binding Affinities for Norepinephrine Transporter (NET)

Desipramine is recognized as one of the most potent and selective norepinephrine reuptake inhibitors among tricyclic antidepressants.[1] In contrast, this compound, while also a strong NET inhibitor, demonstrates a significantly higher affinity for the serotonin transporter.[2][3][4] The binding affinity of these compounds is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating a stronger binding affinity.

CompoundTransporterBinding Affinity (Ki/IC50, nM)
This compound Norepinephrine Transporter (NET)37[4]
Serotonin Transporter (SERT)0.86 - 4.6[2], 1.4[4]
Desipramine Norepinephrine Transporter (NET)4.2[5]
Serotonin Transporter (SERT)64[5]

Metabolic Relationship and Mechanism of Action

This compound is metabolized in the liver, primarily through demethylation by cytochrome P450 enzymes, to form desipramine.[6] Both compounds exert their antidepressant effects by blocking the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[7][8] This inhibition of the norepinephrine transporter leads to an increased concentration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.

cluster_0 Pharmacokinetics & Pharmacodynamics cluster_1 Synaptic Cleft This compound This compound (Tertiary Amine TCA) Metabolism Hepatic Metabolism (Demethylation) This compound->Metabolism CYP450 Enzymes NET Norepinephrine Transporter (NET) This compound->NET Inhibition Desipramine Desipramine (Secondary Amine TCA) Metabolism->Desipramine Desipramine->NET Inhibition (High Affinity) NE Norepinephrine (NE) NE->NET Reuptake Postsynaptic Postsynaptic Receptors NE->Postsynaptic Binding

Metabolic conversion of this compound to desipramine and their inhibitory action on the norepinephrine transporter.

Experimental Protocol: Norepinephrine Transporter Binding Assay

The following is a detailed methodology for a competitive radioligand binding assay to determine the affinity of compounds for the human norepinephrine transporter (hNET).

Cell Membrane Preparation
  • Culture cells stably expressing hNET (e.g., HEK293 or CHO cells) to confluency.

  • Harvest the cells and centrifuge at a low speed (e.g., 500 x g for 10 minutes at 4°C).

  • Wash the cell pellet with ice-cold assay buffer and centrifuge again.

  • Resuspend the pellet in a small volume of ice-cold assay buffer and homogenize the cells.

  • Centrifuge the homogenate at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.[9]

Competitive Binding Assay
  • Prepare serial dilutions of the test compounds (this compound and desipramine) and a reference compound.

  • In a 96-well microplate, set up the following conditions in triplicate:

    • Total Binding: Assay buffer, a radiolabeled ligand specific for NET (e.g., [³H]Nisoxetine), and the membrane preparation.

    • Non-specific Binding: A high concentration of a known NET inhibitor (e.g., 10 µM Desipramine), the radiolabeled ligand, and the membrane preparation.[9]

    • Test Compound: A dilution of the test compound, the radiolabeled ligand, and the membrane preparation.[9]

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 2-3 hours at 4°C with gentle agitation).[9]

Filtration and Quantification
  • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[10]

  • Dry the filter mat and add a scintillation cocktail to each filter.

  • Quantify the amount of bound radioactivity using a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

cluster_workflow Experimental Workflow: NET Binding Assay cluster_details Assay Components A 1. Cell Membrane Preparation B 2. Competitive Binding Assay Setup A->B C 3. Incubation to Equilibrium B->C Membranes hNET-expressing Membranes B->Membranes Radioligand [³H]Nisoxetine B->Radioligand Compound Test Compound (this compound/Desipramine) B->Compound D 4. Filtration & Washing C->D E 5. Scintillation Counting D->E F 6. Data Analysis (IC50 & Ki Determination) E->F

References

Unraveling the Consistency of Imipramine's Antidepressant Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical studies reveals general reproducibility of imipramine's antidepressant-like effects in rodent models, though significant variability exists due to methodological differences across laboratories. This guide provides a detailed comparison of experimental data and protocols to aid researchers in designing robust and replicable studies.

This compound, a tricyclic antidepressant, has long served as a benchmark positive control in the preclinical evaluation of novel antidepressant candidates. Its efficacy is primarily assessed through behavioral tests in rodents, most notably the Forced Swim Test (FST) and the Tail Suspension Test (TST). While the general consensus is that this compound reduces immobility in these tests, indicative of an antidepressant-like effect, the magnitude of this effect and the optimal experimental conditions can vary considerably between studies. This guide synthesizes data from multiple laboratories to provide a comparative overview of this compound's performance and to highlight key factors that influence experimental outcomes.

Quantitative Comparison of this compound's Efficacy

To facilitate a clear comparison of this compound's effects across different studies, the following tables summarize the quantitative data on the percentage reduction in immobility time in both the Forced Swim Test and the Tail Suspension Test at various doses.

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST)

Rodent StrainSexDose (mg/kg)Route of AdministrationReduction in Immobility (%)Reference
Swiss MiceMale30Intraperitoneal (i.p.)~51.5[1]
Wistar RatsMale2.5Not SpecifiedSignificant Reduction[2]
Wistar RatsMale5.0Not SpecifiedSignificant Reduction[2]
Male RatsMaleMultiple DosesNot SpecifiedDose-dependent decrease[3]
Albino Swiss MiceMale30Intraperitoneal (i.p.)Significant Reduction[4]
Non-stressed MiceNot Specified15Not SpecifiedIneffective[5]
Stressed MiceNot Specified15Not SpecifiedSignificant Reduction[5]

Table 2: Effect of this compound on Immobility Time in the Tail Suspension Test (TST)

Rodent StrainSexDose (mg/kg)Route of AdministrationReduction in Immobility (%)Reference
Swiss MiceMale30Intraperitoneal (i.p.)~50.4[1]
NMRI MiceNot Specified30Not SpecifiedSignificant Reduction[6]
CD1 Mice (High Immobility)Male30Not SpecifiedSignificant Reduction[6]
CD1 Mice (Low Immobility)Male30Not SpecifiedNo Effect[6]
Albino Swiss MiceMale30Intraperitoneal (i.p.)Significant Reduction[4]
NMRI MiceNot Specified8Intraperitoneal (i.p.)~43[7]
DBA/2 MiceNot SpecifiedMultiple DosesIntraperitoneal (i.p.)Significant Reduction[7]
C57BL/6J Rj MiceNot SpecifiedMultiple DosesIntraperitoneal (i.p.)Significant Reduction[7]
Swiss MiceNot SpecifiedMultiple DosesIntraperitoneal (i.p.)Significant Reduction[7]

Factors Influencing Reproducibility

The variability observed in the data can be attributed to several factors, which are crucial for researchers to consider when designing and interpreting experiments:

  • Rodent Strain and Sex: Different strains of mice and rats exhibit varying baseline levels of immobility and sensitivity to antidepressants.[6][7] For instance, NMRI and DBA/2 mice respond to this compound in the TST, whereas the response in CD1 mice depends on their baseline immobility.[6] Gender differences have also been reported, with female rats showing lower baseline immobility in the FST compared to males.[3]

  • Experimental Protocol Variations: Minor differences in experimental procedures can significantly impact results. These include:

    • Apparatus Dimensions: The size of the swim cylinder or suspension box can influence behavior.

    • Water Temperature and Depth (FST): Water temperature is a critical parameter, with temperatures around 23-25°C being common.[4]

    • Test Duration and Acclimation Period: The total duration of the test and whether an initial period is excluded from analysis can affect the outcome.[4]

  • Drug Administration: The route of administration and the time between drug administration and testing are important variables.

  • Stress Level of Animals: The stress state of the animals prior to testing can alter their response to this compound.[2][5]

Experimental Protocols: A Closer Look

To promote standardization and improve reproducibility, this section provides detailed methodologies for the Forced Swim Test and Tail Suspension Test as commonly employed in this compound studies.

Forced Swim Test (FST) Protocol

The FST is a widely used model to assess antidepressant activity.

  • Apparatus: A cylindrical glass or plastic tank (typically 25 cm in height and 10-20 cm in diameter) is filled with water to a depth of 10-15 cm.[4] The water temperature is maintained at 23-25°C.[4]

  • Procedure:

    • Animals are individually placed into the cylinder for a 6-minute session.[4]

    • The initial 2 minutes are often considered an acclimation period and are not scored.[4]

    • During the subsequent 4 minutes, the duration of immobility is recorded. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.

  • Drug Administration: this compound or a vehicle control is typically administered intraperitoneally 30 to 60 minutes before the test.

Tail Suspension Test (TST) Protocol

The TST is another common behavioral despair model used for screening antidepressants.

  • Apparatus: A suspension box or a similar setup that allows a mouse to be suspended by its tail, preventing it from touching any surfaces.

  • Procedure:

    • A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.

    • The mouse is then suspended by the tape for a 6-minute session.[4]

    • The entire 6-minute duration is typically recorded, and the total time of immobility is measured. Immobility is characterized by the absence of any limb or body movements, except for those required for respiration.

  • Drug Administration: Similar to the FST, this compound or vehicle is usually administered 30 to 60 minutes prior to the test.

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the typical workflow for assessing this compound's effects and the underlying signaling pathway.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Behavioral Testing Phase cluster_3 Data Analysis Phase Animal Acclimation Animal Acclimation Group Assignment Group Assignment Animal Acclimation->Group Assignment Drug Preparation Drug Preparation Group Assignment->Drug Preparation This compound Administration This compound Administration Drug Preparation->this compound Administration Control (Vehicle) Administration Control (Vehicle) Administration This compound Administration->Control (Vehicle) Administration Forced Swim Test / Tail Suspension Test Forced Swim Test / Tail Suspension Test This compound Administration->Forced Swim Test / Tail Suspension Test Control (Vehicle) Administration->Forced Swim Test / Tail Suspension Test Record Immobility Time Record Immobility Time Forced Swim Test / Tail Suspension Test->Record Immobility Time Statistical Analysis Statistical Analysis Record Immobility Time->Statistical Analysis Compare this compound vs. Control Compare this compound vs. Control Statistical Analysis->Compare this compound vs. Control

A typical experimental workflow for assessing this compound's antidepressant-like effects.

Mechanism of Action: A Signaling Pathway Perspective

This compound's primary mechanism of action involves the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, initiating a cascade of intracellular signaling events that are believed to underlie its therapeutic effects. Chronic administration of this compound has been shown to modulate downstream pathways involving the transcription factor CREB (cAMP response element-binding protein) and the neurotrophin BDNF (brain-derived neurotrophic factor).

This compound This compound SERT_NET SERT/NET Inhibition This compound->SERT_NET Synaptic_5HT_NE Increased Synaptic Serotonin & Norepinephrine SERT_NET->Synaptic_5HT_NE Postsynaptic_Receptors Postsynaptic Receptors Synaptic_5HT_NE->Postsynaptic_Receptors Adenylate_Cyclase Adenylate Cyclase Postsynaptic_Receptors->Adenylate_Cyclase cAMP ↑ cAMP Adenylate_Cyclase->cAMP PKA ↑ PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB BDNF_Expression BDNF Gene Expression CREB->BDNF_Expression BDNF_Release BDNF Synthesis & Release BDNF_Expression->BDNF_Release TrkB TrkB Receptor Activation BDNF_Release->TrkB Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) TrkB->Downstream_Signaling Neuroplasticity Increased Neurogenesis & Synaptic Plasticity Downstream_Signaling->Neuroplasticity Antidepressant_Effect Antidepressant Effect Neuroplasticity->Antidepressant_Effect

This compound's proposed mechanism of action via the BDNF signaling pathway.

References

A Comparative Analysis of Imipramine's Efficacy in Preclinical Models of Depression, Anxiety, and Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of imipramine, a tricyclic antidepressant (TCA), across established animal models of depression, anxiety, and neuropathic pain. This compound has long served as a benchmark compound in neuropsychopharmacology research.[1] This document synthesizes experimental data to compare its performance against other relevant therapeutic agents, offering detailed methodologies for key experimental protocols to aid in the design and interpretation of future studies.

Mechanism of Action: A Dual Approach to Neurotransmitter Modulation

This compound's primary therapeutic effects are attributed to its ability to block the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft by inhibiting their respective transporters, SERT and NET.[1] This action increases the concentration of these monoamines in the synapse, thereby enhancing neurotransmission. As a tertiary amine TCA, this compound is a potent inhibitor of both serotonin and norepinephrine reuptake.[2] It is metabolized in the liver to desipramine, an active metabolite that shows a higher affinity for the norepinephrine transporter (NET).[2] This dual mechanism of action on two major neurotransmitter systems forms the basis of its therapeutic effects in various neurological and psychiatric disorders.[2] Additionally, this compound interacts with other receptors, including muscarinic, histaminergic, and alpha-1 adrenergic receptors, which contributes to its side-effect profile.[1][3]

cluster_presynaptic cluster_synaptic cluster_postsynaptic presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft serotonin Serotonin (5-HT) presynaptic->serotonin Release norepinephrine Norepinephrine (NE) presynaptic->norepinephrine Release postsynaptic Postsynaptic Neuron This compound This compound sert SERT (Serotonin Transporter) This compound->sert Blocks net NET (Norepinephrine Transporter) This compound->net Blocks serotonin->sert Reuptake receptors_5ht 5-HT Receptors serotonin->receptors_5ht Binds to norepinephrine->net Reuptake receptors_ne NE Receptors norepinephrine->receptors_ne Binds to effect Enhanced Neurotransmission receptors_5ht->effect receptors_ne->effect

Caption: this compound's mechanism of action in the synaptic cleft.

Comparative Efficacy in Preclinical Models of Depression

This compound is frequently used as a positive control in preclinical depression studies due to its robust and well-documented antidepressant-like effects. Its efficacy is typically evaluated in rodent models that aim to replicate specific symptoms of depression, such as anhedonia or behavioral despair.

Common Preclinical Models for Depression:

  • Forced Swim Test (FST): This model assesses behavioral despair by measuring the immobility time of a rodent when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.

  • Tail Suspension Test (TST): Similar to the FST, this test induces a state of despair by suspending a mouse by its tail. The duration of immobility is the primary measure, with antidepressants expected to decrease it.

  • Chronic Unpredictable Mild Stress (CUMS): This is considered one of the most valid models as it exposes animals to a series of mild, unpredictable stressors over a prolonged period, inducing a state resembling human depression, including anhedonia.

Table 1: Efficacy of this compound vs. Comparator Drugs in Preclinical Depression Models

Drug Animal Model Dose Range Primary Outcome Comparator Efficacy Reference
This compound Forced Swim Test (Rat)10-30 mg/kgDecreased immobility timeStandard positive control[3]
This compound Social Isolation (Rat)10 mg/kg (chronic)Reversed depressive-like behaviors in malesMore effective in males than females[4]
This compound Repeated Social Defeat (Mouse)15 mg/kgPrevented stress-related depressive-like behaviorsAttenuated stress-induced IL-6 and corticosterone[5]
Fluoxetine (SSRI) Forced Swim Test (Rat)5-20 mg/kgDecreased immobility timeSimilar efficacy to this compound, but with a different neurochemical profile[6]
Brofaromine (MAOI) Various rodent models5-15 mg/kgIncreased active behaviorsEffective, but acts via inhibition of monoamine degradation rather than reuptake[3]
Clomipramine (TCA) Various rodent models10-20 mg/kgDecreased immobility timePotent serotonin and norepinephrine reuptake inhibitor, often with greater serotonergic activity than this compound[2]

Comparative Efficacy in Preclinical Models of Anxiety

This compound's anxiolytic properties have been demonstrated in various preclinical models that assess anxiety-like behaviors through approach-avoidance paradigms.[1]

Common Preclinical Models for Anxiety:

  • Elevated Plus Maze (EPM): This test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms.[7]

  • Light-Dark Box Test: This model uses the conflict between a rodent's tendency to explore a novel environment and its aversion to brightly lit areas. Anxiolytics increase the time spent in the light compartment.

  • Open Field Test (OFT): This test assesses exploratory behavior and anxiety in a novel, open arena. Anxiolytic drugs typically increase exploration in the center of the field.[7]

Table 2: Efficacy of this compound vs. Comparator Drugs in Preclinical Anxiety Models

Drug Animal Model Dose Range Primary Outcome Comparator Efficacy Reference
This compound Elevated Plus Maze (Rat)5-15 mg/kgIncreased time in open armsEffective, though sometimes less potent than benzodiazepines[4]
This compound Sciatic Nerve Ligation (Mouse)5 mg/kgReduced anxiety-like behaviorsShowed significant anxiolytic effects in a pain model[8]
This compound Repeated Social Defeat (Mouse)15 mg/kgPrevented stress-related anxiety-like behaviorsBlocked neuroinflammatory signaling associated with anxiety[5][9]
Diazepam (Benzodiazepine) Elevated Plus Maze (Rat)1-5 mg/kgMarkedly increased time in open armsGold standard anxiolytic, typically shows a more robust effect at lower doses than TCAs[7]
Clomipramine (TCA) Various anxiety models5-15 mg/kgIncreased exploration in aversive zonesOften shows potent anxiolytic effects, with a strong serotonergic component[2]
Buspirone (5-HT1A Agonist) Various anxiety models1-10 mg/kgIncreased open-arm explorationEffective anxiolytic with a different mechanism, lacking sedative effects of benzodiazepines[10]

Comparative Efficacy in Preclinical Models of Neuropathic Pain

This compound is also utilized in the management of chronic neuropathic pain, an effect that is often observed at lower doses than those required for its antidepressant action.[11]

Common Preclinical Models for Neuropathic Pain:

  • Sciatic Nerve Ligation/Chronic Constriction Injury (CCI): These models involve surgical injury to the sciatic nerve, leading to persistent pain behaviors like thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain response to a non-painful stimulus).

  • Streptozotocin (STZ)-Induced Diabetic Neuropathy: This model mimics painful diabetic neuropathy by inducing diabetes in rodents through the injection of STZ, which destroys pancreatic beta cells.[12][13]

Table 3: Efficacy of this compound vs. Comparator Drugs in Preclinical Neuropathic Pain Models

Drug Animal Model Dose Range Primary Outcome Comparator Efficacy Reference
This compound Sciatic Nerve Ligation (Mouse)2.5-5 mg/kgIncreased pain threshold (anti-hyperalgesic effect)Efficacy was enhanced when co-administered with citicoline (B1669096)[11]
This compound Painful Diabetic Neuropathy (Rat)5-15 mg/kgReduced mechanical allodynia and thermal hyperalgesiaEffective, though evidence is considered of very low quality in clinical settings[14]
Pregabalin (Gabapentinoid) STZ-Induced Diabetic Neuropathy (Rat)10-30 mg/kgReduced mechanical allodynia and thermal hyperalgesiaA first-line treatment for neuropathic pain, often showing robust efficacy in preclinical models[12][15]
Duloxetine (SNRI) Painful Diabetic Neuropathy (Rat)10-30 mg/kgAlleviated mechanical allodyniaApproved for painful diabetic neuropathy, demonstrates strong preclinical efficacy[16]
Gabapentin (Gabapentinoid) STZ-Induced Diabetic Neuropathy (Rat)30-100 mg/kgReduced mechanical allodynia and thermal hyperalgesiaEffective in preclinical models, supporting its clinical use[12]

Experimental Protocols and Workflows

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of preclinical data.

  • Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the animal from touching the bottom or escaping.

  • Procedure:

    • Pre-test session (Day 1): Naive rats are placed in the cylinder for a 15-minute adaptation session.

    • Test session (Day 2): 24 hours after the pre-test, animals are administered the test compound (e.g., this compound) or vehicle, typically 60 minutes before the test. They are then placed in the cylinder for a 5-minute test session.

  • Data Analysis: The duration of immobility (defined as the time the animal floats passively, making only small movements necessary to keep its head above water) during the 5-minute test is recorded and analyzed.

  • Apparatus: A plus-shaped maze elevated 50 cm above the floor. It consists of two open arms (50x10 cm) and two closed arms (50x10x40 cm) extending from a central platform (10x10 cm).

  • Procedure:

    • Animals are administered the test compound or vehicle 30-60 minutes prior to testing.

    • Each animal is placed on the central platform facing an open arm.

    • Behavior is recorded for a 5-minute period.

  • Data Analysis: Key parameters measured include the number of entries into and the time spent in the open and closed arms. An anxiolytic effect is indicated by a significant increase in the percentage of time spent and entries into the open arms.

  • Surgical Procedure:

    • Animals (typically rats) are anesthetized.

    • The common sciatic nerve is exposed at the midthigh level.

    • At a position distal to the sciatic trifurcation, the L5 and L6 spinal nerves are tightly ligated with silk sutures.

    • The incision is closed in layers. Sham-operated animals undergo the same procedure without nerve ligation.

  • Behavioral Testing:

    • Testing for mechanical allodynia is performed several days post-surgery using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.

    • Testing for thermal hyperalgesia is conducted by applying a radiant heat source to the paw and measuring the withdrawal latency.

  • Drug Administration: this compound or a comparator drug is administered, and behavioral tests are repeated at set time points to assess the reduction in pain behaviors.

acclimatization Animal Acclimatization (1 week) baseline Baseline Behavioral Testing (e.g., EPM, FST, von Frey) acclimatization->baseline grouping Randomization into Treatment Groups baseline->grouping induction Model Induction (e.g., CUMS, Nerve Ligation) grouping->induction If applicable drug_admin Chronic/Acute Drug Administration (this compound, Vehicle, Comparator) grouping->drug_admin induction->drug_admin post_testing Post-Treatment Behavioral Testing drug_admin->post_testing tissue Tissue Collection & Biochemical Analysis post_testing->tissue analysis Data Analysis & Statistical Comparison tissue->analysis

Caption: A generalized workflow for preclinical behavioral studies.

cluster_depression Depression Models cluster_anxiety Anxiety Models cluster_pain Neuropathic Pain Models Depression Depression FST Forced Swim Test Depression->FST TST Tail Suspension Test Depression->TST CUMS Chronic Mild Stress Depression->CUMS Anxiety Anxiety EPM Elevated Plus Maze Anxiety->EPM LDB Light-Dark Box Anxiety->LDB OFT Open Field Test Anxiety->OFT Neuropathic_Pain Neuropathic_Pain CCI Chronic Constriction Injury Neuropathic_Pain->CCI SNL Sciatic Nerve Ligation Neuropathic_Pain->SNL STZ STZ-Induced Neuropathy Neuropathic_Pain->STZ

Caption: Relationship between clinical conditions and preclinical models.

Conclusion

This compound remains a critical reference compound in preclinical research, demonstrating consistent efficacy across models of depression, anxiety, and neuropathic pain. Its dual action on serotonin and norepinephrine reuptake provides a broad spectrum of activity. Comparative data indicates that while newer agents like SSRIs or SNRIs may offer improved side-effect profiles in clinical settings, this compound's performance in animal models establishes a reliable benchmark for antidepressant, anxiolytic, and analgesic effects. For researchers, understanding the nuances of this compound's efficacy in these standardized models is essential for evaluating novel therapeutics and elucidating the neurobiological underpinnings of these complex disorders.

References

Validating the Dopaminergic Pathway as a Mechanism for Imipramine's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the established and potential mechanisms of action for the tricyclic antidepressant (TCA) imipramine, with a specific focus on validating its effects on the dopaminergic pathway. We will compare its performance with alternative antidepressants and provide supporting experimental data to inform future research and drug development.

Primary Mechanism of Action: Serotonin (B10506) and Norepinephrine (B1679862) Reuptake Inhibition

This compound's primary therapeutic effects are widely attributed to its ability to block the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[1][2][3] By inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET), this compound increases the concentration of these neurotransmitters in the synapse, enhancing their signaling.[1][4] This dual-action mechanism is a characteristic feature of many TCAs.[5]

In addition to its primary targets, this compound also acts as an antagonist at several other receptors, including muscarinic acetylcholine (B1216132) receptors, histamine (B1213489) H1 receptors, and alpha-1 adrenergic receptors.[1][6] These interactions are not central to its antidepressant effects but are significant contributors to its side effect profile, which can include dry mouth, sedation, and orthostatic hypotension.

The Dopaminergic Pathway: A Secondary or Indirect Mechanism?

The role of the dopaminergic system in the therapeutic action of this compound is a subject of ongoing investigation. While not considered a primary mechanism, evidence suggests that this compound can modulate dopaminergic neurotransmission, particularly after chronic administration.

Direct Interaction with Dopamine (B1211576) Transporter (DAT):

Experimental data indicates that this compound has a significantly lower affinity for the dopamine transporter (DAT) compared to SERT and NET.[3][7] This suggests that direct inhibition of dopamine reuptake is not a major component of its acute pharmacological action.

Indirect and Long-Term Effects on the Dopamine System:

Despite its low affinity for DAT, several studies point towards an indirect or adaptive effect of this compound on the dopaminergic pathway:

  • Dopamine Release: In animal models of depression, chronic this compound treatment has been shown to partially reverse a stress-induced decrease in extracellular dopamine in the mesolimbic pathway.[8] This suggests that long-term this compound administration may lead to changes in the functional status of the dopamine system.

  • Dopamine Receptor Sensitization: Chronic treatment with this compound has been observed to induce a sensitization of dopamine D2 receptors in the mesolimbic system.[9] Repeated administration of this compound has also been shown to increase the affinity of dopamine D2 receptors in both the striatum and limbic forebrain of rats.[10]

  • Behavioral Evidence: In a study using an animal model of depression (chronic mild stress), the therapeutic effects of this compound were reversed by dopamine receptor antagonists. This finding suggests that an increase in functional activity at dopamine synapses may be a crucial component of this compound's mechanism of action in this model.[11]

Comparative Data: this compound vs. Other Antidepressants

To provide context, the following table summarizes the binding affinities (Ki, in nM) of this compound and other classes of antidepressants for the monoamine transporters. Lower Ki values indicate higher affinity.

DrugClassSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)
This compound TCA ~1-4 ~25-100 >10,000
FluoxetineSSRI~1-10~200-1000>10,000
DesipramineTCA (NET-selective)~20-50~0.8-2>10,000
VenlafaxineSNRI~20-80~500-2000>10,000
BupropionNDRI>10,000~2000-5000~200-500

Note: Ki values are approximate and can vary depending on the experimental conditions.

This data clearly illustrates that while this compound is a potent inhibitor of SERT and NET, its direct affinity for DAT is negligible, especially when compared to a dopamine reuptake inhibitor like bupropion.

Experimental Protocols

1. Radioligand Binding Assay for Monoamine Transporters

This assay is used to determine the binding affinity (Ki) of a compound for a specific transporter.

  • Objective: To quantify the affinity of this compound and comparator compounds for SERT, NET, and DAT.

  • Methodology:

    • Membrane Preparation: Synaptosomal membranes are prepared from specific brain regions rich in the target transporter (e.g., striatum for DAT, cerebral cortex for SERT and NET).

    • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (this compound).

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

  • Objective: To assess the effect of acute and chronic this compound administration on dopamine levels in the nucleus accumbens.

  • Methodology:

    • Probe Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., nucleus accumbens).

    • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).

    • Sample Collection: Neurotransmitters in the extracellular space diffuse across the dialysis membrane into the aCSF, which is collected at regular intervals.

    • Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Data Interpretation: Changes in dopamine levels following drug administration are compared to baseline levels.

Visualizing the Pathways and Workflows

Dopaminergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC VMAT2 VMAT2 Dopamine->VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Exocytosis DAT DAT Dopamine_Released->DAT Reuptake D2_Receptor D2 Receptor Dopamine_Released->D2_Receptor Binding Signaling_Cascade Downstream Signaling D2_Receptor->Signaling_Cascade This compound This compound This compound->DAT Weak Inhibition

Caption: Dopaminergic signaling pathway with a hypothetical weak inhibition of DAT by this compound.

Experimental_Workflow_DAT_Binding cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A1 Harvest Striatal Tissue A2 Prepare Synaptosomal Membranes A1->A2 B1 Incubate Membranes with [³H]WIN 35,428 & this compound A2->B1 B2 Separate Bound & Free Ligand (Filtration) B1->B2 B3 Quantify Bound Radioactivity (Scintillation Counting) B2->B3 C1 Determine IC50 B3->C1 C2 Calculate Ki using Cheng-Prusoff Equation C1->C2

Caption: Experimental workflow for a dopamine transporter (DAT) radioligand binding assay.

Imipramine_Dopamine_Logic cluster_direct Direct Effects (Acute) cluster_indirect Indirect Effects (Chronic) This compound This compound Administration Direct_DAT Direct DAT Blockade This compound->Direct_DAT Indirect_DA_Modulation Modulation of Dopaminergic System This compound->Indirect_DA_Modulation Direct_DA_Increase Increase in Synaptic Dopamine Direct_DAT->Direct_DA_Increase Negligible Therapeutic_Effect Antidepressant Effect Direct_DA_Increase->Therapeutic_Effect Minor Contribution D2_Sensitization D2 Receptor Sensitization Indirect_DA_Modulation->D2_Sensitization Functional_Activity Increased Functional Activity Indirect_DA_Modulation->Functional_Activity Functional_Activity->Therapeutic_Effect Potential Contribution

Caption: Logical relationship of this compound's direct and indirect effects on the dopamine system.

Conclusion

The primary mechanism of action for this compound is the potent inhibition of serotonin and norepinephrine reuptake. While the validation of a direct, clinically significant effect on the dopamine transporter remains elusive due to its low binding affinity, a growing body of evidence suggests an indirect modulatory role of this compound on the dopaminergic system, particularly with chronic use. This may involve adaptive changes such as dopamine D2 receptor sensitization and an increase in the overall functional activity of dopamine pathways.

For researchers and drug development professionals, these findings highlight the importance of investigating the long-term neuroadaptive changes induced by antidepressants. Future research should aim to further elucidate the precise molecular mechanisms underlying this compound's indirect effects on the dopaminergic system, which could open new avenues for the development of more effective and targeted antidepressant therapies.

References

Co-administration of Imipramine and Selenium: A Comparative Analysis of Preclinical Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The potential for synergistic or antagonistic interactions between therapeutic agents and nutritional supplements is a critical area of investigation in pharmacology and drug development. This guide provides a comparative analysis of the preclinical findings on the co-administration of the tricyclic antidepressant imipramine and the essential trace element selenium. The data presented herein reveals conflicting outcomes, highlighting the complexity of this interaction and the need for further research.

Data Summary of Behavioral Studies

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound, selenium, and their combination on rodent models of depression and anxiety.

Table 1: Effects on Immobility Time in the Forced Swim Test (FST)

Treatment GroupDosageImmobility Time (seconds)Study Outcome
Study 1: Antagonistic Interaction
Control (Vehicle)-~175Baseline
This compound10 mg/kg~110 (Significant Decrease vs. Control)Antidepressant effect
Selenium200 µg/kg~125 (Significant Decrease vs. Control)Antidepressant effect
This compound + Selenium10 mg/kg + 200 µg/kg~170 (No Significant Change vs. Control)Abolished antidepressant effect of both agents[1]
Study 2: Synergistic Interaction
Control (Vehicle)-~180Baseline
This compound (sub-effective dose)5 mg/kg~160 (No Significant Change vs. Control)No significant effect
Sodium Selenite (B80905) (sub-effective dose)0.1 mg/kg~170 (No Significant Change vs. Control)No significant effect
This compound + Sodium Selenite5 mg/kg + 0.1 mg/kg~120 (Significant Decrease vs. Control and individual agents)Synergistic antidepressant effect[2]

Table 2: Effects on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)

Treatment GroupDosageTime Spent in Open Arms (seconds)Study Outcome
Study 1: Antagonistic Interaction
Control (Vehicle)-~20Baseline anxiety level
This compound10 mg/kg~22 (No Significant Change vs. Control)No anxiolytic effect
Selenium200 µg/kg~45 (Significant Increase vs. Control)Anxiolytic effect
This compound + Selenium10 mg/kg + 200 µg/kg~25 (No Significant Change vs. Control)Abolished anxiolytic effect of selenium[1]

Experimental Protocols

Study 1: Investigation of Antagonistic Interaction
  • Animals: Male albino mice.

  • Drug Administration:

    • Control group received the vehicle (1% Tween 80).

    • This compound group received 10 mg/kg intraperitoneally (i.p.).

    • Selenium group received 200 µg/kg i.p.

    • Combined group received both this compound (10 mg/kg, i.p.) and selenium (200 µg/kg, i.p.).

    • Drugs were administered 30 minutes before behavioral testing.

  • Behavioral Tests:

    • Forced Swim Test (FST): Mice were placed in a cylinder of water for 6 minutes, and the duration of immobility during the last 4 minutes was recorded.

    • Elevated Plus Maze (EPM): The maze consists of two open and two enclosed arms. Mice were placed in the center, and the time spent in the open arms was recorded over a 5-minute period.

    • Open Field Test (OFT): Locomotor activity was assessed by placing mice in an open arena and recording the number of squares crossed over a 5-minute period.[1]

Study 2: Investigation of Synergistic Interaction
  • Animals: Male albino mice.

  • Drug Administration:

    • Control group received the vehicle.

    • This compound group received a sub-effective dose of 5 mg/kg i.p.

    • Sodium Selenite group received a sub-effective dose of 0.1 mg/kg i.p.

    • Combined group received both this compound (5 mg/kg, i.p.) and sodium selenite (0.1 mg/kg, i.p.).

    • Drugs were administered 30 minutes before the test.

  • Behavioral Test:

    • Forced Swim Test (FST): Similar to the protocol in Study 1, the duration of immobility was measured.[2]

Signaling Pathways and Mechanisms of Interaction

The conflicting results from preclinical studies suggest that the interaction between this compound and selenium is complex and may be dose-dependent and influenced by the specific experimental conditions. Below are visual representations of the proposed antagonistic and a hypothesized synergistic signaling pathway.

Antagonistic_Interaction This compound This compound SERT_NET Serotonin (B10506) & Norepinephrine (B1679862) Transporters (SERT/NET) This compound->SERT_NET Inhibits Reuptake Neurotransmitter Reuptake This compound->Reuptake Inhibits CYP450 CYP450 Enzymes This compound->CYP450 Induces Selenium Selenium NaK_ATPase Na+/K+-ATPase Selenium->NaK_ATPase Activates SERT_NET->Reuptake Mediates Synaptic_Levels Increased Synaptic Serotonin & Norepinephrine Reuptake->Synaptic_Levels Decreases Abolished_Effect Abolished Antidepressant & Anxiolytic Effects Antidepressant_Effect_IMI Antidepressant Effect Synaptic_Levels->Antidepressant_Effect_IMI Leads to NaK_ATPase->Reuptake Promotes CYP450->Selenium Metabolizes Metabolism Increased Selenium Metabolism CYP450->Metabolism Leads to Reduced_Se_Effect Reduced Selenium Bioavailability Metabolism->Reduced_Se_Effect Results in

Caption: Proposed antagonistic interaction between this compound and selenium.

Synergistic_Interaction This compound This compound Monoamine_Reuptake Monoamine Reuptake Inhibition This compound->Monoamine_Reuptake Primary Action Neuroinflammation Neuroinflammation (e.g., pro-inflammatory cytokines) This compound->Neuroinflammation Reduces Selenium Selenium Antioxidant_Defense Antioxidant Defense (e.g., GPx activity) Selenium->Antioxidant_Defense Enhances Selenium->Neuroinflammation Reduces Synaptic_Monoamines Increased Synaptic Monoamines Monoamine_Reuptake->Synaptic_Monoamines Leads to Oxidative_Stress Reduced Oxidative Stress Antioxidant_Defense->Oxidative_Stress Leads to Reduced_Inflammation Reduced Neuroinflammation Neuroinflammation->Reduced_Inflammation Leads to Synergistic_Effect Synergistic Antidepressant Effect Oxidative_Stress->Synergistic_Effect Contributes to Reduced_Inflammation->Synergistic_Effect Contributes to Synaptic_Monoamines->Synergistic_Effect Contributes to

Caption: Hypothesized synergistic interaction between this compound and selenium.

Discussion of Conflicting Findings

The disparate outcomes observed in preclinical studies investigating the co-administration of this compound and selenium underscore the nascent stage of research in this area.

The antagonistic interaction hypothesis is supported by a study demonstrating a complete reversal of the antidepressant and anxiolytic effects of both agents when administered together.[1] The proposed mechanisms for this antagonism are twofold:

  • Opposing Effects on Neurotransmitter Reuptake: this compound's primary therapeutic action is the inhibition of serotonin and norepinephrine reuptake. Conversely, selenium has been suggested to activate Na+/K+-ATPase, an enzyme that can facilitate the reuptake of these neurotransmitters, thereby directly counteracting this compound's effect.

  • Pharmacokinetic Interaction: this compound may induce cytochrome P450 (CYP450) enzymes responsible for selenium metabolism, leading to increased clearance and reduced bioavailability of selenium.[1]

On the other hand, the synergistic interaction is suggested by a study where sub-effective doses of both this compound and sodium selenite produced a significant antidepressant-like effect when combined.[2] While the precise mechanism for this synergy is not fully elucidated, it may involve the convergence of their individual pharmacological properties on pathways implicated in depression:

  • Enhanced Antioxidant and Anti-inflammatory Effects: Both this compound and selenium possess antioxidant and anti-inflammatory properties. Their combined administration could lead to a more robust reduction in oxidative stress and neuroinflammation, both of which are increasingly recognized as contributing factors to the pathophysiology of depression.

  • Modulation of Neurotransmitter Systems: While the direct interaction on reuptake may be antagonistic, it is possible that at different concentrations or under different physiological conditions, their combined effects on various neurotransmitter systems (including dopaminergic and GABAergic systems) could result in a net antidepressant effect.

Conclusion and Future Directions

The available preclinical evidence on the co-administration of this compound and selenium is conflicting, with some studies suggesting a detrimental antagonistic interaction and others indicating a potentially beneficial synergistic effect. This discrepancy highlights the need for further rigorous investigation to delineate the precise nature of this interaction.

Future research should focus on:

  • Dose-response studies: To determine if the interaction is dependent on the concentrations of both this compound and selenium.

  • Chronic administration studies: As antidepressants typically require long-term administration for therapeutic efficacy, chronic co-administration studies are crucial.

  • Elucidation of molecular mechanisms: Further investigation into the effects of co-administration on Na+/K+-ATPase activity, CYP450-mediated metabolism, and various signaling pathways (e.g., neurotrophic, inflammatory, and oxidative stress pathways) is warranted.

  • Clinical studies: Ultimately, well-controlled clinical trials in human subjects are necessary to ascertain the safety and efficacy of combining this compound and selenium supplementation in the treatment of depression.

Until more definitive data is available, caution should be exercised when considering the co-administration of this compound and selenium. Healthcare professionals and researchers should be aware of the potential for an antagonistic interaction that could diminish the therapeutic efficacy of both agents.

References

Safety Operating Guide

Proper Disposal of Imipramine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of imipramine is a critical component of laboratory safety, environmental responsibility, and regulatory adherence. As a pharmacologically active tricyclic antidepressant, this compound and its waste materials are classified as hazardous pharmaceutical waste.[1] Disposal is strictly governed by regulations such as the Resource Conservation and Recovery Act (RCRA) under the U.S. Environmental Protection Agency (EPA), in addition to state and local laws.[1][2][3][4] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

Hazard and Safety Profile

This compound is a hazardous substance that can be fatal if swallowed. When heated to decomposition, it emits toxic fumes of nitroxides.[5] Due to its potential for environmental harm, it is crucial to prevent its release into sewer systems or waterways.[1][6]

Quantitative Data for this compound Hydrochloride

For easy reference, the following table summarizes key quantitative and safety data for this compound hydrochloride.

PropertyValue
Chemical Formula C₁₉H₂₄N₂ • HCl
Molar Mass 316.9 g/mol
Appearance White to off-white crystalline solid[5]
Melting Point 170-174 °C
Thermal Stability Stable up to 174 °C[7]
Solubility Soluble in ethanol (B145695) and DMSO (approx. 25 mg/ml)[8]. Soluble in PBS (pH 7.2) at approx. 0.5 mg/ml[8].
Acute Toxicity (Oral) Category 2: Fatal if swallowed
pKa (Basic) 9.4[5]

Disposal and Handling Protocols

Adherence to proper procedures is mandatory to minimize exposure risks and ensure regulatory compliance.

Required Personal Protective Equipment (PPE)

Before handling this compound waste, all personnel must wear appropriate PPE to minimize exposure.[1]

  • Gloves: Chemical-resistant gloves are required.

  • Eye Protection: Use safety goggles or a face shield.[1]

  • Lab Coat: A lab coat is necessary to protect skin and clothing.[1]

Step-by-Step Disposal Procedure

The standard and required method for final disposal is high-temperature incineration conducted by a licensed hazardous waste management company.[1][9] Do not dispose of this compound in the regular trash or down the drain.[1][4]

Step 1: Waste Segregation Proper segregation is the first critical step.

  • Designate a Waste Stream: this compound hydrochloride and all materials contaminated with it must be treated as hazardous pharmaceutical waste.[1]

  • Use Designated Containers: Collect all waste in a clearly labeled, sealed, and leak-proof hazardous waste container. The container should be marked "Hazardous Pharmaceutical Waste" and specify "this compound".[6]

Step 2: Waste Collection Ensure all contaminated materials are collected. This includes:

  • Unused or expired pure compounds.

  • Stock solutions and dilutions.

  • Contaminated PPE (gloves, etc.).

  • Weighing papers, pipette tips, vials, and any labware that has come into direct contact with the substance.[1]

Step 3: On-Site Waste Storage Proper temporary storage is crucial for maintaining a safe laboratory environment.

  • Secure Location: Store the waste container in a designated, secure, and well-ventilated area.[6]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of potential leaks or spills.[1]

  • Compatibility: Store away from incompatible materials.

Step 4: Final Disposal Final disposal must be conducted by professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company to arrange for pickup.[1][6]

  • Documentation: Ensure all required documentation for the hazardous waste manifest is completed accurately.[6] The vendor will transport the waste to a permitted facility for high-temperature incineration.[1][9]

Spill Management Protocol

Accidental spills must be managed immediately and safely.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure it is well-ventilated.[1][6]

  • Contain the Spill: Prevent the spill from spreading. For powdered spills, avoid generating dust.[6]

  • Cleanup:

    • Wear appropriate PPE.

    • For small spills, carefully sweep up the material or use a vacuum with a HEPA filter and place it into the designated hazardous waste container.[6]

    • Clean the affected area thoroughly.

  • Dispose of Cleanup Materials: All contaminated cleaning materials must be placed in the hazardous waste container for disposal.[6]

Experimental Protocols and Logical Workflows

While the standard disposal method is incineration, research has explored various chemical degradation pathways for tricyclic antidepressants. For instance, studies have shown that this compound can be degraded with up to 64% efficiency via chemical oxidation using an FeOCl-activated peroxymonosulfate (B1194676) process.[7] Other research indicates that UV radiation can induce demethylation and hydroxylation.[7] It is critical to note that these are findings from degradation studies and do not constitute approved laboratory disposal protocols. The only accepted procedure is the one outlined above.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process and required steps for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_contingency Contingency Plan cluster_disposal Storage & Final Disposal A Handling this compound B Wear Required PPE (Gloves, Goggles, Lab Coat) A->B C This compound Waste Generated (Unused chemical, contaminated labware, etc.) B->C D Segregate as 'Hazardous Pharmaceutical Waste' C->D Spill Accidental Spill Occurs C->Spill E Place in Labeled, Sealed, Leak-Proof Container D->E F Store Container in Secure, Designated Area E->F Spill_Evac Evacuate & Ventilate Area Spill->Spill_Evac Yes Spill_Contain Contain Spill Spill_Evac->Spill_Contain Spill_Clean Clean with Appropriate Materials Spill_Contain->Spill_Clean Spill_Dispose Dispose of Cleanup Materials as Hazardous Waste Spill_Clean->Spill_Dispose Spill_Dispose->E G Arrange Pickup with EHS or Licensed Waste Vendor F->G H Complete Hazardous Waste Manifest G->H I Transport to Permitted Facility for High-Temp Incineration H->I

References

Personal protective equipment for handling Imipramine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling imipramine. Adherence to these protocols is vital for minimizing exposure risk and ensuring safe disposal. This compound hydrochloride is classified as a hazardous substance, harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection, combining engineering controls and appropriate PPE, is necessary to minimize exposure to this compound.[4] The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[5]

Summary of Recommended Personal Protective Equipment

Protection Type Recommended Equipment Standards and Specifications
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[1][4][5][6] Should comply with EN 166 (EU) or NIOSH (US) standards.[4][7]
Skin Protection Chemical-resistant, impermeable gloves (e.g., nitrile) and a lab coat or impervious clothing.[1][2][4][5] Gloves should be inspected before use and a proper removal technique should be followed.[4][8]

| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dust or aerosols are generated, a NIOSH/MSHA-approved respirator or an effective dust mask is necessary.[4][6][7][9] | For large-scale use or emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[7] |

Hazard and Exposure Data

Understanding the toxicity of this compound is crucial for safe handling. While specific occupational exposure limits have not been established, the following toxicity data underscores the need for caution.[2][9][10]

Quantitative Toxicity Data for this compound Hydrochloride

Data Type Value Species
Oral LD50 305 mg/kg Rat[1][6][11]
Oral LD50 275 mg/kg Mouse[1][6][11]

| Intraperitoneal LD50 | 72 mg/kg | Rat[1][3] |

Standard Operating Procedures

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[2][6]

  • Use a laboratory fume hood or other forms of local exhaust ventilation, especially when handling powders or generating aerosols.[4]

  • Ensure that safety showers and eyewash stations are readily accessible.[4][10][12]

Handling:

  • Avoid the formation and inhalation of dust and aerosols.[2][4][6]

  • Avoid contact with skin and eyes.[2][6]

  • Do not eat, drink, or smoke in areas where this compound is handled.[4][12]

  • Wash hands thoroughly after handling the substance.[8][12]

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][6]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow This compound Handling: PPE Selection Workflow cluster_assessment 1. Task Assessment cluster_controls 3. Control Measures start Identify Handling Task (e.g., Weighing, Dissolving, Synthesizing) dust_aerosol Potential for Dust/Aerosol Generation? start->dust_aerosol skin_eye_contact Potential for Skin/Eye Contact? start->skin_eye_contact engineering Engineering Controls: - Fume Hood - Local Exhaust Ventilation dust_aerosol->engineering Yes ppe Select Required PPE dust_aerosol->ppe No skin_eye_contact->ppe Yes engineering->ppe respiratory Respiratory Protection: - Dust Mask - NIOSH/MSHA Respirator ppe->respiratory eye_face Eye/Face Protection: - Safety Goggles - Face Shield ppe->eye_face skin_body Skin/Body Protection: - Chemical-Resistant Gloves - Lab Coat ppe->skin_body

Workflow for selecting appropriate PPE for handling this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and potential harm.[1]

  • Waste Segregation : All materials contaminated with this compound, including unused compounds, solutions, contaminated PPE (gloves, lab coats), weighing papers, and labware, must be treated as hazardous pharmaceutical waste.[1]

  • Containment : Collect all contaminated materials in a designated, properly labeled, and sealed hazardous waste container.[1]

  • Final Disposal : The final disposal must be carried out by a licensed and certified hazardous waste management company.[1] The preferred method for pharmaceutical waste is high-temperature incineration at a permitted facility.[1][2]

  • Prohibitions : Never dispose of this compound waste in the regular trash or by flushing it down the sewer system.[1][2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imipramine
Reactant of Route 2
Reactant of Route 2
Imipramine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。